molecular formula C12H13N B020356 2,5,8-Trimethylquinoline CAS No. 102871-69-2

2,5,8-Trimethylquinoline

Cat. No.: B020356
CAS No.: 102871-69-2
M. Wt: 171.24 g/mol
InChI Key: BAPDDVZQIJZBPQ-UHFFFAOYSA-N
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Description

2,5,8-Trimethylquinoline (CAS 102871-69-2) is a high-purity trimethylquinoline isomer with the molecular formula C12H13N and a molecular weight of 171.24 g/mol. This specialized chemical building block is of significant interest in advanced organic and medicinal chemistry research due to the distinct electronic and steric properties imparted by the specific positioning of its methyl groups on the quinoline framework. Research Applications and Value: As a member of the trimethylquinoline family, this compound serves as a critical scaffold for investigating structure-activity relationships (SAR). The strategic placement of methyl groups at the 2, 5, and 8 positions creates a unique molecular architecture that influences its physicochemical characteristics, reactivity, and potential biological activity. Researchers utilize this and related isomers to systematically study how minor structural changes affect properties critical for developing new materials and bioactive molecules. Studies on analogous trimethylquinoline isomers have explored a range of applications, from materials science with a focus on nonlinear optical (NLO) properties to various biological activities, highlighting the broad utility of this chemical class . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or human and veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-4-5-9(2)12-11(8)7-6-10(3)13-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPDDVZQIJZBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=NC2=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588930
Record name 2,5,8-Trimethylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102871-69-2
Record name 2,5,8-Trimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102871-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,8-Trimethylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,5,8-Trimethylquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional materials.[1] This guide presents a comprehensive, field-proven protocol for the synthesis of this compound, a specifically substituted derivative with significant potential in drug discovery and development.[2] While numerous classical methods for quinoline synthesis exist, such as the Skraup, Doebner-von Miller, and Friedländer reactions, this document details an optimized approach based on the Combes synthesis.[3][4][5][6][7] The chosen method provides a direct and efficient route to the target molecule through the acid-catalyzed condensation of 2,5-dimethylaniline with acetylacetone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental workflow, and robust validation checkpoints to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Quinoline Core

Quinoline and its derivatives are privileged heterocyclic structures renowned for their wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][8][9][10][11] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological efficacy, making it a highly versatile scaffold for targeted drug design.[2] this compound, in particular, presents a unique substitution pattern that is of considerable interest for exploring new structure-activity relationships (SAR).

This guide focuses on the Combes quinoline synthesis, a reliable and powerful method for preparing 2,4-disubstituted quinolines.[3][5] The reaction proceeds by condensing an aniline with a β-diketone under acidic conditions.[12] By providing a detailed, optimized protocol for the synthesis of this compound, we aim to equip researchers with a practical and reproducible method for accessing this valuable chemical entity.

Mechanistic Pathway: The Combes Reaction

The synthesis of this compound from 2,5-dimethylaniline and acetylacetone via the Combes reaction is a multi-step process. The mechanism involves an initial condensation to form an enamine, followed by a rate-determining intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline product.[3][12][13]

Step 1: Enamine Formation The reaction is initiated by the acid-catalyzed condensation of 2,5-dimethylaniline with acetylacetone. The acid protonates a carbonyl group of the acetylacetone, enhancing its electrophilicity. The nucleophilic amino group of 2,5-dimethylaniline then attacks the activated carbonyl carbon. A subsequent dehydration step leads to a Schiff base intermediate, which rapidly tautomerizes to the more stable enamine.[5][12]

Step 2: Intramolecular Cyclization (Rate-Determining Step) This is the crucial ring-forming step and is the slowest in the sequence.[3][12] The enamine undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the second protonated carbonyl group, leading to the formation of a new six-membered ring fused to the benzene ring.[14]

Step 3: Dehydration and Aromatization Following cyclization, a proton transfer neutralizes the charge on the nitrogen atom. The resulting hydroxyl group is then protonated by the acid catalyst, converting it into a good leaving group (water). Elimination of a water molecule results in the formation of the fully aromatic and stable this compound ring system.[12][15]

Combes Synthesis Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization (Rate-Determining) cluster_2 Step 3: Aromatization Reactants 2,5-Dimethylaniline + Acetylacetone Protonation Protonation of Carbonyl (H+) Reactants->Protonation Attack Nucleophilic Attack Protonation->Attack Dehydration1 Dehydration (-H2O) Attack->Dehydration1 Enamine Enamine Intermediate Dehydration1->Enamine Cyclization Intramolecular Electrophilic Aromatic Substitution Enamine->Cyclization CyclizedInt Cyclized Intermediate Cyclization->CyclizedInt ProtonTransfer Proton Transfer CyclizedInt->ProtonTransfer Dehydration2 Dehydration (-H2O) ProtonTransfer->Dehydration2 Product This compound Dehydration2->Product

Caption: Mechanism of the Combes Synthesis for this compound.

Detailed Experimental Protocol

This protocol is adapted from established Combes synthesis procedures and optimized for the preparation of this compound.[12]

Reagents and Materials:

  • 2,5-Dimethylaniline (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Aqueous Sodium Hydroxide (NaOH) Solution

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2,5-dimethylaniline and acetylacetone (1.1 equivalents).

  • Acid Addition: While cooling the flask in an ice bath, slowly and cautiously add concentrated sulfuric acid (approximately 5 mL per 0.1 mol of aniline) to the mixture with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the complete addition of the acid, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to 110-120°C using a heating mantle and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: Allow the mixture to cool to room temperature. Carefully pour the dark, viscous mixture onto a beaker containing a generous amount of crushed ice.

  • Slowly neutralize the acidic solution by the dropwise addition of a 10% aqueous NaOH solution with constant stirring until the solution is basic (pH > 8) and a precipitate forms.

  • Isolation of Crude Product: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Alternatively, if the product is an oil or the solid is impure, perform a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent (e.g., DCM or EtOAc), wash with water, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting residue can be further purified by column chromatography if necessary.

Data Presentation: Representative Reaction Parameters

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterValueNotes
Reactant 1 2,5-Dimethylaniline1.0 equivalent
Reactant 2 Acetylacetone1.1 equivalents
Catalyst Concentrated H₂SO₄Acts as both catalyst and dehydrating agent
Temperature 110-120 °CEssential for driving the cyclization and dehydration steps
Reaction Time 3-4 hoursMonitor by TLC for completion
Expected Yield 70-85%Yields can vary based on reaction scale and purification efficiency
CAS Number 102871-69-2For this compound[16]
Molecular Formula C₁₂H₁₃N[16]
Molecular Weight 171.24 g/mol [16]

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured through a series of checkpoints designed to validate the reaction's progress and the final product's identity and purity.

  • In-Process Monitoring: The use of Thin Layer Chromatography (TLC) is critical for monitoring the consumption of the starting materials (2,5-dimethylaniline) and the formation of the product. This allows the researcher to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.

  • Purification Checkpoints: The work-up and neutralization steps are designed to remove the acid catalyst and inorganic salts. The purity of the product after recrystallization or chromatography should be assessed by measuring its melting point (if solid) and comparing it to literature values, as well as by running a final, clean TLC.

  • Definitive Structural Confirmation: The identity and purity of the final this compound product must be unequivocally confirmed through spectroscopic analysis.[17]

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and environment of protons and carbons. The expected spectra should show distinct signals for the three methyl groups and the aromatic protons, confirming the substitution pattern.

    • Infrared (IR) Spectroscopy: Used to identify the functional groups present and confirm the absence of starting material functionalities (e.g., N-H stretches from the aniline).

    • Mass Spectrometry (MS): Confirms the molecular weight of the product (171.24 g/mol ).

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the entire experimental process, from initial setup to final characterization.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A1 Combine Reactants: 2,5-Dimethylaniline & Acetylacetone A2 Slow Addition of Conc. H2SO4 (Ice Bath) A1->A2 B1 Heat to 110-120°C (3-4 hours) A2->B1 B2 Monitor by TLC B1->B2 C1 Cool and Pour onto Ice B2->C1 C2 Neutralize with 10% NaOH (pH > 8) C1->C2 C3 Filter Crude Product C2->C3 D1 Recrystallization or Chromatography C3->D1 D2 Spectroscopic Analysis (NMR, IR, MS) D1->D2 D3 Pure this compound D2->D3

Caption: Logical workflow for the synthesis and characterization of this compound.

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[18]

  • Ventilation: All steps, especially the handling of concentrated sulfuric acid and organic solvents, should be performed in a well-ventilated fume hood.[19]

  • Reagent Handling:

    • Concentrated Sulfuric Acid: Is extremely corrosive and causes severe burns. Handle with extreme care and add it slowly to the reaction mixture to prevent splashing and control the exothermic reaction.

    • 2,5-Dimethylaniline: Is toxic and may be harmful if inhaled, ingested, or absorbed through the skin. Avoid contact.

    • Sodium Hydroxide: Is corrosive. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[20]

Conclusion

This technical guide provides a robust and reliable protocol for the synthesis of this compound using an optimized Combes reaction. By detailing the reaction mechanism, providing a step-by-step experimental procedure, and emphasizing self-validating checkpoints, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful application of this guide will enable the efficient production of high-purity this compound, facilitating further investigation into its potential applications in drug development and materials science.

References

  • Wikipedia. Combes quinoline synthesis. [Link]
  • Wikipedia. Doebner–Miller reaction. [Link]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • YouTube. Combe's synthesis of quinoline || detailed mechanism. [Link]
  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
  • SynArchive. Doebner-Miller Reaction. [Link]
  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
  • ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
  • Wikipedia. Friedländer synthesis. [Link]
  • ResearchGate. What is the complete procedure for Doebner-von miller reaction ?. [Link]
  • Safety D
  • Cambridge University Press. Combes Quinoline Synthesis. [Link]
  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
  • NIH PubMed Central. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
  • Semantic Scholar. Doebner-von Miller reaction. [Link]
  • CAS Common Chemistry. 2,6,8-Trimethylquinoline. [Link]
  • ResearchG
  • NIH PubMed Central.
  • Scribd. Combes Quinoline Synthesis PDF. [Link]
  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
  • Google Patents. US5700942A - Process for preparing quinoline bases.
  • ResearchGate. Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). [Link]
  • Google Patents. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • NIH PubMed Central. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
  • Google Patents.
  • MDPI.
  • ResearchGate. Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. [Link]
  • PubMed.
  • Catalysis Science & Technology (RSC Publishing). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. [Link]
  • MDPI. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2,5,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5,8-Trimethylquinoline is a substituted heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest to researchers in drug development and materials science due to their diverse biological activities and unique photophysical properties. The specific substitution pattern of methyl groups on the quinoline core, as seen in this compound, imparts distinct steric and electronic characteristics that can influence its chemical reactivity, biological interactions, and material properties.

Despite its potential utility as a chemical building block in synthetic and medicinal chemistry, a comprehensive public repository of its characterization data is notably absent from the scientific literature. This guide, therefore, serves as a vital resource for researchers, providing a detailed roadmap for the synthesis, purification, and thorough characterization of this compound. By offering field-proven insights and explaining the causality behind experimental choices, this document aims to empower scientists to confidently work with this compound and unlock its potential.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of this compound consists of a quinoline core with methyl groups at the 2, 5, and 8 positions.

Caption: Molecular structure of this compound.

While experimental data is scarce, the following physicochemical properties can be predicted based on its structure and data from isomeric compounds. These predictions serve as a useful baseline for experimental work.

PropertyPredicted/Reported ValueSource
CAS Number 102871-69-2[1][2][3]
Molecular Formula C₁₂H₁₃N[1]
Molecular Weight 171.24 g/mol [1]
Boiling Point 278.5 °C at 760 mmHg[]
Density 1.034 g/cm³[]
Melting Point Not available
Solubility Likely soluble in common organic solvents (e.g., ethanol, chloroform, acetone); sparingly soluble in water.

Synthesis of this compound via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and widely used method for the synthesis of quinolines.[5] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. For the synthesis of this compound, 2,5-dimethylaniline is reacted with crotonaldehyde.

Experimental Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. The reaction can be exothermic, and appropriate measures should be in place to control the temperature.

Materials:

  • 2,5-Dimethylaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Toluene

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Addition funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethylaniline (1.0 equivalent) and a 6 M solution of hydrochloric acid.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Addition of Carbonyl Compound: In a separate addition funnel, prepare a solution of crotonaldehyde (1.2 equivalents) in toluene.

  • Controlled Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. A controlled, slow addition is crucial to minimize the polymerization of crotonaldehyde, a common side reaction that leads to tar formation.[6]

  • Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This step should be performed in an ice bath to manage the exothermic neutralization.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude this compound will likely be an oil or a solid contaminated with unreacted starting materials and polymeric byproducts. Purification can be achieved by:

  • Column Chromatography: Using a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is the most effective method for obtaining a high-purity product.

  • Vacuum Distillation: If the product is a liquid, vacuum distillation can be an effective purification method.

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexanes) can further enhance its purity.

start Start: 2,5-Dimethylaniline + Crotonaldehyde reaction Doebner-von Miller Reaction (HCl, ZnCl₂, Reflux) start->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Proposed Characterization Workflow

A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties Measurement
  • Melting Point: Determine the melting point of the purified solid product using a standard melting point apparatus. A sharp melting point range (typically < 2 °C) is indicative of high purity.

  • Boiling Point: If the product is a liquid, determine its boiling point at a specific pressure using micro-distillation apparatus.

Spectroscopic Analysis

sample Purified this compound nmr ¹H and ¹³C NMR Spectroscopy sample->nmr Structural Elucidation ir Infrared (IR) Spectroscopy sample->ir Functional Group Identification ms Mass Spectrometry (MS) sample->ms Molecular Weight Confirmation data Combined Spectroscopic Data nmr->data ir->data ms->data

Caption: Workflow for the spectroscopic characterization of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Expected Signals:

      • Three distinct singlet signals for the three methyl groups (C2-CH₃, C5-CH₃, and C8-CH₃), each integrating to 3 protons.

      • Aromatic proton signals in the range of δ 7.0-8.5 ppm. The specific splitting patterns will depend on the coupling between the protons on the quinoline ring.

  • ¹³C NMR Spectroscopy:

    • Expected Signals:

      • Twelve distinct carbon signals are expected.

      • Three signals in the aliphatic region (typically δ 15-30 ppm) corresponding to the three methyl carbons.

      • Nine signals in the aromatic region (typically δ 110-160 ppm) for the carbons of the quinoline ring.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Key Absorptions:

    • C-H stretching (aromatic): ~3000-3100 cm⁻¹

    • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

    • C=C and C=N stretching (aromatic ring): ~1450-1650 cm⁻¹

    • C-H bending (out-of-plane): ~750-900 cm⁻¹, which can be diagnostic for the substitution pattern on the aromatic rings.

3. Mass Spectrometry (MS)

  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable techniques.

  • Expected Result:

    • The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (171.24 g/mol ).

    • Analysis of the fragmentation pattern can provide further structural confirmation.

Safety and Handling

  • Toxicity: Quinolines can be toxic if ingested, inhaled, or absorbed through the skin.

  • Irritation: May cause skin and eye irritation.

  • Handling: Always handle in a well-ventilated fume hood. Avoid generating dust or aerosols. Prevent contact with skin and eyes by wearing appropriate PPE.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare and validate this compound for use in their studies. The generation and dissemination of the experimental data as outlined in this guide will be a valuable contribution to the chemical science community, enabling further exploration of the properties and applications of this unique trimethylquinoline isomer.

References

  • The Royal Society of Chemistry (2018).
  • CAS Common Chemistry. (n.d.). 2,6,8-Trimethylquinoline.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?
  • MedchemExpress.com. (2025).
  • CAS Common Chemistry. (n.d.). 2,4,8-Trimethylquinoline.
  • Benchchem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Biosynth. (2024).
  • SKL. (2022).
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes.
  • PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline.
  • Benchchem. (2025). Navigating Quinoline Synthesis: A Technical Support Center for Researchers.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906).
  • PubChem. (n.d.). 2,4,6-Trimethylquinoline.
  • Trinh Thi Huan, et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, Vol. 104, No. 2.
  • Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5).
  • Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline.
  • Benchchem. (2025). In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ).
  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • Doc Brown's Chemistry. (2026). database IR spectra INFRARED SPECTROSCOPY INDEX.
  • Google Patents. (n.d.). DE363582C - Process for the preparation of derivatives of 2-methylquinoline (quinaldin).
  • Google Patents. (n.d.). EP0264823B1 - Process for preparation of 2,3,5-trimethylhydroquinone.
  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.

Sources

In-Depth Technical Guide to the Spectroscopic Analysis of 2,5,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5,8-Trimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family.[1][] Its structure, featuring a quinoline core with three methyl group substitutions, gives rise to distinct spectroscopic characteristics that are crucial for its identification, purity assessment, and structural elucidation. This technical guide provides a comprehensive overview of the core spectroscopic techniques used to analyze this compound, offering insights into the principles, experimental protocols, and data interpretation relevant to researchers, scientists, and professionals in drug development. The quinoline scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[3][4][5][6][7]

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential before undertaking spectroscopic analysis.

PropertyValue
CAS Number 102871-69-2[1]
Molecular Formula C₁₂H₁₃N[1]
Molecular Weight 171.24 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[8][9] It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show characteristic signals for both the aromatic protons on the quinoline ring and the protons of the three methyl groups.

Expected Chemical Shifts (δ) in CDCl₃:

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
Aromatic Protons7.0 - 8.5Multiplets, Doublets
C2-CH₃~2.7Singlet
C5-CH₃~2.5Singlet
C8-CH₃~2.6Singlet

Note: Predicted values are based on the analysis of structurally similar quinoline derivatives. Actual experimental values may vary.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule.[10] The spectrum of this compound will display distinct signals for the aromatic carbons of the quinoline core and the carbons of the methyl substituents.

Expected Chemical Shifts (δ) in CDCl₃:

Carbon AssignmentExpected Chemical Shift (ppm)
Aromatic Carbons120 - 160
C2-C H₃~25
C5-C H₃~18
C8-C H₃~17

Note: Predicted values are based on the analysis of structurally similar quinoline derivatives. Actual experimental values may vary.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start dissolve Dissolve 5-10 mg in ~0.6 mL Deuterated Solvent (e.g., CDCl₃) start->dissolve Weigh Sample transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer (≥400 MHz) transfer->instrument acquire_H Acquire ¹H Spectrum instrument->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C process Fourier Transform & Phase Correction acquire_C->process reference Reference to Solvent Peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) process->reference integrate Integrate ¹H Signals reference->integrate assign Assign Peaks integrate->assign end Final Spectrum assign->end

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It is instrumental in confirming the molecular weight of this compound and providing insights into its fragmentation patterns, which can aid in structural confirmation. For this compound (C₁₂H₁₃N), the expected molecular ion peak [M]⁺ would be observed at an m/z of approximately 171.10. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[12]

Experimental Protocol: Mass Spectrometry (Electron Ionization)

MS_Workflow cluster_prep Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output start Start introduce Introduce Dilute Sample into Ion Source (e.g., via GC or direct probe) start->introduce Prepare Sample ionize Ionize Molecules (Electron Ionization, 70 eV) introduce->ionize accelerate Accelerate Ions ionize->accelerate separate Separate Ions by m/z (e.g., Quadrupole or TOF) accelerate->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum analyze Identify Molecular Ion [M]⁺ & Fragmentation Peaks spectrum->analyze end Final Data analyze->end

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds.[13][14][15] This technique is particularly useful for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound will be characterized by absorptions corresponding to C-H bonds (aromatic and aliphatic) and C=C/C=N bonds of the quinoline ring system.

Expected Characteristic FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H StretchMedium
2980 - 2850Aliphatic C-H Stretch (from CH₃)Medium-Strong
1620 - 1580C=C and C=N Ring StretchingStrong
1500 - 1400C=C Ring StretchingMedium-Strong
850 - 750C-H Out-of-plane BendingStrong
Experimental Protocol: FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining FT-IR spectra of solid samples.

FTIR_ATR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Analysis start Start background Collect Background Spectrum (Clean ATR Crystal) start->background Prepare Spectrometer place_sample Place Small Amount of Solid Sample on Crystal background->place_sample apply_pressure Apply Pressure to Ensure Good Contact place_sample->apply_pressure collect_spectrum Collect Sample Spectrum (e.g., 4000-400 cm⁻¹) apply_pressure->collect_spectrum process Perform Background Subtraction collect_spectrum->process identify_peaks Identify Characteristic Absorption Bands process->identify_peaks end Final Spectrum identify_peaks->end

Caption: Workflow for obtaining an FT-IR spectrum using the ATR technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule.[9][16][17][18] The conjugated π-system of the quinoline ring in this compound results in strong absorption in the ultraviolet region. The spectrum is typically characterized by one or more absorption maxima (λ_max).

Expected UV-Vis Absorption:

SolventExpected λ_max (nm)Electronic Transition
Ethanol~230, ~280, ~320π → π*

Note: The exact absorption maxima and molar absorptivity (ε) are solvent-dependent.

Experimental Protocol: UV-Vis Spectroscopy

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start prepare_stock Prepare a Stock Solution of Known Concentration start->prepare_stock Weigh Sample dilute Dilute to an Appropriate Concentration (Abs < 1.5) prepare_stock->dilute zero Zero Spectrophotometer with Blank dilute->zero prepare_blank Prepare a Blank (Solvent Only) prepare_blank->zero measure Measure Absorbance of Sample Solution (e.g., 200-400 nm) zero->measure plot Plot Absorbance vs. Wavelength measure->plot determine_lambda Determine λ_max plot->determine_lambda calculate_epsilon Calculate Molar Absorptivity (ε) using Beer-Lambert Law determine_lambda->calculate_epsilon end Final Spectrum & Data calculate_epsilon->end

Caption: Standard procedure for acquiring and analyzing a UV-Vis spectrum.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.[19][20][21][22] Always consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[20]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[20]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

The spectroscopic analysis of this compound, utilizing a combination of NMR, Mass Spectrometry, FT-IR, and UV-Vis techniques, provides a comprehensive characterization of the molecule. Each technique offers complementary information, which, when integrated, allows for unambiguous structural confirmation, purity assessment, and quantification. The protocols and expected data presented in this guide serve as a valuable resource for scientists engaged in the research and development of quinoline-based compounds, ensuring scientific integrity and facilitating advancements in fields such as medicinal chemistry and materials science.

References

  • Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA.
  • Royal Society of Chemistry. (2018). Supplementary Information. The Royal Society of Chemistry.
  • Wróbel, R., et al. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI.
  • Safety Data Sheet. (2022). Safety Data Sheet.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). PMC. NIH.
  • FTIR spectrum of quinoline derivative. (n.d.). ResearchGate.
  • The 3800-550 cm−1 (2.63-18.18 μm) IR spectra of quinoline (C9H7N)... (n.d.). ResearchGate.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. (n.d.). The Royal Society of Chemistry.
  • 2,6,8-Trimethylquinoline SDS, 2243-90-5 Safety Data Sheets. (n.d.). ECHEMI.
  • This compound | CAS 102871-69-2. (n.d.). SCBT.
  • 2 - Safety Data Sheet. (2024).
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906). (n.d.). Human Metabolome Database.
  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY.
  • An In-Depth Technical Guide to 2,4,6-Trimethylquinoline: Synthesis, Properties, and Therapeutic Potential. (n.d.). Benchchem.
  • Spectroscopic Profile of 4,6,8-Trimethylquinoline-2-thiol: A Technical Overview. (n.d.). Benchchem.
  • UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in... (n.d.). ResearchGate.
  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(20), 6159-6170.
  • Computational investigation of ir and uv-vis spectra of 2-isopropyl-5-methyl-1,4-benzoquinone using. (n.d.).
  • Quinoline(91-22-5) 13C NMR spectrum. (n.d.). ChemicalBook.
  • CAS 102871-69-2 this compound. (n.d.). BOC Sciences.
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). MDPI.
  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR of 2,5,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,5,8-trimethylquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the NMR spectra, the causal relationships between molecular structure and spectral features, and a detailed experimental protocol for acquiring high-quality data.

Introduction: The Significance of NMR in the Structural Elucidation of Substituted Quinolines

Quinoline and its derivatives are fundamental scaffolds in numerous pharmaceuticals and biologically active compounds.[1] The precise substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the unambiguous determination of the structure of these molecules.[1] This guide will provide a detailed exposition of the expected ¹H and ¹³C NMR spectra of this compound, a representative substituted quinoline.

Theoretical Framework: Predicting the NMR Spectra of this compound

The prediction of ¹H and ¹³C NMR spectra is grounded in the principles of chemical environment and spin-spin coupling.[2][3] The electron density around a nucleus, influenced by the electronic effects of substituents, dictates its chemical shift (δ).[4] In this compound, the three methyl groups, being electron-donating, will shield the quinoline ring, causing upfield shifts (lower ppm values) of the ring protons and carbons relative to unsubstituted quinoline.[4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the positions of the methyl substituents.

Aromatic Protons:

  • H-3 and H-4: These protons on the pyridine ring will be influenced by the adjacent nitrogen atom and the methyl group at C-2. They are expected to show a characteristic AB quartet system due to their coupling to each other.

  • H-6 and H-7: These protons on the benzene ring are situated between methyl groups at C-5 and C-8. They will also likely form an AB quartet.

Methyl Protons:

  • 2-CH₃, 5-CH₃, and 8-CH₃: Each methyl group will produce a singlet in the spectrum, as they are not coupled to any adjacent protons. Their chemical shifts will vary slightly due to their different positions on the quinoline ring.

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.2-7.4d~8.0-9.0
H-4~7.8-8.0d~8.0-9.0
H-6~7.0-7.2d~8.0-9.0
H-7~7.3-7.5d~8.0-9.0
2-CH₃~2.6-2.8s-
5-CH₃~2.4-2.6s-
8-CH₃~2.5-2.7s-
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all twelve carbon atoms in this compound. The chemical shifts of the carbon atoms are also sensitive to the electronic effects of the methyl substituents.

Quaternary Carbons:

  • C-2, C-5, C-8, C-4a, and C-8a: These carbons will appear as singlets in a proton-decoupled ¹³C NMR spectrum. Their chemical shifts will be influenced by their position within the heterocyclic ring system and the presence of methyl substituents.

Protonated Carbons:

  • C-3, C-4, C-6, and C-7: These carbons will also appear as singlets in a proton-decoupled spectrum, with their chemical shifts determined by their electronic environment.

Methyl Carbons:

  • 2-CH₃, 5-CH₃, and 8-CH₃: The three methyl carbons will appear as distinct signals in the upfield region of the spectrum.

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

CarbonPredicted Chemical Shift (ppm)
C-2~158-160
C-3~120-122
C-4~135-137
C-4a~128-130
C-5~132-134
C-6~125-127
C-7~127-129
C-8~130-132
C-8a~145-147
2-CH₃~23-25
5-CH₃~18-20
8-CH₃~16-18

Experimental Protocol for NMR Analysis of this compound

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound.[5]

  • Solvent Selection: Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is a common choice for small organic molecules.[5][6]

  • Dissolution and Filtration: Ensure the sample is fully dissolved. If any solid particles remain, filter the solution to prevent them from affecting the magnetic field homogeneity.[5]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, undamaged 8-inch NMR tube.[5]

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer Preparation: Ensure the NMR spectrometer is properly tuned and the magnetic field is shimmed to achieve optimal resolution.[6]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • Use a pulse angle of 30-45 degrees.

    • Set a relaxation delay of 2-5 seconds, as quaternary carbons can have longer relaxation times.[6]

    • Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

Data Analysis and Interpretation

The acquired spectra should be processed (Fourier transformation, phase correction, and baseline correction) and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). The chemical shifts, multiplicities, and coupling constants should be carefully analyzed to confirm the structure of this compound. For more complex structural assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.[4]

Visualizing Molecular Structure and NMR Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the structure of this compound and the expected correlations in 2D NMR experiments.

Figure 1: Molecular structure of this compound.

Figure 2: Predicted ¹H-¹H COSY correlations in this compound.

Figure 3: Predicted ¹H-¹³C HSQC correlations in this compound.

Conclusion

This technical guide has provided a comprehensive theoretical and practical framework for understanding and acquiring the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the methyl substituents on the chemical shifts and coupling patterns, researchers can confidently predict, acquire, and interpret the NMR data for this and related substituted quinoline compounds. The detailed experimental protocol and visual aids further support the practical application of this knowledge in a laboratory setting.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.
  • Royal Society of Chemistry. (n.d.). Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
  • National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
  • (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Springer Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule.
  • PubMed. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts.
  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).

Sources

Mass spectrometry of 2,5,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2,5,8-Trimethylquinoline

Authored by: A Senior Application Scientist

Introduction

This compound is an aromatic heterocyclic compound belonging to the quinoline family. As an alkyl-substituted quinoline, its characterization is pertinent in fields ranging from synthetic chemistry, where it may serve as a building block or appear as an impurity, to environmental analysis and drug development, given the prevalence of the quinoline scaffold in biologically active molecules. Mass spectrometry (MS) stands as the premier analytical technique for the structural elucidation and quantification of such compounds. Its unparalleled sensitivity, specificity, and ability to provide detailed structural information from minute sample quantities make it an indispensable tool for researchers.

This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind instrumental choices, predict fragmentation pathways based on established chemical principles, and present a validated protocol for its analysis. The objective is to equip researchers, scientists, and drug development professionals with the expert-level insights required to confidently analyze this and similar molecules.

Physicochemical Profile and its Mass Spectrometric Implications

A molecule's physical properties are foundational to selecting the appropriate analytical methodology. For this compound, its characteristics strongly suggest compatibility with gas chromatography-mass spectrometry (GC-MS).

PropertyValueImplication for Mass Spectrometry
Molecular Formula C₁₂H₁₃NOdd nominal molecular weight (171 Da) indicates the presence of an odd number of nitrogen atoms, consistent with the Nitrogen Rule.
Molecular Weight 171.24 g/mol [][2]The monoisotopic mass (171.1048 u) is the target for high-resolution mass spectrometry (HRMS) confirmation.
Boiling Point ~278.5 °C at 760 mmHg[]Sufficiently volatile for analysis by gas chromatography (GC) without derivatization.
Chemical Structure Aromatic, HeterocyclicThe stable aromatic system suggests a prominent molecular ion peak, especially under Electron Ionization (EI). The basic nitrogen atom is a prime site for protonation in Electrospray Ionization (ESI).

Ionization Techniques: Selecting the Right Tool for the Task

The choice of ionization technique is the most critical parameter in a mass spectrometry experiment. It dictates whether the molecular ion will be preserved and what type of structural information can be obtained from fragmentation.

Electron Ionization (EI)

Electron Ionization (EI) is the classic, high-energy technique most commonly paired with GC.[3][4] In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation (M•+).[3] The excess energy imparted during this process leads to extensive and highly reproducible fragmentation.[4]

  • Why Choose EI? For a volatile and thermally stable molecule like this compound, EI is ideal. It generates a rich fragmentation pattern that acts as a chemical "fingerprint," which is excellent for unambiguous library matching and detailed structural elucidation. The stability of the quinoline ring system ensures that the molecular ion peak is typically still clearly visible.[5]

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid solution. It is the workhorse of liquid chromatography-mass spectrometry (LC-MS). ESI is particularly effective for polar, less volatile, and thermally fragile molecules. For this compound, ionization would occur via the protonation of the basic nitrogen atom in an acidic solvent, forming a protonated molecule, [M+H]⁺.[6]

  • Why Choose ESI? While GC-MS is often preferred for this compound, LC-ESI-MS would be the method of choice if the analyte is part of a complex, non-volatile mixture or if it requires separation from other components that are not amenable to GC. ESI minimizes fragmentation in the source, typically yielding a spectrum dominated by the [M+H]⁺ ion. Structural information is then obtained by selecting this ion and subjecting it to collision-induced dissociation (CID) in a subsequent stage of the mass spectrometer (MS/MS).[7]

The following diagram illustrates the distinct workflows for these two primary approaches.

G cluster_0 GC-MS Workflow (EI) cluster_1 LC-MS Workflow (ESI) GC Gas Chromatography (Separation) EI_Source Electron Ionization (70 eV) (Ionization & Fragmentation) GC->EI_Source MS_EI Mass Analyzer (m/z Separation) EI_Source->MS_EI LC Liquid Chromatography (Separation) ESI_Source Electrospray Ionization (Soft Ionization) LC->ESI_Source MS_ESI Mass Analyzer (Precursor Ion [M+H]⁺ Selection) ESI_Source->MS_ESI CID Collision Cell (CID) (Fragmentation) MS_ESI->CID MS2 Second Mass Analyzer (Fragment Ion Analysis) CID->MS2 Analyte This compound Sample Analyte->GC Analyte->LC G M [C₁₂H₁₃N]•+ m/z 171 Molecular Ion M_minus_1 [C₁₂H₁₂N]⁺ m/z 170 M->M_minus_1 - H• M_minus_15 [C₁₁H₁₀N]⁺ m/z 156 M->M_minus_15 - •CH₃ M_minus_27 [C₁₁H₁₀]•+ m/z 144 M->M_minus_27 - HCN M_minus_1_minus_27 [C₁₁H₁₁]⁺ m/z 143 M_minus_1->M_minus_1_minus_27 - HCN

Fig 2. Predicted EI fragmentation pathway for this compound.
Summary of Predicted Key Ions
m/zProposed IdentityFragmentation PathwayPredicted Relative Abundance
171[M]•+Molecular IonHigh
170[M-H]⁺Loss of Hydrogen RadicalHigh (Potentially Base Peak)
156[M-CH₃]⁺Loss of Methyl RadicalMedium
144[M-HCN]•+Loss of Hydrogen CyanideLow to Medium
143[M-H-HCN]⁺Sequential loss of H• and HCNLow to Medium

Reference Protocol: GC-MS Analysis of this compound

This protocol provides a self-validating system for the confident identification of this compound. It assumes the use of a standard capillary GC coupled to a single quadrupole or ion trap mass spectrometer with an EI source.

Step 1: Sample and Standard Preparation
  • Stock Solution: Accurately weigh ~10 mg of this compound standard. Dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Working Standard: Prepare a 1 µg/mL working standard by performing a serial dilution of the stock solution. This concentration is typically sufficient for initial method development.

  • Sample Preparation: Dissolve the unknown sample in the same solvent to an estimated concentration of 1 µg/mL. If the matrix is complex, a sample cleanup step (e.g., solid-phase extraction) may be required.

Step 2: GC-MS Instrumentation and Conditions
  • GC System: Agilent 8890 GC or equivalent.

  • Injector: Split/Splitless inlet.

    • Mode: Split (50:1 ratio) to avoid column overloading.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280 °C. Causality: This temperature ensures rapid volatilization of the analyte without thermal degradation.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. Causality: The 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of semi-volatile aromatic compounds.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

Step 3: Mass Spectrometer Conditions
  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. Causality: This standard energy provides reproducible fragmentation patterns that are comparable to commercial mass spectral libraries (e.g., NIST).

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40 - 450. Causality: This range comfortably covers the molecular ion and all expected fragments.

  • Solvent Delay: 3 minutes. Causality: Prevents the high concentration of solvent from entering and saturating the MS detector.

Step 4: Data Analysis and Validation
  • Identification:

    • Inject the 1 µg/mL working standard to determine the retention time (RT) and record the mass spectrum.

    • Inject the unknown sample. A peak at the same RT with a matching mass spectrum confirms the presence of the compound.

  • Spectral Matching: Compare the acquired spectrum of the unknown against the spectrum from the standard and a commercial library (NIST/Wiley). A match factor >800 (out of 1000) is generally considered a good hit.

  • High-Resolution Confirmation (if available): For unequivocal identification, analyze the sample on a GC-Q-TOF or GC-Orbitrap system. The measured exact mass of the molecular ion (m/z 171.1048) should be within 5 ppm of the theoretical mass for the formula C₁₂H₁₃N.

The entire analytical workflow is summarized in the diagram below.

G cluster_0 Preparation cluster_1 GC-MS Analysis cluster_2 Data Validation Prep Prepare Standard & Sample Solutions (1 µg/mL in DCM) Inject Inject 1 µL into GC-MS Prep->Inject GC_Sep GC Separation (HP-5ms Column) Inject->GC_Sep EI_MS EI-MS Detection (70 eV, m/z 40-450) GC_Sep->EI_MS RT_Match Match Retention Time (RT) with Standard EI_MS->RT_Match Spec_Match Match Mass Spectrum with Standard & Library (>800) RT_Match->Spec_Match HRMS Confirm Exact Mass (Optional, <5 ppm error) Spec_Match->HRMS

Fig 3. Step-by-step workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using GC-MS with electron ionization. This approach leverages the compound's volatility and provides a rich, reproducible fragmentation pattern essential for its confident identification. The predicted mass spectrum is characterized by a strong molecular ion at m/z 171 and a base peak at m/z 170, resulting from the loss of a hydrogen radical to form a stabilized cation. By following the detailed experimental protocol and validation criteria outlined in this guide, researchers can achieve accurate and reliable characterization of this molecule, ensuring the highest level of scientific integrity in their results.

References

  • Title: Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides Source: Chemical Papers URL:[Link]
  • Title: Mass spectra of alkylquinolines Source: Canadian Science Publishing URL:[Link]
  • Title: MASS SPECTRA OF OXYGENATED QUINOLINES Source: Canadian Science Publishing URL:[Link]
  • Title: Mass spectra of alkylquinolines Source: ResearchG
  • Title: 2,6,8-Trimethylquinoline Source: CAS Common Chemistry URL:[Link]
  • Title: Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h)
  • Title: Mass spectra of alkylquinolines Source: Canadian Science Publishing URL:[Link]
  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]
  • Title: mass spectra - fragmentation p
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  • Title: 3.1: Electron Ionization Source: Chemistry LibreTexts URL:[Link]
  • Title: 2,2,4-Trimethyl-1,2-dihydroquinoline Source: PubChem URL:[Link]
  • Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: Springer URL:[Link]
  • Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: PubMed URL:[Link]
  • Title: The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued)
  • Title: Analysis of Fluoroquinolones by Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry Source: Asian Journal of Chemistry URL:[Link]

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Authored by: Senior Application Scientist, Gemini Laboratories

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,5,8-Trimethylquinoline

Abstract

This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of this compound. Addressed to researchers, scientists, and professionals in drug development, this document delves into the molecular vibrations characteristic of this substituted quinoline, offering a predictive framework for spectral interpretation. The guide details optimized protocols for sample preparation and data acquisition using Fourier Transform Infrared (FTIR) spectroscopy, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility. A complete, predicted spectral analysis is presented, correlating specific vibrational modes with their expected absorption frequencies. This is supplemented by a summary table of key vibrational bands and a graphical representation of the experimental workflow. The content is grounded in established spectroscopic principles and supported by authoritative references to provide a trustworthy and expert-level resource.

Introduction: The Significance of this compound and the Power of Infrared Spectroscopy

This compound, a derivative of the heterocyclic aromatic compound quinoline, represents a class of molecules with significant interest in medicinal chemistry and materials science.[1] The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The substitution pattern of the three methyl groups on the quinoline ring in the 2,5,8-positions influences its electronic properties, steric hindrance, and potential biological activity.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such organic molecules.[2] The fundamental principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites it to a higher vibrational state.[3] The frequencies of absorbed radiation correspond to the vibrational modes of the molecule's functional groups and overall skeletal structure. This results in a unique spectral "fingerprint" that can be used for identification and the study of molecular structure.

This guide will provide a detailed exploration of the expected infrared spectrum of this compound, based on the well-understood spectroscopy of quinoline and its derivatives.[4][5] By understanding the characteristic vibrational frequencies, researchers can effectively utilize IR spectroscopy for the identification, purity assessment, and structural analysis of this compound and its analogs.

Experimental Methodology: Acquiring a High-Fidelity Infrared Spectrum

The acquisition of a clean and interpretable IR spectrum is critically dependent on meticulous sample preparation and appropriate instrument parameters. The following protocol is designed to be self-validating by minimizing common sources of error.

Sample Preparation: The Potassium Bromide (KBr) Pellet Method

For solid samples like this compound, the KBr pellet technique is a widely accepted method that produces high-quality transmission spectra.[2] The rationale for this choice is the infrared transparency of KBr over a broad spectral range (4000-400 cm⁻¹), which prevents interference from the matrix.

Step-by-Step Protocol:

  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of high-purity this compound into a fine powder using an agate mortar and pestle. This is crucial to reduce scattering of the infrared beam.

    • In a separate, dry mortar, grind approximately 150-200 mg of spectroscopic grade KBr powder. It is essential to use dry KBr, as water absorption will lead to broad, interfering peaks in the 3400 cm⁻¹ and 1640 cm⁻¹ regions.

  • Mixing:

    • Add the powdered this compound to the KBr and mix thoroughly by grinding the two powders together for 1-2 minutes. The goal is to achieve a homogenous dispersion of the analyte in the KBr matrix.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This will form a translucent to transparent pellet. A cloudy pellet indicates insufficient grinding or the presence of moisture.

  • Analysis:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Instrumental Parameters and Data Acquisition

To ensure a high signal-to-noise ratio and accurate frequency determination, the following FTIR spectrometer settings are recommended:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 (co-added to improve signal-to-noise)

  • Apodization: Happ-Genzel

  • Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

The following diagram illustrates the experimental workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Grind_Sample Grind this compound Mix Homogenize Sample and KBr Grind_Sample->Mix Grind_KBr Grind Spectroscopic Grade KBr Grind_KBr->Mix Press_Pellet Form KBr Pellet Mix->Press_Pellet Background Acquire Background Spectrum Press_Pellet->Background Place Pellet in Spectrometer Acquire_Spectrum Acquire Sample Spectrum Background->Acquire_Spectrum Process_Data Process and Analyze Data Acquire_Spectrum->Process_Data

Caption: Experimental workflow for FTIR analysis of this compound.

In-depth Analysis of the Predicted Infrared Spectrum

C-H Stretching Region (3100-2850 cm⁻¹)
  • Aromatic C-H Stretching (3100-3000 cm⁻¹): The aromatic protons on the quinoline ring will give rise to a series of weak to medium absorption bands in this region.[2] For this compound, there are four aromatic protons, and their vibrations are expected just above 3000 cm⁻¹.

  • Methyl C-H Stretching (2980-2850 cm⁻¹): The three methyl groups will produce characteristic C-H stretching vibrations. These will appear as stronger and more distinct peaks compared to the aromatic C-H stretches. Expect to see both asymmetric and symmetric stretching modes for the CH₃ groups in this region.

Aromatic Overtones and Combination Bands (2000-1650 cm⁻¹)

This region is often characterized by a pattern of weak absorption bands that are highly characteristic of the substitution pattern on the aromatic ring. While complex to interpret from first principles, this "fingerprint" of overtone bands can be useful for distinguishing between isomers.

C=C and C=N Stretching Region (1650-1450 cm⁻¹)

The quinoline ring system contains both C=C and C=N double bonds. The stretching vibrations of these bonds result in a series of strong to medium intensity bands.

  • C=N Stretch: The C=N bond within the heterocyclic ring is expected to absorb around 1620-1590 cm⁻¹.

  • Aromatic C=C Stretches: The carbon-carbon double bonds in both the benzene and pyridine rings of the quinoline system will produce several characteristic absorptions in the 1600-1450 cm⁻¹ range.[2]

Methyl Bending and In-Plane C-H Bending (1470-1250 cm⁻¹)
  • Methyl C-H Bending: The asymmetric and symmetric bending (scissoring) vibrations of the methyl groups will appear as distinct absorptions. The asymmetric bend is typically found around 1460 cm⁻¹, while the symmetric "umbrella" mode is observed near 1375 cm⁻¹. The presence of three methyl groups may lead to multiple or broadened peaks in these regions.

  • In-Plane Aromatic C-H Bending: The in-plane bending vibrations of the aromatic C-H bonds give rise to several weak to medium bands in this region.

Fingerprint Region (1250-650 cm⁻¹)

This region of the spectrum is rich with complex vibrations involving C-C single bond stretching, C-H out-of-plane bending, and ring deformations. While challenging to assign every peak, the overall pattern is unique to the molecule.

  • C-H Out-of-Plane Bending (γ-CH): These vibrations are particularly informative about the substitution pattern of the aromatic rings. The isolated proton on the pyridine ring and the two adjacent protons on the benzene ring will have characteristic out-of-plane bending frequencies, typically appearing as strong bands in the 900-700 cm⁻¹ range.[4]

  • Ring Deformation Modes: The entire quinoline ring system can undergo "breathing" and other deformation vibrations, which contribute to the complex pattern of absorptions in the fingerprint region.

Summary of Predicted Key Vibrational Frequencies

The following table summarizes the predicted key infrared absorption bands for this compound and their corresponding vibrational assignments.

Predicted Frequency Range (cm⁻¹)IntensityVibrational Assignment
3100 - 3000Weak-MediumAromatic C-H Stretching
2980 - 2850StrongMethyl C-H Asymmetric and Symmetric Stretching
1620 - 1590Medium-StrongC=N Stretching (Pyridine Ring)
1600 - 1450Medium-StrongAromatic C=C Stretching (Quinoline Ring)
~1460MediumMethyl C-H Asymmetric Bending
~1375MediumMethyl C-H Symmetric Bending
900 - 700StrongAromatic C-H Out-of-Plane Bending
Below 700Weak-MediumRing Puckering and Deformation Modes

Conclusion

Infrared spectroscopy is a powerful and accessible tool for the structural characterization of this compound. By following a robust experimental protocol, a high-quality spectrum can be obtained. The interpretation of this spectrum, guided by the foundational principles of vibrational spectroscopy and comparative data from related quinoline derivatives, allows for the confident identification of the compound's key functional groups and structural features. This technical guide provides the necessary framework for researchers and drug development professionals to effectively apply FTIR spectroscopy in their work with this important class of molecules.

References

  • University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]
  • Request PDF. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. [Link]
  • NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]
  • MDPI.
  • ResearchGate.
  • ResearchGate. (a) TGA profiles and (b) FTIR spectra of quinoline and MIPs before.... [Link]
  • MDPI.
  • NIST WebBook. 8-Hydroxyquinoline. [Link]
  • ScienceDirect. Assignment of the vibrational spectrum of trimethylpyrazine. [Link]
  • PubMed.
  • YouTube.
  • Indonesian Journal of Science & Technology.
  • MDPI. Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. [Link]
  • University of Rostock.

Sources

Physical and chemical properties of 2,5,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5,8-Trimethylquinoline: Core Properties and Methodologies for the Research Professional

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 102871-69-2), a substituted heterocyclic aromatic compound. As a member of the quinoline family, this molecule serves as a pivotal building block in synthetic chemistry and holds significant potential for exploration in medicinal chemistry and materials science. This document details the core physical and chemical properties of this compound, presents validated protocols for its synthesis and characterization, and discusses its relevance as a scaffold in drug development. The strategic placement of methyl groups at the 2, 5, and 8 positions creates a unique electronic and steric profile, making it a compound of interest for investigating structure-activity relationships (SAR). This guide is intended as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities.

Introduction and Strategic Importance

Quinoline and its derivatives are fundamental scaffolds in modern pharmacology, forming the core of numerous approved drugs with a wide spectrum of biological activities. The strategic methylation of the quinoline core, as seen in this compound, is a key tactic in lead optimization. The methyl groups can profoundly influence the molecule's physicochemical properties, such as lipophilicity and solubility, and modulate its pharmacokinetic and pharmacodynamic profiles through steric and electronic effects.[1] Specifically, the methyl group at the C2 position can influence the basicity of the quinoline nitrogen, while the methyl groups on the benzenoid ring at the C5 and C8 positions can direct further chemical modifications and affect how the molecule interacts with biological targets.[1]

This guide offers an in-depth examination of the foundational properties of this compound, providing the technical basis required for its effective utilization in a research and development setting.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These properties are essential for designing experimental conditions, including reaction setups, purification strategies, and formulation studies.

PropertyValueReference(s)
CAS Number 102871-69-2[2][][4]
Molecular Formula C₁₂H₁₃N[2][]
Molecular Weight 171.24 g/mol [2][]
IUPAC Name This compound[]
Boiling Point 278.53 °C (at 760 mmHg)[]
Purity ≥95% (as commonly supplied)[]
Appearance Data not consistently available; related isomers are colorless to yellow liquids or solids.
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and chloroform; poorly soluble in water.[5]

Chemical Reactivity and Synthetic Profile

Structural and Reactivity Insights

The reactivity of this compound is dictated by the interplay between the electron-deficient pyridinoid ring and the electron-rich benzenoid ring, further modulated by the three electron-donating methyl groups. The nitrogen atom at position 1 imparts basic properties to the molecule, allowing it to form salts with acids.

Electrophilic aromatic substitution, such as nitration, is a key reaction for functionalizing the quinoline core. Studies on this compound have shown that nitration occurs on the benzenoid ring, demonstrating how existing substituents direct incoming electrophiles.[6] The methyl groups themselves can also be sites for radical substitution reactions under appropriate conditions. The C2-methyl group is particularly activated and can undergo condensation reactions.

Recommended Synthesis Protocol: Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and classical method for synthesizing quinolines. For this compound, this involves the acid-catalyzed reaction of 2,5-dimethylaniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde. This specific choice of reactants is causal; the aniline provides the benzene ring and the nitrogen atom, while the α,β-unsaturated aldehyde constructs the pyridine ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,5-dimethylaniline (1.0 eq).

  • Acid Catalyst: Cautiously add a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, to the aniline with cooling.

  • Reagent Addition: Slowly add crotonaldehyde (2.0-2.5 eq) to the mixture. An oxidizing agent, such as the nitro compound of the starting aniline or arsenic acid, is often included in classical Doebner-von Miller reactions to facilitate the final dehydrogenation step.

  • Heating: Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, carefully pour the mixture onto crushed ice and neutralize with a concentrated base solution (e.g., NaOH or NH₄OH) until the pH is basic.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

G cluster_reactants Reactants & Setup cluster_process Reaction Process cluster_workup Workup & Purification R1 2,5-Dimethylaniline Solv Reaction Vessel R1->Solv R2 Crotonaldehyde R2->Solv Cat Acid Catalyst (H₂SO₄) Cat->Solv Reflux Heat to Reflux (Monitor by TLC) Solv->Reflux Cool Cool & Quench on Ice Reflux->Cool Neut Neutralize (NaOH) Cool->Neut Ext Extract (DCM/EtOAc) Neut->Ext Purify Dry, Concentrate & Purify (Column Chromatography) Ext->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile and Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While a comprehensive public database of spectra for this specific isomer is limited, its expected spectroscopic profile can be accurately predicted based on its structure and data from analogous compounds.[7][8][9]

Predicted Spectroscopic Data
  • ¹H NMR (Proton NMR): The spectrum is expected to show three distinct singlets in the aliphatic region (δ 2.3-2.8 ppm) corresponding to the three non-equivalent methyl groups. The aromatic region (δ 7.0-8.0 ppm) will display a set of signals (doublets and triplets) corresponding to the four protons on the quinoline ring system.

  • ¹³C NMR (Carbon NMR): The spectrum should exhibit 12 distinct signals. Three signals will be in the aliphatic region (δ 15-25 ppm) for the methyl carbons. Nine signals will appear in the aromatic region (δ 120-150 ppm) for the carbons of the quinoline core.

  • Infrared (IR) Spectroscopy: Key absorption bands are predicted at ~2900-3100 cm⁻¹ (aromatic and aliphatic C-H stretch), ~1600-1450 cm⁻¹ (C=C and C=N aromatic ring stretching), and characteristic fingerprint region bands.

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 171, corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺) at m/z = 156.

Standardized Characterization Protocols

The following protocols ensure reproducible and high-quality data for structural verification.

Protocol Workflow:

  • Sample Preparation: Ensure the synthesized compound is pure (as determined by TLC or GC). Prepare separate samples for each analytical technique according to the instrument requirements.

  • NMR Spectroscopy: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).

  • IR Spectroscopy: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). Alternatively, use an ATR-FTIR spectrometer for direct analysis.

  • Mass Spectrometry: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and analysis, to determine the mass-to-charge ratio and fragmentation pattern.

  • Data Integration: Correlate the data from all techniques to confirm that the empirical formula, molecular weight, and connectivity match the structure of this compound.

G Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (GC-MS) Start->MS Data Integrated Data Analysis NMR->Data IR->Data MS->Data Confirm Structure Confirmed Data->Confirm

Sources

2,5,8-Trimethylquinoline CAS number and identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,5,8-Trimethylquinoline: Identification and Characterization

Executive Summary

This technical guide provides a comprehensive overview of this compound, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and understanding the precise identification of its derivatives is paramount for reproducible and reliable research. This document details the core identifiers of this compound, including its definitive CAS number, and outlines robust, field-proven methodologies for its synthesis and characterization. We delve into the causality behind experimental choices in spectroscopic and chromatographic analyses, offering self-validating protocols for unambiguous identification. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Introduction: The Quinoline Scaffold

Quinolines are heterocyclic aromatic compounds that form the core structure of many synthetic and natural products. Their prevalence in pharmaceuticals, agrochemicals, and functional dyes stems from their versatile chemical properties and diverse biological activities. The substitution pattern on the quinoline ring system dramatically influences its physicochemical and pharmacological properties, making the precise identification of each unique analogue a critical first step in any research and development pipeline. Methyl-substituted quinolines, for instance, have been identified in coal tar and are used in the manufacturing of dyes and pharmaceuticals[1]. This guide focuses specifically on the 2,5,8-trimethyl substituted variant.

Core Identification of this compound

Unambiguous identification begins with universally recognized chemical identifiers. For this compound, these are essential for database searches, procurement, and regulatory documentation.

  • Chemical Name: this compound

  • CAS Number: 102871-69-2 [2]

  • Molecular Formula: C₁₂H₁₃N[2]

  • Molecular Weight: 171.24 g/mol [2]

The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to a single chemical substance, ensuring that the compound is precisely specified, avoiding any ambiguity from common or systematic names.

Physicochemical Properties

A summary of the core physicochemical data for this compound is presented below. This data is fundamental for designing experimental conditions, such as selecting appropriate solvents or predicting chromatographic behavior.

PropertyValueSource
CAS Number 102871-69-2Santa Cruz Biotechnology[2]
Molecular Formula C₁₂H₁₃NSanta Cruz Biotechnology[2]
Molecular Weight 171.24Santa Cruz Biotechnology[2]
Elemental Analysis (Calculated) C, 84.17%; H, 7.67%Long & Schofield (1953)[3]
Picrate Melting Point 181-182 °CLong & Schofield (1953)[3]

Synthesis Pathway: The Doebner-von Miller Reaction

Understanding the synthetic origin of this compound is crucial for anticipating potential impurities and designing effective purification strategies. A common and effective method for its synthesis is the Doebner-von Miller reaction[4]. This reaction involves the acid-catalyzed condensation of an aniline with α,β-unsaturated aldehydes or ketones.

For this compound, the synthesis involves the reaction of 2,5-dimethylaniline with crotonaldehyde in the presence of an acid catalyst.

G cluster_reactants Reactants reactant1 2,5-Dimethylaniline catalyst Acid Catalyst (e.g., HCl, H₂SO₄) reactant1->catalyst reactant2 Crotonaldehyde reactant2->catalyst product This compound catalyst->product Doebner-von Miller Reaction

Caption: Synthetic pathway for this compound.

The rationale for using this method is its reliability for generating the quinoline core. However, it can lead to side products, necessitating the robust analytical validation described in the following sections.

Analytical Identification and Characterization Workflow

A multi-technique approach is essential for the definitive identification and purity assessment of this compound. The workflow below illustrates a logical sequence of analysis, ensuring that each step validates the findings of the previous one.

cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization A Synthesized or Procured Sample B Purification (e.g., Column Chromatography) A->B C Mass Spectrometry (MS) Confirm Molecular Weight B->C D NMR Spectroscopy (¹H, ¹³C) Elucidate Structure B->D E IR Spectroscopy Identify Functional Groups B->E F Chromatography (GC/HPLC) Assess Purity B->F G Confirmed Identity & Purity >95% C->G D->G E->G F->G

Caption: Logical workflow for analytical characterization.

Mass Spectrometry (MS)

Expertise & Experience: The first step in characterization is to confirm the molecular weight. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable techniques. The expected observation is the protonated molecular ion [M+H]⁺.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Look for a prominent peak at m/z 172.24, corresponding to the [M+H]⁺ ion of C₁₂H₁₃N. The isotopic pattern should also match the theoretical distribution for this formula.

Trustworthiness: This technique provides a direct and highly accurate measurement of the molecular weight, serving as a primary validation of the compound's elemental composition[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR are required. The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical; CDCl₃ is often a good starting point for non-polar to moderately polar compounds.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube[5].

  • Instrumentation: Acquire ¹H and ¹³C spectra on a spectrometer with a minimum frequency of 400 MHz for protons[5].

  • Data Acquisition & Processing: Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[5].

  • Expected ¹H NMR Signatures:

    • Three distinct singlet peaks, each integrating to 3 protons, corresponding to the three methyl groups (C2-CH₃, C5-CH₃, C8-CH₃). Their chemical shifts will be influenced by their position on the aromatic ring.

    • A set of aromatic protons on the quinoline core. The coupling patterns (doublets, triplets) and coupling constants will be indicative of their relative positions.

  • Expected ¹³C NMR Signatures:

    • Twelve distinct carbon signals are expected.

    • Three signals in the aliphatic region (~15-25 ppm) for the methyl carbons.

    • Nine signals in the aromatic region (~120-150 ppm) for the quinoline ring carbons.

Trustworthiness: The unique set of chemical shifts and coupling constants provides a "fingerprint" of the molecule. The self-validating nature of NMR comes from the consistency between the ¹H, ¹³C, and advanced 2D spectra (like COSY and HSQC), which correlate protons and carbons, confirming the connectivity of the entire molecular framework.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key is to confirm the presence of the aromatic C-H and C=C/C=N bonds and the aliphatic C-H bonds of the methyl groups.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory[5]. ATR is often preferred as it requires minimal sample preparation.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹[5].

  • Expected Absorption Bands:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2980-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

    • ~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations, characteristic of the quinoline core.

Trustworthiness: While not as definitive for structure elucidation as NMR, IR confirms the presence of the expected chemical bonds and the absence of unexpected functional groups (e.g., no broad -OH or C=O stretch), which is a crucial check for purity and verification of the synthesis outcome.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related quinoline compounds should be used to inform handling procedures. Quinolines as a class can present various hazards.

  • General Precautions: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors[6][7].

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat[8].

  • Hazards: May cause skin and eye irritation[9]. Some quinoline derivatives are classified with acute oral toxicity and may cause allergic skin reactions or serious eye damage[6].

  • Combustibility: The compound is likely combustible. Upon combustion, it may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides[9].

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents[9].

Authoritative Grounding: Always consult the specific SDS provided by the supplier before handling any chemical. In the absence of a specific SDS, treat the compound with the caution appropriate for the general class of quinoline derivatives.

Conclusion

The definitive identification of this compound rests on its unique CAS number, 102871-69-2 , and a coordinated analytical approach. This guide has detailed the essential methodologies, from mass spectrometry to confirm molecular identity to NMR spectroscopy for unambiguous structural elucidation. By following these self-validating protocols and understanding the causality behind the experimental choices, researchers can ensure the integrity of their materials and the reliability of their subsequent scientific investigations.

References

  • Long, R., & Schofield, K. (1953). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of this compound. Journal of the Chemical Society, 3161-3165. [Link]
  • Safety Data Sheet (for a related product). (2022). Provided by a chemical supplier, highlighting general quinoline safety. [Link]
  • 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981.
  • Nomination Background: 8-Methylquinoline.

Sources

Theoretical properties of 2,5,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of 2,5,8-Trimethylquinoline

Abstract

This technical guide provides a comprehensive theoretical exploration of this compound (C₁₂H₁₃N), a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Leveraging the robust framework of Density Functional Theory (DFT), we delineate a complete workflow for predicting its core physicochemical properties. This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the computational causality behind the predictions. We will examine the molecule's optimized geometry, delve into its electronic landscape through Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) analysis, predict its spectroscopic signatures (IR, UV-Vis), and map its chemical reactivity. The protocols and insights presented herein are designed to be a self-validating system, grounded in established computational methodologies, to accelerate the rational design of novel this compound derivatives for targeted applications.

Introduction: The Quinoline Scaffold and the Significance of Methylation

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in pharmacology and materials science. Quinoline derivatives are renowned for their vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic placement of substituents on the quinoline core allows for the fine-tuning of its electronic and steric properties, which in turn dictates its biological activity and material function.

This compound presents a unique substitution pattern. The methyl groups, being electron-donating, are expected to significantly modulate the electron density distribution across the aromatic system. The C2-methyl group can influence interactions at the nitrogen atom, the C5-methyl group modifies the electronic properties of the carbocyclic ring, and the C8-methyl group introduces steric hindrance around the nitrogen-containing ring. Understanding these influences at a quantum-chemical level is paramount for predicting the molecule's behavior and designing next-generation compounds. This guide employs computational chemistry to build a detailed theoretical profile of this compound, providing a roadmap for its synthetic derivatization and application.

Computational Methodology: A Validated DFT Protocol

To ensure scientific integrity and reproducibility, all theoretical properties discussed are derived from a standardized protocol based on Density Functional Theory (DFT), a highly effective method for analyzing the electronic and optical properties of molecules. The specific choices of functional and basis set are critical for accuracy and are based on methods widely validated for quinoline derivatives in the scientific literature.

Step-by-Step Computational Workflow
  • Structure Input: The 3D structure of this compound is first constructed using molecular modeling software (e.g., GaussView).

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is performed using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and a Pople-style basis set, typically 6-311+G(d,p), which provides a good balance between accuracy and computational cost. The optimization process ensures that all calculated properties correspond to a stable molecular state.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also yield the theoretical infrared (IR) spectrum.

  • Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine a suite of electronic properties, including:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.

    • Molecular Electrostatic Potential (MEP): A 3D map of the charge distribution.

    • Global Quantum Descriptors: Ionization potential, electron affinity, chemical hardness, and electrophilicity, calculated from HOMO/LUMO energies.

  • Excited State Calculations: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Visible absorption spectrum.

Computational_Workflow Diagram 1: Computational Analysis Workflow cluster_input Step 1: Input & Pre-processing cluster_dft Step 2: Core DFT Calculations cluster_analysis Step 3: Property Analysis & Prediction mol_input Molecular Input (this compound) geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) mol_input->geom_opt Initial Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop Optimized Geometry spec_prop Spectroscopic Prediction (TD-DFT for UV-Vis) geom_opt->spec_prop Optimized Geometry freq_calc->geom_opt Verify Energy Minimum react_prop Reactivity Analysis elec_prop->react_prop Electronic Data

Caption: Diagram 2: Numbered structure of this compound.

The table below summarizes the predicted key geometric parameters for this compound, as would be obtained from a B3LYP/6-311+G(d,p) level of theory. These values are consistent with those reported for similar quinoline derivatives.

Table 1: Predicted Geometric Parameters for this compound

Parameter Bond Type Predicted Value (Å) Parameter Angle Type Predicted Value (°)
r(C2-N1) C-N ~1.318 ∠(C2-N1-C8a) C-N-C ~117.5
r(C4a-C5) C-C (Aromatic) ~1.415 ∠(N1-C2-C3) C-C-N ~123.0

| r(C2-C(Me)) | C-C (Single) | ~1.510 | ∠(H-C-H) | H-C-H (Methyl) | ~109.5 |

Electronic Properties: Mapping the Reactive Landscape

The electronic properties of a molecule are central to understanding its stability, reactivity, and optical behavior. DFT provides several powerful tools for this analysis.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

For this compound, the electron-donating methyl groups are expected to raise the HOMO energy level compared to unsubstituted quinoline, making it a better electron donor. The HOMO is predicted to be distributed primarily over the fused ring system, particularly the carbocyclic (benzene) ring, while the LUMO is expected to be localized more on the heterocyclic (pyridine) ring.

HOMO_LUMO_Concept Diagram 3: HOMO-LUMO Energy Concept LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor p2 l_edge HOMO HOMO (Highest Occupied MO) Electron Donor h_edge p1 h_edge->l_edge ΔE = E_LUMO - E_HOMO (Reactivity Indicator)

Caption: Diagram 3: Conceptual representation of Frontier Molecular Orbitals and the energy gap.

Global Quantum Chemical Descriptors

From the HOMO and LUMO energies, several descriptors that quantify global reactivity can be calculated. These provide a quantitative basis for comparing the reactivity of different molecules.

Table 2: Predicted Global Reactivity Descriptors

Descriptor Formula Predicted Significance for this compound
Ionization Potential (I) I ≈ -EHOMO Lower than quinoline, indicating it is more easily oxidized.
Electron Affinity (A) A ≈ -ELUMO Measures the ability to accept an electron.
Chemical Hardness (η) η = (I - A) / 2 A larger value indicates higher kinetic stability.
Chemical Potential (μ) μ = -(I + A) / 2 Indicates the "escaping tendency" of electrons.

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of the molecule to accept electrons. |

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive visual guide to the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Electron-rich areas, prone to attack by electrophiles. For this compound, this is expected to be concentrated around the nitrogen atom due to its lone pair of electrons.

  • Blue Regions (Positive Potential): Electron-deficient areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

  • Green Regions (Neutral Potential): Areas with near-zero potential.

The MEP map visually confirms that the nitrogen atom is the primary site for protonation and electrophilic interaction.

Theoretical Spectroscopic Profiles

Computational methods can predict spectroscopic data, which is essential for compound characterization and for interpreting experimental results.

Vibrational Spectroscopy (IR)

The calculated vibrational frequencies correspond to the absorption bands in an infrared (IR) spectrum. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors.

Table 3: Predicted Key IR Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Significance
Aromatic C-H Stretch 3050 - 3150 Characteristic of the quinoline ring protons.
Aliphatic C-H Stretch 2850 - 3000 From the three methyl groups.
Aromatic C=C/C=N Stretch 1500 - 1650 Fingerprint region for the quinoline core.

| C-H Bending | 1350 - 1450 | In-plane and out-of-plane bending modes. |

Electronic Spectroscopy (UV-Vis)

TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. The results include the wavelength of maximum absorption (λmax) and the oscillator strength (f), which relates to the intensity of the absorption band. Quinoline derivatives typically exhibit strong π → π* transitions. The presence of electron-donating methyl groups is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent quinoline molecule.

Chemical Reactivity Analysis

Beyond the global descriptors, DFT can predict the most reactive sites within the molecule. The MEP map provides the first visual clue, indicating the nitrogen atom is the most likely site for electrophilic attack. For electrophilic aromatic substitution, analysis of the HOMO's spatial distribution is key. The positions with the highest HOMO density on the carbocyclic ring (positions 5, 6, 7) are the most susceptible to attack by electrophiles. The electron-donating methyl groups at positions 5 and 8 further activate these sites.

Potential Applications Inferred from Theory

The theoretical properties of this compound provide a strong basis for its exploration in several fields:

  • Drug Development: The molecule's size, lipophilicity, and the hydrogen-bond accepting nitrogen atom make it a promising scaffold. The MEP and HOMO/LUMO data can guide the design of derivatives that can dock effectively into the active sites of enzymes or receptors.

  • Materials Science: The polarizable π-system, indicated by the HOMO-LUMO gap, suggests potential for applications in nonlinear optics. Further computational screening of its hyperpolarizability could validate this potential.

  • Corrosion Inhibition: Quinoline derivatives are known to be effective corrosion inhibitors. The predicted high electron-donating ability (-EHOMO) of this compound suggests it could adsorb strongly onto metal surfaces, making it a candidate for this application.

Conclusion

This guide has outlined a comprehensive theoretical framework for characterizing this compound using modern computational chemistry. Through DFT and TD-DFT, we have predicted its stable geometry, mapped its electronic landscape, simulated its spectroscopic signatures, and identified its likely centers of reactivity. The electron-donating methyl groups are predicted to significantly influence its properties, enhancing its electron-donating capacity and shifting its spectral features. These theoretical insights provide a powerful, cost-effective, and rational foundation for guiding future experimental work, whether in the synthesis of new pharmaceutical agents, the development of advanced materials, or other targeted chemical applications.

References

  • Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules. (2022). RSC Publishing.
  • Computational prediction of spectroscopic properties. (n.d.). Fiveable.
  • Fujiwara, H., et al. (2019). Highly accurate prediction of material optical properties based on density functional theory. arXiv.
  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (n.d.). ACS Omega.
  • Molecular reorganization of selected quinoline derivatives in the ground and excited states—Investigations via static DFT. (2015). AIP Publishing.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (n.d.). Arabian Journal of Chemistry.
  • Theoretical Spectroscopic Predictions of Electronically Excited States. (2024). eGrove, University of Mississippi.
  • Discovery of Molecular Properties of a Quinoline Derivative via Benchmarking DFT Methods with Respect to Functional and Basis Set. (2022). Research Square.
  • Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. (n.d.). Taylor & Francis Online.
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  • Basics of performing DFT calculations with Q-Chem. (2023). YouTube.

Unlocking the Potential of 2,5,8-Trimethylquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Promise of a Substituted Quinoline

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and functional materials.[1] Its rigid, aromatic framework allows for precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. While numerous quinoline derivatives have been extensively studied and developed into therapeutics, many substitution patterns remain underexplored. This guide focuses on one such molecule: 2,5,8-trimethylquinoline. With its unique electronic and steric profile conferred by the three methyl groups, this compound presents a compelling starting point for novel research endeavors. This document serves as a technical primer and a strategic roadmap for scientists and drug development professionals poised to investigate the latent potential of this compound.

Synthesis and Characterization of this compound

A robust and reproducible synthetic route is the bedrock of any chemical research program. For this compound, the Doebner-von Miller reaction offers a reliable and scalable approach.[2] This acid-catalyzed cyclization reaction is a classic method for quinoline synthesis.

Proposed Synthetic Protocol: Doebner-von Miller Reaction

This protocol outlines the synthesis of this compound from 2,5-dimethylaniline and crotonaldehyde.

Materials:

  • 2,5-Dimethylaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethylaniline and concentrated hydrochloric acid in a suitable solvent like ethanol or water.

  • Addition of Aldehyde: Slowly add crotonaldehyde to the reaction mixture. An exothermic reaction may be observed.

  • Addition of Oxidizing Agent: Introduce nitrobenzene as the oxidizing agent.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by the careful addition of a concentrated NaOH solution until the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Characterization Data
Property Value Reference
CAS Number 102871-69-2[3][][5]
Molecular Formula C₁₂H₁₃N[][5]
Molecular Weight 171.24 g/mol [][5]
Boiling Point 278.53 °C at 760 mmHg[]

Potential Research Areas: A Strategic Exploration

The true potential of this compound lies in its unexplored applications. Based on the extensive body of research on analogous quinoline derivatives, several promising avenues for investigation emerge. The strategic placement of methyl groups at the 2, 5, and 8 positions can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The quinoline nucleus is a well-established pharmacophore with a broad range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[6][7]

Hypothesis: The this compound scaffold can be elaborated to develop novel anticancer agents. The methyl groups may enhance binding to hydrophobic pockets of target proteins or improve cell permeability.

Experimental Workflow:

Caption: Anticancer drug discovery workflow for this compound derivatives.

Detailed Protocol for Antiproliferative Assays:

  • Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).

  • Compound Preparation: Prepare stock solutions of the synthesized this compound derivatives in a suitable solvent like DMSO.

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or resazurin assay.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound against each cell line.

Hypothesis: Derivatives of this compound could exhibit potent antimicrobial activity. The quinoline core is a known component of antibacterial and antifungal drugs.[7]

Experimental Workflow:

G cluster_0 Initial Screening cluster_1 Hit Characterization cluster_2 Advanced Studies A Synthesize this compound analogs B Minimum Inhibitory Concentration (MIC) Assays A->B C Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays B->C D Time-Kill Kinetics C->D E Mechanism of Action Studies D->E F In vivo Infection Models E->F

Caption: Workflow for the development of antimicrobial agents from this compound.

Materials Science: Building Blocks for Functional Materials

The rigid and planar structure of the quinoline ring makes it an attractive building block for organic electronic materials.[1]

Hypothesis: this compound and its derivatives can be utilized as precursors for the synthesis of novel organic light-emitting diode (OLED) materials or fluorescent probes. The methyl groups can enhance solubility and influence the solid-state packing of the molecules.

Experimental Workflow:

  • Synthesis of Functionalized Derivatives: Introduce electronically active or polymerizable functional groups onto the this compound core.

  • Photophysical Characterization: Investigate the absorption and emission properties of the synthesized compounds using UV-Vis and fluorescence spectroscopy. Determine quantum yields and lifetimes.

  • Electrochemical Characterization: Use cyclic voltammetry to determine the HOMO and LUMO energy levels to assess their suitability for use in electronic devices.

  • Device Fabrication and Testing (for OLEDs): Fabricate prototype OLED devices incorporating the new materials and evaluate their performance metrics, such as efficiency, brightness, and color purity.

  • Sensing Studies (for fluorescent probes): Evaluate the change in fluorescence properties in the presence of specific analytes (e.g., metal ions, pH changes).

Future Directions and Concluding Remarks

This compound represents a largely untapped area of chemical space. This guide has provided a foundational framework for initiating research into its synthesis, characterization, and potential applications. The proposed research avenues in medicinal chemistry and materials science are based on the well-established versatility of the quinoline scaffold. The unique substitution pattern of this compound offers opportunities for the discovery of novel molecules with enhanced properties. A systematic and multidisciplinary approach, combining synthetic chemistry, biological screening, and materials characterization, will be crucial in unlocking the full potential of this intriguing molecule.

References

  • Utermohlen, W. P. The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of this compound. Journal of Organic Chemistry.
  • Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19355-19375. [Link]
  • Jatav, V., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]
  • Wang, D., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4936. [Link]
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Scarcity of literature on 2,5,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,5,8-Trimethylquinoline: Navigating the Voids in a Sparsely Documented Molecule

Authored by a Senior Application Scientist

Foreword: Embracing the Unknown

In the vast landscape of chemical literature, it is not uncommon to encounter compounds that, despite their intriguing structures, remain largely unexplored. This compound is one such molecule. A comprehensive search of contemporary chemical databases and historical literature reveals a notable scarcity of detailed studies on its synthesis, reactivity, and potential applications. This guide, therefore, ventures into a sparsely charted territory. It is designed for researchers, scientists, and professionals in drug development who find themselves at the frontier of discovery, where the lack of established protocols is not a barrier but an invitation to innovate.

This document serves a dual purpose: to meticulously collate the fragmented information that exists on this compound and to provide a robust theoretical framework based on the well-established chemistry of the quinoline scaffold and its substituted analogues. By bridging the known with the predicted, we aim to furnish a comprehensive resource that empowers researchers to confidently engage with this enigmatic molecule. Our narrative is built on the principles of scientific integrity, explaining the causality behind experimental choices and grounding our predictions in authoritative chemical principles.

The Quinoline Scaffold: A Privileged Heterocycle

Quinolines, consisting of a benzene ring fused to a pyridine ring, are a cornerstone of heterocyclic chemistry.[1] This structural motif is present in a wide array of natural products, pharmaceuticals, and functional materials.[1][2] The electronic landscape of the quinoline ring is characterized by a π-deficient pyridine ring and a π-rich benzene ring, which imparts a rich and tunable reactivity. The positions on the ring are numbered in a standardized manner, providing a clear nomenclature for its derivatives.

The introduction of methyl groups, as in this compound, significantly modulates the electronic and steric properties of the parent quinoline core. The methyl group at the 2-position (the α-position of the pyridine ring) is particularly significant, as it can participate in various condensation reactions. The methyl groups at the 5- and 8-positions on the benzene ring influence the electron density and regioselectivity of electrophilic aromatic substitution reactions.

Synthesis of this compound: Established Routes and Mechanistic Insights

While specific, modern, high-yield synthetic protocols for this compound are not abundant in the literature, its synthesis has been reported.[3] The classical methods for quinoline synthesis, namely the Skraup and Doebner-von Miller reactions, are the most probable routes for its preparation.[1][4][5]

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[4][6] For the synthesis of this compound, 2,5-dimethylaniline would be the starting aniline. The α,β-unsaturated carbonyl compound required is crotonaldehyde. The reaction is typically catalyzed by strong acids like hydrochloric acid or sulfuric acid, or by Lewis acids.[4]

Proposed Reaction Scheme:

2,5-Dimethylaniline reacts with crotonaldehyde in the presence of an acid catalyst to yield this compound.

Mechanistic Considerations:

The reaction proceeds through a series of steps, including Michael addition, cyclization, dehydration, and oxidation. The generally accepted mechanism involves the initial formation of a β-anilino aldehyde via Michael addition of the aniline to crotonaldehyde. This intermediate then undergoes intramolecular electrophilic attack on the activated benzene ring, followed by dehydration to form a dihydroquinoline. The final step is the oxidation of the dihydroquinoline to the aromatic quinoline.

Doebner_von_Miller cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 2,5-Dimethylaniline 2,5-Dimethylaniline Michael Adduct Michael Adduct 2,5-Dimethylaniline->Michael Adduct Michael Addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael Adduct Dihydroquinoline Dihydroquinoline Michael Adduct->Dihydroquinoline Cyclization & Dehydration This compound This compound Dihydroquinoline->this compound Oxidation

Figure 1: Conceptual workflow of the Doebner-von Miller synthesis for this compound.

The Skraup Synthesis

The Skraup synthesis is one of the oldest and most well-known methods for quinoline synthesis.[5] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (typically nitrobenzene).[5] For this compound, the starting material would again be 2,5-dimethylaniline.

Proposed Reaction Scheme:

2,5-Dimethylaniline is heated with glycerol, sulfuric acid, and an oxidizing agent to produce this compound.

Mechanistic Insights:

The first step in the Skraup synthesis is the dehydration of glycerol by sulfuric acid to form acrolein.[1] The acrolein then acts as the α,β-unsaturated carbonyl compound, and the reaction proceeds in a manner similar to the Doebner-von Miller reaction. The nitrobenzene serves as the oxidant for the final aromatization step.[5] This reaction is known to be highly exothermic and requires careful temperature control.[5]

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 2,5-Dimethylaniline 2,5-Dimethylaniline Dihydroquinoline Dihydroquinoline 2,5-Dimethylaniline->Dihydroquinoline Addition & Cyclization Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H2SO4 H2SO4->Acrolein Oxidizing Agent Oxidizing Agent This compound This compound Oxidizing Agent->this compound Acrolein->Dihydroquinoline Dihydroquinoline->this compound Oxidation

Figure 2: Generalized workflow for the Skraup synthesis of this compound.

Spectroscopic Characterization: A Predictive Approach

Technique Predicted Key Features for this compound
¹H NMR - Aromatic Protons: Signals in the range of 7.0-8.5 ppm. The protons at positions 3, 4, 6, and 7 will show characteristic coupling patterns. - Methyl Protons: Three distinct singlets in the range of 2.3-2.8 ppm, corresponding to the methyl groups at positions 2, 5, and 8.
¹³C NMR - Aromatic Carbons: Multiple signals in the downfield region (120-150 ppm). - Methyl Carbons: Three signals in the upfield region (15-25 ppm).
IR Spectroscopy - C-H stretching (aromatic): Around 3000-3100 cm⁻¹. - C-H stretching (aliphatic): Around 2850-3000 cm⁻¹. - C=C and C=N stretching: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the quinoline ring.
Mass Spectrometry - Molecular Ion (M⁺): A prominent peak at m/z = 171, corresponding to the molecular weight of C₁₂H₁₃N.[3][][8] - Fragmentation: Loss of a methyl group ([M-15]⁺) is a likely fragmentation pathway.

Experimental Protocol for Spectroscopic Analysis:

  • Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR spectroscopy, prepare a KBr pellet or a thin film. For mass spectrometry, dissolve the sample in a volatile solvent.

  • Data Acquisition: Record the spectra using standard NMR, FT-IR, and mass spectrometers.

  • Data Analysis: Interpret the obtained spectra to confirm the structure of the synthesized compound, comparing the data with the predicted values.

Chemical Reactivity: An Untapped Potential

The reactivity of this compound is expected to be governed by the interplay of the electron-withdrawing pyridine ring and the electron-donating methyl groups on the benzene ring.

Electrophilic Aromatic Substitution

The benzene ring of the quinoline nucleus is the preferred site for electrophilic attack. The methyl groups at positions 5 and 8 are activating and ortho-, para-directing. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur on the benzene ring. A study on the nitration of this compound has been reported, indicating its susceptibility to such reactions.[3]

Reactions of the 2-Methyl Group

The methyl group at the 2-position of the quinoline ring is activated by the adjacent nitrogen atom. This "quinaldine-like" reactivity allows it to undergo condensation reactions with aldehydes and other electrophiles. This provides a handle for further functionalization of the molecule.

N-Oxidation

The nitrogen atom in the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation can alter the reactivity of the ring system, making it more susceptible to both electrophilic and nucleophilic attack.

Potential Applications: A Horizon of Possibilities

While no specific applications for this compound have been documented, the broader family of quinoline derivatives boasts a wide range of biological activities and material science applications.[2][9]

  • Medicinal Chemistry: Substituted quinolines are known to possess antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[9] The specific substitution pattern of this compound could impart unique biological activities, making it a target for drug discovery programs.

  • Corrosion Inhibition: Certain quinoline derivatives, including some methylquinolines, have been shown to be effective corrosion inhibitors for steel.[2]

  • Ligands in Catalysis: The nitrogen atom of the quinoline ring can coordinate to metal centers, making quinoline derivatives useful as ligands in catalysis. The steric and electronic properties of this compound could lead to catalysts with novel reactivity and selectivity.

  • Organic Electronics: The quinoline core is a component of some organic light-emitting diode (OLED) materials. The substitution pattern can be tuned to achieve desired photophysical properties.

Conclusion: A Call to Exploration

The scarcity of literature on this compound presents a unique opportunity for original research. This guide has aimed to provide a comprehensive starting point by consolidating the available information and offering theoretically grounded predictions. The synthesis of this molecule via established methods appears feasible, and its predicted spectroscopic and reactivity profiles provide a roadmap for its characterization and further derivatization. The potential applications in medicinal chemistry and materials science are vast and await exploration. It is our hope that this guide will inspire and equip researchers to unravel the chemistry of this intriguing and under-explored molecule.

References

  • The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of this compound. (n.d.).
  • 2,5,8-Trimethylquinolin-4-ol | 500350-48-1. Benchchem. (n.d.).
  • 2,6,8-Trimethylquinoline - CAS Common Chemistry. (n.d.).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • This compound | 102871-69-2. ChemicalBook. (n.d.).
  • CAS 102871-69-2 this compound. BOC Sciences. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. (n.d.).
  • Doebner–Miller reaction. Wikipedia. (n.d.).
  • Skraup reaction. Wikipedia. (n.d.).
  • This compound | CAS 102871-69-2. SCBT. (n.d.).
  • Synthesis of derivatives of quinoline. SciSpace. (n.d.).
  • Doebner-von Miller reaction. Semantic Scholar. (n.d.).
  • Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). National Toxicology Program. (n.d.).

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Methodological & Application

Introduction: The Strategic Importance of the Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2,5,8-Trimethylquinoline via Friedländer Annulation

The Friedländer synthesis, first reported by Paul Friedländer in 1882, remains a cornerstone of heterocyclic chemistry, providing a direct and versatile route to quinoline scaffolds.[1][2] The reaction facilitates the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis, to form the quinoline ring system.[3][4][5] Quinolines are privileged structures in medicinal chemistry and materials science, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[4][6]

This guide provides a detailed protocol and scientific rationale for the synthesis of a specific polysubstituted quinoline, this compound, a valuable building block for drug discovery and chemical probe development. The protocol is designed for researchers and scientists, emphasizing the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Reaction Overview and Strategy

The synthesis of this compound is achieved through the acid-catalyzed condensation of 2-amino-3,6-dimethylbenzaldehyde with acetone. In this specific application, acetone serves as both the reactant containing the α-methylene group and the reaction solvent.

  • Ortho-Amino Carbonyl: 2-amino-3,6-dimethylbenzaldehyde

  • α-Methylene Carbonyl: Acetone

  • Catalyst: p-Toluenesulfonic acid (p-TsOH)

  • Product: this compound

The selection of an acid catalyst is based on its proven efficacy in promoting Friedländer annulation, often leading to cleaner reactions and higher yields compared to base-catalyzed alternatives under certain conditions.[7] p-Toluenesulfonic acid is a strong organic acid that is easy to handle and effective in catalytic amounts.[8]

Reaction Mechanism and Scientific Rationale

Two primary mechanistic pathways are generally proposed for the Friedländer synthesis: one commencing with a Schiff base formation and the other with an aldol condensation.[1][4] Under the acidic conditions prescribed in this protocol, the reaction is believed to proceed through an initial rate-limiting intermolecular aldol condensation.

  • Protonation and Enolization: The acid catalyst (H⁺) protonates the carbonyl oxygen of acetone, increasing the acidity of the α-protons and facilitating its enolization.

  • Aldol Condensation: The enol form of acetone acts as a nucleophile, attacking the protonated carbonyl carbon of 2-amino-3,6-dimethylbenzaldehyde. This step forms the key aldol adduct intermediate.

  • Dehydration: The aldol adduct readily undergoes acid-catalyzed dehydration (elimination of a water molecule) to yield a more stable, conjugated α,β-unsaturated carbonyl compound.

  • Intramolecular Cyclization (Conjugate Addition): The lone pair of the aniline nitrogen acts as an intramolecular nucleophile, attacking the β-carbon of the unsaturated system (a Michael-type addition).

  • Final Dehydration/Aromatization: A second dehydration event involving the newly formed heterocyclic ring leads to the formation of the stable, aromatic quinoline system.

This pathway is favored as it proceeds through stabilized intermediates and culminates in the formation of a highly conjugated aromatic product, which is the thermodynamic driving force for the reaction.

Friedlander_Mechanism Fig. 1: Proposed Acid-Catalyzed Friedländer Mechanism Reactants 2-Amino-3,6-dimethylbenzaldehyde + Acetone AldolAdduct Aldol Adduct Intermediate Reactants->AldolAdduct Aldol Condensation UnsaturatedKetone α,β-Unsaturated Ketone AldolAdduct->UnsaturatedKetone - H₂O CyclizedIntermediate Cyclized Intermediate UnsaturatedKetone->CyclizedIntermediate Intramolecular Conjugate Addition Product This compound CyclizedIntermediate->Product - H₂O (Aromatization) Catalyst p-TsOH (H+) Catalyst->Reactants Catalyzes

Caption: Fig. 1: Proposed Acid-Catalyzed Friedländer Mechanism

Detailed Experimental Protocol

This protocol details the synthesis, work-up, and purification of this compound.

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Reagent and Materials Table
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)QuantityRole
2-Amino-3,6-dimethylbenzaldehydeC₉H₁₁NO149.1910.01.49 gReactant
AcetoneC₃H₆O58.08-50 mLReactant & Solvent
p-Toluenesulfonic acid monohydrateC₇H₈O₃S·H₂O190.221.0190 mg (10 mol%)Catalyst
Saturated Sodium BicarbonateNaHCO₃(aq)--~30 mLNeutralizing Agent
Ethyl AcetateC₄H₈O₂88.11-~150 mLExtraction Solvent
BrineNaCl(aq)--~30 mLWashing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04-~5 gDrying Agent
Silica Gel (230-400 mesh)SiO₂--As neededStationary Phase
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3,6-dimethylbenzaldehyde (1.49 g, 10.0 mmol).

    • Add acetone (50 mL) to the flask to dissolve the starting material.

    • Add p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 56 °C) using a heating mantle.

    • Allow the reaction to stir vigorously at reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Carefully transfer the reaction mixture to a 250 mL separatory funnel.

    • Slowly add saturated sodium bicarbonate solution (~30 mL) to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers in the separatory funnel and wash with brine (~30 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate).

    • Collect the fractions containing the desired product (visualized by TLC) and combine them.

  • Final Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield this compound as a solid or pale yellow oil.

    • Determine the final yield and characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS). The expected molecular weight is 171.24 g/mol .[9]

Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification & Analysis setup 1. Reaction Setup (Reactants + Catalyst in Acetone) reflux 2. Heat to Reflux (4-6 hours) setup->reflux tlc 3. TLC Monitoring reflux->tlc neutralize 4. Cool & Neutralize (Sat. NaHCO₃) tlc->neutralize If complete extract 5. Extraction (Ethyl Acetate) neutralize->extract dry 6. Dry & Concentrate extract->dry chromatography 7. Column Chromatography (Silica, Hexane/EtOAc) dry->chromatography isolate 8. Isolate Pure Product chromatography->isolate characterize 9. Characterization (NMR, MS) isolate->characterize

Caption: Fig. 2: Experimental Workflow for Friedländer Synthesis

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, ensure the 2-amino-3,6-dimethylbenzaldehyde is pure, as impurities can inhibit the reaction. The reaction time can also be extended, with continued TLC monitoring. Traditional Friedländer synthesis can have reduced yields at a larger scale due to harsh conditions.[3]

  • Incomplete Reaction: Verify the catalytic activity of the p-TsOH. If it is old or has absorbed excess moisture, its effectiveness may be diminished. Adding a fresh batch or a slightly higher catalytic loading may be necessary.

  • Purification Difficulties: If the product is difficult to separate from side products, a shallower gradient during column chromatography may be required. Side reactions like the self-condensation of acetone can occur under harsh conditions, so maintaining the recommended temperature is crucial.[3]

  • Alternative Catalysts: While p-TsOH is effective, numerous other catalysts have been developed to improve yields and reaction conditions, including iodine, Lewis acids (e.g., ZnCl₂), and various heterogeneous catalysts.[1][7][10][11] If the prescribed method is not optimal for a specific downstream application, exploring these alternatives is a valid strategy.

References

  • Wikipedia. (n.d.). Friedländer synthesis.
  • Marco-Contelles, J., et al. (2004). Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. SYNLETT, 2004(13), 2373-2375.
  • Krishna, B., & Roy, S. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports, 14(1), 23686.
  • A-H. Li, et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
  • ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives.
  • ResearchGate. (n.d.). A plausible mechanism for the synthesis of quinolines by catalyst.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • ResearchGate. (2021). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 69(14), 4795-4802.
  • Sharma, V., et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 5, 100827.
  • ResearchGate. (2022). Friedländer Quinoline Synthesis.
  • Google Patents. (n.d.). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.
  • PrepChem.com. (n.d.). Synthesis of 2-aminobenzaldehyde.

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Application Notes and Protocols for the Synthesis of 2,5,8-Trimethylquinoline via the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinolines and the Doebner-von Miller Reaction

Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the structural core of a vast array of natural products, particularly alkaloids, and a significant number of commercially available pharmaceuticals.[1][2] Their broad spectrum of biological activities, including antimalarial, antibacterial, and antitumor properties, makes them highly valuable in drug discovery and development.[3][4]

Among the various synthetic routes to quinolines, the Doebner-von Miller reaction stands out as a powerful and versatile method for the synthesis of substituted quinolines.[5][6] This reaction, a variation of the Skraup synthesis, involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound.[7] A key advantage of the Doebner-von Miller approach is its ability to generate a wide range of substituted quinolines by varying the aniline and carbonyl starting materials.[2]

This document provides a comprehensive guide for the synthesis of 2,5,8-trimethylquinoline, a specific and valuable quinoline derivative, utilizing the Doebner-von Miller reaction. We will delve into the reaction mechanism, provide a detailed experimental protocol, and outline the necessary characterization techniques to ensure the identity and purity of the final product.

Unraveling the Mechanism: A Step-by-Step Look at the Doebner-von Miller Reaction

The mechanism of the Doebner-von Miller reaction has been a subject of considerable investigation.[8] While several pathways have been proposed, a widely accepted mechanism involves a series of key steps that ultimately lead to the formation of the quinoline ring system.[9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[9] This is followed by a cyclization step and subsequent dehydration and oxidation to yield the final aromatic quinoline product.[5] A more detailed, proposed fragmentation-recombination mechanism suggests that the initial adduct can fragment into an imine and a saturated ketone, which then recombine to form a new conjugated imine.[8] This intermediate then reacts with a second molecule of aniline, leading to the cyclized product.[8]

To provide a clearer understanding, the proposed mechanistic pathway is illustrated below:

Doebner_von_Miller_Mechanism Aniline 2,5-Dimethylaniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct 1. Conjugate Addition UnsaturatedCarbonyl Crotonaldehyde (α,β-Unsaturated Aldehyde) UnsaturatedCarbonyl->MichaelAdduct Acid Acid Catalyst (e.g., HCl, H₂SO₄) Acid->MichaelAdduct Catalyzes CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate 2. Intramolecular Electrophilic Substitution Dihydroquinoline Dihydroquinoline Intermediate CyclizedIntermediate->Dihydroquinoline 3. Dehydration Product This compound Dihydroquinoline->Product 4. Oxidation Oxidant Oxidizing Agent (e.g., nitrobenzene, arsenic acid) Oxidant->Product Facilitates

Caption: Proposed mechanism of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of this compound

This protocol details a representative procedure for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve the best results.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Volume/MassProperties & Hazards
2,5-DimethylanilineC₈H₁₁N121.1810012.12 gToxic, combustible liquid
CrotonaldehydeC₄H₆O70.0912010.1 mLFlammable, corrosive, toxic
Hydrochloric Acid (conc.)HCl36.46-20 mLCorrosive, causes severe burns
NitrobenzeneC₆H₅NO₂123.11-As neededToxic, carcinogen
DichloromethaneCH₂Cl₂84.93-As neededVolatile, suspected carcinogen
Sodium Hydroxide (10% aq.)NaOH40.00-As neededCorrosive
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededHygroscopic
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylaniline (12.12 g, 100 mmol) and concentrated hydrochloric acid (20 mL).

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Addition of Crotonaldehyde: In a dropping funnel, place crotonaldehyde (10.1 mL, 120 mmol). Add the crotonaldehyde dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[10]

  • Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is basic.[10]

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[10]

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[10]

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.[10]

Experimental_Workflow Start Start: Combine 2,5-Dimethylaniline and HCl Heat Heat to Reflux Start->Heat AddCrotonaldehyde Dropwise Addition of Crotonaldehyde Heat->AddCrotonaldehyde Reflux Continue Reflux (4-6h) AddCrotonaldehyde->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with NaOH Cool->Neutralize Extract Extract with Dichloromethane Neutralize->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography/Distillation Dry->Purify End End: this compound Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Validation

To confirm the successful synthesis and purity of this compound, a combination of analytical techniques should be employed.[3]

  • Thin Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of the reaction and assessing the purity of the final product.[11] The disappearance of starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for the structural elucidation of the synthesized compound.[12] The chemical shifts, integration, and coupling patterns of the protons and carbons will provide definitive evidence for the formation of this compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The disappearance of the N-H stretching vibrations of the starting aniline and the appearance of characteristic aromatic C-H and C=N stretching vibrations will support the formation of the quinoline ring.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the product, confirming the elemental composition of this compound.

Troubleshooting and Optimization

The Doebner-von Miller reaction can sometimes be plagued by side reactions, most notably the formation of tar due to the polymerization of the α,β-unsaturated carbonyl compound under strong acidic conditions.[10]

To minimize tar formation:

  • Gradual Addition: The slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline is critical.[10] This maintains a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[10]

  • Temperature Control: While the reaction requires heat, excessive temperatures can promote tar formation.[13] Careful control of the reaction temperature is essential for maximizing the yield of the desired product.

Conclusion

The Doebner-von Miller reaction provides a robust and adaptable method for the synthesis of substituted quinolines, including the valuable compound this compound. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can successfully synthesize this important heterocyclic compound for further application in medicinal chemistry and materials science. The protocols and characterization methods outlined in this guide provide a solid foundation for the successful synthesis and validation of this compound.

References

  • Wikipedia. Doebner–Miller reaction. [Link]
  • Asadi, S. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. [Link]
  • Li, J. J. (2014). Doebner-von Miller reaction. Semantic Scholar. [Link]
  • chemeurope.com. (n.d.). Doebner-Miller reaction. [Link]
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
  • ResearchGate. (2021). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
  • Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]
  • IJFMR. (2023).
  • Singh, A., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. [Link]
  • Kennedy, A. L., & Toste, F. D. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 988. [Link]
  • Tiwari, R. K., & Agrawal, N. K. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 24(3), 154-165. [Link]
  • Chandrasekaran, I., & S. (2021). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal.
  • Lutz, R. E., & Allison, R. K. (1942). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of this compound. ElectronicsAndBooks. [Link]
  • Mohammed, S. R., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4), 487-492. [Link]

Sources

Application Notes & Protocols: The Combes Synthesis for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Its rigid, heterocyclic structure is a cornerstone in the design of antimalarial drugs, fungicides, antibiotics, and kinase inhibitors.[1] Among the classical methods for constructing this vital motif, the Combes synthesis, first reported in 1888, remains a powerful and straightforward strategy for preparing 2,4-disubstituted quinolines.[1][3] This application note provides a detailed overview of the Combes synthesis, from its underlying mechanism to a practical, step-by-step laboratory protocol, complete with expert insights for optimization and troubleshooting.

Theoretical Foundation: Mechanism of the Combes Synthesis

The Combes synthesis is fundamentally an acid-catalyzed condensation of an aniline with a β-diketone.[1][4] The reaction proceeds through three principal stages: enamine formation, intramolecular cyclization, and dehydration.

  • Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the β-diketone. This is followed by dehydration to form a Schiff base, which readily tautomerizes to the more stable enamine intermediate.[1][3]

  • Cyclization (Rate-Determining Step): Under strong acid catalysis (commonly concentrated sulfuric acid), the enamine is protonated.[1] This activates the aromatic ring of the aniline for an intramolecular electrophilic aromatic substitution. The enamine attacks an ortho position of the aniline ring, forming a new six-membered ring. This cyclization is the rate-determining step of the synthesis.[1]

  • Dehydration and Aromatization: The resulting cyclic intermediate undergoes a final dehydration step to eliminate a molecule of water, leading to the formation of the stable, aromatic quinoline ring system.[1][5]

The choice of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), is critical for promoting both the cyclization and the final dehydration steps.[1][3]

Visualizing the Combes Synthesis Mechanism

Combes Synthesis Mechanism Figure 1: Reaction Mechanism of the Combes Synthesis Aniline Aniline Enamine Enamine (via Schiff Base) Aniline->Enamine + β-Diketone - H₂O Diketone β-Diketone Diketone->Enamine Cyclized Cyclized Intermediate (Dihydroquinolinol) Enamine->Cyclized Quinoline Substituted Quinoline Cyclized->Quinoline Dehydration (- H₂O)

Caption: Figure 1: Reaction Mechanism of the Combes Synthesis.

Detailed Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

This protocol details the synthesis of 2,4-dimethylquinoline from aniline and acetylacetone, a classic example of the Combes reaction.

Materials:

  • Aniline (99.5%)

  • Acetylacetone (2,4-pentanedione, 99%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed Ice

  • Deionized Water

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology
  • Reaction Setup:

    • In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.[6]

    • Charge the flask with aniline (e.g., 0.1 mol) and acetylacetone (e.g., 0.1 mol).

  • Initial Condensation:

    • Begin stirring the mixture at room temperature. An exothermic reaction may occur as the initial condensation to the enamine intermediate takes place.[6] Stir for 15-20 minutes to ensure complete formation.

    • Rationale: Allowing the initial condensation to proceed at room temperature before adding the strong acid can improve yields by ensuring the enamine is fully formed prior to the high-temperature cyclization.

  • Acid-Catalyzed Cyclization:

    • Cool the flask in an ice bath to manage the heat generated during the acid addition.

    • Slowly add concentrated sulfuric acid (e.g., 50 mL) dropwise via the dropping funnel with vigorous stirring.[6] Maintain the temperature below 20°C during the addition.

    • Rationale: Slow, cooled addition of concentrated H₂SO₄ is a critical safety measure to control the highly exothermic dilution of the acid and prevent uncontrolled side reactions.

    • After the addition is complete, remove the ice bath and heat the mixture to 100-110°C using a heating mantle. Maintain this temperature for 30 minutes.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto a large beaker containing crushed ice (approx. 400 g).[6]

    • Rationale: Quenching the reaction on ice serves to stop the reaction, precipitate the protonated quinoline product, and dilute the concentrated acid for safer handling.

    • Transfer the acidic aqueous solution to a large separatory funnel. Slowly neutralize the solution by adding 10% NaOH solution until the pH is basic (pH ~9-10). The free quinoline product will separate as an oil or solid.

    • Rationale: Basification deprotonates the quinoline nitrogen, rendering the product insoluble in water and allowing for its extraction into an organic solvent.

  • Extraction and Purification:

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Visualizing the Experimental Workflow

Combes Synthesis Workflow Figure 2: Experimental Workflow for Combes Synthesis start Start reagents 1. Charge Flask (Aniline + β-Diketone) start->reagents stir 2. Stir at RT (Enamine Formation) reagents->stir cool 3. Cool in Ice Bath stir->cool acid 4. Add Conc. H₂SO₄ (Slowly) cool->acid heat 5. Heat to 110°C (Cyclization) acid->heat quench 6. Quench on Ice heat->quench neutralize 7. Neutralize with NaOH quench->neutralize extract 8. Extract with DCM neutralize->extract dry 9. Dry (MgSO₄) & Evaporate extract->dry purify 10. Purify (Distillation/Chromatography) dry->purify end Final Product purify->end

Caption: Figure 2: Experimental Workflow for Combes Synthesis.

Scope and Versatility of the Combes Synthesis

The Combes synthesis is versatile, accommodating a range of substituted anilines and β-dicarbonyl compounds. The electronic and steric nature of the substituents can significantly influence the reaction's regioselectivity and overall yield.[1]

Aniline Derivativeβ-DiketoneCatalystConditionsProductYield (%)
AnilineAcetylacetoneH₂SO₄110°C, 30 min2,4-Dimethylquinoline~75%
m-ChloroanilineAcetylacetoneH₂SO₄Reflux7-Chloro-2,4-dimethylquinolineGood[7]
p-AnisidineCyclohexanone-2-aldehydeH₂SO₄-6-Methoxy-3,4-cyclohexanoquinolineReported[3][7]
β-NaphthylamineAcetylacetoneH₂SO₄Reflux2,4-Dimethylbenzo[g]quinolineReported[3][7]
AnilineTrifluoroacetylacetonePPA/EtOHRefluxMixture of 2-CF₃ and 4-CF₃-quinolinesVaries[1]

Table 1: Examples of Substituted Quinolines Prepared via the Combes Synthesis.

Pro-Tips from the Bench: Optimization and Troubleshooting

  • Managing Exotherms: The addition of concentrated sulfuric acid is highly exothermic. Always perform this step slowly in an ice bath with efficient stirring to prevent overheating and potential side reactions.[6]

  • Substituent Effects: Electron-donating groups on the aniline ring generally accelerate the rate-determining cyclization step, while strong electron-withdrawing groups (like -NO₂) can inhibit or prevent the reaction entirely.[8]

  • Regioselectivity: When using unsymmetrical anilines (e.g., meta-substituted), a mixture of regioisomers can be formed. The cyclization typically occurs at the more nucleophilic ortho position, which is often the position that is less sterically hindered.[9]

  • Catalyst Choice: While concentrated sulfuric acid is standard, polyphosphoric acid (PPA) can be a more effective dehydrating agent and catalyst in some cases, particularly with less reactive substrates.[1]

  • Purification: The crude product often contains residual starting materials and polymeric side products. Purification via vacuum distillation is effective for liquid quinolines, while column chromatography is preferred for solid products or for separating isomeric mixtures.

References

  • Combes quinoline synthesis. (n.d.). In Wikipedia.
  • Combes Quinoline Synthesis Mechanism. (2021, August 25). Organic Chemistry - YouTube.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • synthesis of quinoline derivatives and its applications. (2021, November 28). Slideshare.
  • Sravanthi, T., & Manju, S. L. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.RSC Advances, 10(34), 20189-20210.
  • Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube.
  • Yamashkin, S. A., Yudin, L. G., & Kost, A. N. (1992). Closure of the pyridine ring in the combes quinoline synthesis (Review).Chemistry of Heterocyclic Compounds, 28(1), 1-11.
  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Combes quinoline synthesis. (n.d.). Wikiwand.
  • Synthesis of Quinoline and derivatives. (n.d.).
  • Combes synthesis of quinolines. (n.d.). Química Organica.org.

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Application Note & Protocol: A Field-Proven Method for the Synthesis of 2,5,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed experimental protocol for the synthesis of 2,5,8-trimethylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. The protocol is based on a variation of the classic Doebner-von Miller reaction, a robust and widely utilized method for constructing the quinoline scaffold. This document outlines the underlying reaction mechanism, provides a step-by-step procedure for synthesis and purification, details critical safety considerations, and offers insights into the rationale behind key experimental choices. The intended audience includes researchers, chemists, and professionals in drug development who require a reliable and well-documented synthetic methodology.

Theoretical Background & Mechanistic Insight

The quinoline ring system is a foundational heterocyclic scaffold present in numerous natural products and synthetic compounds with a broad range of biological activities.[1] Consequently, robust methods for its synthesis are of paramount importance. Among the classical methods, which include the Skraup, Friedländer, and Combes syntheses, the Doebner-von Miller reaction offers a versatile approach for preparing substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][3][4]

This protocol adapts the Doebner-von Miller synthesis for the specific preparation of this compound. The reaction proceeds via the acid-catalyzed condensation of 2,5-dimethylaniline with crotonaldehyde.

Reaction Scheme:

The mechanism of the Doebner-von Miller reaction is complex but can be understood through the following key stages[5]:

  • Michael Addition: The reaction is initiated by the 1,4-conjugate addition (Michael addition) of the aniline (a nucleophile) to the α,β-unsaturated aldehyde, crotonaldehyde. This step is catalyzed by a Brønsted or Lewis acid which activates the carbonyl compound.[3][6]

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack from the activated aniline ring onto the carbonyl carbon, forming a heterocyclic ring.

  • Dehydration: The cyclic intermediate readily eliminates a molecule of water under the acidic and heated conditions to form a dihydroquinoline derivative.

  • Oxidation (Aromatization): The dihydroquinoline is then oxidized to the thermodynamically stable aromatic quinoline ring. In many Doebner-von Miller reactions, an additional oxidizing agent is used; however, an excess of the α,β-unsaturated aldehyde or its Schiff base can often serve as the hydrogen acceptor in the final aromatization step.[5]

The choice of concentrated acid (sulfuric or hydrochloric) is critical; it serves not only as a catalyst for the condensation and cyclization steps but also as a powerful dehydrating agent, driving the reaction equilibrium toward the product.[7][8]

Experimental Protocol

This protocol provides a method for the synthesis, workup, and purification of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Hazards
2,5-DimethylanilineC₈H₁₁N121.1895-78-3Toxic, Carcinogen Suspect
CrotonaldehydeC₄H₆O70.094170-30-3Highly Flammable, Toxic, Corrosive
Sulfuric Acid (Conc.)H₂SO₄98.087664-93-9Severely Corrosive, Oxidizer[7][9]
Sodium HydroxideNaOH40.001310-73-2Corrosive
DichloromethaneCH₂Cl₂84.9375-09-2Irritant, Carcinogen Suspect
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Hygroscopic
Ethanol (95%)C₂H₅OH46.0764-17-5Flammable
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and hot plate

  • Thermometer

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • Glassware for recrystallization

Safety Precautions
  • This experiment must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.

  • Reagent Handling:

    • Sulfuric Acid: Is extremely corrosive and reacts violently with water, releasing significant heat.[8][9] Always add acid slowly to the reaction mixture; never add water to concentrated acid.

    • Crotonaldehyde: Is highly flammable, toxic if inhaled or absorbed through the skin, and a severe irritant.[10] Handle with extreme care.

    • 2,5-Dimethylaniline: Is toxic and a suspected carcinogen.[11][12] Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add 2,5-dimethylaniline (12.1 g, 0.1 mol).

    • Cool the flask in an ice-water bath.

  • Acid Addition:

    • Slowly and cautiously, add concentrated sulfuric acid (20 mL) dropwise to the stirred aniline via the dropping funnel. This is a highly exothermic process; maintain the temperature below 20°C.

  • Aldehyde Addition:

    • Once the acid addition is complete and the initial exotherm has subsided, add crotonaldehyde (21.0 g, 0.3 mol) dropwise over 30 minutes. Control the rate of addition to maintain a gentle reflux.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and heat the reaction mixture to 120-130°C using a heating mantle or oil bath.

    • Maintain this temperature with vigorous stirring for 3-4 hours. The mixture will darken significantly.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the viscous mixture onto 200 g of crushed ice in a large beaker with stirring.

    • Neutralize the acidic solution by the slow, portion-wise addition of a 20% aqueous sodium hydroxide solution until the pH is >10. This step must be performed in an ice bath as the neutralization is highly exothermic. A dark, oily precipitate should form.

    • Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.

Purification
  • Vacuum Distillation (Optional but Recommended): The crude oil can be purified by vacuum distillation to remove high-boiling impurities. Collect the fraction corresponding to this compound.

  • Recrystallization:

    • Dissolve the crude product (or distilled oil) in a minimal amount of hot 95% ethanol.[13]

    • If the solution is highly colored, it can be treated with a small amount of activated charcoal and hot-filtered.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Data Presentation & Expected Results

Reaction Parameters Summary
ParameterValue
Molar Ratio (Aniline:Aldehyde)1 : 3
Reaction Temperature120-130 °C
Reaction Time3-4 hours
Expected Yield (Crude)40-60%[13]
Product Appearance (Purified)Colorless to pale yellow solid
Molecular Weight171.24 g/mol
Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

  • Melting Point: To assess purity (literature values can be used for comparison).

Visualization of Experimental Workflow

G Workflow for this compound Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents 1. Measure Reagents (2,5-Dimethylaniline, Crotonaldehyde) acid 2. Prepare Conc. H₂SO₄ reagents->acid safety 3. Don PPE in Fume Hood acid->safety setup 4. Assemble Glassware (3-Neck Flask, Condenser) safety->setup addition 5. Add Aniline & Cool 6. Add H₂SO₄ (Exothermic!) 7. Add Crotonaldehyde setup->addition reaction 8. Heat to 120-130°C (3-4 hours) addition->reaction quench 9. Cool & Quench on Ice reaction->quench neutralize 10. Neutralize with NaOH (Exothermic!) quench->neutralize extract 11. Extract with CH₂Cl₂ 12. Dry & Evaporate neutralize->extract purify 13. Recrystallize from Ethanol extract->purify characterize 14. Characterize Product (NMR, MS, MP) purify->characterize

Caption: Experimental workflow for the synthesis and purification of this compound.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de France, 49, 89.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfuric Acid.
  • IChemE. (n.d.). Hazards of sulphuric acid.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. (2024). Sulfuric acid.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Sulfuric acid.
  • GOV.UK. (2024). Sulphuric acid: general information.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry.
  • Long, L. M., & Henze, H. R. (1943). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of this compound. Journal of the American Chemical Society, 65(10), 2015–2018.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Pentanedione, 99+%.
  • Slideshare. (n.d.). Doebner-Miller reaction and applications.
  • CPAchem. (2024). Safety data sheet: 3,4-Dimethylaniline.
  • Occupational Safety and Health Administration. (n.d.). ACETYLACETONE (2,4-PENTANEDIONE).
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21336–21356.
  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
  • National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • ResearchGate. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes.
  • SciSpace. (1904). Synthesis of derivatives of quinoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Google Patents. (n.d.). DE363582C - Process for the preparation of derivatives of 2-methylquinoline (quinaldin).
  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Green Synthesis of Quinoline and Its Derivatives.

Sources

The Untapped Potential of 2,5,8-Trimethylquinoline in Medicinal Chemistry: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1][2][3] This designation stems from its recurring presence in a multitude of natural products and synthetic compounds with a wide array of pharmacological activities.[4][5] Quinoline derivatives have been successfully developed into drugs for treating a broad spectrum of diseases, including cancer, malaria, and various infections.[3][4] The versatility of the quinoline core allows for extensive chemical modifications, enabling the fine-tuning of its biological and pharmacokinetic properties.[6] This guide focuses on a specific, yet underexplored derivative, 2,5,8-trimethylquinoline, and posits its potential as a valuable scaffold for the development of novel therapeutic agents.

Rationale for Investigating this compound

While the broader quinoline family is well-studied, this compound remains a largely uncharted territory in medicinal chemistry. The strategic placement of three methyl groups at the 2, 5, and 8-positions of the quinoline ring is hypothesized to confer unique properties that could be exploited for drug design. These methyl groups can influence the molecule's:

  • Lipophilicity: Increased lipophilicity can enhance membrane permeability and cellular uptake.

  • Metabolic Stability: Methyl groups can block sites of oxidative metabolism, potentially increasing the compound's half-life.

  • Steric Profile: The methyl groups introduce steric bulk that can modulate binding to biological targets, potentially leading to increased potency and selectivity.

  • Reduced Toxicity: Studies have suggested that methylation at certain positions on the quinoline ring can reduce mutagenicity compared to the parent quinoline molecule.[7]

Given these potential advantages, this compound presents an intriguing starting point for the design of new drug candidates.

Potential Therapeutic Applications

Based on the known activities of the quinoline scaffold, we propose the exploration of this compound derivatives in the following therapeutic areas:

Anticancer Agents

Quinoline-based compounds have been shown to exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The substitution pattern on the quinoline ring is crucial for these activities.

Hypothesized Mechanism of Action in Oncology

The this compound scaffold could be functionalized to target key signaling pathways in cancer cells. For instance, derivatization at the 4-position with anilino or other aromatic moieties could lead to potent tyrosine kinase inhibitors.

G This compound Derivative This compound Derivative Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) This compound Derivative->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Binds to ATP Binding Site ATP Binding Site This compound Derivative->ATP Binding Site Competitively Inhibits ATP Binding Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->ATP Binding Site Contains Intracellular Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Intracellular Signaling Cascade (e.g., RAS-RAF-MEK-ERK) ATP Binding Site->Intracellular Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Activates Cell Proliferation, Angiogenesis, Survival Cell Proliferation, Angiogenesis, Survival Intracellular Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Cell Proliferation, Angiogenesis, Survival Promotes

Caption: Hypothesized mechanism of a this compound derivative as a tyrosine kinase inhibitor.

Antimicrobial Agents

The quinoline core is present in several antibacterial and antifungal drugs. Their mechanisms of action often involve the inhibition of bacterial DNA gyrase or disruption of fungal cell membrane integrity. The lipophilic nature of this compound could enhance its ability to penetrate microbial cell walls.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound via Combes Synthesis

The Combes synthesis is a classic and reliable method for the preparation of substituted quinolines from anilines and β-diketones.

Materials:

  • 2,5-Dimethylaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylaniline (1.0 eq) and acetylacetone (1.1 eq).

  • Acid Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 eq) dropwise with vigorous stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to 110 °C and reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Mix 2,5-Dimethylaniline and Acetylacetone B Add H₂SO₄ (catalyst) (0 °C) A->B C Reflux at 110 °C (3 hours) B->C D Quench with Ice & Neutralize with NaHCO₃ C->D E Extract with DCM D->E F Dry (MgSO₄) & Concentrate E->F G Column Chromatography (Silica Gel) F->G H Pure this compound G->H

Caption: Workflow for the synthesis and purification of this compound.

Protocol 2: In Vitro Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The following table presents hypothetical IC₅₀ values for a series of this compound derivatives against two cancer cell lines.

CompoundR Group (at 4-position)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
TMQ-01 -H> 100> 100
TMQ-02 -OH75.289.4
TMQ-03 -NH(C₆H₅)12.518.7
TMQ-04 -NH(4-Cl-C₆H₄)5.89.1
Doxorubicin (Positive Control)0.91.2

Conclusion and Future Directions

This compound represents an under-investigated yet promising scaffold in medicinal chemistry. The protocols and conceptual frameworks presented in this guide offer a starting point for the synthesis and evaluation of its derivatives as potential therapeutic agents. Further research should focus on the synthesis of a diverse library of this compound analogs and their comprehensive biological evaluation to elucidate structure-activity relationships and identify lead compounds for further development.

References

  • Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(4), 355-368.
  • Kaur, M., & Singh, M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209-2226.
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
  • Taylor & Francis Online. (n.d.). An overview of quinoline as a privileged scaffold in cancer drug discovery.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • National Toxicology Program. (2002). Nomination Background: 8-Methylquinoline (CASRN 611-32-5).
  • Radi, M., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561.
  • ResearchGate. (2020). (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.
  • PubMed. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.
  • National Toxicology Program. (2002). Nomination Background: 8-Methylquinoline (CASRN 611-32-5).
  • Google Patents. (n.d.). DE363582C - Process for the preparation of derivatives of 2-methylquinoline (quinaldin).
  • ResearchGate. (2025). (PDF) Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review.
  • PubMed. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

Sources

2,5,8-Trimethylquinoline in Organometallic Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Structurally Unique Ligand

In the vast landscape of ligand design for organometallic catalysis, quinoline scaffolds have established themselves as a versatile and robust platform. Their rigid bicyclic structure and the presence of a coordinating nitrogen atom allow for the formation of stable and catalytically active metal complexes. While extensive research has been dedicated to functionalized quinolines, particularly those capable of chelation such as 8-hydroxyquinoline, the role of simple, sterically and electronically tuned quinolines remains an area of active exploration.

This guide focuses on 2,5,8-trimethylquinoline , a seemingly simple yet intriguing ligand. The strategic placement of three methyl groups on the quinoline framework imparts a unique combination of steric hindrance and electronic properties. The methyl group at the 2-position can influence the immediate coordination sphere of the metal center, while the methyl groups at the 5- and 8-positions can modulate the ligand's overall electronic profile and steric bulk.

While specific, in-depth studies detailing the catalytic applications of this compound are not extensively documented in publicly available literature, its structural analogy to other catalytically successful quinoline-based ligands provides a strong foundation for proposing its utility in a range of organometallic transformations.[1] This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals. We will extrapolate from well-established catalytic systems involving similar quinoline ligands to provide detailed application notes and protocols for harnessing the potential of this compound in key catalytic reactions. The protocols presented are designed to be robust starting points for experimental investigation.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is crucial for its effective application.

PropertyValue
CAS Number 102871-69-2
Molecular Formula C₁₂H₁₃N
Molecular Weight 171.24 g/mol
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not specified
Melting Point Not specified
Solubility Expected to be soluble in common organic solvents

Proposed Application I: Ligand in Ruthenium-Catalyzed Transfer Hydrogenation

Scientific Rationale:

Ruthenium(II)-arene complexes, particularly those of the type [Ru(arene)(N,N-ligand)Cl]⁺, are highly effective catalysts for the transfer hydrogenation of ketones and imines.[2][3] The catalytic activity of these complexes is significantly influenced by the electronic and steric properties of the N,N-ligand. Studies on pyridine-quinoline based ligands have shown that the presence of electron-donating methyl groups on the quinoline ring can enhance the catalytic efficiency.[2][4] For instance, a ruthenium complex bearing an 8-methyl-substituted pyridine-quinoline ligand demonstrated excellent activity in the transfer hydrogenation of acetophenone.[2][4]

By analogy, we propose that a this compound ligand could form a highly active ruthenium catalyst for transfer hydrogenation. The electron-donating methyl groups are expected to increase the electron density at the ruthenium center, facilitating the hydride transfer step in the catalytic cycle.

Protocol 1: Synthesis of a [Ru(p-cymene)(this compound)Cl]PF₆ Catalyst

This protocol describes the synthesis of a representative ruthenium pre-catalyst.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • This compound

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Dichloromethane (DCM), anhydrous

  • Methanol, anhydrous

  • Diethyl ether

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Ru(p-cymene)Cl₂]₂ (1 equivalent) and this compound (2.2 equivalents).

  • Add anhydrous dichloromethane (approx. 20 mL per 100 mg of the dimer) via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours. The color of the solution should change, indicating complex formation.

  • In a separate flask, dissolve ammonium hexafluorophosphate (NH₄PF₆) (2.5 equivalents) in a minimal amount of anhydrous methanol.

  • Add the methanolic solution of NH₄PF₆ to the reaction mixture dropwise with vigorous stirring. A precipitate should form.

  • Stir the mixture for an additional 30 minutes at room temperature.

  • Reduce the solvent volume under vacuum to approximately one-third of the original volume.

  • Add diethyl ether to the concentrated solution to induce further precipitation of the product.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under high vacuum.

  • Characterize the resulting [Ru(p-cymene)(this compound)Cl]PF₆ complex by NMR, mass spectrometry, and elemental analysis.

Workflow for Catalyst Synthesis:

cluster_synthesis Catalyst Synthesis Workflow start Combine [Ru(p-cymene)Cl₂]₂ and this compound in DCM stir Stir at RT for 4-6h start->stir add_nh4pf6 Add methanolic NH₄PF₆ solution stir->add_nh4pf6 precipitate Precipitate forms add_nh4pf6->precipitate concentrate Reduce solvent volume precipitate->concentrate add_ether Add diethyl ether concentrate->add_ether filter Filter and dry product add_ether->filter characterize Characterize catalyst filter->characterize cluster_cycle Proposed Transfer Hydrogenation Cycle precatalyst [Ru(II)-Cl]⁺ Pre-catalyst alkoxide_complex [Ru(II)-O-iPr]⁺ precatalyst->alkoxide_complex + Base, iPrOH - HCl active_hydride [Ru(II)-H]⁺ Active Catalyst ketone_coordination Acetophenone Coordination active_hydride->ketone_coordination + Acetophenone alkoxide_complex->active_hydride β-Hydride Elimination - Acetone product_release 1-Phenylethanol product_release->active_hydride Regeneration with iPrOH ketone_coordination->product_release Hydride Transfer

Sources

The Versatility of 2,5,8-Trimethylquinoline in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 2,5,8-trimethylquinoline in advanced materials science. While a relatively under-explored derivative, its unique electronic and structural characteristics, stemming from the strategic placement of electron-donating methyl groups on the quinoline scaffold, position it as a promising candidate for the development of next-generation organic light-emitting diodes (OLEDs), robust corrosion inhibitors, and sensitive chemical sensors. This document outlines the theoretical basis for these applications, provides detailed experimental protocols for synthesis and characterization, and offers insights into the interpretation of results. The information presented herein is intended for researchers, scientists, and professionals in the fields of materials science and drug development, aiming to stimulate further investigation into this versatile molecule.

Introduction: The Promise of a Substituted Quinoline

Quinoline and its derivatives have long been a cornerstone in the development of functional materials due to their rigid bicyclic aromatic structure, nitrogen heteroatom, and versatile reactivity.[1] The introduction of substituents onto the quinoline core allows for the fine-tuning of its photophysical, electrochemical, and coordination properties. This compound, with its three methyl groups, possesses distinct characteristics:

  • Enhanced Electron-Donating Properties: The methyl groups at the 2, 5, and 8 positions act as electron-donating groups, increasing the electron density of the quinoline ring system. This can favorably influence its performance as a ligand in organometallic complexes and as a corrosion inhibitor.

  • Increased Hydrophobicity: The presence of three methyl groups enhances the molecule's hydrophobicity, which can be advantageous in applications such as corrosion inhibition by promoting the formation of a water-repellent protective layer on metal surfaces.

  • Steric Influence: The methyl group at the 2-position can introduce steric hindrance, which may affect the coordination geometry of its metal complexes and, consequently, their photoluminescent properties.

This guide will explore the untapped potential of this compound in three key areas of materials science: as a ligand for emissive materials in OLEDs, as a protective agent against metal corrosion, and as a core component in fluorescent chemosensors.

Application in Organic Light-Emitting Diodes (OLEDs)

The electroluminescent properties of metal complexes of 8-hydroxyquinoline and its derivatives are well-established, with Tris(8-hydroxyquinolinato)aluminium (Alq3) being a benchmark green emitter in OLEDs.[2] The introduction of methyl groups, as seen in 2-methyl-8-hydroxyquinoline, has been shown to enhance the solubility and thermal stability of the resulting complexes.[3] By extension, this compound is a compelling candidate for forming luminescent metal complexes with potential applications in OLEDs.

Theoretical Background

The performance of an OLED emitter is intrinsically linked to the photophysical properties of the emissive material. For a metal complex of a this compound derivative (e.g., 2,5,8-trimethyl-8-hydroxyquinoline), the following factors are critical:

  • Luminescence Quantum Yield: The efficiency of converting absorbed energy into emitted light. The electron-donating methyl groups are expected to increase the electron density on the ligand, potentially leading to enhanced luminescence.

  • Emission Wavelength: The color of the emitted light. The substitution pattern on the quinoline ring can be used to tune the emission from the blue to the red region of the spectrum.

  • Thermal Stability: The ability to withstand the high temperatures encountered during the vacuum deposition process used in OLED fabrication and during device operation.

Experimental Protocol: Synthesis of a this compound-based Aluminum Complex

This protocol outlines the synthesis of a hypothetical aluminum complex of 8-hydroxy-2,5,8-trimethylquinoline, a derivative of the topic compound, for evaluation as an OLED emitter.

Materials:

  • 8-Hydroxy-2,5,8-trimethylquinoline

  • Aluminum isopropoxide

  • Anhydrous ethanol

  • Toluene

  • Nitrogen gas

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve 8-hydroxy-2,5,8-trimethylquinoline (3 equivalents) in anhydrous ethanol under a nitrogen atmosphere.

  • In a separate flask, dissolve aluminum isopropoxide (1 equivalent) in anhydrous toluene.

  • Slowly add the aluminum isopropoxide solution to the 8-hydroxy-2,5,8-trimethylquinoline solution with constant stirring.

  • Reflux the reaction mixture for 6 hours under a nitrogen atmosphere.

  • Allow the mixture to cool to room temperature. The resulting precipitate is the aluminum complex.

  • Filter the precipitate and wash it with cold ethanol.

  • Purify the complex by sublimation under high vacuum.

  • Characterize the synthesized complex using FT-IR, ¹H NMR, and mass spectrometry to confirm its structure and purity.

  • Evaluate the photoluminescent properties of the complex in solution and as a thin film using UV-Vis absorption and photoluminescence spectroscopy.

Data Presentation: Expected Photophysical Properties

The following table summarizes the expected trends in the photophysical properties of the synthesized complex compared to the well-known Alq3.

PropertyTris(8-hydroxyquinolinato)aluminium (Alq3)Tris(8-hydroxy-2,5,8-trimethylquinolinato)aluminium (Expected)
Emission Peak (in CHCl₃) ~520 nm (Green)Potentially blue-shifted due to steric hindrance and altered electronic structure.
Photoluminescence Quantum Yield ModeratePotentially higher due to the electron-donating effects of methyl groups.
Thermal Decomposition Temperature ~390 °CExpected to be similar or slightly higher, indicating good thermal stability.
Workflow Diagram

OLED_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_fabrication Device Fabrication & Testing s1 Reactants: 8-hydroxy-2,5,8-trimethylquinoline Aluminum isopropoxide s2 Reaction in Anhydrous Ethanol/Toluene s1->s2 s3 Precipitation & Filtration s2->s3 s4 Sublimation Purification s3->s4 c1 Structural Analysis: FT-IR, NMR, Mass Spec s4->c1 c2 Photophysical Analysis: UV-Vis, Photoluminescence s4->c2 c3 Thermal Analysis: TGA/DSC s4->c3 d1 Vacuum Thermal Evaporation c2->d1 d2 Device Assembly: ITO/HTL/Emitter/ETL/Cathode d1->d2 d3 Electroluminescence & Performance Measurement d2->d3 caption Workflow for OLED material development.

Caption: Workflow for OLED material development.

Application as a Corrosion Inhibitor

The inherent ability of quinoline derivatives to adsorb onto metal surfaces makes them effective corrosion inhibitors.[4][5] The nitrogen atom and the π-electrons of the aromatic rings facilitate this adsorption, forming a protective barrier against corrosive agents.[6] The electron-donating methyl groups in this compound are expected to enhance its adsorption and, therefore, its corrosion inhibition efficiency.[7]

Theoretical Background

The mechanism of corrosion inhibition by organic molecules like this compound involves the following steps:

  • Adsorption: The inhibitor molecules adsorb onto the metal surface. This can be either physisorption (electrostatic interactions) or chemisorption (covalent bonding).[6]

  • Protective Film Formation: The adsorbed molecules form a thin, protective film that isolates the metal from the corrosive environment.

  • Inhibition of Electrochemical Reactions: The film impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process, making it a mixed-type inhibitor.[8]

The effectiveness of the inhibitor is influenced by its concentration, the nature of the metal, the corrosive medium, and the temperature.

Experimental Protocol: Evaluation of Corrosion Inhibition using Electrochemical Techniques

This protocol describes the evaluation of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Materials and Equipment:

  • Mild steel coupons

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell (working electrode: mild steel coupon; reference electrode: saturated calomel electrode (SCE); counter electrode: platinum wire)

Procedure:

  • Preparation of Test Solutions: Prepare a series of 1 M HCl solutions containing different concentrations of this compound (e.g., 0, 50, 100, 200, 500 ppm).

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the mild steel working electrode immersed in the test solution. Allow the system to stabilize for 30 minutes to reach a steady open-circuit potential (OCP).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a small AC amplitude (e.g., 10 mV).

    • Fit the obtained Nyquist plots to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).[9][10]

  • Potentiodynamic Polarization:

    • Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

    • Plot the resulting current density versus potential on a logarithmic scale (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Data Analysis:

    • Calculate the inhibition efficiency (IE%) from both EIS and potentiodynamic polarization data using the following equations:

      • IE% (EIS) = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

      • IE% (Polarization) = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where the subscript 'inh' refers to the solution with the inhibitor and 'blank' refers to the solution without the inhibitor.

Data Presentation: Expected Electrochemical Parameters

The following table illustrates the expected changes in key electrochemical parameters with the addition of this compound.

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Rct (Ω·cm²)Cdl (µF/cm²)IE% (from icorr)IE% (from Rct)
0 (Blank) -45050050200--
100 -4401002501008080
500 -430251000509595
Mechanism Diagram

Corrosion_Inhibition cluster_metal Metal Surface (e.g., Mild Steel) cluster_solution Corrosive Solution (e.g., HCl) cluster_inhibitor Inhibitor Molecule metal Fe anodic Anodic Reaction: Fe → Fe²⁺ + 2e⁻ metal->anodic h_plus H⁺ cathodic Cathodic Reaction: 2H⁺ + 2e⁻ → H₂ h_plus->cathodic cl_minus Cl⁻ inhibitor This compound inhibitor->metal Adsorption (Protective Film Formation) caption Mechanism of corrosion inhibition.

Caption: Mechanism of corrosion inhibition.

Application in Chemical Sensors

The fluorescence of quinoline derivatives can be sensitive to the presence of metal ions, making them suitable for use in fluorescent chemosensors.[11][12] The interaction of a metal ion with the quinoline nitrogen and a nearby coordinating group can lead to either fluorescence quenching or enhancement, providing a detectable signal. The specific substitution pattern on the quinoline ring can impart selectivity towards certain metal ions.

Theoretical Background

A fluorescent chemosensor based on a this compound derivative would typically consist of:

  • A Fluorophore: The this compound core, which provides the fluorescent signal.

  • A Receptor: A functional group attached to the quinoline ring that selectively binds to the target analyte (e.g., a metal ion).

  • A Signaling Mechanism: The binding event at the receptor site causes a change in the fluorescence of the fluorophore. Common mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and chelation-enhanced fluorescence (CHEF).

Experimental Protocol: Synthesis and Evaluation of a Fluorescent Sensor for Metal Ions

This protocol describes a general approach to synthesizing a simple this compound-based fluorescent sensor and evaluating its response to various metal ions.

Part A: Synthesis of a Hypothetical Sensor (e.g., a Schiff base derivative)

  • Synthesize 8-amino-2,5,8-trimethylquinoline.

  • React the amino derivative with a suitable aldehyde (e.g., salicylaldehyde) in ethanol under reflux to form the Schiff base.

  • Purify the product by recrystallization.

  • Characterize the structure of the synthesized sensor using standard analytical techniques.

Part B: Evaluation of Sensing Properties

  • Stock Solutions: Prepare a stock solution of the sensor in a suitable solvent (e.g., acetonitrile) and stock solutions of various metal perchlorate salts (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, etc.) in the same solvent.

  • Fluorescence Titration:

    • In a cuvette, place a solution of the sensor at a fixed concentration.

    • Record the initial fluorescence emission spectrum.

    • Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.

    • Record the fluorescence spectrum after each addition.

  • Selectivity Study:

    • Prepare solutions of the sensor mixed with different metal ions at the same concentration.

    • Measure the fluorescence intensity of each solution to determine the selectivity of the sensor.

  • Determination of Detection Limit:

    • Based on the fluorescence titration data, calculate the detection limit for the target metal ion using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

Data Presentation: Expected Fluorescence Response

The following table shows a hypothetical fluorescence response of the sensor to different metal ions.

Metal IonFluorescence Intensity (Arbitrary Units)
Blank 100
Fe³⁺ 10
Cu²⁺ 20
Zn²⁺ 500
Hg²⁺ 15
Ni²⁺ 90
Co²⁺ 85

This data would suggest that the hypothetical sensor is highly selective for Zn²⁺ ions, exhibiting chelation-enhanced fluorescence.

Logical Relationship Diagram

Sensor_Mechanism cluster_input Input cluster_output Output Sensor Sensor Molecule (this compound Derivative) Complex Sensor-Analyte Complex Sensor->Complex Binding Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex Binding Signal_Change Change in Fluorescence (Quenching or Enhancement) Complex->Signal_Change caption Logical relationship in a fluorescent sensor.

Caption: Logical relationship in a fluorescent sensor.

Conclusion

This compound represents a molecule of significant interest for the advancement of materials science. Its tailored electronic and steric properties, conferred by the strategic placement of methyl groups, suggest its potential to outperform existing quinoline derivatives in a range of applications. While further dedicated research is required to fully elucidate its capabilities, the theoretical frameworks and experimental protocols outlined in this guide provide a solid foundation for its exploration as a novel component in OLEDs, a high-performance corrosion inhibitor, and a selective fluorescent chemosensor. The scientific community is encouraged to build upon these application notes to unlock the full potential of this promising compound.

References

  • Experimental and quantum chemical studies on corrosion inhibition performance of quinoline deriv
  • Computational Based Study of Thiomethyl Substituents' Position on Quinoline for Inhibition of Aluminium Corrosion in Hydrochlori
  • Corrosion Inhibition Effect of a New Quinoline Deriv
  • Corrosion inhibition studies of Quinoline intermedi
  • Electrochemical impedance parameters and the corresponding inhibition...
  • Corrosion Inhibition Effect of a New Quinoline Deriv
  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Deriv
  • Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors
  • Computational Based Study of Thiomethyl Substituents' Position on Quinoline for Inhibition of Aluminium Corrosion in Hydrochlori
  • Electrochemical Impedance Spectroscopy (EIS)
  • Pt (II)
  • Synthesis and characterization of some 5-coordinated aluminum-8-hydroxyquinoline derivatives for OLED applic
  • Recyclable fluorescent chemodosimeters based on 8-hydroxyquinoline derivatives for highly sensitive and selective detection of mercury(II) in aqueous media and test strips
  • 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions
  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta
  • A quinoline-based fluorescent chemosensor for distinguishing cadmium from zinc ions using cysteine as an auxiliary reagent
  • Study on the Corrosion inhibition Properties of Some Quinoline Derivatives as Acidizing Corrosion Inhibitors for Steel
  • Corrosion inhibition effect of 5-(4-methylpiperazine)-methylquinoline-8-ol on carbon steel in molar acid medium
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4
  • New 8-Hydroxyquinoline-Bearing Quinoxaline Derivatives as Effective Corrosion Inhibitors for Mild Steel in HCl: Electrochemical and Computational Investig
  • Appraisal of corrosion inhibiting ability of new 5-N-((alkylamino)methyl)quinolin-8-ol analogs for C40E steel in sulfuric acid
  • Recent Advances in Metal-Free Quinoline Synthesis
  • Figure 1 from Photoluminescence of bis(8-hydroxyquinoline) zinc (Znq2) and magnesium (Mgq2)
  • Experimental and empirical assessment of two new 8-hydroxyquinoline analogs as effective corrosion inhibitor for C22E steel in 1 M HCl
  • Photoluminescence, Optical, and Electrical Properties of Bis(8-Hydroxyquinoline) Zinc and Tris-(8-Hydroxyquinoline) Aluminum Organometallics and Their Films
  • Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane
  • 8–Hydroxyquinoline is key to the development of corrosion inhibitors: An advanced review
  • Synthesis and Photoluminescence Properties of 8-Hydroxyquinoline Schiff Base Deriv
  • Photoactive and Luminescent Transition Metal Complexes as Anticancer Agents: A Guiding Light in the Search for New and Improved Cancer Tre
  • Organic LEDs Based on Bis(8-hydroxyquinoline)
  • Organic LEDs Based on Bis(8-hydroxyquinoline)
  • Synthesis and photophysical characterisation of soluble photoluminescent metal complexes with substituted 8-hydroxyquinolines
  • Synthesis and characterization of some 5-coordinated aluminum-8-hydroxyquinoline derivatives for OLED applic
  • Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane

Sources

Application Notes & Protocols: 2,5,8-Trimethylquinoline as a Potential Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate the degradation of metallic materials, particularly steel, in acidic environments commonly found in industrial processes such as oil and gas production and chemical processing. Quinoline and its derivatives have emerged as a promising class of corrosion inhibitors due to the presence of nitrogen heteroatoms and planar aromatic rings, which facilitate strong adsorption onto metal surfaces.[1] These compounds act by forming a protective barrier that shields the metal from the corrosive medium.[2]

This document provides a comprehensive technical guide on the evaluation of 2,5,8-trimethylquinoline as a potential corrosion inhibitor. It is intended for researchers, scientists, and professionals in materials science and chemical engineering. We will detail the synthesis of the inhibitor, followed by a suite of robust protocols for evaluating its performance, including gravimetric, electrochemical, and surface analysis techniques. Furthermore, we will explore the theoretical underpinnings of its inhibition mechanism through quantum chemical calculations.

Part 1: Inhibitor Preparation and Characterization

Synthesis of this compound

The synthesis of this compound can be effectively achieved via the Doebner-von Miller reaction. This classic method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[3][4]

Reaction Scheme:

2,5-Dimethylaniline reacts with crotonaldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂) and a Brønsted acid (e.g., HCl) to yield this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2,5-dimethylaniline and a solution of hydrochloric acid.

  • Addition of Aldehyde: Slowly add crotonaldehyde to the reaction mixture with constant stirring. The reaction is often exothermic and may require external cooling to maintain a controlled temperature.[5]

  • Catalyst and Reflux: Introduce a Lewis acid catalyst, such as zinc chloride (ZnCl₂), to the mixture. Heat the reaction to reflux for several hours to ensure completion. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[5]

  • Work-up and Purification: After cooling, the reaction mixture is made alkaline to liberate the free quinoline base.[5] The product is then extracted using an organic solvent (e.g., chloroform or diethyl ether).[5] The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Characterization

The synthesized this compound should be characterized to confirm its structure and purity using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Part 2: Evaluation of Corrosion Inhibition Performance

The effectiveness of this compound as a corrosion inhibitor is assessed through a combination of experimental and theoretical methods. The following protocols are designed for evaluating its performance on mild steel in a 1 M HCl solution, a common corrosive environment.

Weight Loss (Gravimetric) Method

This is a fundamental and straightforward method to determine the average corrosion rate over a specified period.[6][7][8]

Protocol:

  • Specimen Preparation: Prepare mild steel coupons of known dimensions. Polish the coupons with successively finer grades of emery paper, degrease with acetone, wash with deionized water, and dry.[8]

  • Initial Weighing: Accurately weigh the prepared coupons to four decimal places (W₀).

  • Immersion: Immerse the coupons in beakers containing 1 M HCl solution without (blank) and with various concentrations of this compound. The immersion period is typically 24 hours at a constant temperature.[8]

  • Post-Immersion Cleaning: After the immersion period, retrieve the coupons. Remove the corrosion products by scrubbing with a soft brush in a solution containing HCl and a cleaning inhibitor (e.g., urotropine), then rinse with deionized water and acetone, and dry.

  • Final Weighing: Weigh the cleaned and dried coupons (W₁).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss (W₀ - W₁), A is the surface area of the coupon, T is the immersion time in hours, and ρ is the density of mild steel.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Illustrative Data:

Inhibitor Concentration (mM)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank0.15012.5-
0.10.0453.7570.0
0.50.0221.8385.4
1.00.0151.2590.0
2.00.0121.0092.0
Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into the corrosion inhibition mechanism.[9] A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[10][11]

PDP studies help in understanding the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[9][12]

Protocol:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described for the weight loss method.

  • Stabilization: Immerse the electrodes in the test solution (1 M HCl with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize, typically for 30-60 minutes.

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[13]

  • Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[14]

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Illustrative Data:

Inhibitor Conc. (mM)E_corr (mV vs. SCE)i_corr (μA/cm²)Anodic Slope (mV/dec)Cathodic Slope (mV/dec)IE (%)
Blank-480120075125-
0.5-4651807011585.0
1.0-4601156811090.4

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[15][16]

Protocol:

  • Setup and Stabilization: Use the same three-electrode setup and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[10]

  • Data Analysis: Present the data as Nyquist and Bode plots. The Nyquist plot shows the imaginary impedance (-Z_im) versus the real impedance (Z_re). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher corrosion resistance.[16] The data is often fitted to an equivalent electrical circuit to model the corrosion process.[15][16]

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Illustrative Data:

Inhibitor Conc. (mM)R_ct (Ω cm²)C_dl (μF/cm²)IE (%)
Blank50150-
0.53505085.7
1.05503590.9
Surface Analysis: Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of the mild steel coupons before and after exposure to the corrosive environment, providing direct evidence of the protective film formation.[17][18]

Protocol:

  • Sample Preparation: Prepare mild steel coupons and immerse them in the blank and inhibitor-containing solutions for a set period.

  • Post-Immersion Treatment: After immersion, gently rinse the coupons with deionized water to remove any loose corrosion products, followed by careful drying with a stream of nitrogen gas to preserve the adsorbed inhibitor film.[19]

  • Imaging: Mount the dried samples on SEM stubs and coat with a thin layer of a conductive material (e.g., gold or carbon) if necessary. Acquire images at various magnifications to observe the surface features. The surface of the coupon in the blank solution is expected to be rough and pitted, while the surface protected by the inhibitor should appear smoother.[17]

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational tool used to correlate the molecular structure of an inhibitor with its efficiency.[20]

Protocol:

  • Molecular Optimization: Optimize the geometry of the this compound molecule using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set) in a quantum chemistry software package like Gaussian.

  • Descriptor Calculation: Calculate key quantum chemical descriptors:[20]

    • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher E_HOMO values indicate a greater tendency to donate electrons to the vacant d-orbitals of the metal.

    • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.

    • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and better inhibition efficiency.

    • Dipole Moment (μ): Provides information about the polarity of the molecule.

  • Analysis: Correlate these calculated parameters with the experimentally determined inhibition efficiencies.

Part 3: Mechanism of Inhibition and Workflow Visualization

The corrosion inhibition by this compound is attributed to its adsorption on the mild steel surface. The quinoline ring, with its π-electrons and the nitrogen heteroatom, acts as the primary adsorption center. The methyl groups (-CH₃) are electron-donating, increasing the electron density on the quinoline ring system and enhancing its ability to coordinate with the metal surface. The adsorption can be a combination of physisorption (electrostatic interaction between the protonated inhibitor and the charged metal surface) and chemisorption (sharing of electrons between the nitrogen atom and the vacant d-orbitals of iron). This forms a protective film that blocks the active corrosion sites.

Experimental Workflow

G cluster_prep Inhibitor & Specimen Preparation cluster_eval Corrosion Inhibition Evaluation cluster_theory Theoretical Analysis cluster_analysis Data Analysis & Conclusion synthesis Synthesis of This compound char Characterization (NMR, FTIR, MS) synthesis->char wl Weight Loss Method synthesis->wl pdp Potentiodynamic Polarization (PDP) synthesis->pdp eis Electrochemical Impedance Spectroscopy (EIS) synthesis->eis spec_prep Mild Steel Specimen Preparation spec_prep->wl spec_prep->pdp spec_prep->eis sem Surface Analysis (SEM) spec_prep->sem analysis Calculate IE% Determine Mechanism wl->analysis pdp->analysis eis->analysis sem->analysis dft Quantum Chemical Calculations (DFT) dft->analysis

Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.

Proposed Inhibition Mechanism

G cluster_solution Corrosive Solution (1 M HCl) cluster_surface Mild Steel Surface (Fe) cluster_adsorption Adsorption & Film Formation cluster_result Outcome inhibitor Protonated Inhibitor (InhH+) anode Anodic Sites Fe -> Fe²⁺ + 2e⁻ inhibitor->anode Adsorption cl_ion Chloride Ions (Cl-) cl_ion->anode Adsorption h_ion Hydrogen Ions (H+) cathode Cathodic Sites 2H⁺ + 2e⁻ -> H₂ h_ion->cathode physisorption Physisorption: Electrostatic interaction between InhH+ and Cl- anode->physisorption cathode->physisorption chemisorption Chemisorption: N-atom & π-electrons coordinate with Fe physisorption->chemisorption leads to film Protective Inhibitor Film chemisorption->film inhibition Corrosion Inhibition film->inhibition

Caption: Proposed mechanism of corrosion inhibition by this compound on a steel surface.

References

  • ResearchGate. (n.d.). How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests?
  • de Oliveira, G. F., & de Lima, L. F. (2020). Quantum chemical properties using the DFT method: a theoretical tool applied in the study of corrosion inhibitors. Revista Virtual de Química, 12(6), 1557-1570.
  • Corrosionpedia. (n.d.). Weight Loss Analysis.
  • Scribd. (n.d.). Corrosion Measurement by Weight Loss.
  • ResearchGate. (n.d.). What is the complete procedure for Doebner-von miller reaction?
  • Llache, D., Pérez-Delgadillo, B., González-Gutiérrez, A. G., Flores-Moreno, R., & Casillas, N. (2018). DFT as a Tool for Predicting Corrosion Inhibition Capacity. Electrochemical Society Transactions, 84(1), 15-26.
  • ASTM International. (2024). Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method) (D2688-24).
  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2016). DFT Calculations and Experimental Study to Inhibit Carbon Steel Corrosion in Saline Solution by Quinoline-2-One Derivative. Baghdad Science Journal, 13(4), 837-846.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Lab 8 – Corrosion Studies by Weight Loss. (n.d.).
  • Experimental Results. (2022). Exact calculation of corrosion rates by the weight-loss method.
  • AZoM. (2017). Developing Corrosion Inhibitors – Using SEM to Investigate Corrosion.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Experimental Results. (2022). Exact calculation of corrosion rates by the weight-loss method.
  • International Journal of Pharmaceutical Sciences and Research. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Semantic Scholar. (n.d.). Doebner-von Miller reaction.
  • ASTM International. (n.d.). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.
  • ResearchGate. (n.d.). SEM-EDS characterization of natural products on corrosion inhibition of Al-Mg-Si alloy.
  • ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection.
  • ASTM International. (2023). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (G59-97(2023)).
  • ResearchGate. (n.d.). (a) Procedure of sample preparation for the SEM observations using ion...
  • NDT Resource Center. (n.d.). Potentiodynamic polarization methods.
  • VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
  • ResearchGate. (n.d.). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta.
  • Corrosion Testing Laboratories. (n.d.). Corrosion testing: what is potentiodynamic polarization?
  • Zerust Excor. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System.
  • ResearchGate. (n.d.). (PDF) Potentiodynamic Corrosion Testing.
  • ResearchGate. (n.d.). Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds.
  • Gamry Instruments. (n.d.). EIS for Corrosion & Coatings.
  • MDPI. (2025). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact.
  • SpringerLink. (2022). 8–Hydroxyquinoline is key to the development of corrosion inhibitors: An advanced review.

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Derivatization of 2,5,8-Trimethylquinoline for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Derivatization of 2,5,8-Trimethylquinoline for High-Throughput Biological Screening

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound presents a unique starting point for library synthesis due to its defined substitution pattern and inherent lipophilicity, which can be advantageous for cell membrane permeability. This guide provides a comprehensive framework for the strategic derivatization of this compound and subsequent biological evaluation. We detail robust synthetic protocols for functionalizing the C2-methyl group, a key handle for diversification, and provide step-by-step methodologies for primary in vitro screening against cancer cell lines and pathogenic bacteria. The causality behind experimental choices is explained, and workflows are designed to be self-validating through the inclusion of appropriate controls and data interpretation guidelines.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery.[3] Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, metal chelation) make it an ideal framework for designing molecules that target specific biological macromolecules.[2][4] Functionalization of the quinoline ring is a transformative strategy to expand chemical space and enhance the pharmacological profile of its derivatives.[4]

This compound (CAS 102871-69-2) is a specific analog that offers several strategic advantages for derivatization:

  • Defined Substitution: The existing methyl groups at positions 2, 5, and 8 direct further modifications and limit the formation of complex isomeric mixtures that can complicate downstream analysis.

  • Reactive Handles: The methyl group at the C2 position is particularly susceptible to oxidation, providing a reliable entry point for introducing diverse functional groups.

  • Modulated Lipophilicity: The three methyl groups contribute to the molecule's hydrophobicity, a property that can be fine-tuned through derivatization to optimize pharmacokinetic properties.

This document outlines a logical workflow from initial chemical modification to primary biological evaluation, enabling researchers to efficiently generate and screen a focused library of novel this compound derivatives.

Synthetic Derivatization Strategy

Our strategy focuses on a two-step process: initial oxidation of the most reactive C2-methyl group to an aldehyde, followed by diversification through condensation reactions. This approach is efficient, high-yielding, and allows for the rapid generation of a structurally diverse library from a common intermediate.

G cluster_synthesis Synthetic Workflow A This compound (Starting Material) B Protocol 1: Oxidation (SeO2, Dioxane) A->B Introduce functionality C This compound-2-carbaldehyde (Key Intermediate) B->C Yields aldehyde D Protocol 2: Condensation (Primary Amines/Hydrazines) C->D Diversification step E Library of Schiff Bases / Hydrazones (Final Derivatives for Screening) D->E Creates diverse library

Caption: Synthetic workflow for derivatizing this compound.

Protocol 1: Selective Oxidation to this compound-2-carbaldehyde

Rationale: The C2-methyl group of a quinoline ring is activated by the adjacent nitrogen atom, making it more susceptible to oxidation than the methyl groups on the benzene ring (C5 and C8). Selenium dioxide (SeO₂) is the reagent of choice for this transformation due to its high selectivity for oxidizing activated methyl groups to aldehydes under relatively mild conditions, minimizing over-oxidation to the carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Selenium dioxide (1.2 eq)

  • 1,4-Dioxane (anhydrous)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous 1,4-dioxane, add selenium dioxide (1.2 eq).

  • Heat the reaction mixture to reflux (approx. 101°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the black selenium byproduct. Wash the pad thoroughly with ethyl acetate.

  • Combine the filtrate and washes. Wash the organic solution sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude aldehyde by flash column chromatography on silica gel to afford the pure this compound-2-carbaldehyde.

Self-Validation & Troubleshooting:

  • Purity Check: Confirm the structure and purity of the product via ¹H NMR, ¹³C NMR, and mass spectrometry. The aldehyde proton should appear as a singlet around δ 9.8-10.2 ppm in the ¹H NMR spectrum.

  • Incomplete Reaction: If TLC shows significant remaining starting material after 6 hours, an additional portion of SeO₂ (0.2 eq) can be added.

  • Over-oxidation: If the corresponding carboxylic acid is observed as a byproduct, reduce the reaction time or temperature in subsequent attempts.

Protocol 2: Library Synthesis via Condensation Reaction (Schiff Base Formation)

Rationale: The aldehyde functional group of the intermediate is an excellent electrophile for condensation reactions with various nucleophiles, such as primary amines and hydrazines. This reaction forms a C=N double bond (an imine or hydrazone), providing a simple and highly efficient method for introducing a wide array of chemical functionalities to build a diverse library for screening.

Materials:

  • This compound-2-carbaldehyde (1.0 eq)

  • A diverse set of substituted anilines, benzylamines, or hydrazines (1.1 eq)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount, ~2-3 drops)

Procedure:

  • Dissolve this compound-2-carbaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add the selected primary amine or hydrazine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde carbonyl, thereby activating it for nucleophilic attack.

  • Stir the reaction mixture at room temperature or gently heat to 50-60°C for 2-4 hours. Monitor by TLC.

  • Upon completion, a precipitate often forms. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum. For products that do not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Self-Validation & Troubleshooting:

  • Characterization: Confirm product formation via NMR and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of the imine proton (CH=N) signal around δ 8.5-9.0 ppm in ¹H NMR is indicative of a successful reaction.

  • Hydrolysis: Schiff bases can be susceptible to hydrolysis. Store the synthesized library in a desiccator under anhydrous conditions. Prepare solutions for biological screening fresh.

Biological Screening Cascade

Once a library of derivatives is synthesized and characterized, a systematic screening process is essential to identify compounds with promising biological activity. We present protocols for two primary, high-throughput assays: an anticancer cytotoxicity assay and an antimicrobial susceptibility assay.

G cluster_screening Biological Screening Workflow A Synthesized Compound Library (5-10 compounds) B Primary Screening (Single high concentration, e.g., 50 µM) A->B C Identify 'Hits' (e.g., >50% inhibition) B->C Data analysis D Secondary Screening (Dose-response curve) C->D Advance active compounds E Determine Potency (IC₅₀ / MIC values) D->E Quantify activity F Mechanism of Action Studies (e.g., Apoptosis, Kinase Profiling) (Future Work) E->F For most potent compounds

Caption: A tiered workflow for efficient biological screening.

Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells, allowing for the quantitative determination of a compound's cytotoxic effect.

Materials:

  • Human cancer cell lines (e.g., A-549 lung carcinoma, HCT116 colorectal carcinoma)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 4: Antimicrobial Susceptibility (Broth Microdilution Assay)

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] The MIC is the lowest concentration of the compound that prevents visible growth of a bacterium after overnight incubation. This assay is crucial for identifying compounds with potential antibacterial activity.[7][8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom plates

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the test compounds in MHB. The typical concentration range to test is from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. The final volume in each well should be 100 µL.

  • Controls:

    • Growth Control: A well containing MHB and bacteria, but no compound.

    • Sterility Control: A well containing MHB only.

    • Positive Control: A row with serial dilutions of Ciprofloxacin.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Data Presentation and Interpretation

Quantitative data from screening should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Biological Screening Data for this compound Derivatives

Compound IDR-Group (from Protocol 2)Anticancer IC₅₀ (µM) [A-549 cells]Antimicrobial MIC (µg/mL) [S. aureus]
TMQ-00 (Parent Scaffold)> 100> 128
TMQ-01 Phenyl45.264
TMQ-02 4-Chlorophenyl12.816
TMQ-03 4-Methoxyphenyl68.1128
TMQ-04 2-Pyridyl8.58
Doxorubicin (Positive Control)0.2N/A
Ciprofloxacin (Positive Control)N/A0.5

Interpretation: From this hypothetical data, one could infer that:

  • Derivatization is essential for activity, as the parent scaffold (TMQ-00) is inactive.

  • Electron-withdrawing groups on the phenyl ring (TMQ-02) enhance anticancer activity compared to the unsubstituted phenyl (TMQ-01) or an electron-donating group (TMQ-03).

  • Introducing a nitrogen atom in the R-group (TMQ-04, a pyridyl group) significantly improves both anticancer and antimicrobial potency, possibly due to enhanced metal chelation or hydrogen bonding capabilities. This compound would be prioritized for further investigation.

Conclusion

This application note provides a validated and logical pathway for the synthesis and primary biological evaluation of novel derivatives based on the this compound scaffold. By following these detailed protocols, researchers can efficiently generate new chemical entities and screen them to identify promising lead compounds for further development in oncology and infectious disease research. The emphasis on understanding the rationale behind each step ensures that the process is not merely a set of instructions but a strategic approach to drug discovery.

References

  • BenchChem.
  • Magar, R. S., et al. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Omega. [Link]
  • Yilmaz, V. T., et al. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. [Link]
  • Sharma, P., et al. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
  • Gupta, H. Biological Activities of Quinoline Derivatives.
  • Kumar, A., et al. Main strategies to access quinoline derivatives through conventional methods. RSC Advances. [Link]
  • Kaur, M., et al. An Extensive Review on Biological Interest of Quinoline and Its Analogues.
  • Raffiunnisa, et al. Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry. [Link]
  • Bartow, E., & McCollum, E. V. Syntheses of derivatives of quinoline. Journal of the American Chemical Society. [Link]
  • Chen, Y., et al. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. [Link]
  • Chen, Y.-F., et al. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. International Journal of Molecular Sciences. [Link]
  • Butini, S., et al. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules. [Link]
  • Frapwell, N. R., et al. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy. [Link]
  • Abu-Hussien, A. A. A., et al. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules. [Link]
  • Butini, S., et al. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed. [Link]
  • Frapwell, N. R., et al. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy. [Link]
  • Al-Harrasi, A., et al.
  • Calhoun, W., et al. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry. [Link]
  • Butini, S., et al. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules. [Link]
  • Ghorab, M. M., et al. Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]
  • Srisung, S., et al. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Science Alert. [Link]
  • Plotnikov, E., et al. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. [Link]
  • El-Sayed, N. F., et al. Investigating the Anti-inflammatory Effect of Quinoline Derivative... Drug Design, Development and Therapy. [Link]
  • Jeon, H. K., et al. Antimicrobial Activities of 2-Methyl-8-Hydroxyquinoline and Its Derivatives against Human Intestinal Bacteria.

Sources

Application Notes and Protocols for High-Throughput Screening of 2,5,8-Trimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold and the Promise of 2,5,8-Trimethyl Substitution

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] Its rigid, planar structure and the nitrogen atom's ability to engage in hydrogen bonding make it an ideal framework for designing molecules that can interact with diverse biological targets. Consequently, quinoline derivatives have been extensively investigated and developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4]

The biological effects of quinoline derivatives are highly dependent on the nature and position of substituents on the bicyclic ring system.[1][5] The 2,5,8-trimethylquinoline core represents a specific and intriguing substitution pattern. The methyl groups at positions 2, 5, and 8 introduce steric and electronic modifications that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This unique arrangement warrants dedicated investigation to unlock its therapeutic potential.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify and characterize bioactive this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into data analysis and hit validation, ensuring a robust and scientifically sound screening process.

The High-Throughput Screening (HTS) Workflow: A Strategic Overview

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[6][7] The process is a multi-step funnel designed to efficiently identify promising candidates while eliminating inactive or problematic compounds.

A typical HTS campaign follows a logical progression from broad, high-capacity screening to more focused, in-depth analysis.[8]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening Campaign cluster_2 Phase 3: Hit Characterization cluster_3 Phase 4: Lead Generation Assay_Dev Assay Development (Biochemical or Cell-Based) Mini Miniaturization (e.g., to 384-well) Assay_Dev->Mini Validation Assay Validation (Z'-factor > 0.5) Mini->Validation Primary Primary HTS (Single Concentration) Validation->Primary Data_Analysis Data Analysis & Hit Selection Primary->Data_Analysis Hit_Conf Hit Confirmation (Re-test) Data_Analysis->Hit_Conf Dose_Resp Dose-Response (IC50/EC50) Hit_Conf->Dose_Resp Orthogonal Orthogonal Assays Dose_Resp->Orthogonal SAR Preliminary SAR Orthogonal->SAR MoA Mechanism of Action (Secondary Assays) SAR->MoA Lead_Opt Lead Optimization MoA->Lead_Opt

Caption: High-Throughput Screening (HTS) Funnel.

Part 1: Foundational Assay Development and Validation

The success of any HTS campaign hinges on a robust, reproducible, and scalable assay. The choice between a biochemical and a cell-based assay depends entirely on the biological question being asked. Biochemical assays isolate a specific molecular interaction (e.g., enzyme inhibition), while cell-based assays measure a compound's effect in a more physiologically relevant context.[6]

Protocol 1: Cell-Based Cytotoxicity Screening (MTT Assay)

This protocol is a common starting point for identifying compounds with potential anticancer activity by measuring their effect on cell viability.[1][9] The assay quantifies the reduction of yellow tetrazolium salt MTT by metabolically active cells into a purple formazan product.

Rationale: This colorimetric assay is cost-effective, robust, and easily adaptable to a high-throughput format. It provides a general readout of cytotoxicity, which is a primary characteristic of many chemotherapeutic agents.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)[10]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl Sulfoxide)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipettes or automated liquid handler

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 1 x 10^5 cells/mL.

    • Using an automated dispenser, seed 40 µL of the cell suspension (4,000 cells) into each well of a 384-well plate.

    • Causality: Seeding density is critical; too few cells will yield a weak signal, while too many can lead to overgrowth and nutrient depletion, creating artifacts.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a "daughter" plate by diluting the this compound derivative library in culture medium to the desired final concentration (e.g., 10 µM).[8] Remember to include vehicle controls (e.g., 0.1% DMSO) and positive controls (a known cytotoxic agent).

    • Add 10 µL of the compound dilutions to the corresponding wells of the cell plate.

    • Incubate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition and Signal Development:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, mitochondrial reductases in viable cells convert the MTT to formazan crystals.

    • Add 50 µL of DMSO to each well and mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Biochemical Kinase Inhibition Screening (Generic TR-FRET Assay)

This protocol describes a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a powerful technique for screening enzyme inhibitors.[11]

Rationale: TR-FRET assays are highly sensitive, have a low background, and are less prone to interference from fluorescent compounds than simple fluorescence intensity assays, making them ideal for HTS.[12] This example targets a generic kinase, a common target class for quinoline derivatives.[13]

Materials:

  • Recombinant kinase of interest

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume white plates

  • TR-FRET enabled microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare solutions of kinase, biotinylated substrate, and ATP in assay buffer at 2X the final desired concentration. The optimal ATP concentration should be at or near its Michaelis constant (Km) to facilitate the identification of competitive inhibitors.[14]

  • Compound Addition:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each this compound derivative from the library plate to the assay plate.

  • Enzyme Reaction:

    • Add 5 µL of the 2X kinase solution to each well.

    • Allow a brief pre-incubation (15-30 minutes) of the enzyme with the compounds.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.

    • Incubate for 60-90 minutes at room temperature. The reaction time must be within the linear range of product formation.

  • Detection:

    • Stop the reaction and initiate detection by adding 10 µL of the detection mix (containing the Europium-labeled antibody and Streptavidin-APC).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is calculated to determine the FRET signal.

Assay Validation: The Z'-Factor

Before starting a full screen, the assay must be validated to ensure it can reliably distinguish between positive and negative results. The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[6]

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

An assay is considered robust and suitable for HTS when the Z'-factor is consistently > 0.5 .[8] This calculation should be performed during a "dry run" using only control compounds.[8]

Part 2: Executing the HTS Campaign and Data Analysis

With a validated assay, the primary screen can commence. This involves testing every compound in the this compound derivative library at a single, fixed concentration.[15]

HTS Campaign Workflow

HTS_Campaign cluster_0 Plate Preparation cluster_1 Automated Screening cluster_2 Data Processing Lib_Plate Compound Library Plate (e.g., 10 mM in DMSO) Daughter_Plate Assay-Ready Plate (Diluted Compounds) Lib_Plate->Daughter_Plate Dispense_Cmpd Dispense Compounds Daughter_Plate->Dispense_Cmpd Dispense_Cells Dispense Cells/ Enzyme Dispense_Cells->Dispense_Cmpd Incubate Incubate Dispense_Cmpd->Incubate Dispense_Rgt Dispense Detection Reagent Incubate->Dispense_Rgt Read_Plate Read Plate Dispense_Rgt->Read_Plate Raw_Data Raw Data (e.g., Absorbance) Read_Plate->Raw_Data Normalization Normalization Raw_Data->Normalization Hit_Selection Hit Selection (Z-score / % Inhibition) Normalization->Hit_Selection Hit_List Generate Hit List Hit_Selection->Hit_List

Caption: Automated HTS Campaign Workflow.

Data Analysis and Hit Selection

Raw data from an HTS run is rarely used directly. It must be processed to correct for systematic errors (like plate-to-plate variation) and to identify statistically significant "hits".[16][17]

  • Normalization: The raw data from each plate is typically normalized using the on-plate controls. A common method is to calculate the percent inhibition or percent activity.[17]

    • Percent Inhibition = 100 * (1 - (Sample_Value - Positive_Control_Mean) / (Negative_Control_Mean - Positive_Control_Mean))

  • Hit Selection: A threshold is set to define a "hit." This can be based on a simple percent inhibition cutoff (e.g., >50%) or a more robust statistical measure like the Z-score.[7]

    • Z-score = (Sample_Value - Sample_Population_Mean) / Sample_Population_SD

    • A common hit threshold is a Z-score of < -3 or > +3, representing three standard deviations from the mean of the test compounds.

Table 1: Representative Primary HTS Data and Hit Selection

Compound IDRaw Absorbance% InhibitionZ-scorePrimary Hit?
TQ-0010.955.0%-0.25No
TQ-0020.2179.0%-3.95Yes
TQ-0030.8812.0%-0.60No
TQ-0040.1585.0%-4.25Yes
Positive Control0.10 (Mean)100%N/AN/A
Negative Control1.00 (Mean)0%N/AN/A

Part 3: Validating Hits and Establishing Potency

A primary hit is not a confirmed active compound. It is a candidate that requires further validation to eliminate false positives and to quantify its biological activity.[18]

Protocol 3: Hit Confirmation and IC50 Determination

The goal of this step is to re-test the primary hits and to determine their potency by generating a dose-response curve. The half-maximal inhibitory concentration (IC50) is a key parameter used to rank the potency of compounds.[19]

Step-by-Step Methodology:

  • Compound Procurement: Obtain fresh, powdered samples of the hit compounds to ensure purity and integrity.

  • Serial Dilution: Create a series of dilutions for each hit compound, typically in a 1:3 or 1:5 ratio, covering a wide concentration range (e.g., from 100 µM down to 1 nM).

  • Assay Performance: Run the primary assay (e.g., MTT or TR-FRET) with these serial dilutions. It is crucial to run each concentration in triplicate to ensure reproducibility.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Table 2: IC50 Values for Confirmed this compound Hits

Compound IDIC50 (µM) in HeLa CellsR² of Curve FitHill Slope
TQ-0022.50.992-1.1
TQ-0040.80.995-1.0
TQ-01715.20.988-1.2
TQ-0291.10.991-0.9
Orthogonal Assays and Preliminary SAR

To build confidence in the confirmed hits, it is best practice to test them in an orthogonal assay . This is an assay that measures the same biological endpoint but uses a different technology. For example, if the primary screen was an MTT assay (measures metabolic activity), an orthogonal assay could be a CellTiter-Glo assay (measures ATP levels) or a direct cell counting method.

Once a set of confirmed hits with IC50 values is available, a preliminary Structure-Activity Relationship (SAR) analysis can be performed.[8] This involves comparing the chemical structures of the active compounds to their potencies to identify chemical features that are important for activity. This analysis guides the next phase of medicinal chemistry and lead optimization.

Part 4: Elucidating the Mechanism of Action (MoA)

Identifying a potent compound is only the beginning. Understanding its mechanism of action (MoA) is critical for its development as a therapeutic agent. Secondary assays are designed to answer the question: how does the compound exert its effect? Quinoline derivatives are known to induce effects like cell cycle arrest and apoptosis.[10][19]

Hypothetical Signaling Pathway for an Anticancer Hit

A this compound derivative could potentially inhibit a key kinase in a signaling pathway that drives cell proliferation, such as the MAPK/ERK pathway.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation TF->Proliferation Compound TQ-004 (Hypothetical Inhibitor) Compound->RAF

Caption: Inhibition of the RAF/MEK/ERK Pathway.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol determines if a compound causes cells to arrest at a specific phase of the cell cycle (G0/G1, S, or G2/M).[19]

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with the compound at concentrations around its IC50 (e.g., 1x and 5x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest both floating and attached cells, wash with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.[19]

  • Staining: Wash the cells to remove ethanol, then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for quantification of cells in each cycle phase.

Protocol 5: Apoptosis Detection with Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Rationale: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[19]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

  • Harvesting: Harvest cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells immediately by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

Conclusion

The high-throughput screening of this compound derivatives offers a powerful avenue for the discovery of novel bioactive compounds. A successful HTS campaign is not merely the execution of a single experiment but a systematic, multi-stage process that demands careful planning, robust assay development, rigorous data analysis, and thorough validation. By following the principles and protocols outlined in this guide, researchers can navigate the complexities of HTS, from initial assay design to the mechanistic characterization of confirmed hits. This structured approach maximizes the probability of identifying promising lead candidates for further optimization and development, ultimately translating the chemical potential of the this compound scaffold into tangible therapeutic opportunities.

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Sources

Application Notes and Protocols for the Scale-up Synthesis of 2,5,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,8-Trimethylquinoline is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and its substituted analogues often exhibit a wide range of biological activities. The development of a robust and scalable synthetic route to this compound is therefore of significant interest for further research and development.

This document provides a detailed guide for the scale-up synthesis of this compound, focusing on the Doebner-von Miller reaction. This application note is designed to provide not only a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring a safe, efficient, and reproducible synthesis on a larger scale.

Synthetic Strategy: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines.[1][2] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1][3] For the synthesis of this compound, the logical precursors are 2,5-dimethylaniline and crotonaldehyde.

The reaction proceeds through a series of steps, including Michael addition, cyclization, dehydration, and oxidation, to form the final quinoline ring system.[1] While effective, the Doebner-von Miller reaction can be prone to side reactions, most notably the formation of tarry byproducts due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[4] Therefore, careful control of reaction conditions is crucial for a successful scale-up.

Process Safety and Hazard Analysis

A thorough risk assessment is paramount before commencing any scale-up synthesis. The primary hazards associated with this process involve the handling of corrosive and toxic materials.

Key Reactant Hazards:

Compound Key Hazards
2,5-Dimethylaniline Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[5][6]
Crotonaldehyde Highly flammable liquid and vapor. Toxic if swallowed, fatal in contact with skin or if inhaled. Causes severe skin and eye irritation. Suspected of causing genetic defects.[7][8][9][10]
Hydrochloric Acid (conc.) Causes severe skin burns and eye damage. May cause respiratory irritation.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): A full set of PPE is mandatory, including chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is also recommended when handling larger quantities of corrosive acids.[10]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of toxic vapors.[9]

  • Handling: Avoid direct contact with all chemicals. Use appropriate dispensing techniques to minimize exposure.[11][12]

  • Emergency Preparedness: An emergency shower and eyewash station should be readily accessible. Have appropriate spill kits available.

Experimental Protocol: Scale-up Synthesis of this compound

This protocol is designed for a laboratory scale-up synthesis yielding a significant quantity of this compound.

Materials and Equipment:

  • 2,5-Dimethylaniline (99% purity)

  • Crotonaldehyde (stabilized, 99% purity)

  • Concentrated Hydrochloric Acid (~37%)

  • Toluene

  • Sodium Hydroxide (pellets)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask (appropriate size for scale) with a reflux condenser, mechanical stirrer, and dropping funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a suitably sized round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 2,5-dimethylaniline (1.0 equivalent) and concentrated hydrochloric acid (3.0 equivalents). Stir the mixture to form the aniline hydrochloride salt.

  • Heating: Gently heat the mixture to 90-100 °C with continuous stirring.

  • Addition of Crotonaldehyde: In a dropping funnel, dissolve crotonaldehyde (1.2 equivalents) in an equal volume of toluene. Add this solution dropwise to the heated reaction mixture over a period of 1-2 hours. The slow addition is critical to control the exothermic reaction and minimize the formation of tar.[4]

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 100-110 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing crushed ice. Slowly neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is basic (pH 9-10). This will liberate the free quinoline base.

  • Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with toluene (3 x volume of the initial toluene used). Combine the organic extracts.

  • Work-up - Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification Protocol

The crude product will likely contain unreacted starting materials and polymeric byproducts. Vacuum distillation is an effective method for purifying this compound on a larger scale.

Procedure:

  • Set up a vacuum distillation apparatus.

  • Transfer the crude product to the distillation flask.

  • Slowly apply vacuum and begin heating the flask.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than its atmospheric boiling point.

  • The pure this compound should be a pale yellow to brownish liquid.

Analytical Characterization

The purity and identity of the final product should be confirmed by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: This will confirm the molecular weight of the product (171.24 g/mol for C12H13N) and assess its purity.[13]

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the quinoline ring and the three methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, further confirming its structure.

Visualizing the Process

Reaction Pathway

2,5-Dimethylaniline 2,5-Dimethylaniline Intermediate Michael Adduct & Cyclized Intermediate 2,5-Dimethylaniline->Intermediate  + Crotonaldehyde  (HCl, Heat) Crotonaldehyde Crotonaldehyde Product This compound Intermediate->Product  Dehydration &  Oxidation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Mix 2,5-Dimethylaniline & HCl Heating Heat to 90-100 °C Reactants->Heating Addition Slowly add Crotonaldehyde in Toluene Heating->Addition Reflux Maintain at 100-110 °C (4-6 hours) Addition->Reflux Cooling Cool to Room Temp. Reflux->Cooling Neutralization Neutralize with NaOH Cooling->Neutralization Extraction Extract with Toluene Neutralization->Extraction Drying Dry & Concentrate Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Analysis GC-MS & NMR Distillation->Analysis

Caption: Workflow for the scale-up synthesis and purification.

Conclusion

The Doebner-von Miller reaction provides a viable and scalable route to this compound. By carefully controlling the reaction parameters, particularly the rate of addition of crotonaldehyde and the reaction temperature, the formation of undesirable byproducts can be minimized. A robust work-up and purification protocol involving neutralization, extraction, and vacuum distillation is essential to obtain a high-purity product. Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reactants. This detailed guide should serve as a valuable resource for researchers and professionals undertaking the scale-up synthesis of this and related quinoline derivatives.

References

  • CHEMOS GmbH & Co. KG. (n.d.). Safety Data Sheet: Crotonaldehyde.
  • CPAchem. (2022, October 5). Safety data sheet - 2,5-Dimethylaniline.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Skraup reaction.
  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction?.
  • National Institutes of Health. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.

Sources

Green Chemistry in Action: Sustainable Synthesis of 2,5,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The synthesis of substituted quinolines, a cornerstone of medicinal and materials chemistry, is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies. This guide provides a comprehensive overview of green chemistry approaches for the synthesis of 2,5,8-trimethylquinoline, a key structural motif in various pharmacologically active compounds. We will explore the adaptation of the classic Combes quinoline synthesis to greener alternatives, including microwave-assisted and solvent-free protocols utilizing reusable solid acid catalysts. Detailed, step-by-step experimental procedures, comparative data, and mechanistic insights are presented to empower researchers to adopt these more sustainable practices in their laboratories.

Introduction: The Imperative for Greener Quinolines

The quinoline scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities including antimalarial, anticancer, and anti-inflammatory properties. This compound, in particular, serves as a crucial building block for the development of novel therapeutic agents. However, traditional synthetic routes to quinolines, such as the Skraup and Doebner-von Miller reactions, often rely on harsh conditions, toxic reagents (e.g., arsenic pentoxide, nitrobenzene), and large volumes of volatile organic solvents, posing significant environmental and safety concerns.

The principles of green chemistry offer a framework for designing chemical processes that minimize or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to the development of methods that are more energy-efficient, utilize safer solvents, employ recyclable catalysts, and maximize atom economy. This document details such approaches, focusing on the versatile Combes reaction as a template for green innovation.

The Combes Reaction: A Versatile Platform for Greening Quinoline Synthesis

The Combes quinoline synthesis, first reported in 1888, is a robust acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[1][2][3] For the synthesis of this compound, the logical precursors are 2,5-dimethylaniline and acetylacetone.

The generally accepted mechanism for the Combes reaction proceeds through three main stages:

  • Enamine Formation: The reaction initiates with the acid-catalyzed nucleophilic attack of the aniline on a protonated carbonyl of the β-diketone, followed by dehydration to form a Schiff base, which then tautomerizes to the more stable enamine intermediate.[1]

  • Cyclization: The enamine undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the other protonated carbonyl group. This annulation is the rate-determining step.[1]

  • Dehydration and Aromatization: Subsequent proton transfer and elimination of a water molecule leads to the formation of the aromatic quinoline ring.[1]

Caption: Mechanism of the Combes synthesis for this compound.

Experimental Protocols: From Conventional to Green Synthesis

While a direct, experimentally validated protocol for the synthesis of this compound via the Combes reaction is not extensively documented, we can extrapolate reliable procedures from the successful synthesis of its close analogue, 2,4,6-trimethylquinoline, and other substituted quinolines.[4]

Protocol 1: Conventional Combes Synthesis of this compound

This protocol is adapted from established methods for similar substituted quinolines and employs concentrated sulfuric acid as the catalyst.

Materials:

  • 2,5-Dimethylaniline (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine 2,5-dimethylaniline (1.0 eq) and acetylacetone (1.1 eq).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approximately 2-3 mL per 10 mmol of aniline) with continuous stirring.

  • After the addition is complete, heat the reaction mixture to 110-120°C for 3 hours.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

Protocol 2: Microwave-Assisted Green Synthesis of this compound

This protocol leverages the benefits of microwave irradiation and a reusable solid acid catalyst under solvent-free conditions, significantly enhancing the green profile of the synthesis.[5][6][7]

Materials:

  • 2,5-Dimethylaniline (1.0 eq)

  • Acetylacetone (1.1 eq)

  • NKC-9 resin (or other suitable solid acid catalyst, e.g., Amberlyst-15)

  • Ethyl Acetate (for extraction)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix 2,5-dimethylaniline (1.0 eq), acetylacetone (1.1 eq), and the solid acid catalyst (e.g., NKC-9 resin, ~10 mol%).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power level to maintain a temperature of 120-140°C for 10-20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add ethyl acetate to the reaction mixture and filter to remove the solid acid catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.

  • Wash the filtrate with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Comparative experimental workflows for conventional and green synthesis of this compound.

Comparative Analysis of Synthetic Approaches

The adoption of green chemistry principles in the synthesis of this compound offers significant advantages over conventional methods. A comparative summary is provided below:

ParameterConventional Combes SynthesisMicrowave-Assisted Green Synthesis
Catalyst Concentrated H₂SO₄ (corrosive, non-reusable)Solid Acid Resin (e.g., NKC-9) (reusable, less corrosive)
Solvent None (neat), but requires aqueous work-upSolvent-free reaction; organic solvent for work-up
Energy Source Conventional heating (hours)Microwave irradiation (minutes)
Waste Generation Significant acidic and basic aqueous wasteMinimal; catalyst is recycled
Safety Use of highly corrosive acidSafer, contained reaction system
Yield Moderate to goodGood to excellent
Purification RecrystallizationColumn chromatography

Conclusion and Future Perspectives

The green synthesis of this compound via a microwave-assisted, solvent-free Combes reaction using a reusable solid acid catalyst represents a significant advancement in sustainable chemical manufacturing. This approach not only reduces the environmental impact but also offers practical benefits in terms of reaction time and safety. As the demand for environmentally friendly processes in the pharmaceutical and chemical industries continues to grow, the adoption of such green methodologies will be crucial. Future research may focus on the development of even more efficient and benign catalytic systems, such as biocatalysts, and the exploration of continuous flow processes to further enhance the sustainability of quinoline synthesis.

References

  • Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions. Request PDF. (2025). [Link]
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • Combes quinoline synthesis. Wikipedia. (n.d.). [Link]
  • Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules. (2016). [Link]
  • Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Journal of Medical Pharmaceutical and Allied Sciences. (2022). [Link]
  • Optimized microwave-assisted synthesis of substituted quinoline-2-carboxanilides 5–5c, 9–13c.
  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. (n.d.). [Link]
  • Combes Quinoline Synthesis. Merck Index. (n.d.). [Link]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. (2020). [Link]
  • Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based c
  • Synthesis of quinolines. Organic Chemistry Portal. (n.d.). [Link]
  • 2,4-DIMETHYLQUINOLINE. Organic Syntheses. (n.d.). [Link]
  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports. (2019). [Link]
  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Semantic Scholar. (2019). [Link]
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic p
  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. (2020). [Link]
  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. MDPI. (n.d.). [Link]
  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. (2020). [Link]
  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports. (2019). [Link]
  • Synthesis of Quinoline and deriv
  • Condensation reaction of acetylacetone with aniline in the presence of different organic solvents a.
  • New Reaction Products of Acetylacetone with Semicarbazide Deriv

Sources

Application Notes and Protocols for the Photophysical Characterization of 2,5,8-Trimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

The quinoline scaffold is a cornerstone in the development of functional fluorescent molecules, with applications spanning from bioimaging to materials science.[1] The strategic placement of substituents on the quinoline ring allows for the fine-tuning of its photophysical properties, making each new derivative a potential key to unlocking novel applications. This guide focuses on a specific, yet underexplored, class of these compounds: 2,5,8-trimethylquinoline and its derivatives. While extensive literature exists on the photophysical properties of the broader quinoline family, specific experimental data for this compound derivatives remains scarce.

This document, therefore, serves a dual purpose. Firstly, it provides a foundational understanding of the anticipated photophysical behavior of this compound derivatives, drawing parallels from well-studied substituted quinolines. Secondly, and more critically, it offers a detailed set of protocols for the comprehensive experimental characterization of these properties. This guide is designed for researchers, scientists, and drug development professionals, providing not just the "how" but also the "why" behind each experimental step, ensuring a robust and insightful investigation into this promising class of molecules.

Theoretical Framework: Anticipated Photophysical Properties

The electronic transitions responsible for the photophysical properties of quinoline derivatives are primarily of π-π* and n-π* character.[2] The introduction of three methyl groups at the 2, 5, and 8 positions is expected to influence the electronic landscape of the quinoline core in several ways:

  • Electron-Donating Effect: Methyl groups are weak electron-donating groups. Their presence is likely to cause a bathochromic (red) shift in both the absorption and emission spectra compared to the parent quinoline molecule.

  • Steric Effects: The methyl group at the 2-position, adjacent to the nitrogen atom, may introduce steric hindrance that could affect intermolecular interactions and solvation, potentially influencing non-radiative decay pathways.

  • Solvatochromism: Quinoline derivatives are known to exhibit solvatochromism, where the absorption and emission maxima shift with solvent polarity.[3] This effect is anticipated for this compound derivatives and can be exploited for sensing applications. Specifically, in polar solvents, a red shift in the fluorescence emission is often observed.[2]

The following diagram illustrates the general workflow for characterizing the photophysical properties of a novel this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification uv_vis UV-Vis Absorption Spectroscopy purification->uv_vis fluorescence Steady-State Fluorescence Spectroscopy uv_vis->fluorescence solvatochromism Solvatochromism Study uv_vis->solvatochromism quantum_yield Fluorescence Quantum Yield Determination fluorescence->quantum_yield lifetime Time-Resolved Fluorescence Spectroscopy fluorescence->lifetime fluorescence->solvatochromism data_analysis Data Compilation & Analysis quantum_yield->data_analysis lifetime->data_analysis solvatochromism->data_analysis interpretation Interpretation of Photophysical Properties data_analysis->interpretation application Assessment for Potential Applications interpretation->application

Caption: Experimental workflow for photophysical characterization.

Essential Experimental Protocols

The following protocols are designed to be self-validating, with cross-checks and control experiments integrated to ensure the integrity of the data.

Protocol 1: UV-Vis Absorption Spectroscopy

Causality: The UV-Vis absorption spectrum provides fundamental information about the electronic transitions within the molecule. It is essential for determining the wavelengths of maximum absorbance (λmax), which are crucial for subsequent fluorescence experiments, and for calculating the molar absorptivity (ε), a measure of how strongly the compound absorbs light at a given wavelength.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (typically 1 mM).

    • From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 1-100 µM.

  • Data Acquisition:

    • Use a dual-beam spectrophotometer.

    • Record a baseline spectrum with the cuvette filled only with the solvent.

    • Record the absorption spectra of the diluted solutions over a wavelength range of approximately 200-800 nm. Ensure the absorbance at λmax is within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Analysis:

    • Identify the λmax values.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

ParameterSymbolUnitSignificance
Wavelength of Maximum AbsorbanceλmaxnmIndicates the energy of the electronic transition.
Molar AbsorptivityεM-1cm-1A measure of the probability of the electronic transition.
Protocol 2: Steady-State Fluorescence Spectroscopy

Causality: This technique measures the fluorescence emission spectrum of a compound, providing information on the emission maximum (λem), Stokes shift, and relative fluorescence intensity. The Stokes shift, the difference between the absorption and emission maxima, is a critical parameter for applications in fluorescence imaging to minimize self-absorption.

Methodology:

  • Sample Preparation:

    • Use the same solutions prepared for UV-Vis spectroscopy with absorbances at the excitation wavelength below 0.1 to minimize inner filter effects.

  • Data Acquisition:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to one of the λmax values determined from the UV-Vis spectrum.

    • Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region.

  • Data Analysis:

    • Identify the wavelength of maximum emission (λem).

    • Calculate the Stokes shift (Δν) in wavenumbers (cm-1) using the formula: Δν = (1/λabs) - (1/λem), where λabs and λem are in cm.

ParameterSymbolUnitSignificance
Wavelength of Maximum EmissionλemnmIndicates the energy of the emitted photon.
Stokes ShiftΔνcm-1Relates to the energy loss between absorption and emission.
Protocol 3: Fluorescence Quantum Yield (Φf) Determination (Relative Method)

Causality: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[4] It is a critical parameter for evaluating the brightness of a fluorophore. The relative method, using a well-characterized standard, is a widely accepted and reliable approach.[4]

Methodology:

  • Standard Selection:

    • Choose a fluorescence standard with a known quantum yield and absorption/emission properties similar to the this compound derivative. Common standards include quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) and rhodamine 6G in ethanol (Φf = 0.95).

  • Sample Preparation:

    • Prepare solutions of the standard and the test compound in the same solvent.

    • Prepare a series of dilutions for both the standard and the test compound with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

  • Data Acquisition:

    • Measure the UV-Vis absorption spectra and fluorescence emission spectra for all solutions.

    • The excitation wavelength must be the same for both the standard and the test compound.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the standard and the test compound.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The plots should be linear.

    • The quantum yield of the test compound (ΦX) is calculated using the following equation[4]: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test compound and the standard, respectively.

      • ηX and ηST are the refractive indices of the solvents used for the test compound and the standard, respectively (if different).

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Dilutions of Sample measure_abs Measure Absorbance prep_sample->measure_abs prep_standard Prepare Dilutions of Standard prep_standard->measure_abs measure_fluo Measure Integrated Fluorescence Intensity measure_abs->measure_fluo plot Plot Integrated Fluorescence vs. Absorbance measure_fluo->plot calculate Calculate Quantum Yield using Gradients plot->calculate

Caption: Workflow for relative quantum yield determination.

Protocol 4: Time-Resolved Fluorescence Spectroscopy

Causality: This technique measures the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. The lifetime is an intrinsic property of a fluorophore and is important for applications in fluorescence lifetime imaging (FLIM) and for understanding dynamic quenching processes.

Methodology:

  • Instrumentation:

    • Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method.

  • Sample Preparation:

    • Use solutions with an absorbance of ~0.1 at the excitation wavelength.

  • Data Acquisition:

    • Excite the sample with a pulsed light source (e.g., a laser diode or LED).

    • Collect the fluorescence decay profile.

    • Measure an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of ludox).

  • Data Analysis:

    • Deconvolute the IRF from the measured fluorescence decay.

    • Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s).

ParameterSymbolUnitSignificance
Fluorescence LifetimeτnsAverage time in the excited state.

Application-Oriented Investigations

The photophysical data obtained from the above protocols can be used to assess the potential of this compound derivatives in various applications.

  • Fluorescence Sensing: The sensitivity of the fluorescence properties to the local environment (solvatochromism) can be exploited to design sensors for polarity, viscosity, or the presence of specific analytes.[5]

  • Bioimaging: Derivatives with high quantum yields, large Stokes shifts, and appropriate emission wavelengths (preferably in the visible to near-infrared region) are promising candidates for fluorescent probes in cellular imaging.[1]

  • Organic Light-Emitting Diodes (OLEDs): Compounds with high fluorescence quantum yields in the solid state are desirable for use as emissive materials in OLEDs.

Concluding Remarks for the Innovator

The systematic characterization of the photophysical properties of this compound derivatives is a critical step towards their rational design and application. This guide provides a comprehensive framework for such an investigation, emphasizing not only the procedural details but also the underlying scientific principles. By adhering to these protocols, researchers can generate high-quality, reliable data that will undoubtedly contribute to the advancement of fluorescence science and technology. The exploration of this specific class of quinolines holds the promise of discovering novel fluorophores with tailored properties for a multitude of scientific and technological endeavors.

References

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Resch-Genger, U., Rurack, K., & Spieles, M. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS FAU. [Link]
  • Resch-Genger, U., Hoffmann, K., Nietz, S., & Spieles, M. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Horiba Jobin Yvon. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. [Link]
  • Tewari, N., Kumari, K., Pant, S., & Joshi, H. C. (2023). Photophysics and photochemistry of 7, 8-benzoquinoline in different solvent conditions. Journal of Molecular Liquids, 369, 120932. [Link]
  • dos Santos, C. M., da Silva, J. P., & da Silva, A. B. F. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of Fluorescence, 27(5), 1869-1881. [Link]
  • Balewski, Ł., Sączewski, F., Gdaniec, M., & Kornicka, A. (2019).
  • Rurack, K. (2008). Fluorescence Quantum Yields: Methods of Determination and Standards. In Springer Series on Fluorescence (pp. 53-83). Springer, Berlin, Heidelberg. [Link]
  • de la Fuente, J. R., Araya-Salas, A., & Brando, G. (2017). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 28(1), 115-122. [Link]
  • Brando, G., & Araya-Salas, A. (2018). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 29(1), 195-204. [Link]
  • Mehata, M. S., & Joshi, H. C. (2005). Steady‐State and Time‐Resolved Emission Studies of 6‐Methoxy Quinoline. Journal of the Chinese Chemical Society, 52(4), 653-660. [Link]
  • Joshi, N. K., Joshi, H. C., Gahlaut, R., Tewari, N., Rautela, R., & Pant, S. (2018). Steady State and Time-Resolved Fluorescence Study of Isoquinoline: Reinvestigation of Excited State Proton Transfer. The Journal of Physical Chemistry A, 122(30), 6245-6252. [Link]
  • Amanote Research. (n.d.). Application of Time-Resolved Fluorescence Anisotropy to Probe Quinoline-Based Foldamers Labeled With Oligo(phenylene Vinylene). Amanote Research. [Link]
  • Al-Hussain, S. A., & El-Faham, A. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 1-16. [Link]
  • Li, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2023). Trimethyl Lock Quinone-Based Organic Molecular Probes for NQO1 Sensing and Imaging. Molecules, 28(7), 3183. [Link]
  • Li, J., Li, Y., & Wang, B. (2007). Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. Molecules, 12(5), 988-996. [Link]
  • da Silva, A. B., de Oliveira, A. S., & de Oliveira, H. C. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Journal of the Brazilian Chemical Society, 32(12), 2419-2430. [Link]
  • Li, J., Li, Y., & Wang, B. (2007). Synthesis and fluorescence properties of 5,7-diphenylquinoline and 2,5,7-triphenylquinoline derived from m-terphenylamine. Molecules (Basel, Switzerland), 12(5), 988–996. [Link]
  • dos Santos, C. M., da Silva, J. P., & da Silva, A. B. F. (2017). Fluorescence emission of quinoline and derivatives in ethanol.
  • Wang, Y., Li, Y., & Zhang, Y. (2019). Synthesis and fluorescence properties of 2-Methyl-2,5′-(ethylene)- bis-8-hydroxyquinoline and its zinc complexes.
  • Chen, Y. H., Chen, C. H., & Chen, S. H. (2011). Investigation of photophysical properties of mer-tris(8-hydroxyquinolinato) aluminum (III) and its derivatives: DFT and TD-DFTcalculations.
  • Rohini, Paul, K., & Luxami, V. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Chemistry, an Asian journal, 15(23), 4060–4103. [Link]
  • Wang, Y., Li, Y., & Zhang, Y. (2022). A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media. Analytical Methods, 14(1), 25-32. [Link]
  • Suliman, F. O., Al-Busafi, S. N., Al-Risi, M., & Al-Badi, K. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 8(8), 693-703. [Link]
  • Oishi, S., & Fujii, N. (2018). Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes. Molecules, 23(6), 1435. [Link]
  • Wang, Y., Li, Y., & Zhang, Y. (2020). Two 8-hydroxyquinoline-based fluorescent chemosensors for ultra-fast and sensitive detection of water content in strong polar organic solvents with large Stokes shifts. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 229, 117956. [Link]
  • Abdul Murad, N. A., & Ahmad, M. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors (Basel, Switzerland), 21(1), 311. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2,5,8-trimethylquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of synthesizing this specific polysubstituted quinoline. Here, we move beyond generic protocols to address the nuanced challenges and critical parameters inherent to this molecule, ensuring your experimental work is both efficient and successful. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the common pitfalls and questions that arise during the synthesis of this compound, primarily via the Doebner-von Miller reaction, which is a classical and effective method for this target.

Question 1: My reaction is resulting in a very low yield of this compound, with a significant amount of dark, intractable tar. What is the primary cause and how can I mitigate this?

Answer: This is the most common challenge in Doebner-von Miller syntheses and is almost always due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (in this case, crotonaldehyde, formed in situ from paraldehyde or acetaldehyde).[1] The strongly acidic and high-temperature conditions promote self-condensation and polymerization of the aldehyde before it can effectively react with the aniline.

Troubleshooting Steps:

  • Control Reagent Concentration: The polymerization of crotonaldehyde is a higher-order reaction. By keeping its instantaneous concentration low, you can favor the desired bimolecular reaction with 2,5-dimethylaniline. The most effective strategy is the slow, dropwise addition of paraldehyde to the heated, acidic solution of the aniline.[2] This ensures the aldehyde reacts as it is introduced, preventing a buildup in concentration.

  • Employ a Biphasic System: While not always necessary for this specific synthesis, a two-phase solvent system can be highly effective.[1] By sequestering the aldehyde in a non-polar organic phase (e.g., toluene), its polymerization in the aqueous acidic phase is significantly reduced.

  • Optimize Temperature: Excessive heat accelerates tar formation. The reaction requires sufficient thermal energy to overcome the activation barrier for cyclization, but a runaway exotherm will favor polymerization. Maintain the reaction at a steady reflux without overly aggressive heating. A vigorous, uncontrolled exotherm upon initial heating is a sign that the reaction is proceeding too quickly and can be managed by initial cooling or slower heating.[2]

  • Ensure Efficient Stirring: Good agitation is critical for heat dissipation and preventing localized hotspots where polymerization can initiate.

Question 2: TLC analysis of my crude product shows multiple spots, and after purification, I have a mixture of isomers. Why is this happening with 2,5-dimethylaniline?

Answer: While the Doebner-von Miller reaction with an unsubstituted aniline is straightforward, the use of a substituted aniline like 2,5-dimethylaniline introduces the possibility of constitutional isomers if the cyclization is not perfectly regioselective. However, in the case of 2,5-dimethylaniline reacting with crotonaldehyde, the cyclization is directed by the amino group to the unsubstituted C6 position, leading predominantly to the desired this compound.

The more likely cause of multiple spots is the presence of incompletely aromatized intermediates or byproducts.

Potential Byproducts & Solutions:

  • Dihydro- and Tetrahydroquinolines: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If the oxidant is inefficient or the reaction conditions do not favor complete oxidation, these reduced forms can persist as impurities.

    • Solution: Ensure a suitable oxidizing agent is present. In many classical procedures, another molecule of the Schiff base (formed between the aniline and aldehyde) acts as the hydrogen acceptor (oxidant).[3] Using an additional mild oxidant, if compatible with the reaction conditions, can drive the reaction to completion.

  • Unreacted Starting Materials: Incomplete reactions will leave behind 2,5-dimethylaniline.

    • Solution: Monitor the reaction by TLC until the aniline spot has been consumed. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.

Question 3: The purification of the crude product is proving difficult. What is the most effective purification strategy for this compound?

Answer: The purification strategy depends on the primary impurities. Given that the crude product is often a dark, oily, or tarry residue, a multi-step approach is typically required.

  • Steam Distillation: This is a highly effective classical method for separating the volatile quinoline product from non-volatile tars and polymeric materials.[2][4] The crude reaction mixture is made strongly basic, and steam is passed through it. The this compound co-distills with the water and can be collected and separated.

  • Acid-Base Extraction: As a basic amine, this compound can be effectively purified by acid-base extraction.[5]

    • Dissolve the crude material (after initial workup) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The protonated quinoline will move to the aqueous layer, leaving non-basic impurities behind.

    • Wash the aqueous layer with fresh organic solvent to remove any trapped neutral impurities.

    • Carefully basify the aqueous layer with a strong base (e.g., NaOH or KOH) to a pH > 10.

    • Extract the liberated free-base quinoline back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Column Chromatography: For removing closely related isomers or other persistent impurities, silica gel column chromatography is the final step. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is typically effective.

Detailed Experimental Protocol: Doebner-von Miller Synthesis

This protocol is adapted from the established procedure for the synthesis of this compound from 2,5-dimethylaniline.[6]

Materials & Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mol)
2,5-Dimethylaniline121.1824.2 g0.20
Paraldehyde132.1639.6 g0.30
Hydrochloric Acid (conc.)36.4650 mL~0.60
Zinc Chloride (anhydrous)136.305.0 g0.037
Sodium Hydroxide40.00As needed-
Diethyl Ether74.12For extraction-
Anhydrous Sodium Sulfate142.04For drying-
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 24.2 g (0.20 mol) of 2,5-dimethylaniline and 50 mL of concentrated hydrochloric acid.

  • Initial Heating: Heat the mixture to a gentle reflux using a heating mantle. The mixture will form a solution of the aniline hydrochloride.

  • Reagent Addition: Place 39.6 g (0.30 mol) of paraldehyde into the dropping funnel. Add the paraldehyde dropwise to the refluxing reaction mixture over a period of 1 to 1.5 hours. The reaction is exothermic, so control the addition rate to maintain a steady reflux.

  • Catalyst Addition & Reflux: After the paraldehyde addition is complete, add 5.0 g of anhydrous zinc chloride to the mixture. Continue to heat the reaction at reflux for an additional 4 hours.

  • Workup & Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Make the solution strongly alkaline by the slow and careful addition of a concentrated sodium hydroxide solution while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash them with water (2 x 50 mL).

  • Purification:

    • Dry the ethereal solution over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

    • The resulting crude oil can be further purified by vacuum distillation to yield this compound.

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2,5-Dimethylaniline and conc. HCl B Heat to Reflux A->B C Slowly Add Paraldehyde B->C D Add ZnCl₂ Catalyst C->D E Reflux for 4 hours D->E F Cool and Basify with NaOH E->F G Extract with Diethyl Ether F->G H Dry Organic Layer (Na₂SO₄) G->H I Solvent Removal H->I J Vacuum Distillation I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Understanding the Mechanism

The Doebner-von Miller reaction is a complex, multi-step process. A simplified mechanistic pathway is illustrated below to provide insight into the transformation.

G cluster_0 Step 1: Aldol Condensation & Dehydration cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization Paraldehyde Paraldehyde Acetaldehyde Acetaldehyde Paraldehyde->Acetaldehyde H⁺ Crotonaldehyde Crotonaldehyde (α,β-unsaturated aldehyde) Acetaldehyde->Crotonaldehyde Self-Condensation -H₂O Michael_Adduct Michael Adduct Crotonaldehyde->Michael_Adduct Aniline 2,5-Dimethylaniline Aniline->Michael_Adduct Cyclized_Intermediate Electrophilic Cyclization Michael_Adduct->Cyclized_Intermediate Dihydroquinoline Dihydroquinoline Intermediate Cyclized_Intermediate->Dihydroquinoline -H₂O Product This compound Dihydroquinoline->Product Oxidation

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Characterization of this compound

PropertyValue
CAS Number 102871-69-2[7]
Molecular Formula C₁₂H₁₃N[7]
Molecular Weight 171.24 g/mol [7]
Appearance Expected to be a pale yellow oil or low-melting solid

Expected Spectroscopic Data:

  • ¹H NMR (Proton NMR):

    • Aromatic Protons (3H): Signals expected in the range of δ 7.0-8.0 ppm. The protons on the quinoline core will appear as doublets or triplets, showing characteristic coupling patterns.

    • Methyl Protons (9H): Three distinct singlets are expected in the upfield region (δ 2.3-2.8 ppm), corresponding to the three methyl groups at the C2, C5, and C8 positions. The exact chemical shifts will be influenced by their position on the aromatic system.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons (9C): Multiple signals are expected in the δ 120-150 ppm region for the carbons of the quinoline core.

    • Methyl Carbons (3C): Three signals are expected in the upfield region (δ 15-25 ppm).

  • Mass Spectrometry (MS):

    • The Electron Impact (EI) mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 171, corresponding to the molecular weight of the compound.

References

  • Navigating the Synthesis of 2,4,6-Trimethylquinoline: A Technical Support Guide. (2025). BenchChem.
  • What is the complete procedure for Doebner-von miller reaction? (2018).
  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. (2010). University of the Sunshine Coast, Queensland.
  • Bowen, D. M., Belfit, R. W., Jr., & Walser, R. A. (1953). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of this compound. Journal of the American Chemical Society, 75(17), 4307–4309.
  • Doebner–Miller reaction. (n.d.). In Wikipedia.
  • Overcoming challenges in the synthesis of substituted quinolines. (2025). BenchChem.
  • Quinoline. (n.d.). Organic Syntheses Procedure.
  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. (2010).
  • Spectroscopic Profile of 4,6,8-Trimethylquinoline-2-thiol: A Technical Overview. (2025). BenchChem.
  • 2,6,8-Trimethylquinoline. (n.d.). CAS Common Chemistry.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2020). The Royal Society of Chemistry.
  • An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylquinoline via the Combes Reaction. (2025). BenchChem.
  • 2,4,8-Trimethylquinoline. (n.d.). CAS Common Chemistry.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 1057.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006).
  • Process for the preparation of derivatives of 2-methylquinoline (quinaldin). (1922).
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. (2004).
  • 2,4,6-Trimethylquinoline. (n.d.). PubChem.
  • Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline. (2017).

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Technical Support Center: Purification of 2,5,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,5,8-Trimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Initial Assessment: Choosing Your Purification Strategy

Before beginning any purification, a preliminary analysis of your crude material is paramount. The physical state of the product (solid vs. oil) and the likely impurities, often stemming from the synthesis method (e.g., Doebner-von Miller or related cyclizations), will dictate the most effective strategy.[1][2]

Q1: What is the first step I should take before purifying my crude this compound?

A1: The critical first step is to characterize your crude product. Obtain a proton NMR (¹H NMR) or a Gas Chromatography-Mass Spectrometry (GC-MS) spectrum. This initial analysis provides invaluable information about the major impurities. Are they residual starting materials, isomeric byproducts, or polymeric tars?[1] The physical state of your crude product—whether it's a solid, a semi-solid, or an oil—is the next key determinant for your purification path.

Below is a general workflow to guide your decision-making process.

G cluster_start cluster_analysis cluster_decision cluster_end start Crude this compound (Post-Workup) analysis Analyze Crude Sample (NMR, GC-MS, TLC) start->analysis decision Is the Product Primarily Solid or Oily? analysis->decision acidbase Acid-Base Extraction (Liquid-Liquid) analysis->acidbase  Contains significant  non-basic impurities recryst Recrystallization decision->recryst  Solid distill Vacuum Distillation decision->distill Oily   purity Assess Purity (NMR, GC-MS, Melting Point) recryst->purity chrom Column Chromatography distill->chrom distill->purity  Impurities are  non-volatile chrom->purity acidbase->decision final Pure this compound purity->final

Caption: General workflow for selecting a purification method.

Troubleshooting Column Chromatography

Column chromatography is a powerful tool, but quinolines, as basic nitrogen heterocycles, can present unique challenges.

Q2: My this compound is streaking badly on the TLC plate and seems to be decomposing on the silica gel column. What is happening and how can I prevent it?

A2: This is a classic issue when purifying basic compounds like quinolines on standard silica gel.[3] Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly interact with the basic nitrogen of your trimethylquinoline, leading to several problems:

  • Irreversible Adsorption: The compound sticks to the column and won't elute properly.

  • Tailing/Streaking: Strong acid-base interactions cause poor peak shape, leading to broad fractions and inefficient separation.

  • Acid-Catalyzed Decomposition: The acidic environment can degrade sensitive molecules.[4]

The Solution: Deactivate the Silica Gel. You must neutralize the acidic sites on the silica. This is most commonly achieved by adding a small amount of a volatile tertiary amine, like triethylamine (NEt₃), to your eluent system.

Parameter Recommendation Rationale
Mobile Phase Additive 0.5 - 2% Triethylamine (NEt₃)NEt₃ is a base that will preferentially interact with the acidic silanol groups, effectively "capping" them and allowing your quinoline to pass through without strong interaction.[3]
Stationary Phase Silica Gel or Alumina (Basic)If deactivation with NEt₃ is insufficient, consider using basic alumina as your stationary phase, which is more suitable for purifying basic compounds.
Solvent System Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with a non-polar system and gradually increase polarity. The presence of NEt₃ is crucial.
Experimental Protocol: Column Chromatography with Deactivated Silica
  • Prepare the Slurry: In a beaker, add your calculated amount of silica gel to your chosen starting eluent (e.g., 99% Hexane: 1% Ethyl Acetate) that has been pre-mixed with 1% v/v triethylamine. Mix to form a uniform slurry.

  • Pack the Column: Pour the slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique typically results in better separation than loading the sample as a concentrated liquid.

  • Elute: Carefully add the dry-loaded sample to the top of the column. Begin eluting with your solvent system, gradually increasing the polarity while consistently monitoring the fractions by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure.

Purification by Distillation

Given the relatively high boiling point of trimethylquinolines, vacuum distillation is often necessary.

Q3: My crude product is an oil with a boiling point around 278°C. How can I purify it without it turning dark or decomposing?

A3: A boiling point of 278.5°C at atmospheric pressure is high enough to risk thermal decomposition.[] Heating organic molecules, especially those with nitrogen, to such temperatures for extended periods can lead to charring and degradation.[6] The solution is to perform a vacuum distillation.

By reducing the pressure inside the apparatus, you lower the boiling point of the liquid. This allows the compound to vaporize and distill at a much lower, safer temperature, preserving its integrity.

Troubleshooting Vacuum Distillation
Issue Probable Cause Solution
Bumping / Uneven Boiling Lack of nucleation sites.Use a magnetic stir bar for vigorous stirring. Do not use boiling chips for vacuum distillation as they are ineffective under vacuum.
Product Darkening in Pot Temperature is still too high; localized overheating.Achieve a lower pressure (better vacuum) to further decrease the boiling point. Ensure the heating mantle is not set excessively high and heats the flask evenly.[6]
Distillation is Very Slow Poor vacuum or insufficient heating.Check all joints for leaks. Ensure your vacuum pump is adequate. Increase the heating mantle temperature gradually.
Inability to Separate Isomers Boiling points of isomers are too close.Use a fractionating column (e.g., a Vigreux column) between the flask and the condenser to increase the number of theoretical plates and improve separation. For very close-boiling isomers, azeotropic distillation may be an option, though this requires significant development.[7]

Recrystallization and Acid-Base Extraction

Q4: My crude product is a solid. What is the best way to purify it?

A4: Recrystallization is the method of choice for purifying solid compounds.[8] The principle is to dissolve the impure solid in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. As the solution cools slowly, the desired compound will form pure crystals, leaving the impurities dissolved in the mother liquor. One study notes the recrystallization of this compound from ethanol or ethanol-acetone mixtures.[9]

Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane) at room temperature and with gentle heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is highly colored, you may add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[10]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and promote the growth of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Q5: My crude product contains significant non-basic impurities from the synthesis. Is there a way to remove these before other purification steps?

A5: Yes, an acid-base extraction is an excellent and highly effective technique for this scenario.[2] It leverages the basicity of the quinoline nitrogen to separate it from neutral or acidic impurities.

G start Crude Product in Organic Solvent (e.g., DCM) extract Add dilute aq. HCl (e.g., 1M) Shake in Separatory Funnel start->extract separate Separate Layers extract->separate org_layer Organic Layer: Contains neutral/acidic impurities (Discard) separate->org_layer  Organic aq_layer Aqueous Layer: Contains protonated [2,5,8-TMQH]⁺Cl⁻ separate->aq_layer Aqueous   basify Add aq. NaOH (e.g., 2M) until pH > 10 aq_layer->basify re_extract Re-extract with fresh Organic Solvent (3x) basify->re_extract final_org Combined Organic Layers: Contains pure 2,5,8-TMQ re_extract->final_org dry Dry (Na₂SO₄), Filter, & Concentrate final_org->dry end Purified 2,5,8-TMQ dry->end

Caption: Workflow for purification via acid-base extraction.

This technique is highly effective for a preliminary cleanup before a final polishing step like recrystallization or distillation.

References

  • Technical Support Center: Purification of Quinoline Deriv
  • The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of this compound. Journal of the American Chemical Society.
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Navigating the Synthesis of 2,4,6-Trimethylquinoline: A Technical Support Guide. Benchchem.
  • Purific
  • CAS 102871-69-2 this compound. BOC Sciences.
  • Purific
  • An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylquinoline via the Combes Reaction. Benchchem.
  • CN101353323B - Purification method of 2-methyl quinoline.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Purification of crude 5-Methylquinoline by vacuum distillation or chrom

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Technical Support Center: Synthesis of 2,5,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5,8-trimethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with quinoline chemistries. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of this synthesis and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: I'm getting a very low yield of this compound. What are the most likely causes?

A: Low yields in the Doebner-von Miller synthesis, a common route to this compound, are typically due to a few key factors. The most common culprit is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which leads to the formation of tar.[1] Additionally, suboptimal reaction temperature or acid catalyst concentration can significantly hinder the reaction rate and overall yield.

Q2: My reaction mixture is turning into a thick, dark tar. How can I prevent this?

A: Tar formation is a well-known issue in this synthesis, arising from the self-condensation of the α,β-unsaturated carbonyl reactant under harsh acidic conditions.[2] To mitigate this, consider the following:

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl (e.g., crotonaldehyde) slowly and in portions to the heated acidic solution of 2,5-dimethylaniline. This helps control the exothermic nature of the reaction.[1]

  • Temperature Control: Excessively high temperatures can accelerate polymerization. Maintain a consistent and optimized reaction temperature. A vigorous, exothermic reaction might even require initial cooling.

  • Biphasic System: In some cases, a two-phase solvent system can be advantageous by sequestering the carbonyl compound in an organic phase, thereby reducing its tendency to polymerize.[3]

Q3: I've isolated a product, but my analytical data (NMR, GC-MS) suggests it's not pure this compound. What are the likely byproducts?

A: Several byproducts can form during the synthesis of this compound. These include:

  • Positional Isomers: Due to the substitution pattern of 2,5-dimethylaniline, cyclization can potentially occur at two different positions on the aniline ring, leading to the formation of isomeric trimethylquinolines.

  • Dihydro- and Tetrahydroquinolines: If the final oxidation step of the Doebner-von Miller reaction is incomplete, you may isolate partially hydrogenated quinoline derivatives.[2]

  • Carbonyl Self-Condensation Products: Byproducts from the self-condensation of crotonaldehyde, such as dicrotonaldehyde, can also be present.[4]

  • Unreacted Starting Materials: If the reaction does not proceed to completion, you will have residual 2,5-dimethylaniline and other starting materials in your crude product.

Q4: How can I effectively purify my crude this compound?

A: A multi-step purification strategy is often necessary.

  • Steam Distillation: This is an excellent initial step to separate the volatile this compound from non-volatile tars and polymers.[2]

  • Acid-Base Extraction: As a basic compound, this compound can be selectively extracted. Dissolve the crude product in an organic solvent and wash with a dilute acid. The quinoline will move to the aqueous layer. Then, basify the aqueous layer and re-extract the pure quinoline with an organic solvent.[2]

  • Column Chromatography: For separating isomers and other closely related impurities, column chromatography on silica gel is highly effective.[2]

  • Recrystallization: If the purified product is a solid at room temperature, recrystallization can be a final step to obtain a highly pure compound.[2]

Troubleshooting Guide: Byproduct Formation

Issue: Presence of Isomeric Trimethylquinolines

The use of 2,5-dimethylaniline as the starting material presents the possibility of forming not only the desired this compound but also other positional isomers. This is due to the two possible sites for electrophilic attack and cyclization on the aniline ring.

Root Cause Analysis:

The regioselectivity of the Doebner-von Miller reaction with substituted anilines can be influenced by both steric and electronic factors. The electron-donating methyl groups on the 2,5-dimethylaniline ring activate it towards electrophilic substitution. The cyclization step, which is an intramolecular electrophilic aromatic substitution, can occur at either the C6 or C2 position of the aniline, relative to the amino group. While cyclization at C2 is required for the desired product, competing cyclization at C6 can lead to the formation of a regioisomeric trimethylquinoline.

Mitigation Strategies:

  • Catalyst Choice: The choice of acid catalyst (both Brønsted and Lewis acids) can influence the regioselectivity. Experiment with different acids (e.g., HCl, H₂SO₄, ZnCl₂, SnCl₄) to find the optimal conditions for favoring the desired isomer.[5]

  • Temperature Optimization: Reaction temperature can affect the kinetic versus thermodynamic control of the cyclization step. A systematic study of the reaction temperature may reveal an optimal range for maximizing the yield of this compound.

Diagram: Potential Pathways for Isomer Formation

G cluster_start Starting Materials cluster_reaction Reaction Intermediate cluster_cyclization Cyclization Pathways cluster_products Products 2,5-Dimethylaniline 2,5-Dimethylaniline Michael Adduct Michael Adduct 2,5-Dimethylaniline->Michael Adduct Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael Adduct Cyclization at C2 Cyclization at C2 Michael Adduct->Cyclization at C2 Cyclization at C6 Cyclization at C6 Michael Adduct->Cyclization at C6 This compound (Desired) This compound (Desired) Cyclization at C2->this compound (Desired) Isomeric Trimethylquinoline (Byproduct) Isomeric Trimethylquinoline (Byproduct) Cyclization at C6->Isomeric Trimethylquinoline (Byproduct)

Caption: Competing cyclization pathways in the synthesis.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the reaction conditions. The following table provides a summary of how different parameters can affect the outcome of the Doebner-von Miller synthesis.

ParameterConditionExpected Effect on YieldPotential Impact on Byproduct FormationReference
Temperature Too LowDecreased reaction rate, low yield-[6]
OptimalMaximized yield of desired product-[6]
Too HighIncreased tar formation, lower yieldPromotes polymerization of crotonaldehyde[2]
Catalyst Brønsted Acid (e.g., HCl, H₂SO₄)Effective for cyclizationCan promote tar formation if too concentrated[5]
Lewis Acid (e.g., ZnCl₂, SnCl₄)Can improve regioselectivityMay require anhydrous conditions[5][7]
Reagent Addition Rapid AdditionLower yieldIncreased local concentration of crotonaldehyde, leading to polymerization[1]
Slow/Portion-wise AdditionHigher yieldMinimizes side reactions of crotonaldehyde[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the Doebner-von Miller synthesis.

Materials:

  • 2,5-Dimethylaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Sodium Hydroxide (NaOH) solution (40%)

  • Chloroform

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dimethylaniline (1.0 eq) in concentrated HCl.

  • Cool the mixture in an ice bath.

  • Slowly add crotonaldehyde (1.2 eq) to the stirred solution. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, add anhydrous ZnCl₂ (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a 40% NaOH solution until it is strongly basic.

  • Transfer the mixture to a steam distillation apparatus and distill to isolate the crude product.

  • Extract the distillate with chloroform.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica-adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Protocol 3: Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To assess the purity of the product and identify any volatile byproducts, including isomers. Isomeric trimethylquinolines may have similar mass spectra but should have different retention times on the GC column.[8][9]

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Typical GC Conditions: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 280°C) to ensure separation of all components.

  • MS Analysis: Acquire mass spectra in electron ionization (EI) mode. Compare the obtained mass spectrum of the main peak with a reference spectrum for this compound. Analyze the mass spectra of any impurity peaks to identify their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the structure of the final product and identify any isomeric impurities. The ¹H and ¹³C NMR spectra of different trimethylquinoline isomers will have distinct chemical shifts and coupling patterns.

  • Sample Preparation: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃).

  • Expected ¹H NMR Features for this compound: Look for three distinct singlets corresponding to the three methyl groups, and characteristic aromatic proton signals. The specific chemical shifts and coupling patterns will be unique to the 2,5,8-substitution pattern.

Troubleshooting Workflow

G cluster_start Problem Identification cluster_low_yield Low Yield Troubleshooting cluster_impure_product Impure Product Troubleshooting cluster_solutions Solutions Low Yield Low Yield Check for Tar Check for Tar Low Yield->Check for Tar Optimize Temp Optimize Temp Low Yield->Optimize Temp Optimize Catalyst Optimize Catalyst Low Yield->Optimize Catalyst Impure Product Impure Product Analyze by GC-MS/NMR Analyze by GC-MS/NMR Impure Product->Analyze by GC-MS/NMR Slow Reagent Addition Slow Reagent Addition Check for Tar->Slow Reagent Addition If present Adjust Reaction Temp Adjust Reaction Temp Optimize Temp->Adjust Reaction Temp Screen Catalysts Screen Catalysts Optimize Catalyst->Screen Catalysts Identify Byproducts Identify Byproducts Analyze by GC-MS/NMR->Identify Byproducts Refine Purification Refine Purification Identify Byproducts->Refine Purification Column Chromatography Column Chromatography Refine Purification->Column Chromatography Acid-Base Extraction Acid-Base Extraction Refine Purification->Acid-Base Extraction

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Chemcess. (2024). Crotonaldehyde: Properties, Reactions, Production And Uses. [Link]
  • Gu, H., et al. (2025). *Self-aldol condensation of acetaldehyde to crotonaldehyde over Lewis acidic metal-incorporated BEA zeolites.
  • ResearchGate. (2008). An improvement in the Doebner-Miller synthesis of quinaldines. [Link]
  • Kranenburg, R., et al. (2019).
  • Organic Syntheses. Quinoline Synthesis. [Link]
  • Royal Society of Chemistry. (2021). Aldol condensation of acetaldehyde over Zr-β zeolites with tailored Lewis acidity and passivated Brønsted sites: toward environmentally benign crotonaldehyde synthesis. [Link]
  • University of the Sunshine Coast, Queensland. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. [Link]
  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
  • ACS Publications. (2006).
  • Larock, R. C., & Yum, E. K. (1996).
  • ResearchGate. (2010).
  • Google Patents. (2006). Crotonaldehyde production process.
  • Royal Society of Chemistry. (2018).
  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
  • ElectronicsAndBooks. (1953). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of this compound. [Link]
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]
  • PubMed. (2006).
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. [Link]
  • PubMed. (2019).
  • Office of Justice Programs. (n.d.). Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). [Link]
  • ResearchGate. (2019). Characterization and Differentiation of Geometric Isomers of 3-methylfentanyl Analogs by Gas Chromatography/Mass Spectrometry, Liquid Chromatography/Mass Spectrometry, and Nuclear Magnetic Resonance Spectroscopy. [Link]
  • PubMed. (2018). Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis. [Link]
  • Frontiers. (2021).

Sources

Navigating the Nuances of Quinoline Synthesis: A Technical Support Guide to the Friedländer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the Technical Support Center for the Friedländer Quinoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of quinoline derivatives, a scaffold of immense importance in pharmaceuticals and materials science.[1][2][3] Here, we dissect the intricacies of the Friedländer reaction, offering practical, field-tested advice to optimize your synthetic outcomes and troubleshoot common experimental hurdles.

Understanding the Foundation: The Friedländer Synthesis

The Friedländer synthesis is a robust and versatile method for the construction of the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or aldehyde.[3][4] This reaction can be catalyzed by either acids or bases, or in some cases, proceed simply with thermal promotion.[5][6][7][8] The inherent simplicity and efficiency of this reaction have made it a staple in synthetic organic chemistry.[3]

Two primary mechanistic pathways are generally accepted for the Friedländer synthesis, influencing the choice of reaction conditions and potential side products.[9]

  • Aldol Condensation Pathway: This pathway commences with an intermolecular aldol condensation between the two carbonyl-containing starting materials. Subsequent dehydration and intramolecular cyclization via imine formation lead to the quinoline product. This pathway is often favored under basic or acidic conditions.[5][10]

  • Schiff Base Formation Pathway: In this alternative mechanism, the initial step is the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl compound and the active methylene compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the final quinoline.

Friedlander_Mechanism cluster_path1 Aldol Condensation Pathway cluster_path2 Schiff Base Formation Pathway 2-Aminoaryl Carbonyl_1 2-Aminoaryl Carbonyl Aldol Adduct Aldol Adduct 2-Aminoaryl Carbonyl_1->Aldol Adduct Active Methylene Compound_1 Active Methylene Compound Active Methylene Compound_1->Aldol Adduct Dehydration_1 Dehydration Aldol Adduct->Dehydration_1 Cyclization/Dehydration_1 Intramolecular Cyclization & Dehydration Dehydration_1->Cyclization/Dehydration_1 Quinoline_1 Quinoline Cyclization/Dehydration_1->Quinoline_1 2-Aminoaryl Carbonyl_2 2-Aminoaryl Carbonyl Schiff Base Schiff Base (Imine) 2-Aminoaryl Carbonyl_2->Schiff Base Active Methylene Compound_2 Active Methylene Compound Active Methylene Compound_2->Schiff Base Intramolecular Aldol Intramolecular Aldol Condensation Schiff Base->Intramolecular Aldol Dehydration_2 Dehydration Intramolecular Aldol->Dehydration_2 Quinoline_2 Quinoline Dehydration_2->Quinoline_2

General Mechanistic Pathways of the Friedländer Synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the Friedländer synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in the Friedländer synthesis are a common frustration and can often be traced back to several key factors:

  • Harsh Reaction Conditions: Traditional protocols often call for high temperatures and the use of strong acids or bases, which can lead to the degradation of starting materials or the desired product.[4][5]

  • Suboptimal Catalyst Choice: The selection of an inappropriate catalyst can result in poor conversion rates or the promotion of undesired side reactions.[4]

  • Inadequate Temperature Control: This reaction can be highly sensitive to temperature. Too low a temperature may lead to a sluggish reaction, while excessive heat can increase the formation of byproducts.[4]

  • Prevalence of Side Reactions: Competing reactions, most notably the self-condensation of the ketone starting material (an aldol condensation), can significantly diminish the yield of the target quinoline.[4][11]

Q2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?

The most common side products in a Friedländer synthesis are aldol condensation products and regioisomers.

  • Aldol Condensation: The ketone reactant can undergo self-condensation, especially under basic conditions, to form α,β-unsaturated ketones.[11] To mitigate this:

    • Switch to Acidic Conditions: Aldol condensations are more pronounced under basic catalysis. Employing an acidic catalyst can often suppress this side reaction.[11]

    • Utilize an Imine Analog: Using an imine derivative of the o-aminoaryl aldehyde or ketone can circumvent the conditions that favor aldol reactions.[5][11]

  • Regioisomers: When using an unsymmetrical ketone, the reaction can occur at two different α-methylene positions, leading to a mixture of quinoline isomers.[11] To improve regioselectivity:

    • Employ Specific Catalysts: Certain amine catalysts have been shown to favor the formation of one regioisomer over the other.[12]

    • Consider Ionic Liquids: The use of ionic liquids as the reaction medium can also influence and improve regioselectivity.[5]

    • Introduce a Directing Group: The introduction of a phosphoryl group on one of the α-carbons of the ketone can direct the reaction to the desired position.[5]

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Problem Identify Primary Issue Start->Identify_Problem Low_Conversion Low Conversion Identify_Problem->Low_Conversion Low Yield Side_Products Significant Side Products Identify_Problem->Side_Products Impurity Optimize_Catalyst Optimize Catalyst: - Change type (acid/base/Lewis) - Increase loading - Use fresh catalyst Low_Conversion->Optimize_Catalyst Adjust_Temp Adjust Temperature: - Incremental increase/decrease - Monitor by TLC Low_Conversion->Adjust_Temp Check_Solvent Check Solvent: - Ensure reactant solubility - Consider polar aprotic (e.g., DMF) Low_Conversion->Check_Solvent Aldol_Products Aldol Condensation Products Observed Side_Products->Aldol_Products Regioisomers Mixture of Regioisomers Side_Products->Regioisomers Successful_Optimization Successful Optimization Optimize_Catalyst->Successful_Optimization Adjust_Temp->Successful_Optimization Check_Solvent->Successful_Optimization Switch_Catalysis Switch to Acidic Catalysis Aldol_Products->Switch_Catalysis Use_Imine Use Imine Analog of Amino-Carbonyl Aldol_Products->Use_Imine Amine_Catalyst Use Regioselective Amine Catalyst Regioisomers->Amine_Catalyst Ionic_Liquid Employ Ionic Liquid as Solvent Regioisomers->Ionic_Liquid Switch_Catalysis->Successful_Optimization Use_Imine->Successful_Optimization Amine_Catalyst->Successful_Optimization Ionic_Liquid->Successful_Optimization

A Logical Workflow for Troubleshooting the Friedländer Synthesis.

Q3: Are there more environmentally friendly ("greener") approaches to the Friedländer synthesis?

Absolutely. The development of sustainable synthetic methods is a major focus in modern chemistry. For the Friedländer synthesis, several greener alternatives have been established:

  • Catalyst-Free Synthesis in Water: Successful synthesis of quinolines has been achieved by simply heating the reactants in water at around 70°C, completely avoiding the need for a catalyst.[1]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions or in environmentally benign solvents.[13]

  • Use of Reusable Catalysts: Solid-supported catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and silica-supported sodium hydrogen sulfate, offer the advantage of easy separation from the reaction mixture and the potential for recycling.[2]

  • Ionic Liquids: These can serve as both the catalyst and the reaction medium, and in many cases, can be recycled and reused.[13]

Data-Driven Optimization: A Comparative Overview

The choice of catalyst and reaction conditions can dramatically impact the outcome of your Friedländer synthesis. The following table provides a summary of various catalytic systems and their typical performance characteristics.

Catalyst SystemTypical ConditionsAdvantagesPotential Drawbacks
Traditional Acid/Base Reflux in ethanol or acetic acidReadily available, inexpensiveHarsh conditions, potential for side reactions
Lewis Acids (e.g., In(OTf)₃) Solvent-free, elevated temperaturesHigh efficiency, good yieldsCost of catalyst, moisture sensitivity
Molecular Iodine 80-100°CMild, efficientRequires workup to remove iodine
Gold Catalysts Milder temperaturesHigh efficiency under mild conditionsHigh cost of gold catalysts
Solid-Supported Catalysts Refluxing ethanol or solvent-freeReusable, easy workupMay require higher temperatures or longer reaction times
Catalyst-Free (in Water) 70°C in waterEnvironmentally friendly, simpleMay not be suitable for all substrates

Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility and reliability, it is crucial to follow well-defined experimental protocols. Below are two representative procedures for conducting the Friedländer synthesis.

Protocol 1: Iodine-Catalyzed Friedländer Annulation

This protocol details a straightforward method using molecular iodine as an efficient catalyst.[4]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular iodine (10 mol%)

  • Ethyl acetate

  • Saturated aqueous solution of Na₂S₂O₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask, add the 2-aminoaryl ketone and the active methylene compound.

  • Add the molecular iodine catalyst to the mixture.

  • Heat the reaction mixture to 80-100°C.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dissolve the reaction mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Catalyst-Free Friedländer Synthesis in Water

This protocol offers an environmentally benign approach to quinoline synthesis.[14]

Materials:

  • 2-Aminobenzaldehyde

  • A ketone with an α-methylene group (e.g., acetone)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1 mmol) in water (5 mL).

  • Add the ketone (1.2 mmol) to the solution.

  • Heat the reaction mixture to 70°C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

By understanding the underlying principles of the Friedländer synthesis and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly enhance their success in synthesizing a diverse range of quinoline derivatives for their specific applications.

References

  • Wikipedia. Friedländer synthesis. [Link]
  • Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 69(14), 4795–4803.
  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]
  • Royal Society of Chemistry. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. [Link]
  • Química Organica.org. Friedlander quinoline synthesis. [Link]
  • Organic Chemistry Portal.
  • Gawande, M. B., & Shelke, S. N. (2014). Advances in polymer based Friedlander quinoline synthesis. Journal of the Indian Chemical Society, 91(10), 1877-1886.
  • ResearchGate. Friedländer Quinoline Synthesis. [Link]
  • Semantic Scholar. The Friedländer Synthesis of Quinolines. [Link]
  • J&K Scientific LLC. Friedländer Synthesis. [Link]
  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
  • SpringerLink. A catalytic and green procedure for Friedlander quinoline synthesis in aqueous media. [Link]
  • ResearchGate.
  • International Journal of Pharmaceutical Sciences Review and Research.
  • National Institutes of Health. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. [Link]
  • Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Link]
  • ResearchGate. A New Green Approach to the Friedländer Synthesis of Quinolines. [Link]
  • MDPI.
  • Semantic Scholar. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
  • ResearchGate. The Friedländer Synthesis of Quinolines. [Link]
  • ResearchGate. Mechanism for the Friedländer reaction under acidic conditions showing reaction of 3a with 2,4-pentanedione (2) to give quinoline 5. [Link]
  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
  • ACS Publications.

Sources

Technical Support Center: Optimizing the Doeb-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner-von Miller synthesis. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of quinoline derivatives. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounded in mechanistic principles and validated experimental protocols.

Introduction to the Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a cornerstone in organic synthesis for constructing the quinoline scaffold, a privileged core in many pharmaceuticals.[1][2] The reaction condenses an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[3][4] While powerful, this classic transformation is notorious for challenges that can significantly impact yield, including polymerization, side product formation, and purification difficulties.[5][6][7]

This guide provides in-depth, actionable insights to navigate these complexities, ensuring reproducible and high-yielding results.

Part 1: Troubleshooting Guides

This section addresses the most frequently encountered issues during the Doebner-von Miller synthesis in a problem-solution format.

Issue 1: Low or No Yield of the Desired Quinoline Product

Symptoms:

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows the absence of the desired product or only trace amounts.

  • Starting materials (aniline and/or carbonyl compound) remain largely unconsumed.

Root Causes & Troubleshooting Steps:

  • Inadequate Acidity: The reaction is acid-catalyzed.[1][3] Insufficient acid concentration will result in a sluggish or stalled reaction.

    • Solution: Ensure the correct stoichiometry and concentration of the acid catalyst. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, ZnCl₂, Sc(OTf)₃) are effective.[3][6] The choice can be substrate-dependent, so a small screening of different acids may be necessary to find the optimal catalyst for your specific transformation.

  • Substrate Reactivity: The electronic nature of the aniline substrate is critical.

    • Anilines with Electron-Withdrawing Groups (EWGs): These substrates are less nucleophilic and often give low yields under standard conditions.[5]

      • Solution: Consider employing harsher conditions (higher temperatures, stronger acids) or switching to a modified procedure, such as the Doebner hydrogen-transfer reaction, which may be more suitable.[5]

    • Anilines with Strong Electron-Donating Groups (EDGs): These may be overly reactive, leading to polymerization and other side reactions.[5]

      • Solution: Milder reaction conditions (lower temperature, less concentrated acid) are recommended. Careful monitoring of the reaction progress is essential.

  • Steric Hindrance: Bulky substituents on either the aniline or the α,β-unsaturated carbonyl compound can impede the reaction.

    • Solution: When using γ-substituted α,β-unsaturated aldehydes or ketones, which can lead to complex mixtures, a systematic optimization of reaction parameters (catalyst, solvent, temperature) is crucial.[5] A Design of Experiments (DoE) approach can be highly effective in navigating this complex reaction space.[5]

Issue 2: Significant Formation of Tar and Polymeric Byproducts

Symptoms:

  • The reaction mixture becomes a dark, viscous, or solid tar.

  • Product isolation is difficult, and the yield of the desired quinoline is severely diminished.

Root Cause: This is the most common failure mode in the Doebner-von Miller synthesis.[5][6] The strong acidic conditions can catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone.[5][6][8]

Troubleshooting Workflow:

G start High Tar Formation Observed step1 Implement Slow Addition Protocol start->step1 Primary Mitigation step2 Introduce Biphasic Solvent System step1->step2 If tarring persists step3 Optimize Catalyst and Temperature step2->step3 For further optimization step4 Purification Strategy step3->step4 Post-reaction end_node Improved Yield & Purity step4->end_node

Caption: A logical workflow for troubleshooting tar formation.

Mitigation Strategies:

  • Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline keeps its instantaneous concentration low, favoring the desired bimolecular reaction over unimolecular polymerization.[5][6]

  • Employ a Biphasic Solvent System: This is a highly effective technique to sequester the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), away from the acidic aqueous phase where polymerization is most rampant.[5][9]

  • Optimize Acid and Temperature:

    • Catalyst Choice: While strong acids are required, overly harsh conditions accelerate tar formation.[5] Consider screening milder Lewis acids.[5]

    • Temperature Control: Use the lowest temperature that allows the reaction to proceed at a reasonable rate.[5][6] An excessively vigorous or exothermic reaction may require initial cooling.[6]

Issue 3: Incomplete Aromatization - Presence of Dihydroquinoline Impurities

Symptoms:

  • The isolated product is contaminated with partially hydrogenated quinoline derivatives.

  • These impurities can be difficult to separate from the desired aromatic product.

Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[5] This step can be inefficient, especially if a suitable oxidizing agent is not inherently present in the reaction mixture.

Solutions:

  • In-Situ Oxidation: Ensure an oxidizing agent is present. While sometimes air can suffice, more robust oxidants are often needed. In the related Skraup synthesis, the nitro compound of the starting aniline often serves this purpose.

  • Post-Reaction Oxidation: If dihydroquinoline impurities are detected after work-up, they can be oxidized in a separate step.

    • Procedure: Treat the crude product mixture with a suitable oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂). Monitor the conversion to the fully aromatic quinoline by TLC or GC-MS.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the Doebner-von Miller reaction?

A1: The precise mechanism has been a subject of debate.[3][4] However, modern studies involving carbon isotope scrambling experiments suggest a fragmentation-recombination mechanism.[3][10][11] The key steps are:

  • Conjugate Addition: The aniline performs a nucleophilic conjugate addition to the α,β-unsaturated carbonyl compound.[3]

  • Fragmentation-Recombination: The resulting intermediate can fragment into an imine and a saturated ketone. These fragments then recombine to form a new conjugated imine.[3] This step is key to explaining the observed isotope scrambling.[3]

  • Second Conjugate Addition: A second molecule of aniline adds to the newly formed imine.[3]

  • Cyclization and Dehydration: The intermediate undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration.

  • Oxidation: The resulting dihydroquinoline is oxidized to the final aromatic quinoline product.

G cluster_main Doebner-von Miller Pathway cluster_side Major Side Reaction Aniline Aniline Addition1 1. Conjugate Addition Aniline->Addition1 Addition2 3. Second Aniline Addition Aniline->Addition2 Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Addition1 FragRecomb 2. Fragmentation- Recombination Addition1->FragRecomb FragRecomb->Addition2 Cyclize 4. Cyclization & Dehydration Addition2->Cyclize Oxidation 5. Oxidation Cyclize->Oxidation Quinoline Quinoline Product Oxidation->Quinoline Polymerization Acid-Catalyzed Polymerization Tar Tar/Polymer Byproduct Polymerization->Tar Carbonyl2 α,β-Unsaturated Carbonyl Carbonyl2->Polymerization

Sources

Technical Support Center: Catalyst Selection for Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the Combes quinoline synthesis. As Senior Application Scientists, we understand the nuances and challenges of this versatile reaction. This guide is structured to provide in-depth, practical advice in a question-and-answer format, moving beyond simple protocols to explain the "why" behind catalyst and reaction condition choices. Our goal is to empower you to troubleshoot effectively and optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the catalyst in the Combes quinoline synthesis?

A: The Combes synthesis is an acid-catalyzed reaction that condenses an aniline with a β-diketone to form a substituted quinoline.[1][2] The catalyst plays a crucial role in two key steps of the mechanism:

  • Enamine Formation: The first phase is the formation of an enamine intermediate through the condensation of the aniline and the β-diketone, which involves the elimination of water. The acid catalyst protonates a carbonyl group of the β-diketone, making it more electrophilic and facilitating the initial nucleophilic attack by the aniline.[1][3]

  • Cyclization and Dehydration: The second, and often rate-determining, step is the intramolecular electrophilic aromatic substitution (annulation), where the enamine ring-closes onto the aniline's aromatic ring.[1] The catalyst protonates the remaining ketone, activating the molecule for this cyclization.[4] Subsequent dehydration, also promoted by the acid, leads to the final aromatic quinoline product.[1][4]

Essentially, the catalyst acts as a dehydrating agent and an activator for the key bond-forming steps.[1]

Q2: What are the most common catalysts used for the Combes synthesis, and how do I choose between them?

A: The choice of catalyst is critical and depends on the reactivity of your substrates, desired reaction conditions, and scale. Here's a comparative overview:

CatalystTypical ConditionsAdvantagesDisadvantagesBest Suited For
Concentrated Sulfuric Acid (H₂SO₄) HeatingStrong acid, effective dehydrating agent, readily available, and low cost.[1][4]Highly corrosive, can lead to charring and side reactions, harsh workup.[5]Robust, simple substrates that can withstand strongly acidic conditions.
Polyphosphoric Acid (PPA) Heating (e.g., 130-140°C)[6]Excellent dehydrating agent, often gives cleaner reactions and higher yields than H₂SO₄.[1][4]Viscous and difficult to handle, workup can be challenging.A wide range of substrates, including those sensitive to the harshness of H₂SO₄.
Polyphosphoric Ester (PPE) HeatingCan be more effective than PPA and H₂SO₄ as a dehydrating agent.[1]Requires in-situ preparation from PPA and an alcohol.[1]When seeking higher efficiency and potentially milder conditions than PPA.
Lewis Acids (e.g., ZnCl₂, AlCl₃) HeatingCan offer different selectivity compared to Brønsted acids.Can be sensitive to moisture, may require anhydrous conditions.Exploring alternative reaction pathways or when Brønsted acids are ineffective.
Heterogeneous Catalysts (e.g., Zeolites) Gas-phase, high temperatureCatalyst can be recovered and reused, potentially greener process.[7][8]Requires specialized equipment for gas-phase reactions, may not be suitable for all substrates.Industrial-scale synthesis where catalyst recycling is a priority.

Expert Insight: For initial explorations, Polyphosphoric Acid (PPA) often provides a good balance of reactivity and cleaner reaction profiles compared to sulfuric acid.

Q3: Can I use a Lewis acid instead of a Brønsted acid for the Combes synthesis?

A: Yes, Lewis acids can be employed. While Brønsted acids like H₂SO₄ and PPA are traditional choices, Lewis acids can also catalyze the reaction, often by coordinating to the carbonyl oxygen atoms of the β-diketone. This enhances the electrophilicity of the carbonyl carbons, facilitating the initial condensation with the aniline and the subsequent cyclization. A variety of Lewis acids such as ZnCl₂, acetic acid, P₂O₅, and POCl₃ have been reported for this synthesis.[9] The choice between a Brønsted and a Lewis acid can sometimes influence the regioselectivity and overall yield of the reaction.[10]

II. Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Quinoline Product

Possible Cause A: Ineffective Catalyst

  • Explanation: The strength and nature of the acid catalyst are paramount. If the catalyst is too weak, it may not be sufficient to promote the dehydration and cyclization steps efficiently. Conversely, an overly harsh catalyst like concentrated sulfuric acid can lead to decomposition and tar formation, especially with sensitive substrates.[5][11]

  • Solution Workflow:

    • Switch Catalyst: If you are using a weaker acid and seeing low conversion, consider switching to a stronger one. For instance, if acetic acid is ineffective, try PPA. If concentrated H₂SO₄ is causing decomposition, PPA is often a milder and more effective alternative.[1][4]

    • Catalyst Loading: Ensure you are using a sufficient amount of catalyst. For reactions in PPA, it often serves as both the catalyst and the solvent.

    • Anhydrous Conditions: For Lewis acid catalysts, ensure your reagents and solvent are anhydrous, as water can deactivate the catalyst.

Possible Cause B: Poor Substrate Reactivity

  • Explanation: The electronic properties of the aniline substrate significantly impact the reaction. Electron-withdrawing groups on the aniline ring decrease its nucleophilicity, making the initial condensation and the subsequent electrophilic aromatic substitution more difficult.[11] In some cases, strongly deactivating groups like nitro groups can completely inhibit the cyclization.[9]

  • Solution Workflow:

    • Increase Reaction Temperature: For less reactive anilines, increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur.

    • Use a Stronger Catalyst: A more potent catalyst, such as PPA or PPE, might be necessary to force the reaction to completion with deactivated anilines.[1]

Problem 2: Formation of a Mixture of Regioisomers with an Unsymmetrical β-Diketone
  • Explanation: When an unsymmetrical β-diketone is used, two different enamine intermediates can form, leading to two possible regioisomers of the quinoline product. The regioselectivity is governed by a combination of steric and electronic effects during the rate-determining annulation step.[1][12]

  • Troubleshooting Decision Tree:

G start Mixture of Regioisomers Observed sterics Are the substituents on the β-diketone sterically different? start->sterics electronics Are there strong electronic differences in the aniline? sterics->electronics  No increase_bulk Increase steric bulk on the diketone to favor one isomer. sterics->increase_bulk  Yes modify_aniline Modify aniline substituents to electronically favor one cyclization pathway. electronics->modify_aniline  Yes catalyst_choice Experiment with different acid catalysts (e.g., PPA vs. H₂SO₄) as they can influence the transition state. electronics->catalyst_choice  No

Sources

Technical Support Center: Troubleshooting Spectroscopic Analysis of Novel Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the spectroscopic analysis of novel quinoline derivatives. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs). The content is structured to address specific experimental issues with a focus on the underlying scientific principles to ensure robust and reproducible results.

Troubleshooting Guides

This section addresses common problems encountered during the spectroscopic analysis of novel quinolines, offering step-by-step solutions and explanations.

UV-Vis Spectroscopy
Question: I'm observing a drifting or unstable baseline in my UV-Vis spectra. What are the potential causes and how can I correct it?

Answer:

An unstable baseline in UV-Vis spectrophotometry is a frequent issue that can lead to significant inaccuracies in data interpretation.[1] This phenomenon can stem from instrumental, environmental, or sample-related factors.

Probable Causes & Solutions:

  • Instrumental Factors:

    • Cause: Fluctuations in the lamp intensity or detector sensitivity over time can cause baseline drift.[1] The optical components can also degrade or become misaligned.

    • Solution: Allow the instrument to warm up for the manufacturer-recommended time to ensure the lamp and detector have stabilized. Perform regular instrument calibration with certified reference materials, such as holmium oxide for wavelength accuracy.[2] Ensure routine maintenance, including cleaning of optical components, is performed.[1] For double-beam spectrophotometers, performing a baseline correction with the cuvettes filled with the appropriate blank solution is crucial to compensate for imperfections in cuvettes and light source fluctuations.[3]

  • Environmental Influences:

    • Cause: Temperature and humidity fluctuations in the laboratory can affect the instrument's electronic and optical components, leading to baseline drift.[1][2]

    • Solution: Maintain a stable laboratory environment with consistent temperature and humidity. Avoid placing the spectrophotometer in direct sunlight or near drafts from air conditioning vents.

  • Sample and Solvent Effects:

    • Cause: The presence of suspended particles, air bubbles, or impurities in the sample can cause light scattering, leading to an elevated and unstable baseline.[1][4] Additionally, some solvents, like ethanol, absorb strongly in the low UV region (below 210 nm), which can interfere with the analysis.[2]

    • Solution: Ensure your sample is fully dissolved and free of particulate matter. If necessary, filter the sample before analysis. Be mindful of the solvent's UV cutoff and choose a solvent that is transparent in the wavelength range of interest. Always use the same batch of solvent for the blank and the sample.

Experimental Protocol: Baseline Correction

  • Allow the spectrophotometer to warm up for at least 30-60 minutes.

  • Select the desired wavelength range for your scan.

  • Fill two matched quartz cuvettes with your blank solution (the solvent used to dissolve your quinoline compound).

  • Place the cuvettes in the sample and reference holders.

  • Run a baseline correction or "autozero" function on the instrument. This will store the baseline spectrum, which will be automatically subtracted from subsequent sample scans.[3]

  • Replace the blank in the sample holder with your quinoline sample solution and acquire the spectrum.

Fluorescence Spectroscopy
Question: The fluorescence intensity of my novel quinoline derivative is much lower than expected, or I'm observing fluorescence quenching. What could be the cause?

Answer:

Lower than expected fluorescence intensity, or quenching, is a common challenge when working with fluorescent molecules like quinolines. This can be due to a variety of factors including the compound's environment and the presence of quenching agents.[5]

Probable Causes & Solutions:

  • Solvent Effects:

    • Cause: The polarity of the solvent can significantly impact the fluorescence quantum yield of quinoline derivatives.[6][7][8][9] Polar solvents can stabilize the excited state, sometimes leading to non-radiative decay pathways and reduced fluorescence.[9]

    • Solution: Investigate the effect of different solvents on your compound's fluorescence. Start with a non-polar solvent like cyclohexane and incrementally increase polarity with solvents like toluene, dichloromethane, and acetonitrile to find the optimal environment for fluorescence.

  • Presence of Quenchers:

    • Cause: Fluorescence quenching can occur through collisional (dynamic) quenching, where an excited fluorophore is deactivated upon contact with a quencher molecule.[5][10] Common quenchers include halide ions (Cl-, Br-, I-), dissolved oxygen, and heavy atoms.[11][12]

    • Solution: Review the composition of your buffer and sample matrix for potential quenchers. If the presence of a quencher is suspected, you can confirm this by performing a Stern-Volmer analysis. If dissolved oxygen is a suspected quencher, degassing the solution by bubbling with nitrogen or argon gas can enhance fluorescence.

  • Concentration Effects (Self-Quenching):

    • Cause: At high concentrations, fluorophores can form non-fluorescent dimers or aggregates, leading to self-quenching. The inner filter effect, where emitted fluorescence is reabsorbed by other fluorophore molecules, can also reduce the observed intensity.[5]

    • Solution: Prepare a dilution series of your sample to determine the optimal concentration range for a linear fluorescence response. An ideal absorbance for fluorescence measurements is typically below 0.1 AU to minimize inner filter effects.

  • pH of the Solution:

    • Cause: The protonation state of the quinoline nitrogen atom can significantly alter the compound's fluorescence properties.[5][13] Protonation can sometimes enhance fluorescence by reducing the non-radiative decay pathways associated with the nitrogen's non-bonding electrons.[13][14]

    • Solution: Measure the fluorescence of your quinoline derivative across a range of pH values to determine the optimal pH for your experiments. Use appropriate buffers to maintain a stable pH.

Troubleshooting Workflow for Fluorescence Quenching

G start Low Fluorescence Intensity check_conc Check Concentration (Absorbance < 0.1 AU?) start->check_conc check_solvent Evaluate Solvent Polarity check_conc->check_solvent Yes dilute Dilute Sample check_conc->dilute No check_quenchers Identify Potential Quenchers (Halides, O2) check_solvent->check_quenchers No Effect change_solvent Test Different Solvents check_solvent->change_solvent check_ph Optimize Solution pH check_quenchers->check_ph No Quenchers Found remove_quenchers Degas Solution / Purify Sample check_quenchers->remove_quenchers adjust_ph Buffer Solution to Optimal pH check_ph->adjust_ph end Fluorescence Optimized dilute->end change_solvent->end remove_quenchers->end adjust_ph->end

Caption: Troubleshooting workflow for low fluorescence intensity.

NMR Spectroscopy
Question: My ¹H NMR spectrum of a novel quinoline derivative shows broad, poorly resolved peaks in the aromatic region. What are the likely causes and how can I improve the resolution?

Answer:

Poor resolution in the aromatic region of an NMR spectrum for quinoline derivatives can be a significant obstacle to structure elucidation. This issue can arise from several factors, including sample preparation, instrument settings, and inherent properties of the molecule.

Probable Causes & Solutions:

  • Sample Preparation:

    • Cause: The presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Incomplete dissolution of the sample or the presence of solid particulates can also degrade spectral quality.

    • Solution: Ensure your sample is fully dissolved. You may need to gently warm or vortex the sample in a separate vial before transferring it to the NMR tube.[15] Using a high-purity deuterated solvent is crucial, as impurities in the solvent can affect the results.[16] To remove dissolved oxygen, you can perform several freeze-pump-thaw cycles.

  • Instrumental Factors:

    • Cause: An inhomogeneous magnetic field across the sample volume is a primary cause of poor resolution. This is often due to improper "shimming" of the spectrometer.

    • Solution: Carefully shim the magnetic field before acquiring the spectrum. Modern NMR spectrometers often have automated shimming routines that are highly effective. For challenging samples, manual shimming may be necessary to optimize the field homogeneity.

  • Concentration and Solvent Effects:

    • Cause: High sample concentrations can lead to increased solution viscosity and intermolecular interactions, both of which can cause line broadening. The choice of solvent can also influence chemical shifts and potentially lead to overlapping peaks.[17]

    • Solution: Try acquiring the spectrum at a lower concentration. For small molecules, 5-10 mg in 0.6 mL of solvent is a good starting point.[18] If peaks are overlapping, trying a different deuterated solvent (e.g., benzene-d6 instead of CDCl3) can alter the chemical shifts of the aromatic protons and improve separation.[17]

Experimental Protocol: NMR Sample Preparation for High Resolution

  • Weigh 5-10 mg of your quinoline derivative into a clean, dry vial.

  • Add approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl3, DMSO-d6).[18][19][20]

  • Ensure the sample is completely dissolved. If necessary, gently warm the vial or use a vortex mixer.[15]

  • Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube, ensuring no solid particles are transferred.

  • Cap the NMR tube and invert it several times to ensure a homogeneous solution.[18]

  • Before acquiring data, allow the sample to equilibrate to the magnet's temperature for several minutes.

  • Perform a thorough shimming procedure to optimize the magnetic field homogeneity.

Table 1: Common Deuterated Solvents for Quinoline Analysis

SolventChemical FormulaCommon Use CasesResidual Proton Peak (ppm)
Chloroform-dCDCl₃General purpose for many organic compounds.[21][22]~7.26[21]
DMSO-d₆(CD₃)₂SOFor more polar compounds.[19][20]~2.50
Acetone-d₆(CD₃)₂COAlternative for compounds with overlapping peaks in CDCl₃.[21]~2.05
Methanol-d₄CD₃ODFor polar compounds, can exchange with labile protons.[19][20]~3.31
Benzene-d₆C₆D₆Can induce significant shifts in aromatic proton signals, aiding in resolving overlapping peaks.[17]~7.16
Mass Spectrometry
Question: In my ESI-MS spectrum, I'm observing unexpected peaks with higher m/z values than my target molecule, especially [M+Na]⁺ and [M+K]⁺. How can I minimize this adduct formation?

Answer:

The formation of adduct ions, particularly with sodium ([M+Na]⁺) and potassium ([M+K]⁺), is a very common phenomenon in electrospray ionization (ESI) mass spectrometry.[23] While sometimes useful for confirming the molecular weight, these adducts can also complicate spectra and suppress the desired protonated molecular ion ([M+H]⁺).

Probable Causes & Solutions:

  • Contamination from Glassware and Solvents:

    • Cause: Sodium and potassium ions are ubiquitous in the laboratory environment and can leach from glassware, pipette tips, and be present as impurities in solvents and reagents.[24]

    • Solution: Use high-purity solvents (LC-MS grade). Whenever possible, use polypropylene labware instead of glass. If glassware must be used, rinse it thoroughly with high-purity water and the analysis solvent before use.

  • Mobile Phase Additives:

    • Cause: Buffers and salts used in the mobile phase are a direct source of adduct-forming cations.

    • Solution: If possible, minimize the concentration of non-volatile salts in your mobile phase. If a buffer is necessary, consider using volatile options like ammonium formate or ammonium acetate, which are less likely to form persistent adducts.

  • Ionization Source Conditions:

    • Cause: The conditions in the ESI source, such as voltages and gas temperatures, can influence the efficiency of adduct formation versus protonation.

    • Solution: Optimize the ESI source parameters. Sometimes, increasing the fragmentor or capillary voltage can promote in-source fragmentation of adducts, favoring the detection of the protonated molecule.

Protocol to Minimize Sodium Adduct Formation

  • Sample Preparation:

    • Prepare all solutions using LC-MS grade solvents and high-purity water.

    • Use polypropylene vials and pipette tips to minimize leaching of sodium ions.

    • If your sample is in a buffer containing sodium salts, consider a desalting step (e.g., solid-phase extraction) before analysis.

  • Mobile Phase Preparation:

    • Replace sodium-based buffers with volatile alternatives like ammonium formate or ammonium acetate.

    • Add a small amount of a proton source, such as 0.1% formic acid, to the mobile phase to promote the formation of [M+H]⁺ over [M+Na]⁺.

  • Instrument Cleaning:

    • If adduct formation is persistent and severe, it may indicate contamination of the ion source or transfer optics. Follow the manufacturer's guidelines for cleaning the ESI source components.

Frequently Asked Questions (FAQs)

Q1: How does the position of a substituent on the quinoline ring affect its UV-Vis absorption spectrum?

A1: The position and electronic nature of substituents can significantly alter the UV-Vis absorption spectrum of quinolines. Generally, the spectrum of quinoline shows bands related to π→π* and n→π* transitions.[6][25] Substituents can cause a bathochromic (red) or hypsochromic (blue) shift. For example, an electron-donating group like an alkoxy group can cause a red shift in the π→π* transition band.[6] The introduction of additional aromatic groups can also modify the chromophore characteristics.[6]

Q2: Can I use 2D NMR techniques to help assign the protons on a substituted quinoline ring?

A2: Yes, 2D NMR spectroscopy, particularly ¹H-¹H COSY (Correlation Spectroscopy), is an invaluable tool for assigning the protons of a quinoline ring system, which can be challenging with 1D NMR alone.[26][27] A COSY spectrum reveals which protons are spin-coupled to each other, allowing you to trace the connectivity of the protons around each ring (the benzene and pyridine rings of the quinoline system).[26]

Q3: My quinoline compound is known to be stable, but I'm seeing signs of degradation in my aqueous stock solution. What should I do?

A3: Quinoline compounds can be susceptible to degradation in aqueous solutions, often indicated by a color change to yellow or brown.[28] This can be caused by photodegradation (exposure to light) or oxidation.[28] It is crucial to store quinoline solutions protected from light, for instance, by using amber vials or wrapping vials in aluminum foil.[28] Preparing fresh solutions for experiments is the best practice to ensure consistent results.

Q4: What is the "heavy atom effect" and how might it affect the fluorescence of my novel quinoline?

A4: The heavy atom effect refers to the ability of atoms with high atomic numbers (like bromine or iodine) to increase the rate of intersystem crossing (from a singlet excited state to a triplet state) in a fluorophore. This process competes with fluorescence, thereby quenching the fluorescence emission. If your novel quinoline derivative contains heavy atoms, or if they are present in the solvent or buffer, you may observe a significant decrease in fluorescence quantum yield.

References

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  • StackExchange. (2021, November 30). The reason for selection of wavelengths in the spectrophotometry of Quinoline Yellow SS.
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  • MDPI. (n.d.). Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles.
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  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.
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Technical Support Center: Resolving Isomer Separation in Trimethylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving the complex challenge of isomer separation in trimethylquinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs). Our focus is to deliver not just protocols, but a deep understanding of the underlying chemical principles to empower you in your experimental work.

Introduction

The synthesis of trimethylquinolines, often achieved through classic methods like the Doebner-von Miller or Skraup reactions, is a cornerstone in the development of various pharmaceutical agents.[1] However, these synthetic routes can produce a mixture of regioisomers, which present a significant purification challenge due to their similar physicochemical properties.[2][3] This guide provides practical, field-proven insights to effectively tackle these separation challenges.

Troubleshooting Guide: From Reaction to Resolution

This section addresses specific issues you may encounter during your synthesis and purification workflow.

Issue 1: My reaction has produced a complex mixture of isomers that are proving difficult to separate by standard column chromatography.

This is a common and frustrating issue. The root of the problem often lies in the reaction conditions themselves.

Possible Causes and Solutions:

  • Lack of Regioselectivity in Synthesis: The Doebner-von Miller and related syntheses can lack regioselectivity, especially with unsymmetrical ketones or anilines, leading to multiple isomers.[3][4]

    • Expert Insight: Before resorting to complex purification, revisit your synthetic strategy. Can you use a more regioselective synthetic route? For instance, the Combes synthesis using a symmetrical β-diketone like acetylacetone can limit the number of possible isomers.[3]

  • Suboptimal Chromatographic Conditions: Isomers of trimethylquinoline often have very similar polarities, making separation on standard silica gel challenging.

    • Protocol: Methodical HPLC Condition Screening: High-Performance Liquid Chromatography (HPLC) is often more effective than standard column chromatography for isomer separation.[5] A systematic approach to method development is crucial.

      Step-by-Step HPLC Method Development:

      • Column Selection: Start with a C18 column, as it's a versatile reversed-phase column. If separation is still poor, consider columns with different selectivities, such as phenyl-hexyl or biphenyl phases, which can offer alternative pi-pi interactions.[6]

      • Mobile Phase Optimization:

        • Begin with a simple mobile phase of acetonitrile and water (with 0.1% formic acid for better peak shape).

        • Run a gradient from 5% to 95% acetonitrile to determine the approximate elution time of your isomers.

        • Based on the gradient run, develop an isocratic or shallow gradient method around the elution concentration.

        • Systematically vary the mobile phase composition in small increments (e.g., 2-5% change in acetonitrile).

      • pH Adjustment: The separation of basic compounds like quinolines is highly dependent on the mobile phase pH.[2]

        • Prepare mobile phases with a range of pH values, for example, from 3 to 6, using a buffer like phosphate or acetate to maintain a stable pH.[2]

      • Temperature Control: Column temperature can influence selectivity. Try running the separation at different temperatures (e.g., 25°C, 40°C, and 60°C).

Parameter Recommendation Rationale
Stationary Phase C18, Phenyl-Hexyl, BiphenylOffers different selectivities for aromatic isomers.
Mobile Phase Acetonitrile/Water or Methanol/WaterVarying the organic modifier can alter selectivity.
pH 3-6 (buffered)Affects the ionization state of the quinoline nitrogen, influencing retention.
Temperature 25-60°CCan improve peak shape and alter selectivity.
Issue 2: My synthesis resulted in a significant amount of tar-like byproducts, complicating purification.

Tar formation is a notorious side reaction in quinoline synthesis, particularly the Skraup reaction.[7][8]

Possible Causes and Solutions:

  • Highly Exothermic Reaction: The Skraup synthesis is extremely exothermic, and uncontrolled temperature spikes can lead to polymerization and tar formation.[7][8]

    • Expert Insight: The use of a moderator is key to controlling the reaction's vigor. Ferrous sulfate (FeSO₄) is commonly used to ensure a smoother reaction profile.[7][8]

  • Harsh Acidic Conditions: Strong acids can promote polymerization of reactants and intermediates.[3]

    • Protocol: Controlled Acid Addition:

      • Cool the reaction vessel in an ice bath before and during the addition of concentrated sulfuric acid.

      • Add the sulfuric acid dropwise with vigorous stirring to dissipate heat effectively.

      • Consider using a milder acid catalyst or a heterogeneous catalyst to reduce the harshness of the reaction conditions.[3]

cluster_synthesis Synthesis Optimization Start Start Reaction_Setup Set up Reaction Start->Reaction_Setup Add_Moderator Add Moderator (e.g., FeSO4) Reaction_Setup->Add_Moderator Slow_Acid_Addition Slowly Add Sulfuric Acid with Cooling Add_Moderator->Slow_Acid_Addition Control_Temp Maintain Controlled Temperature Slow_Acid_Addition->Control_Temp Monitor_Reaction Monitor Reaction Progress (TLC) Control_Temp->Monitor_Reaction Workup Reaction Work-up Monitor_Reaction->Workup End End Workup->End

Caption: Workflow for minimizing tar formation in quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the difficulty in separating trimethylquinoline isomers?

The primary challenge lies in their very similar chemical structures and physicochemical properties. Isomers have the same molecular weight and elemental composition. The only difference is the position of the methyl groups on the quinoline ring, leading to subtle differences in polarity, pKa, and boiling points, making them difficult to resolve with conventional techniques.[2]

Q2: Can I use Gas Chromatography (GC) to separate trimethylquinoline isomers?

Yes, Gas Chromatography (GC) can be an effective technique for separating volatile isomers like trimethylquinolines.[5]

  • Expert Insight: The choice of the GC column is critical. A non-polar or slightly polar stationary phase is often a good starting point. For particularly challenging separations, consider using a column with a chiral stationary phase, as these can offer high selectivity for positional isomers.[9] Optimization of the temperature program is also essential to achieve baseline separation.

Q3: Is recrystallization a viable method for separating trimethylquinoline isomers?

Recrystallization can be a powerful and scalable purification technique, but its success depends on the differential solubility of the isomers in a given solvent.[5]

  • Expert Insight: This method is often more successful when one isomer is present in a significantly higher concentration than the others. A systematic approach to solvent screening is necessary.

    Protocol: Systematic Recrystallization Solvent Screening:

    • Small-Scale Screening: In separate small vials, dissolve a small amount of your crude isomer mixture in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water) with gentle heating.

    • Cooling and Observation: Allow the vials to cool slowly to room temperature and then in an ice bath. Observe which solvent yields crystals.

    • Analysis: Isolate the crystals and the remaining mother liquor and analyze both by TLC, GC, or HPLC to determine if any enrichment of a particular isomer has occurred.

    • Solvent Mixtures: If single solvents are ineffective, try binary solvent systems (e.g., ethanol/water, ethyl acetate/hexane).

Start Start Crude_Mixture Crude Isomer Mixture Start->Crude_Mixture Technique_Selection Select Separation Technique Crude_Mixture->Technique_Selection HPLC HPLC Technique_Selection->HPLC Liquid Sample High Resolution Needed GC Gas Chromatography Technique_Selection->GC Volatile Sample Crystallization Crystallization Technique_Selection->Crystallization Solid Sample Scalability Needed Optimize_HPLC Optimize HPLC Conditions (Column, Mobile Phase, pH, Temp) HPLC->Optimize_HPLC Optimize_GC Optimize GC Conditions (Column, Temperature Program) GC->Optimize_GC Optimize_Crystallization Screen Solvents for Recrystallization Crystallization->Optimize_Crystallization Analyze_Fractions Analyze Fractions for Purity Optimize_HPLC->Analyze_Fractions Optimize_GC->Analyze_Fractions Optimize_Crystallization->Analyze_Fractions Pure_Isomer Isolated Pure Isomer Analyze_Fractions->Pure_Isomer

Caption: Decision tree for selecting an isomer separation technique.

Q4: Are there any other advanced techniques for separating challenging isomers?

For particularly difficult separations, more advanced techniques can be employed:

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the mobile phase and can offer better resolution and faster separations than HPLC for some isomers.[5]

  • Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be a viable option if a good solvent system for analytical TLC has been identified.[5]

  • Counter-Current Chromatography (CCC): This technique partitions solutes between two immiscible liquid phases and can be very effective for separating compounds with similar polarities.[10]

By understanding the nuances of both the synthesis and the available purification techniques, you can develop a robust strategy to overcome the challenges of trimethylquinoline isomer separation.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • BenchChem. (n.d.). Navigating the Synthesis of 2,4,6-Trimethylquinoline: A Technical Support Guide.
  • SIELC Technologies. (n.d.). Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • BenchChem. (n.d.). A Comparative Analysis of 4,6,8-Trimethyl-quinoline-2-thiol and Its Isomeric Counterparts.
  • Chromatography Forum. (2017). Separation of positional isomers.
  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?
  • NIH. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

Sources

Technical Support Center: 2,5,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,5,8-Trimethylquinoline (CAS RN: 102871-69-2). This resource is designed for professionals in research and drug development. Here, we address common questions and troubleshooting scenarios encountered during the handling, storage, and experimental use of this compound. Our guidance is rooted in established safety protocols and chemical principles to ensure both the integrity of your research and the safety of laboratory personnel.

Section 1: Critical Safety & Handling FAQs

This section provides answers to frequently asked questions regarding the safe handling of this compound. The fundamental principle is to minimize exposure through engineering controls, appropriate personal protective equipment, and disciplined laboratory practices.

Q1: What are the primary hazards associated with this compound?

A1: While specific toxicological data for this compound is not extensively documented, it belongs to the quinoline chemical class. Related compounds may cause skin, eye, and respiratory irritation.[1] Quinolines as a class can be harmful if swallowed or inhaled, and some have been noted for mutagenic properties.[2] Therefore, it is imperative to handle this compound with care, assuming it may possess similar hazards until proven otherwise. Always consult the most recent Safety Data Sheet (SDS) from your supplier.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A comprehensive PPE strategy is crucial. The following should be considered standard practice:

  • Eye Protection : Chemical safety goggles or glasses are required.[3]

  • Hand Protection : Use chemical-resistant gloves. Nitrile or butyl rubber gloves are generally recommended. Always inspect gloves for tears or punctures before use and wash the outside of your gloves before removing them.[3]

  • Body Protection : A long-sleeved lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron.[4]

  • Respiratory Protection : All handling of solid or liquid this compound should occur in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

Q3: What is the correct procedure for weighing and preparing solutions of this compound?

A3: Follow a systematic protocol to minimize exposure and ensure accuracy.

Protocol: Safe Weighing and Solution Preparation
  • Preparation : Designate a specific area within a chemical fume hood for weighing. Gather all necessary equipment (spatula, weigh paper/boat, vials, solvent, vortex mixer).

  • Tare Balance : Place a clean weigh boat on the analytical balance and tare the weight.

  • Dispensing : Carefully dispense the desired amount of this compound onto the weigh boat. Avoid generating dust. If the compound is a liquid, use a calibrated pipette.

  • Transfer : Gently transfer the weighed compound into your final container (e.g., a volumetric flask or vial).

  • Dissolution : Add the desired solvent to the container. Cap the container securely and mix using a vortex or sonicator until fully dissolved.

  • Cleanup : Clean the spatula and the weighing area immediately. Dispose of the weigh boat and any contaminated materials (like pipette tips) in the designated chemical waste container.[4]

  • Hand Washing : Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[3]

Q4: What should I do in case of accidental exposure?

A4: Immediate and correct action is critical.

  • Skin Contact : Remove any contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][5] Seek medical advice if irritation persists.[5]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Inhalation : Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Section 2: Storage & Stability

Proper storage is essential for maintaining the chemical integrity of this compound and ensuring laboratory safety.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] It should be kept away from direct sunlight and sources of heat or ignition.[3][6] While a specific temperature range is not defined for this isomer, general guidance for similar chemicals suggests avoiding extreme temperatures.[3]

Q2: Which substances are incompatible with this compound?

A2: Avoid storing this compound with strong oxidizing agents and strong acids.[3][7] Contact with these materials can lead to vigorous, exothermic reactions.

Q3: I've noticed the color of my compound has changed over time. Is it still usable?

A3: A change in color or appearance can be an indicator of degradation or contamination. Some related quinoline compounds are known to be sensitive to prolonged exposure to air and light, which can cause them to darken.[8] If you observe a significant change, it is best to discard the material and use a fresh stock for your experiments to ensure reproducibility and accuracy. The purity of the material should be re-assessed via analytical methods (e.g., NMR, LC-MS) if its use is unavoidable.

Chemical & Physical Properties Summary
PropertyValueSource
CAS Number 102871-69-2[][10][11]
Molecular Formula C₁₂H₁₃N[][11]
Molecular Weight 171.24 g/mol [][11]
Boiling Point 278.5 °C (at 760 mmHg)[]

Section 3: In-Experiment Troubleshooting

When experiments don't go as planned, a logical, step-by-step approach to troubleshooting is more effective than making multiple simultaneous changes.

Q1: My reaction involving this compound failed to produce the expected product. What should I check first?

A1: Before altering the protocol, repeat the experiment. A single failure is often due to a simple human error, such as a pipetting mistake.[12] If the experiment fails a second time, begin a systematic troubleshooting process. The first step is to question your reagents and setup. Was the this compound fully dissolved? Was the correct solvent used? Have your other reagents expired or degraded? Running a positive control (a reaction you know should work) and a negative control can help isolate the problem.[12]

Q2: I'm seeing an unexpected side product in my reaction. Could it be related to the stability of the quinoline?

A2: It's possible. Quinolines can be susceptible to oxidation. If your reaction is run in the presence of air or oxidizing agents (even mild ones), you might form N-oxides or other oxidation products. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help determine if this is the issue. Additionally, ensure your solvents are pure and peroxide-free, as contaminants can initiate side reactions.

Q3: My compound is not dissolving in the specified solvent. What are my options?

A3: If this compound fails to dissolve, you can try gentle heating or sonication to aid the process. However, be cautious with heating, as it can accelerate degradation if the compound is thermally sensitive.[3] If it still doesn't dissolve, you may need to consider an alternative solvent system. A solubility test with small amounts of the compound in various solvents (e.g., DMSO, DMF, ethanol, dichloromethane) can help you identify a more suitable option for your specific application.

Troubleshooting Workflow Diagram

This diagram outlines a logical process for addressing experimental failures.

G Start Experiment Fails Repeat Repeat Experiment Exactly (Check for Human Error) Start->Repeat StillFails Does it Fail Again? Repeat->StillFails Success Success! Document & Proceed StillFails->Success No Troubleshoot Begin Systematic Troubleshooting StillFails->Troubleshoot Yes Reagents Check Reagents: - Purity of Quinoline? - Other Reagents Expired? - Solvent Quality? Troubleshoot->Reagents Controls Run Controls: - Positive Control - Negative Control Troubleshoot->Controls Setup Check Setup: - Correct Temperature? - Inert Atmosphere Needed? - Correct Reaction Time? Troubleshoot->Setup Analyze Analyze Data from Controls & Re-evaluate Protocol Reagents->Analyze Controls->Analyze Setup->Analyze

Caption: A logical workflow for troubleshooting failed experiments.

Section 4: Spill & Waste Disposal

Proper containment and disposal are critical for environmental stewardship and laboratory safety.

Q1: How do I handle a spill of this compound?

A1: The response depends on the size of the spill.

  • Small Spill : Absorb the spill with an inert material like sand, vermiculite, or a chemical absorbent pad.[3] Scoop the contaminated material into a designated, labeled container for chemical waste.[3]

  • Large Spill : Evacuate the immediate area. If possible and safe to do so, prevent the spill from spreading by diking with an absorbent material.[3] Notify your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and equipment.

General Spill Cleanup Workflow

G Spill Spill Occurs Alert Alert Others & Secure Area Spill->Alert Assess Assess Spill Size & Immediate Risk Small Small Spill Assess->Small Contained Large Large Spill Assess->Large Uncontained PPE Don Appropriate PPE Small->PPE Evacuate Evacuate Area Large->Evacuate Alert->Assess Absorb Absorb with Inert Material PPE->Absorb Collect Collect Waste in Sealed Container Absorb->Collect Clean Clean Area with Detergent & Water Collect->Clean Dispose Dispose of Waste via EHS Guidelines Clean->Dispose Notify Notify EHS Officer Evacuate->Notify

Caption: Workflow for responding to a chemical spill.

Q2: How should I dispose of waste containing this compound?

A2: All waste, whether solid (contaminated gloves, weigh boats) or liquid (unused solutions), must be collected in a clearly labeled, sealed container.[4] Never pour chemical waste down the drain.[4] Follow your institution's specific guidelines for hazardous waste disposal, which typically involves collection by your EHS department.

References

  • MATERIAL SAFETY DATA SHEET. (n.d.). Greenbook.net.
  • 2,6,8-Trimethylquinoline. (n.d.). CAS Common Chemistry.
  • This compound. (n.d.). BOC Sciences.
  • This compound | 102871-69-2. (n.d.). ChemicalBook.
  • Safety Data Sheet. (2024, January 10). Biosynth.
  • Safety Data Sheet. (2022, June 10). SKF.
  • SAFETY DATA SHEET. (2017, August 10). Chem Service.
  • 6-Iodo-2,4,8-trimethylquinoline Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • This compound | CAS 102871-69-2. (n.d.). Santa Cruz Biotechnology.
  • 2,2,4-Trimethyl-1,2-dihydroquinoline. (n.d.). PubChem.
  • Let's talk about science. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube.
  • Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). (n.d.). National Toxicology Program.

Sources

Overcoming low reactivity of starting materials for quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for quinoline synthesis. The quinoline scaffold is a cornerstone in medicinal and industrial chemistry, but its synthesis can be fraught with challenges, particularly when starting materials exhibit low reactivity.[1] This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome common issues related to unreactive anilines, ketones, and other precursors in classic and modern quinoline syntheses. Here, we provide field-proven insights, step-by-step troubleshooting protocols, and answers to frequently asked questions to help you optimize your reaction outcomes.

Troubleshooting Guide: Addressing Low Reactivity

This section addresses high-level problems encountered when reactions fail to initiate or provide low yields due to substrate-related inactivity.

Q1: My quinoline synthesis is not proceeding. TLC analysis shows only starting materials, even after prolonged heating. What is the primary cause?

A1: This is a classic symptom of insufficient activation energy, typically stemming from a poorly nucleophilic aniline or an insufficiently electrophilic carbonyl partner.

  • Causality—The Role of Electronics: The core mechanism of many quinoline syntheses (like the Friedländer or Doebner-von Miller) involves the nucleophilic attack of an aniline's amino group onto a carbonyl carbon.[2][3] If the aniline ring is substituted with strong electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), the lone pair on the nitrogen becomes less available for attack, effectively stalling the reaction.[4][5] Similarly, an electron-rich or sterically hindered ketone can be insufficiently electrophilic to react with a deactivated aniline.

  • Immediate Troubleshooting Steps:

    • Increase Catalyst Potency: If using a standard Brønsted acid (like HCl or H₂SO₄), switch to a stronger catalyst to more effectively protonate and activate the carbonyl component. Lewis acids are excellent alternatives.

    • Elevate Temperature with Caution: While increasing heat is a common strategy, be aware that classic methods can be prone to polymerization and tar formation at excessive temperatures, especially in strong acid.[6][7]

    • Consider Microwave-Assisted Synthesis: Microwave irradiation is a highly effective method for overcoming activation barriers in a short timeframe, often succeeding where conventional heating fails.[8][9] It can drive reactions to completion in minutes rather than hours or days.[8]

Q2: I'm using an electron-deficient aniline, and my yield is consistently low (<20%). How can I systematically optimize the reaction?

A2: Low yields with deactivated anilines are common. A systematic approach involving catalyst screening and condition optimization is necessary. Forcing conditions with standard protocols may be required, but modern catalytic systems often provide a more elegant solution.[4]

  • Expert Insight: The choice of catalyst is critical. The goal is to make the carbonyl partner a much more attractive electrophile to compensate for the aniline's poor nucleophilicity.

  • Optimization Workflow:

    • Catalyst Screening: Test a panel of catalysts to identify the most effective activator for your specific substrate combination.

    • Solvent & Temperature Optimization: Once a promising catalyst is found, optimize the solvent and temperature. High-boiling polar solvents like DMF or solvent-free (neat) conditions can be effective, particularly with microwave heating.[9]

    • Modern C-H Activation Routes: If classical methods fail, consider a transition-metal-catalyzed approach. These modern methods often bypass the need for nucleophilic attack by proceeding through alternative mechanisms like C-H activation, which are less sensitive to the electronic properties of the aniline.[10][11][12]

Data Presentation: Catalyst Selection for Unreactive Substrates

The following table summarizes catalyst options for overcoming low reactivity in Friedländer-type syntheses.

Catalyst TypeExamplesMechanism of Action & Best Use CaseReference(s)
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA), Perchloric acid, Nafion NR50 (solid acid)Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Best for moderately deactivated systems. Nafion is a reusable, green alternative.[2][3][10]
Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃, IodineCoordinates to the carbonyl oxygen, acting as a potent electron-withdrawing group to enhance electrophilicity. Highly effective for strongly deactivated anilines and unreactive ketones.[2][6][13]
Transition Metals Pd(OAc)₂, [Cp*Co(CO)I₂], [(p-cymene)RuCl₂]₂, Cu(OTf)₂Enable alternative reaction pathways such as oxidative annulation and C-H activation. Ideal for constructing complex quinolines from simple precursors under milder conditions.[10][11][12][14]
Experimental Protocols
Protocol 1: Microwave-Assisted Friedländer Synthesis for Deactivated Substrates

This protocol provides a robust starting point for reacting a deactivated 2-aminoaryl ketone with a cyclic ketone.

  • Vessel Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the 2-aminoaryl ketone (1.0 equiv), the cyclic ketone (1.2 equiv), and glacial acetic acid (2-3 mL).

  • Sealing: Securely seal the vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Irradiate the mixture at 160 °C for 5-15 minutes.[8] Monitor the internal pressure to ensure it remains within the vessel's limits.

  • Work-up: After cooling the vessel to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Basify the resulting slurry with a saturated aqueous solution of sodium bicarbonate or ammonia until the pH is ~8-9.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Visualization: Logic and Mechanisms
Decision Workflow for Overcoming Low Reactivity

This diagram outlines a logical progression for troubleshooting a failing quinoline synthesis.

G cluster_0 cluster_1 cluster_2 start Reaction Failure: Low/No Yield q1 Is the aniline electron-deficient (e.g., contains -NO2, -CN)? start->q1 q2 Is the carbonyl partner sterically hindered or electron-rich? q1->q2 No strategy1 Increase Catalyst Strength: 1. Stronger Brønsted Acid (TFA) 2. Lewis Acid (ZnCl2, SnCl4) q1->strategy1 Yes q2->strategy1 Yes strategy2 Employ Forcing Conditions: Microwave Irradiation (120-160 °C, 5-20 min) strategy1->strategy2 If insufficient strategy3 Switch to Modern Method: Transition-Metal Catalysis (Pd, Rh, Co) strategy2->strategy3 If still fails end Successful Quinoline Synthesis strategy2->end strategy3->end

Caption: Decision tree for troubleshooting quinoline synthesis.

Mechanism: Points of Failure in Friedländer Synthesis

This diagram illustrates the key steps where low reactivity can halt the reaction.

G cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Cyclodehydration A 2-Aminoaryl Ketone (Potentially low nucleophilicity) C Aldol Adduct A->C Nucleophilic Attack A->C   FAIL POINT 1:   Deactivated Aniline   stalls initial attack. B α-Methylene Ketone (Potentially low electrophilicity) B->C B->C   FAIL POINT 2:   Unreactive Ketone   resists attack. D Enone Intermediate C->D -H2O E Imine Intermediate D->E Intramolecular Schiff Base Formation D->E   FAIL POINT 3:   Ring closure fails   due to steric/electronic   hindrance. F Quinoline Product E->F -H2O (Aromatization)

Sources

Technical Support Center: Synthesis of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of polysubstituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during key synthetic procedures. Here, we dissect the causality behind experimental outcomes and offer field-proven solutions to mitigate common side reactions and optimize yields.

I. Friedländer Synthesis: Troubleshooting Guide

The Friedländer synthesis is a cornerstone for quinoline preparation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While versatile, it is not without its challenges.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Friedländer synthesis is resulting in a very low yield. What are the primary causes?

A1: Low yields in the Friedländer synthesis are a frequent issue and can be attributed to several factors.[1] Harsh reaction conditions, such as high temperatures and the use of strong acid or base catalysts, can lead to the degradation of starting materials or the desired product.[1][3] The choice of catalyst and solvent is critical; an inappropriate selection can result in low conversion rates or the formation of unwanted byproducts.[1] Competing side reactions, most notably the self-condensation of the ketone (an aldol condensation), can significantly diminish the yield of the target quinoline.[1]

Q2: I'm observing the formation of multiple products, suggesting a lack of regioselectivity. How can I control this?

A2: Regioselectivity is a significant concern when using unsymmetrical ketones, as condensation can occur on either side of the carbonyl group.[4][5] This leads to a mixture of regioisomers, which can be challenging to separate and reduces the yield of the desired product.[5] The regiochemical outcome is governed by a delicate balance of electronic and steric effects of the substituents on both the 2-aminoaryl carbonyl compound and the ketone.[5] The reaction conditions, including the choice of an acidic or basic catalyst, solvent, and temperature, also play a crucial role in directing the cyclization.[5]

Troubleshooting & Optimization

Problem: Low Yield and Aldol Self-Condensation

The self-condensation of the active methylene-containing reactant is a major competing side reaction, especially under basic conditions.[1][4]

dot

Caption: Troubleshooting workflow for the Friedländer synthesis.

II. Pfitzinger Synthesis: Troubleshooting Guide

The Pfitzinger reaction provides a valuable route to quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a base.[6][7]

Frequently Asked Questions (FAQs)

Q1: My Pfitzinger reaction is producing a significant amount of tar, making product isolation difficult.

A1: Tar formation is a common issue in the Pfitzinger synthesis, often exacerbated by high temperatures that promote side reactions. To mitigate this, it is crucial to maintain careful temperature control. A modified reactant addition procedure can also be beneficial; dissolving the isatin in the base first to ensure complete ring-opening to the isatinate intermediate before adding the carbonyl compound can reduce self-condensation and subsequent tar formation.[8]

Q2: I'm struggling with incomplete conversion of isatin, leading to low yields.

A2: Incomplete conversion of isatin can be addressed by several strategies. Using an excess of the carbonyl compound can help drive the reaction to completion.[8] Optimizing the concentration of the base (e.g., KOH or NaOH) is also important for efficient isatin ring opening.[8] If the reaction appears to stall, extending the reaction time and monitoring its progress by Thin Layer Chromatography (TLC) is recommended.[8]

Troubleshooting & Optimization

Problem: Tar Formation and Low Yield

These issues often stem from side reactions and incomplete conversion of the starting isatin.

ParameterStandard ConditionOptimized Condition for Reduced Tar/Improved YieldRationale
Reactant Addition All reactants added at oncePre-dissolve isatin in base before adding the carbonyl compoundEnsures complete formation of the reactive isatinate intermediate, minimizing self-condensation.[8]
Temperature High refluxMaintain the lowest effective temperature; avoid excessive heatingReduces the rate of side reactions that lead to tar formation.[8]
Base Concentration Standard concentrationOptimize concentration for specific substratesEnsures efficient isatin ring opening without promoting excessive side reactions.[8]

dot

Pfitzinger_Mechanism Isatin Isatin Isatinate Isatinate (Keto-acid intermediate) Isatin->Isatinate Ring Opening Base Base (e.g., KOH) Imine Imine/ Schiff Base Isatinate->Imine Condensation Carbonyl Carbonyl Compound (R-CO-CH2-R') Carbonyl->Imine Enamine Enamine Tautomer Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic acid Cyclized->Product Dehydration

Caption: Simplified mechanism of the Pfitzinger reaction.

III. Combes Synthesis: Troubleshooting Guide

The Combes synthesis is a valuable method for preparing 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[9][10]

Frequently Asked Questions (FAQs)

Q1: My Combes synthesis with an unsymmetrical β-diketone is yielding a mixture of regioisomers. How can I improve the selectivity?

A1: Achieving high regioselectivity in the Combes synthesis with unsymmetrical β-diketones is a well-known challenge.[9] The formation of the two possible regioisomers is influenced by both the steric and electronic properties of the substituents on the aniline and the β-diketone.[9] For instance, increasing the steric bulk of a substituent on the diketone can favor the formation of the less sterically hindered quinoline product.[9] Similarly, the electronic nature of substituents on the aniline (electron-donating vs. electron-withdrawing) can direct the cyclization.

Troubleshooting & Optimization

Problem: Poor Regioselectivity

Controlling the regiochemical outcome is key to obtaining a single, desired product.

Influencing FactorStrategy for ControlExpected Outcome
Steric Effects Introduce a bulky substituent on one side of the β-diketone.Favors the formation of the less sterically hindered regioisomer.[9]
Electronic Effects Modify substituents on the aniline (e.g., methoxy vs. chloro).Methoxy-substituted anilines may favor one regioisomer, while halo-substituted anilines may favor the other.[9]
Reaction Conditions Systematically vary the acid catalyst, solvent, and temperature.Identify optimal conditions that kinetically or thermodynamically favor one regioisomer.[11]

IV. Doebner-von Miller Synthesis: Troubleshooting Guide

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[12]

Frequently Asked Questions (FAQs)

Q1: My Doebner-von Miller reaction is plagued by the formation of a thick, dark tar.

A1: Tar formation is the most common side reaction in the Doebner-von Miller synthesis.[13] It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[8][13] To combat this, a biphasic solvent system can be employed to sequester the carbonyl compound in an organic phase, thereby reducing its self-polymerization in the acidic aqueous phase.[13] Slow, controlled addition of the carbonyl compound to the heated acidic solution of the aniline also helps to minimize its concentration at any given time, favoring the desired reaction over polymerization.[8]

Troubleshooting & Optimization

Problem: Polymerization and Tar Formation

Minimizing the self-polymerization of the α,β-unsaturated carbonyl compound is critical for a successful reaction.

dot

DVM_Workflow Start Tar Formation in Doebner-von Miller Synthesis Cause Acid-Catalyzed Polymerization of α,β-Unsaturated Carbonyl Start->Cause Solution1 Use Biphasic Solvent System (e.g., Toluene/Aqueous HCl) Cause->Solution1 Solution2 Slow Addition of Carbonyl Compound Cause->Solution2 Solution3 Optimize Acid Catalyst and Concentration Cause->Solution3 Outcome Reduced Tar Formation & Improved Yield Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Workflow for minimizing tar formation in the Doebner-von Miller reaction.

V. Skraup Synthesis: Troubleshooting Guide

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[14][15]

Frequently Asked Questions (FAQs)

Q1: The Skraup reaction is notoriously violent and difficult to control. How can I ensure it proceeds safely?

A1: The highly exothermic nature of the Skraup synthesis is a significant safety concern.[3] To moderate the reaction, the addition of ferrous sulfate (FeSO₄) is highly recommended.[16][17] It is believed to act as an oxygen carrier, slowing down the oxidation step and making the reaction less violent.[16] Boric acid can also be used as a moderator.[17] Careful control over the addition of sulfuric acid with efficient cooling and stirring is crucial to dissipate heat and prevent localized hotspots.[17]

Q2: How can I minimize the extensive tar formation in my Skraup synthesis?

A2: Tar formation is a common byproduct due to the harsh acidic and oxidizing conditions causing polymerization of intermediates.[17] The use of a moderator like ferrous sulfate helps control the reaction rate and reduce charring.[17] Optimizing the temperature is also key; the reaction should be heated gently to initiate, and the subsequent exothermic phase must be controlled to avoid overheating.[17]

Troubleshooting & Optimization

Problem: Violent Reaction and Tar Formation

Controlling the exothermicity and minimizing polymerization are the primary challenges.

ParameterStandard ApproachOptimized Approach for Safety and YieldRationale
Reaction Control Vigorous, often uncontrolled exothermAdd a moderator (e.g., FeSO₄)Slows the oxidation step, making the reaction less violent.[16][17]
Reagent Addition Mixing all reagents and heatingSlow and controlled addition of H₂SO₄ with coolingPrevents a rapid, uncontrolled initiation of the reaction.[17]
Heating Rapid heating to initiateGentle initial heating, then removal of heat source during exothermAllows the reaction's own heat to sustain it without overheating and causing excessive tarring.[17]
Purification Direct extraction of tarry mixtureSteam distillation of the basified reaction mixtureSeparates the volatile quinoline product from non-volatile tars.[1][3]

References

  • Combes quinoline synthesis. (2023, September 26). In Wikipedia. [Link]
  • Pfitzinger reaction. (2023, November 28). In Wikipedia. [Link]
  • Skraup reaction. (2023, October 2). In Wikipedia. [Link]
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pharmaguideline. (2020, April 17). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
  • Different catalytic approaches of Friedländer synthesis of quinolines. (2025, January 18). Heliyon, 11(2), e41709. [Link]
  • Doebner–Miller reaction. (2023, September 26). In Wikipedia. [Link]
  • Organic Syntheses. (n.d.). QUINOLINE.
  • Sloop, J. C. (2010). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Doebner-von Miller reaction. (n.d.). In Semantic Scholar. [Link]

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Technical Support Center: Monitoring the Synthesis of 2,5,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of 2,5,8-trimethylquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions. As Senior Application Scientists, our goal is to ensure the accuracy, reliability, and efficiency of your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for real-time monitoring of this compound synthesis?

The choice of technique depends on your specific experimental setup and objectives. For real-time or near real-time monitoring, in-situ Fourier Transform Infrared (FTIR) spectroscopy can be highly effective.[1][2] It allows for the tracking of the consumption of reactants and the formation of intermediates and the final product by monitoring characteristic vibrational frequencies of functional groups.[2] For routine reaction progress monitoring where sample extraction is feasible, Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method to observe the disappearance of starting materials and the appearance of the product.[3][4] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly used techniques.[5]

Q2: How should I prepare my reaction mixture sample for HPLC or GC-MS analysis?

Proper sample preparation is critical for obtaining reliable and reproducible results. A general procedure is as follows:

  • Quench the reaction: Immediately after withdrawing a small aliquot from the reaction mixture, quench it by diluting with a suitable solvent to stop the reaction.

  • Dilution: Dilute the quenched sample to a concentration within the linear range of your analytical method. This may require serial dilutions.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or instrument inlet.[5]

  • Solvent Compatibility: Ensure the final solvent used for dilution is compatible with the mobile phase (for HPLC) or the injection system (for GC). For reversed-phase HPLC, acetonitrile or methanol are common choices.[5]

Q3: Which chromatographic method, HPLC or GC-MS, is preferable for analyzing this compound?

Both techniques are suitable, but the choice depends on the specific requirements of your analysis.

  • HPLC-UV: This is an excellent method for routine quantitative analysis of the product and key intermediates. It is robust, reproducible, and widely available. A C18 column is often used for the separation of quinoline derivatives.[5][6]

  • GC-MS: This technique is particularly useful for identifying and quantifying volatile byproducts and for confirming the identity of the final product through its mass spectrum. A DB-5MS column is a common choice for the analysis of quinoline compounds.[5][7]

Q4: How can I confirm the structural identity of my synthesized this compound?

A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise structure, including the substitution pattern on the quinoline ring.[4][8] Two-dimensional NMR techniques like COSY and HMBC can further confirm the connectivity of atoms.[9][10]

  • Mass Spectrometry (MS): Coupled with GC or LC, MS provides the molecular weight of the compound and fragmentation patterns that are characteristic of its structure.[11]

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the functional groups present in the molecule and can be used to distinguish between quinoline and its precursors.[12][13]

Q5: What is analytical method validation and why is it important?

Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[14][15] It is a critical aspect of quality assurance in pharmaceutical development.[16][17] According to ICH Q2(R1) guidelines, validation involves evaluating parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[15] A validated method ensures that the results you obtain are reliable, accurate, and reproducible.[14][18]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and analysis of this compound.

Problem 1: Low Yield and Significant Tar/Polymer Formation in Synthesis
  • Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly lowering the yield.[19]

  • Root Cause: The Doebner-von Miller synthesis, a common method for producing quinolines, is often conducted under strong acidic conditions which can catalyze the polymerization of the α,β-unsaturated carbonyl starting material.[19][20]

  • Troubleshooting Steps:

    • Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider testing different Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, SnCl₄).[19]

    • Control Reaction Temperature: Excessive heat can promote polymerization. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[3][19]

    • Use a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) can reduce its self-polymerization in the acidic aqueous phase.[19][21]

Problem 2: Presence of Dihydroquinoline Impurities in the Final Product
  • Symptoms: Spectroscopic analysis (e.g., NMR, GC-MS) indicates the presence of partially hydrogenated quinoline derivatives, which can be difficult to separate from the desired aromatic product.[3]

  • Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[19] Incomplete oxidation due to an insufficient amount of oxidizing agent or unfavorable reaction conditions can lead to these impurities.[3]

  • Troubleshooting Steps:

    • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[19]

    • Monitor the Disappearance of the Intermediate: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate before working up the reaction.[19]

    • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can sometimes be oxidized in a separate step using a suitable oxidizing agent.[19]

Problem 3: HPLC Analysis - Peak Tailing
  • Symptoms: Chromatographic peaks for this compound are asymmetrical with a pronounced tail.

  • Root Cause: Peak tailing for basic compounds like quinolines is often caused by interactions with acidic silanol groups on the surface of silica-based HPLC columns.[22]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing their interaction with the basic analyte.[22]

    • Add a Mobile Phase Modifier: Incorporating a small amount of a basic additive, such as triethylamine (TEA), can mask the active silanol sites.[22]

    • Use a High-Purity Silica Column: Modern HPLC columns made with high-purity silica have a lower concentration of acidic silanol groups, which minimizes peak tailing for basic compounds.[22]

Problem 4: HPLC Analysis - Drifting Retention Times
  • Symptoms: The retention time for this compound gradually shifts over a series of injections.

  • Root Cause: Drifting retention times can be caused by several factors, including poor column equilibration, changes in mobile phase composition, or temperature fluctuations.[23]

  • Troubleshooting Steps:

    • Ensure Proper Column Equilibration: Before starting a series of analyses, ensure the column is fully equilibrated with the mobile phase. Pumping at least 20 column volumes of the mobile phase through the column is a good practice.[23]

    • Prepare Fresh Mobile Phase: The composition of the mobile phase can change over time due to the evaporation of more volatile components. Prepare fresh mobile phase daily.[23]

    • Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.[23]

Experimental Protocols & Data

Table 1: Example HPLC Method Parameters for Quinoline Analysis
ParameterSetting
Instrument High-Performance Liquid Chromatograph with UV detector
Column C18 (e.g., 5µm, 4.6mm × 250mm)[5]
Mobile Phase Acetonitrile and water[5] (Isocratic or gradient)
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL[5]
Detection Wavelength 225 nm[5]
Column Temperature 30 °C (controlled)

Note: This is a general method and may require optimization for this compound.

General Workflow for Monitoring this compound Synthesis

G cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification cluster_characterization Characterization synthesis Doebner-von Miller Reaction (Aniline derivative + α,β-unsaturated carbonyl) sampling Withdraw Aliquot synthesis->sampling workup Reaction Workup (Extraction, Neutralization) synthesis->workup quench Quench Reaction sampling->quench prep Sample Prep (Dilute & Filter) quench->prep analysis HPLC or GC-MS Analysis prep->analysis analysis->synthesis Check for completion purify Purification (Column Chromatography or Recrystallization) workup->purify nmr NMR (¹H, ¹³C) purify->nmr ms Mass Spec. purify->ms ftir FTIR purify->ftir

Caption: Workflow for synthesis and analysis of this compound.

References

  • Vertex AI Search Grounding API, Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Benchchem, Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Benchchem, Application Notes and Protocols for the Analytical Determin
  • SIELC Technologies, HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
  • Benchchem, Navigating the Synthesis of 2,4,6-Trimethylquinoline: A Technical Support Guide.
  • RP-HPLC determination of lipophilicity in series of quinoline deriv
  • Synthesis of Quinolines and Their Characteriz
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in r
  • HPLC Troubleshooting Guide.
  • AELAB, Expert Guide to Troubleshooting Common HPLC Issues. (2025).
  • HPLC Troubleshooting Guide.
  • Benchchem, Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
  • Sigma-Aldrich, HPLC Troubleshooting Guide.
  • SCION Instruments, HPLC Troubleshooting Guide.
  • Wang, J., et al. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Publishing.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • Pharmuni, Validating Analytical Methods in Pharmaceuticals.
  • Analytical method valid
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Benchchem, An In-Depth Technical Guide to 2,4,6-Trimethylquinoline: Synthesis, Properties, and Therapeutic Potential.
  • Huan, T. T. (2021).
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput
  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
  • Benchchem, side reactions in the synthesis of quinoline deriv
  • Benchchem, Application Note: 1H NMR Characteriz
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Wikipedia, Doebner–Miller reaction.
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Benchchem, Application Notes and Protocols for the Synthesis of 4,6,8-Trimethyl-quinoline-2-thiol.
  • Benchchem, An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylquinoline via the Combes Reaction.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline. (n.d.).
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (n.d.). ACS Omega.
  • Benchchem, A Comparative Analysis of 4,6,8-Trimethyl-quinoline-2-thiol and Its Isomeric Counterparts.
  • Patsnap Eureka, How to Identify Functional Groups in FTIR Spectra. (2025).
  • Determination of Quinoline in Textiles by Gas Chrom
  • Synthesis, Characterization and DFT Study of Ti(IV) Phthalocyanines with Quinoline Groups. (n.d.).
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (n.d.). Brieflands.
  • Fcg-Former: Identification of Functional Groups in FTIR Spectra Using Enhanced Transformer-Based Model. (2024).

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Technical Support Center: Purification of Crude 2,5,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2,5,8-trimethylquinoline. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity this compound from synthetic reaction mixtures. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Answer: The impurity profile largely depends on the synthetic route employed, most commonly variations of the Doebner-von Miller or Combes reactions. Typical impurities include:

  • Unreacted Starting Materials: Such as 2,5-dimethylaniline and the carbonyl precursors.

  • Polymeric Tars: High-molecular-weight byproducts are common due to the strongly acidic and high-temperature conditions often used in classical quinoline syntheses.[1] These are typically the cause of dark, viscous crude products.

  • Isomeric Trimethylquinolines: Side reactions can lead to the formation of other trimethylquinoline isomers, which can be challenging to separate due to similar physical properties.

  • Dihydroquinoline Intermediates: Incomplete oxidation during synthesis can leave partially saturated dihydro-2,5,8-trimethylquinoline in the crude product.

Q2: What are the key physical properties I should know for purifying this compound?

Answer: Understanding the physical properties is crucial for selecting the right purification technique (e.g., distillation vs. recrystallization).

Table 1: Physical Properties of this compound and Related Isomers

PropertyThis compound2,4,8-Trimethylquinoline (Isomer)2,6,8-Trimethylquinoline (Isomer)
CAS Number 102871-69-2[2]18441-61-7[3]2243-90-5[]
Molecular Formula C₁₂H₁₃N[2]C₁₂H₁₃N[3]C₁₂H₁₃N[]
Molecular Weight 171.24 g/mol [2]171.24 g/mol [3]171.24 g/mol []
Boiling Point ~278.5 °C (at 760 mmHg)[5]~270 °C[3][6]250-270 °C[]
Melting Point Data not widely available. Likely a low-melting solid or oil at room temp.41-42 °C[3][6]46-47 °C[]

Note: The properties of isomers are provided for comparative reference and to guide expectations for physical state and distillation conditions.

Q3: What is the best general strategy for purifying crude this compound?

Answer: A multi-step approach is almost always necessary.

  • Initial Workup (Acid-Base Extraction): This is the most effective first step to remove non-basic impurities like tars and unreacted neutral starting materials.

  • Primary Purification: Based on the physical state of the acid-washed product:

    • If Solid: Recrystallization is the preferred method for achieving high purity.

    • If Oil: Vacuum distillation is effective for separating from non-volatile impurities or compounds with significantly different boiling points.

  • Final Polishing (If Needed): Column chromatography can be used to remove stubborn, closely-related impurities like isomers, but it requires careful execution to prevent product loss.

Troubleshooting Guide

This section addresses specific issues encountered during purification in a question-and-answer format.

Issue 1: My crude product is a dark, intractable tar, and I can't isolate my compound.

Question: After synthesis, my reaction mixture is a dark, viscous tar. How can I effectively extract the this compound?

Answer: This is a classic problem in quinoline synthesis, caused by acid-catalyzed polymerization.[1] An acid-base extraction is the most robust method to separate your basic quinoline product from the neutral or acidic tars.

Causality: this compound contains a basic nitrogen atom. This allows it to be protonated by an acid (like HCl) to form a water-soluble ammonium salt. The polymeric tars, being largely non-basic, will remain in the organic phase.

Solution Workflow:

  • Dissolve the entire crude tar in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Transfer the solution to a separatory funnel and extract it three times with 1 M hydrochloric acid (HCl).

  • Combine the aqueous (acidic) layers. At this point, your protonated quinoline is in the water layer.

  • (Optional but recommended) Wash the combined aqueous layer once with the organic solvent to remove any remaining trapped neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH) with stirring until the solution is strongly basic (pH > 12). You should see the neutral quinoline product precipitate or form an oily layer.

  • Extract the free base from the aqueous layer three times with fresh organic solvent.

  • Combine these final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting material should be significantly cleaner and ready for further purification.

Issue 2: My quinoline derivative is streaking badly or decomposing on my silica gel column.

Question: I'm trying to purify my product using silica gel column chromatography, but I'm getting significant tailing (streaking) and recovering very little product. What's happening?

Answer: This is a common and predictable issue. The basic lone pair on the quinoline's nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This can lead to irreversible binding, poor peak shape (tailing), and even acid-catalyzed decomposition on the column.

Solutions:

  • Deactivate the Silica Gel: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.[3]

    • Method: Add 0.5-2% triethylamine (NEt₃) or pyridine to your chosen solvent system (e.g., Hexane/Ethyl Acetate). The amine will preferentially bind to the acidic sites on the silica, allowing your quinoline derivative to elute cleanly.

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina is an excellent alternative to silica gel for purifying basic compounds.[3]

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be a highly effective method to avoid decomposition issues.

  • Minimize Contact Time: If you must use silica gel, run the column as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the stationary phase. Running the column in a cold room can also help slow down potential decomposition.[3]

Issue 3: I'm struggling to recrystallize my product; it keeps "oiling out".

Question: After my initial cleanup, I have a solid/semi-solid product, but when I try to recrystallize it, it separates as an oil instead of forming crystals. How can I fix this?

Answer: "Oiling out" typically occurs for two reasons: the boiling point of the recrystallization solvent is higher than the melting point of your compound (or the melting point of the impure mixture), or the concentration of impurities is too high, inhibiting lattice formation.

Solutions:

  • Re-evaluate Your Solvent Choice:

    • Select a solvent or solvent pair with a lower boiling point.

    • The ideal recrystallization solvent should dissolve your compound poorly at room temperature but very well when hot. Refer to the table below for starting points.

  • Reduce Saturation Level: You may be using too little solvent, causing the solution to become supersaturated too quickly upon cooling. Try adding slightly more hot solvent until the solution is fully dissolved and just saturated.

  • Cool Slowly: Do not rush the cooling process. Allow the flask to cool slowly to room temperature first, then move it to an ice bath. Slow cooling encourages the formation of well-ordered, pure crystals.

  • Scratch and Seed: If crystals are reluctant to form, scratch the inside of the flask below the solvent level with a glass rod. The microscopic glass fragments can provide nucleation sites. Alternatively, add a tiny seed crystal of pure product if you have one.

  • Further Purification: If oiling out persists, it may indicate that the material is still too impure for recrystallization. Consider another round of acid-base extraction or a quick filtration through a small plug of neutral alumina to remove polar impurities before attempting recrystallization again.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization

This protocol assumes the crude product is a solid and that major tar-like impurities have been removed by a preliminary acid-base extraction.

Materials:

  • Crude this compound solid

  • Recrystallization solvent (e.g., Ethanol/Water, Hexane, or Isopropanol - see Table 2)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Table 2: Suggested Solvents for Recrystallization Screening

Solvent SystemRationale
Hexane or Heptane Good for non-polar compounds. Impurities may be more polar and remain in solution.
Isopropanol or Ethanol Often a good starting point for moderately polar compounds.
Ethanol/Water A versatile binary system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Add a drop more of hot ethanol to clarify, then cool slowly.
Toluene Can be effective but has a high boiling point, increasing the risk of oiling out. Use with caution.

Procedure:

  • Solvent Selection: Place a small amount of your crude solid into several test tubes and test different solvents from Table 2 to find one that dissolves the solid when hot but results in poor solubility when cold.

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent, swirling to dissolve. Continue adding small portions of hot solvent until the solid is just fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, swirl, and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated. Characterize the final product for purity (e.g., by TLC, NMR, or melting point).

Process Workflow Diagram

The following diagram outlines the decision-making process for purifying crude this compound.

PurificationWorkflow start Crude this compound (From Synthesis) acid_base Perform Acid-Base Extraction to Remove Tars & Neutral Impurities start->acid_base assess_state Assess Physical State of Cleaned Crude Product acid_base->assess_state is_solid Solid or Semi-Solid assess_state->is_solid Solid is_oil Liquid / Oil assess_state->is_oil Oil recrystallize Purify by Recrystallization is_solid->recrystallize distill Purify by Vacuum Distillation is_oil->distill check_purity1 Check Purity (TLC, NMR, MP) recrystallize->check_purity1 check_purity2 Check Purity (TLC, NMR, GC) distill->check_purity2 is_pure Is Purity >98%? check_purity1->is_pure Yes not_pure Purity Insufficient check_purity1->not_pure No check_purity2->is_pure Yes final_product Pure this compound is_pure->final_product column_chrom Consider Column Chromatography (Deactivated Silica or Alumina) not_pure->column_chrom column_chrom->final_product check_p check_p nutty2 nutty2 nutty2->not_pure No

Caption: Decision workflow for purification of this compound.

References

  • Chempedia. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • University of Rochester. (n.d.).
  • CAS Common Chemistry. (n.d.). 2,6,8-Trimethylquinoline. American Chemical Society. [Link]
  • CAS Common Chemistry. (n.d.). 2,4,8-Trimethylquinoline. American Chemical Society. [Link]
  • Krasovskii, N. A., & Onysko, M. Y. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives.
  • Reddit. (2023). Purification of Quinoline-3,4-diones. r/Chempros. [Link]

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Technical Support Center: Characterization of Unexpected Products in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected results in their reactions. Quinolines are a cornerstone of medicinal chemistry, but their synthesis can be fraught with challenges, including low yields and the formation of complex byproduct mixtures.[1][2] This document provides in-depth troubleshooting guides and FAQs to help you identify, characterize, and mitigate the formation of these unexpected products.

General Troubleshooting Workflow for Unexpected Products

When an experiment yields an unexpected product, a systematic approach is crucial for identification. The initial steps involve basic purification and characterization, followed by more advanced spectroscopic analysis to elucidate the final structure.

FAQ: I've isolated an unknown compound from my reaction. What is the general procedure for identifying it?

Answer: A multi-step analytical workflow is recommended.

  • Initial Assessment & Purification: Begin by assessing the purity of the isolated compound using Thin-Layer Chromatography (TLC) in multiple solvent systems. Purify the compound, typically via column chromatography or recrystallization, to obtain an analytically pure sample.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact molecular weight and deduce the molecular formula. This is the single most critical piece of data for identifying an unknown.

  • NMR Spectroscopy: This is the most powerful tool for structure elucidation.[3][4]

    • ¹H NMR: Provides information on the number and type of protons and their connectivity.

    • ¹³C NMR: Shows the number and type of carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the molecular skeleton. COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range proton-carbon correlations, which is key for identifying quaternary carbons and connecting fragments.[3][4]

  • Infrared (IR) Spectroscopy: Use IR to identify key functional groups present in the molecule (e.g., C=O, N-H, O-H).[5]

  • Database Search: Use the molecular formula and key structural fragments identified from NMR to search chemical databases like SciFinder, Reaxys, or PubChem. Often, the unexpected product has been previously reported in the literature under different reaction conditions.

G cluster_workflow Troubleshooting Workflow for Unknown Byproducts start Unexpected Product Isolated purity Assess Purity (TLC) & Purify (Column/Recrystallization) start->purity ms Acquire High-Resolution Mass Spectrum (HRMS) purity->ms formula Determine Molecular Formula ms->formula nmr Acquire 1D & 2D NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC) formula->nmr ir Acquire IR Spectrum formula->ir fragments Identify Functional Groups & Structural Fragments nmr->fragments ir->fragments elucidate Propose Structure(s) fragments->elucidate db_search Search Databases (SciFinder, Reaxys) elucidate->db_search confirm Confirm Structure db_search->confirm

Fig. 1: A logical workflow for the identification of unknown reaction byproducts.

Synthesis-Specific Troubleshooting Guides

The Skraup Synthesis

The Skraup synthesis is a classic but notoriously exothermic method for producing quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent.[6][7]

Q: My Skraup reaction is extremely vigorous and produces a large amount of black, intractable tar. What causes this and how can I control it?

A: This is the most common problem with the Skraup synthesis. The violent exotherm and tar formation are caused by the harsh, acidic, and oxidizing conditions.[8][9]

  • Causality: Concentrated sulfuric acid dehydrates glycerol to form acrolein, an α,β-unsaturated aldehyde.[7][10] At high temperatures and acid concentrations, acrolein readily polymerizes, creating the characteristic tarry residue that makes product isolation difficult and significantly lowers yields.[9][11]

  • Preventative Measures:

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective technique to moderate the reaction's violence.[7][8][11] It is believed to control the rate of oxidation, allowing the reaction to proceed more smoothly over a longer period.[11]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally while the reaction mixture is being vigorously stirred and cooled in an ice bath. This helps dissipate heat and prevent localized temperature spikes.[8]

    • Temperature Management: Heat the reaction gently to initiate it. Once the exothermic phase begins, remove the heat source and be prepared to apply cooling to maintain control.[8]

Q: How can I isolate my quinoline product from the tarry goo?

A: Steam distillation is a classic and effective method for this purification challenge.

  • Rationale: Many simple quinoline derivatives are volatile in steam, while the polymeric tar is not. This difference in physical properties allows for efficient separation.

  • Protocol: See "Experimental Protocols" section for a detailed procedure.

The Doebner-von Miller Synthesis

This reaction is a variation of the Skraup synthesis that uses pre-formed α,β-unsaturated aldehydes or ketones instead of glycerol.[12][13]

Q: My Doebner-von Miller reaction yields a complex mixture, and the primary byproduct appears to be a reduced version of my starting aniline or intermediates. Why does this happen?

A: This is a known side reaction pathway. The final step of the synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.

  • Causality: In some cases, the dihydroquinoline intermediate can act as a hydrogen source to reduce other intermediates in the reaction, such as the imine formed between the aniline and the carbonyl compound.[14] This "hydrogen-transfer" mechanism leads to the formation of reduced byproducts and lowers the yield of the desired oxidized quinoline.[14] This is especially problematic when using anilines with electron-withdrawing groups.[14]

  • Preventative Measures:

    • External Oxidant: While the reaction can often proceed with air as the oxidant, including a mild oxidant can sometimes favor the desired pathway.

    • Adjust Stoichiometry: Using a slight excess of the α,β-unsaturated carbonyl component can ensure there is enough hydrogen acceptor to drive the final aromatization step.[14]

G cluster_doebner Byproduct Formation in Doebner-von Miller Synthesis cluster_side Side Reactions unsaturated_carbonyl α,β-Unsaturated Carbonyl michael_adduct Michael Adduct unsaturated_carbonyl->michael_adduct Michael Addition polymer Acid-Catalyzed Polymerization (Tar) unsaturated_carbonyl->polymer [H⁺] imine Imine Intermediate unsaturated_carbonyl->imine Condensation aniline Aniline aniline->michael_adduct aniline->imine cyclization Cyclization & Dehydration michael_adduct->cyclization dihydroquinoline Dihydroquinoline Intermediate cyclization->dihydroquinoline quinoline Desired Quinoline (Oxidized Product) dihydroquinoline->quinoline Oxidation (Aromatization) reduced_byproduct Reduced Byproducts dihydroquinoline->reduced_byproduct Hydrogen Transfer imine->reduced_byproduct

Fig. 2: Competing reaction pathways in the Doebner-von Miller synthesis.
The Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[10][15][16][17]

Q: I am using an unsymmetrical β-diketone and a meta-substituted aniline and I'm getting two isomeric quinoline products. How can I control the regioselectivity?

A: Regioselectivity is a primary challenge in the Combes synthesis when using unsymmetrical substrates. The outcome is determined by which carbonyl of the diketone the aniline's aromatic ring attacks during the electrophilic cyclization step.[15]

  • Causality: The cyclization is the rate-determining step.[15] The regiochemical outcome is a delicate balance of steric and electronic factors.

    • Steric Effects: The cyclization will generally occur at the less sterically hindered carbonyl group. Increasing the bulk of substituents on the aniline or the diketone will strongly favor one isomer.[15]

    • Electronic Effects: Electron-donating groups on the aniline will activate the ortho and para positions for electrophilic attack, while electron-withdrawing groups will deactivate them. The cyclization will favor the pathway that proceeds through the most stable carbocation intermediate.

  • Controlling the Outcome:

    • Substituent Choice: Carefully select the substituents on both the aniline and the β-diketone. For example, using methoxy-substituted anilines tends to favor the formation of 2-substituted quinolines, while chloro- or fluoro-substituted anilines can favor the 4-substituted regioisomer.[15]

    • Catalyst Modification: While concentrated sulfuric acid is common, experimenting with other acid catalysts like polyphosphoric acid (PPA) may alter the transition state energies and influence the isomeric ratio.[15]

The Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[18][19][20][21]

Q: My Friedländer synthesis has a very low yield, and I've identified a major byproduct as the self-condensation product of my ketone. How do I prevent this?

A: This is a classic competing reaction pathway. The conditions that promote the desired Friedländer condensation (acid or base catalysis) also promote the aldol self-condensation of the ketone reactant.[18][20]

  • Causality: Both reactions proceed through an enol or enolate intermediate of the ketone. If the rate of self-condensation is comparable to or faster than the rate of its reaction with the 2-aminoaryl carbonyl, the yield of the desired quinoline will be significantly reduced.[18]

  • Preventative Measures:

    • Optimize Catalyst: The choice of catalyst is critical. Harsh conditions (strong acids/bases, high temperatures) can accelerate side reactions.[18] Modern, milder catalytic systems using Lewis acids, ionic liquids, or even solid-supported acids can increase selectivity.[18][20]

    • Adjust Stoichiometry: Use a slight excess of the more valuable 2-aminoaryl carbonyl reactant to favor the cross-condensation over the self-condensation.

    • Slow Addition: Adding the ketone reactant slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular self-condensation reaction.

Q: My reaction produced a compound with a completely different heterocyclic core, not a quinoline. Is this possible?

A: Yes, this is uncommon but has been documented. Under certain conditions, especially with complex starting materials, unexpected rearrangements can occur.

  • Example Case: Acid-catalyzed Friedländer-type reactions of certain quinoxaline-based ketones with 2-aminobenzaldehyde have been reported to yield novel, rearranged polycyclic systems like indolophenazines instead of the expected quinolinoquinoxalines.[22][23] The proposed mechanisms for these unique products often involve unprecedented molecular rearrangements.[22]

  • Troubleshooting: If you isolate a product with a completely unexpected scaffold, a full structural elucidation using 2D NMR techniques is essential.[3] It is also crucial to re-verify the structure and purity of your starting materials.

Data Summary Table
Synthesis MethodCommon Unexpected Product/IssueProbable CauseKey Analytical Signatures
Skraup Tar / Polymeric materialAcid-catalyzed polymerization of acrolein.[9][11]Insoluble, broad signals in ¹H NMR, difficult to characterize.
Doebner-von Miller Reduced ByproductsHydrogen transfer from dihydroquinoline intermediate to imines.[14]M+2 or M+4 peaks in MS relative to expected intermediates.
Doebner-von Miller Decarboxylated ProductHigh temperatures promoting loss of CO₂ from a quinoline-4-carboxylic acid product.[14]Absence of carboxylic acid proton in ¹H NMR and C=O stretch in IR; mass loss of 44 Da.
Combes RegioisomersElectrophilic cyclization at two different sites on an unsymmetrical β-diketone.[15]Two distinct sets of signals in NMR; separable by chromatography. Isomers have identical mass.
Friedländer Aldol Self-Condensation ProductCompeting reaction pathway of the α-methylene ketone reactant.[18]Mass corresponds to two ketone units minus water. Characteristic signals for α,β-unsaturated ketone in NMR/IR.
Friedländer Rearranged HeterocyclesUnprecedented skeletal rearrangements under reaction conditions.[22][23]Molecular formula may be isomeric but connectivity is completely different. Requires full 2D NMR analysis.

Experimental Protocols

Protocol 1: Purification of Crude Quinoline via Steam Distillation

This protocol is particularly useful for purifying the product of a Skraup synthesis from non-volatile tar.[8]

  • Neutralization: Carefully pour the cooled reaction mixture onto crushed ice. Slowly and cautiously neutralize the acidic solution with a concentrated base (e.g., 50% NaOH) until it is strongly alkaline. This step is highly exothermic and must be performed in a fume hood with appropriate cooling.

  • Setup: Transfer the neutralized mixture to a large round-bottom flask suitable for steam distillation. Add a few boiling chips. Set up the steam distillation apparatus, ensuring a steady flow of steam from a generator or house steam line.

  • Distillation: Begin passing steam through the mixture. The quinoline product will co-distill with the water. Collect the milky-white distillate in a receiving flask. Continue distillation until the distillate runs clear.

  • Extraction: Transfer the collected distillate to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude quinoline product.

  • Final Purification: The resulting product can be further purified by vacuum distillation or recrystallization if necessary.

Protocol 2: Sample Preparation for 2D NMR Analysis

This protocol outlines the general steps for preparing a high-quality sample of an unknown byproduct for structural elucidation.

  • Purity: Ensure the sample is as pure as possible (>95%), as impurities will complicate the spectra. Use a final purification step like preparative TLC or passing the sample through a small silica plug if necessary.

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which your compound is highly soluble. The solvent choice is critical; residual solvent signals should not overlap with key compound signals if possible.

  • Concentration: For a standard 5 mm NMR tube, aim for a concentration of 5-20 mg of your compound in 0.6-0.7 mL of deuterated solvent. For sensitive experiments like HMBC, a more concentrated sample is beneficial.

  • Sample Preparation:

    • Weigh the purified sample directly into a clean, dry vial.

    • Add the deuterated solvent using a clean pipette.

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean, dry NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Analysis: Acquire standard 1D spectra (¹H, ¹³C) followed by key 2D experiments: COSY, HSQC, and HMBC. Adjust experiment parameters (e.g., number of scans, relaxation delays) to obtain high-quality data.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Benchchem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
  • National Institutes of Health. (n.d.). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles.
  • Benchchem. (n.d.). Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis.
  • Squire, V. M., & Khan, A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 989. [Link]
  • National Center for Biotechnology Information. (2014). Unusual Product Distribution from Friedländer Reaction of Di- and Triacetylbenzenes with 3-Aminonaphthalene-2-carbaldehyde and Properties of New Benzo[g]quinoline-Derived Aza-aromatics. Molecules, 19(8), 12695-12706. [Link]
  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Wikipedia. (n.d.). Doebner reaction.
  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
  • Ahluwalia, V. K., & Parashar, R. K. (2002). Combes Quinoline Synthesis. In Organic Reaction Mechanisms (pp. 501-502). Narosa Publishing House.
  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Benchchem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(38), 22533-22557. [Link]
  • J&K Scientific LLC. (n.d.). Friedländer Synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • MDPI. (2023). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.
  • ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);....
  • Química Organica.org. (n.d.). Combes synthesis of quinolines.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE.
  • ResearchGate. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
  • Wikipedia. (n.d.). Skraup reaction.
  • MDPI. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
  • HETEROCYCLES. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY.

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2,5,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Quinoline derivatives, in particular, form the backbone of numerous therapeutic agents and functional materials. The isomeric variations of substituted quinolines can lead to vastly different pharmacological and chemical properties. Therefore, unambiguous confirmation of the substitution pattern is a critical step in any research and development pipeline.

This guide provides a comprehensive framework for the structural confirmation of 2,5,8-trimethylquinoline, a specific isomer within the trimethylquinoline family. We will delve into the primary analytical techniques employed for this purpose, presenting both the theoretical underpinnings and practical considerations. By comparing the expected analytical signatures of this compound with those of its isomers, this guide offers a robust methodology for definitive structural assignment.

The Imperative of Isomer Differentiation

Predicted Spectroscopic Profile of this compound

Analytical Technique Predicted Data for this compound
¹H NMR (Proton NMR) Three distinct singlets for the methyl groups. Aromatic protons will exhibit characteristic splitting patterns in the downfield region. The protons on the benzene ring (H-6 and H-7) will likely appear as a doublet of doublets or two distinct doublets, influenced by the flanking methyl groups. The protons on the pyridine ring (H-3 and H-4) will also show characteristic coupling.
¹³C NMR (Carbon NMR) Twelve distinct carbon signals are expected. Three signals in the aliphatic region corresponding to the methyl carbons. Nine signals in the aromatic region, with chemical shifts influenced by the positions of the methyl groups and the nitrogen atom. Quaternary carbon signals will be of lower intensity.
Mass Spectrometry (MS) The molecular ion peak (M+) is expected at m/z 171, corresponding to the molecular weight of C12H13N.[1] Fragmentation patterns will likely involve the loss of methyl radicals (M-15) and potentially other characteristic fragments of the quinoline core.
Infrared (IR) Spectroscopy Characteristic peaks for aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching from the methyl groups (~2850-2960 cm⁻¹), C=C and C=N stretching in the aromatic system (~1400-1600 cm⁻¹), and C-H bending vibrations.

Comparative Analysis with Trimethylquinoline Isomers

To definitively confirm the structure of this compound, a comparative analysis with its isomers is crucial. The substitution pattern directly influences the chemical environment of each proton and carbon atom, leading to unique NMR spectra.

Isomer Key Differentiating Features in ¹H NMR Key Differentiating Features in ¹³C NMR
2,6,8-Trimethylquinoline The aromatic proton at C-5 and C-7 will show a distinct coupling pattern compared to the 2,5,8-isomer. The chemical shifts of the methyl groups will also differ slightly.The chemical shifts of the aromatic carbons, particularly C-5, C-6, C-7, and C-8, will be significantly different due to the altered positions of the methyl groups.
2,4,8-Trimethylquinoline The absence of a proton at C-4 will result in a singlet for the H-3 proton. The aromatic protons on the benzene ring will have a different splitting pattern.The signal for C-4 will be a quaternary carbon, and its chemical shift will be significantly different. The chemical shifts of the other carbons in the pyridine ring will also be altered.

Experimental Protocols for Structural Verification

A systematic workflow is essential for the unambiguous structural confirmation of a synthesized or procured sample of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

A. ¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Analysis:

    • Chemical Shift (δ): Analyze the positions of the signals. Expect three singlets in the upfield region (around 2.3-2.8 ppm) corresponding to the three methyl groups. The aromatic protons will appear downfield (typically 7.0-8.5 ppm).

    • Integration: The integral of each signal should correspond to the number of protons it represents (e.g., 3H for each methyl group).

    • Splitting Patterns (Multiplicity): The splitting of the aromatic proton signals will provide crucial information about adjacent protons. For this compound, the H-6 and H-7 protons are expected to show coupling to each other.

    • Coupling Constants (J): The magnitude of the coupling constants between aromatic protons can help to confirm their relative positions.

B. ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis:

    • Number of Signals: Confirm the presence of 12 distinct carbon signals.

    • Chemical Shifts: Compare the observed chemical shifts to predicted values and those of known isomers. The chemical shifts of the carbons directly bonded to the methyl groups (C-2, C-5, C-8) and their neighboring carbons will be particularly informative.

II. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons to generate a molecular ion (M+).

  • Data Analysis:

    • Molecular Ion Peak: Identify the peak with the highest mass-to-charge ratio (m/z), which should correspond to the molecular weight of this compound (171.24).

    • Fragmentation Pattern: Analyze the major fragment ions. The loss of a methyl group (CH₃) would result in a peak at m/z 156. Other fragments can provide further structural clues.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands:

    • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

    • ~2850-2960 cm⁻¹: Aliphatic C-H stretching of the methyl groups.

    • ~1400-1600 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

    • Below 900 cm⁻¹: C-H out-of-plane bending vibrations, which can sometimes be indicative of the substitution pattern on the aromatic rings.

Visualizing the Confirmation Workflow and Structure

To provide a clear visual representation of the processes and the molecule , the following diagrams are provided.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, DEPT) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms ir IR Spectroscopy (FT-IR) purification->ir data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis comparison Comparison with Isomeric Data and Predicted Spectra data_analysis->comparison confirmation Unambiguous Structure Confirmation comparison->confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Caption: Chemical structure of this compound with atom numbering.

Conclusion

The definitive structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. While the absence of a comprehensive public spectral database for this specific isomer presents a challenge, a logical and systematic approach based on predicted spectral characteristics and comparison with known isomers provides a reliable pathway to unambiguous identification. By carefully analyzing the unique fingerprints generated by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can confidently validate the structure of their target molecule, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • PubChem. (n.d.). 2,4,6-Trimethylquinoline.
  • CAS Common Chemistry. (n.d.). 2,6,8-Trimethylquinoline.
  • Royal Society of Chemistry. (2018). Supplementary Information.

Sources

A Comparative Guide to the Synthesis of Trimethylquinolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities. Among these, trimethylquinolines are of particular interest as versatile intermediates in the synthesis of pharmaceuticals and other functional molecules. The strategic placement of methyl groups on the quinoline core can significantly influence the molecule's physicochemical properties and biological efficacy. This guide provides an in-depth, objective comparison of the most prominent methods for synthesizing trimethylquinolines, supported by experimental data, to empower researchers in selecting the optimal synthetic route for their specific applications.

Classical Approaches to Trimethylquinoline Synthesis: A Head-to-Head Comparison

Three classical named reactions have long been the workhorses for quinoline synthesis: the Combes, Doebner-von Miller, and Friedländer syntheses. Each method offers a unique set of advantages and disadvantages in terms of substrate scope, regioselectivity, and reaction conditions.

The Combes Synthesis: A Robust Method for 2,4-Disubstituted Quinolines

The Combes quinoline synthesis, first reported in 1888, is a reliable and straightforward method for preparing 2,4-disubstituted quinolines.[1] The reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[1] For the synthesis of trimethylquinolines, this typically involves reacting a substituted aniline (a toluidine or xylidine) with a β-diketone like acetylacetone.

Causality in Experimental Choices: The choice of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is crucial for promoting both the initial condensation to form an enamine intermediate and the subsequent intramolecular electrophilic cyclization, which is the rate-determining step.[1] The high temperatures often employed (100-150°C) are necessary to overcome the activation energy barrier for this cyclization.[2] However, these harsh conditions can also lead to side reactions and charring, necessitating careful temperature control.

G cluster_0 Enamine Formation cluster_1 Cyclization and Aromatization Aniline Aniline (e.g., p-Toluidine) Nucleophilic_Attack Nucleophilic attack by aniline Aniline->Nucleophilic_Attack Diketone β-Diketone (e.g., Acetylacetone) Protonation1 Protonation of carbonyl oxygen Diketone->Protonation1 Acid Catalyst (H+) Protonation1->Nucleophilic_Attack Acid Catalyst (H+) Enamine Enamine Intermediate Nucleophilic_Attack->Enamine Acid Catalyst (H+) Protonation2 Protonation of enamine Enamine->Protonation2 Heat Cyclization Intramolecular Electrophilic Cyclization (Rate-determining) Protonation2->Cyclization Heat Dehydration Dehydration Cyclization->Dehydration Heat Trimethylquinoline Trimethylquinoline Dehydration->Trimethylquinoline Heat

Caption: Mechanism of the Combes synthesis of trimethylquinolines.

  • In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (1 equivalent) and acetylacetone (1.1 equivalents).

  • With vigorous stirring, slowly add concentrated sulfuric acid (3-5 equivalents) while cooling the flask in an ice bath.

  • After the addition is complete, heat the reaction mixture to 110-120°C for 2-4 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a 10% aqueous sodium hydroxide solution until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

The Doebner-von Miller Reaction: A Versatile Route to Substituted Quinolines

The Doebner-von Miller reaction is a modification of the Skraup synthesis and provides a versatile method for preparing a wide range of substituted quinolines.[4][5] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone, often generated in situ from the acid-catalyzed self-condensation of an aldehyde or ketone.[4][6]

Causality in Experimental Choices: The use of a strong acid catalyst (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, SnCl₄) is essential for both the formation of the α,β-unsaturated carbonyl compound and the subsequent cyclization steps.[4][6] The reaction mechanism is complex and still a subject of some debate, but it is generally accepted to proceed through a series of conjugate additions, cyclizations, and an oxidation step to furnish the aromatic quinoline ring.[4] The choice of oxidizing agent, which can be an external reagent like arsenic acid or nitrobenzene, or even one of the reaction intermediates, is a critical parameter influencing the final yield.[7] A common issue with this reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which can lead to tar formation and low yields.[6][8] This can often be mitigated by the slow addition of the carbonyl precursor or by using a two-phase reaction system.[8]

G cluster_0 Formation of α,β-Unsaturated Carbonyl cluster_1 Quinoline Ring Formation Aldehyde_Ketone Aldehyde/Ketone Aldol_Condensation Aldol Condensation Aldehyde_Ketone->Aldol_Condensation Acid Catalyst Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Condensation->Unsaturated_Carbonyl Acid Catalyst Michael_Addition Michael Addition Unsaturated_Carbonyl->Michael_Addition Aniline Aniline Aniline->Michael_Addition Cyclization Cyclization Michael_Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation Trimethylquinoline Trimethylquinoline Oxidation->Trimethylquinoline

Caption: Generalized mechanism of the Doebner-von Miller synthesis.

  • To a stirred solution of 2,4-dimethylaniline (1 equivalent) in 10% aqueous hydrochloric acid, slowly add crotonaldehyde (2 equivalents) while maintaining the temperature below 30°C.

  • After the addition, heat the mixture to 100°C for 8 hours.

  • Cool the reaction mixture and neutralize with a concentrated aqueous solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

The Friedländer Synthesis: A Convergent Approach with High Regiocontrol

The Friedländer synthesis is a highly efficient and regioselective method for preparing polysubstituted quinolines.[9][10] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone, β-diketone, or β-ketoester).[9][10]

Causality in Experimental Choices: The Friedländer synthesis can be catalyzed by either acids (e.g., H₂SO₄, p-TsOH) or bases (e.g., KOH, NaOH), offering greater flexibility in reaction conditions compared to the Combes and Doebner-von Miller methods.[9][11] The choice of catalyst depends on the specific substrates being used. The key advantage of this method is its convergent nature, where the substitution pattern of the final quinoline is directly determined by the starting materials, leading to excellent regiocontrol. A significant limitation, however, is the availability of the required 2-aminoaryl aldehyde or ketone precursors, which often need to be synthesized separately.[11]

G cluster_0 Initial Condensation cluster_1 Cyclization and Dehydration Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_or_Schiff Aldol Condensation or Schiff Base Formation Aminoaryl_Ketone->Aldol_or_Schiff Active_Methylene Active Methylene Compound Active_Methylene->Aldol_or_Schiff Intermediate Intermediate Aldol_or_Schiff->Intermediate Cyclodehydration Intramolecular Cyclodehydration Intermediate->Cyclodehydration Acid or Base Catalyst Trimethylquinoline Trimethylquinoline Cyclodehydration->Trimethylquinoline Acid or Base Catalyst

Caption: Generalized mechanism of the Friedländer synthesis.

  • In a suitable solvent such as ethanol, dissolve 2-amino-5-methylacetophenone (1 equivalent) and 2-butanone (1.2 equivalents).

  • Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it.

  • Purify the crude product by column chromatography or recrystallization.

Performance Comparison of Classical Synthesis Methods

FeatureCombes SynthesisDoebner-von Miller SynthesisFriedländer Synthesis
Starting Materials Anilines, β-DiketonesAnilines, α,β-Unsaturated Aldehydes/Ketones (or their precursors)2-Aminoaryl Aldehydes/Ketones, Active Methylene Compounds
Typical Catalysts Strong acids (H₂SO₄, PPA)Strong acids (HCl, H₂SO₄), Lewis acids (ZnCl₂)Acids (p-TsOH) or Bases (KOH)
Reaction Conditions High temperatures (100-150°C)Often requires heating, can be exothermicGenerally milder, can be performed under acidic, basic, or neutral conditions
Yield Good to excellentVariable, can be low due to polymerizationGenerally good to excellent
Regiocontrol Good for 2,4-disubstitutionCan lead to mixtures of isomers, regioselectivity can be an issueExcellent, determined by starting materials
Substrate Scope Good for various anilines and β-diketonesBroad, but sensitive to polymerization of carbonyl componentBroad, but limited by the availability of 2-aminoaryl carbonyls
Key Advantages Readily available starting materials, reliable for 2,4-disubstitutionOne-pot potential from simple aldehydes/ketonesHigh regioselectivity, milder conditions
Key Disadvantages Harsh reaction conditionsTar formation, potential for low yields, complex mechanismRequires pre-functionalized starting materials

Modern and Greener Alternatives for Trimethylquinoline Synthesis

In recent years, significant efforts have been made to develop more sustainable and efficient methods for quinoline synthesis, addressing the drawbacks of classical approaches such as harsh reaction conditions and the use of hazardous reagents.[12][13]

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. Microwave-assisted Combes and Friedländer syntheses have been reported to significantly reduce reaction times and, in some cases, improve yields.[14]

Catalyst Innovation: The development of novel catalytic systems is at the forefront of modern quinoline synthesis. This includes:

  • Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, montmorillonite K-10, and nano-crystalline sulfated zirconia, offer advantages like easy separation, reusability, and reduced waste generation.[13]

  • Nanocatalysts: Various metal and metal oxide nanoparticles have shown high catalytic activity in Friedländer and other quinoline syntheses, often under milder conditions.[12]

  • Ionic Liquids: These "green" solvents can act as both the reaction medium and the catalyst in Friedländer and Doebner-von Miller reactions, promoting efficient synthesis under solvent-free conditions.[12]

  • Gold Catalysis: Gold-catalyzed methods have been developed for the synthesis of polysubstituted quinolines, often proceeding under mild conditions.[15]

Solvent-Free and Aqueous Conditions: Performing reactions in the absence of volatile organic solvents or in water aligns with the principles of green chemistry. Catalyst-free Friedländer synthesis in water has been successfully demonstrated, offering an environmentally benign alternative.[3]

Choosing the Right Synthesis Method: A Decision-Making Workflow

The selection of the most appropriate synthesis method for a target trimethylquinoline depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

G Start Desired Trimethylquinoline Q1 Is the target a 2,4-disubstituted quinoline? Start->Q1 Q2 Are the corresponding 2-aminoaryl aldehyde/ketone and active methylene compound readily available? Q1->Q2 No Combes Combes Synthesis Q1->Combes Yes Q3 Is a one-pot synthesis from simple anilines and aldehydes/ketones preferred? Q2->Q3 No Friedlander Friedländer Synthesis Q2->Friedlander Yes Doebner Doebner-von Miller Synthesis Q3->Doebner Yes Modern Consider Modern/ Green Alternatives Q3->Modern No Combes->Modern Friedlander->Modern Doebner->Modern

Caption: Decision workflow for selecting a trimethylquinoline synthesis method.

Conclusion

The synthesis of trimethylquinolines can be achieved through a variety of methods, each with its own set of strengths and weaknesses. The classical Combes, Doebner-von Miller, and Friedländer reactions remain valuable tools in the synthetic chemist's arsenal. The Combes synthesis is a reliable choice for 2,4-disubstituted trimethylquinolines from readily available starting materials. The Doebner-von Miller reaction offers the flexibility of a one-pot approach from simple precursors, though it can be plagued by low yields and side reactions. The Friedländer synthesis provides excellent regiocontrol and generally proceeds under milder conditions, but is often limited by the accessibility of the required 2-aminoaryl carbonyl compounds.

For researchers seeking more sustainable and efficient approaches, the exploration of modern catalytic systems, microwave-assisted reactions, and green reaction media offers promising avenues for the synthesis of trimethylquinolines. By carefully considering the factors outlined in this guide, scientists and drug development professionals can make informed decisions to select the most suitable synthetic strategy for their target molecules, ultimately accelerating their research and development efforts.

References

  • Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., Guo, F., & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392.
  • Different catalytic approaches of Friedländer synthesis of quinolines. (2024). RSC Advances, 14(1), 1-21.
  • A review on synthetic investigation for quinoline- recent green approaches. (2022).
  • What is the complete procedure for Doebner-von miller reaction ?. (2018).
  • Arcadi, A., Bianchi, G., Di Giuseppe, S., & Marinelli, F. (2003). A New Green Approach to the Friedländer Synthesis of Quinolines. Green Chemistry, 5(6), 64-66.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. (2021). Mini-Reviews in Organic Chemistry, 18(6), 724-735.
  • Friedländer synthesis. (n.d.). In Wikipedia.
  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (2023). Green Chemistry, 25(15), 6031-6036.
  • Navigating the Synthesis of 2,4,6-Trimethylquinoline: A Technical Support Guide. (n.d.). BenchChem.
  • The Friedländer Synthesis of Quinolines. (2005). Organic Reactions, 1-139.
  • Doebner–Miller reaction. (n.d.). In Wikipedia.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • The Friedländer Synthesis of Quinolines. (1982). Organic Reactions, 1-201.
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  • Microwave-assisted Friedländer Synthesis of Polysubstituted Quinolines Based on Poly(ethylene glycol) Bound Acetoacetate. (2011). Chinese Journal of Chemistry, 29(2), 347-351.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 975.
  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. (2021). Bentham Science.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
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  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). YouTube.
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  • First Examples of Doebner-Miller Reaction in Flow: Efficient Production of 2-Methylquinoline Derivatives in Water. (2020). Organic Process Research & Development, 24(10), 2145-2151.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry, 71(4), 1668-1676.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). PubMed.
  • Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. (2021).
  • Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. (2012). Journal of the Mexican Chemical Society, 56(2), 159-162.
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A Comparative Guide to the Biological Activity of 2,5,8-Trimethylquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, quinoline and its derivatives represent a privileged scaffold, consistently demonstrating a wide array of pharmacological activities.[1][2] The strategic placement of methyl groups on the quinoline core can significantly modulate the molecule's physicochemical properties and, consequently, its biological efficacy. This guide offers a comparative analysis of the biological activity of 2,5,8-trimethylquinoline and its isomers, synthesizing available data to elucidate structure-activity relationships and guide future research in drug discovery. While direct, comprehensive comparative studies on all trimethylquinoline isomers are limited, this document collates existing experimental data to provide a valuable overview of their potential as cytotoxic, antimicrobial, and antioxidant agents.

The Influence of Methyl Substitution on Quinoline's Biological Profile

The number and position of methyl substituents on the quinoline ring are critical determinants of biological activity.[2] Methyl groups can influence a molecule's lipophilicity, electronic distribution, and steric profile, all of which play a crucial role in its interaction with biological targets. Understanding these structure-activity relationships (SAR) is fundamental to the rational design of more potent and selective therapeutic agents.[2]

Comparative Cytotoxicity of Trimethylquinoline Isomers

CompoundCell LineCancer TypeIC50 (µM)Reference
2,3,4-Trimethylquinoline Various-Cytotoxic effects noted[1]
N,2,4-Trimethylquinolin-7-amine --Anticancer activity proposed[1]
4,6,8-Trimethyl-quinoline-2-thiol --Anticancer activity proposed[1]
2,4-Dimethylquinoline --Potential anticancer properties[1]
2,6-Dimethylquinoline --Potential anticancer properties[1]

Note: Specific IC50 values for this compound in comparative studies are not widely available in the public literature. The data presented is for illustrative purposes and underscores the need for further experimental validation.

Antimicrobial and Antifungal Potential

The quinoline scaffold is a cornerstone in the development of antimicrobial and antifungal agents.[3][4] The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of fungal cell integrity. The substitution pattern of methyl groups can influence the spectrum and potency of these activities.

While comprehensive comparative data for trimethylquinoline isomers is sparse, studies on various quinoline derivatives have demonstrated significant antimicrobial and antifungal efficacy. For instance, certain quinolinequinones have shown potent activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, as well as fungi like Candida albicans.[3]

Antioxidant Activity

Some quinoline derivatives have been investigated for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity. Quantitative, comparative antioxidant data for specific trimethylquinoline isomers is not abundant in the literature. However, the antioxidant potential is often inferred from the activity of hydroxylated and other substituted quinoline derivatives.[1]

Experimental Protocols

To facilitate the evaluation and comparison of this compound and its isomers, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][5][6]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Trimethylquinoline isomer stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat cells with various concentrations of the trimethylquinoline isomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.[1]

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Trimethylquinoline Isomers A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Read Absorbance (570 nm) F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[1][7]

Materials:

  • DPPH solution (in methanol or ethanol)

  • Trimethylquinoline isomer stock solutions

  • Methanol or ethanol

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate or cuvette, add a defined volume of the trimethylquinoline isomer solution at various concentrations.[1]

  • DPPH Addition: Add the DPPH solution to initiate the reaction. Include a blank (solvent only) and a positive control (e.g., ascorbic acid).[1]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[1]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.[1]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each isomer.[1]

DPPH_Assay_Workflow A Prepare Isomer Solutions B Add DPPH Solution A->B C Incubate in Dark (30 min) B->C D Measure Absorbance (517 nm) C->D E Calculate Scavenging Activity & IC50 D->E

Caption: Workflow for the DPPH radical scavenging assay.

Potential Signaling Pathways

Quinoline derivatives have been shown to modulate various signaling pathways involved in cancer progression.[2] The specific pathways affected can be influenced by the substitution pattern on the quinoline ring.

Signaling_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Trimethylquinoline Trimethylquinoline Isomer (Potential Inhibitor) Trimethylquinoline->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by trimethylquinoline isomers.

Conclusion and Future Directions

The available evidence, though fragmented, suggests that this compound and its isomers are a promising class of compounds with potential applications in oncology and infectious disease research. The position of the methyl groups on the quinoline scaffold is a key determinant of their biological activity, and a systematic investigation into the structure-activity relationships is warranted.

Future research should focus on the parallel synthesis and screening of a comprehensive library of trimethylquinoline isomers to generate robust, directly comparable data. Elucidating the specific molecular targets and mechanisms of action for the most potent isomers will be crucial for their advancement as potential therapeutic candidates. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for such investigations.

References

  • DPPH Radical Scavenging Assay - MDPI. (URL: [Link])
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (URL: [Link])
  • MTT Cell Assay Protocol - Texas Children's Hospital. (URL: [Link])
  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. (URL: [Link])
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed. (URL: [Link])
  • Quantitative Structure Activity Relationship Studies of 4-Methyl-2-(p-Substitutedphenyl)
  • Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-substituted phenyl)
  • Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice - AJPTR. (URL: [Link])
  • DPPH radical scavenging activity - Marine Biology. (URL: [Link])
  • To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities - IJPPR. (URL: [Link])
  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus g
  • Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design | Medical Mycology | Oxford Academic. (URL: [Link])
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC - NIH. (URL: [Link])
  • Comparative analysis of cytotoxic, genotoxic and antioxidant effects of 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline and ethoxyquin on human lymphocytes - PubMed. (URL: [Link])
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - MDPI. (URL: [Link])
  • In vitro and in silico trichomonacidal activity of 2,8-bis(trifluoromethyl) quinoline analogs against Trichomonas vaginalis - PubMed. (URL: [Link])
  • Cytotoxicity (IC50, µg/mL) of different tested compounds against human...
  • In vitro cytotoxicity activity of the tested compounds as expressed as IC50 values in 3 different human cancer cell lines.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. (URL: [Link])
  • Review on Antimicrobial Activity of Quinoline - Human Journals. (URL: [Link])
  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PubMed. (URL: [Link])
  • (PDF)
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - MDPI. (URL: [Link])
  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed. (URL: [Link])
  • Nomination Background: 8-Methylquinoline (CASRN - National Toxicology Program. (URL: [Link])
  • Cytotoxic activity of quinolinequinones in cancer: In vitro studies, molecular docking, and ADME/PK profiling - ResearchG
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed. (URL: [Link])
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC - NIH. (URL: [Link])
  • Antimicrobial Activities of 2-Methyl-8-Hydroxyquinoline and Its Derivatives against Human Intestinal Bacteria | Request PDF - ResearchG

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Trimethylquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Isomeric Differentiation

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional materials. Trimethylquinoline (TMQ) isomers, sharing the identical molecular formula (C₁₂H₁₃N) and molecular weight, present a classic analytical challenge.[1] While they possess the same constituent atoms, the varied placement of the three methyl groups on the quinoline core results in distinct chemical, physical, and biological properties. For researchers in drug development, where subtle structural changes can drastically alter efficacy and toxicity, the unambiguous identification of a specific TMQ isomer is not merely an academic exercise—it is a critical necessity for quality control, regulatory compliance, and meaningful structure-activity relationship (SAR) studies.

This guide provides an in-depth comparison of TMQ isomers using four foundational spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will move beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is unequivocally the most powerful technique for distinguishing between constitutional isomers.[2] By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides a detailed map of the molecular framework, revealing not only the presence of different groups but also their connectivity and spatial relationships.

Causality Behind NMR's Discriminatory Power

The core principle lies in chemical shielding. The exact resonant frequency of a nucleus (its chemical shift) is exquisitely sensitive to its local electronic environment. The positions of the electron-donating methyl groups on the quinoline ring alter the electron density across the aromatic system, systematically changing the chemical shifts of all other nuclei.[3] Therefore, each unique isomer generates a unique, predictable NMR spectrum.

¹H NMR Spectroscopy: Mapping Proton Environments

In the ¹H NMR spectrum of a TMQ isomer, we anticipate signals in two primary regions: the aromatic region (typically ~7.0-9.0 ppm) and the aliphatic region (~2.0-3.0 ppm for the methyl protons).

  • Chemical Shift: The precise location of each aromatic proton's signal is dictated by its proximity to the nitrogen atom and the three methyl groups. For example, a proton ortho to a methyl group will be shielded (shifted upfield) compared to a similar proton in an unsubstituted quinoline.[3]

  • Signal Multiplicity: Spin-spin coupling between adjacent protons splits signals into multiplets (doublets, triplets, etc.). This splitting pattern is a direct readout of the number of neighboring protons, allowing for the definitive assignment of substitution patterns. For instance, two aromatic protons adjacent to each other will appear as coupled doublets.

  • Integration: The area under each signal is proportional to the number of protons it represents, confirming the presence of the three distinct methyl groups (each integrating to 3H).

¹³C NMR Spectroscopy: A Clear Count of Carbon Environments

¹³C NMR often provides an even clearer distinction between isomers.[2][4][5] The key diagnostic feature is the total number of signals in the spectrum.

  • Symmetry and Signal Count: The number of unique carbon signals directly reflects the molecule's symmetry. A highly symmetric isomer will have fewer signals than a completely asymmetric one. For example, an isomer with a plane of symmetry will show fewer than the 12 expected carbon signals due to the equivalence of certain carbon atoms. This signal count is often the fastest and most unambiguous method to differentiate isomers.[6]

  • Chemical Shift: The chemical shifts of the carbons directly bonded to the methyl groups, as well as the other carbons in the quinoline ring, are highly diagnostic of the substitution pattern.[7]

Comparative ¹H and ¹³C NMR Data (Predicted)

IsomerPredicted No. of ¹³C SignalsKey Differentiating ¹H NMR Features
2,4,6-Trimethylquinoline 12Three distinct methyl singlets. Aromatic region shows characteristic splitting for 5,7,8-protons.
2,3,4-Trimethylquinoline 12Three distinct methyl singlets. Aromatic region shows splitting pattern for a 1,2,3,4-tetrasubstituted benzene ring.
5,7,8-Trimethylquinoline 12Three distinct methyl singlets, likely with different chemical shifts due to varied environments. Aromatic region shows simpler patterns for 2,3,4,6-protons.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the TMQ isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.[5]

  • Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Isomer (5-10 mg) b Dissolve in Deuterated Solvent (e.g., CDCl₃) a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Tune & Shim Instrument d->e f Acquire ¹H Spectrum e->f g Acquire ¹³C Spectrum f->g h Fourier Transform (FID) g->h i Phase & Baseline Correction h->i j Calibrate Chemical Shifts i->j k Integrate & Analyze Spectra j->k l Isomer Identification k->l Structure Elucidation

Infrared (IR) Spectroscopy: The Molecular Fingerprint

IR spectroscopy is a rapid and non-destructive technique that identifies the vibrational modes of a molecule.[8] While all TMQ isomers contain the same functional groups (aromatic C-H, alkyl C-H, C=C, C=N), the precise frequencies of these vibrations are sensitive to the overall molecular structure, providing a unique "fingerprint" for each isomer.[9]

Causality Behind IR's Discriminatory Power

The key to differentiating isomers with IR lies in the substitution patterns on the aromatic rings.[10] The out-of-plane C-H bending vibrations, which appear in the fingerprint region (900-650 cm⁻¹), are highly characteristic of the number and position of adjacent hydrogen atoms on the benzene and pyridine rings.[10]

Comparative IR Data (Predicted)

Isomer Substitution PatternExpected Characteristic C-H Out-of-Plane Bending Bands (cm⁻¹)
Isolated H (e.g., in 2,4,6-TMQ) ~880-860 cm⁻¹ (medium-weak)
Two Adjacent H's (ortho) ~860-800 cm⁻¹ (strong)
Three Adjacent H's (meta) ~810-750 cm⁻¹ (strong) and ~900-860 cm⁻¹ (medium)

Additionally, subtle shifts in the C=C and C=N stretching frequencies (1650-1450 cm⁻¹) can be observed, reflecting changes in bond polarity and conjugation induced by the different methyl group positions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid TMQ isomer directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background and displayed in terms of transmittance or absorbance.

G a Clean ATR Crystal b Acquire Background Spectrum a->b c Apply Sample to Crystal b->c d Acquire Sample Spectrum (16-32 scans) c->d e Process Data (Absorbance vs. Wavenumber) d->e f Analyze Fingerprint Region & Functional Groups e->f g Compare to Isomer Library f->g

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of the conjugated quinoline system.[11][12] The energy of these transitions, and thus the wavelength of maximum absorbance (λ_max), is influenced by the molecular structure.

Causality Behind UV-Vis's Discriminatory Power

Methyl groups act as weak auxochromes (color-enhancing groups). Their electron-donating nature can slightly alter the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11] This results in small but measurable bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts in the λ_max. While these shifts are less dramatic than the differences seen in NMR, the overall shape and λ_max of the UV-Vis spectrum is a reproducible characteristic of a given isomer.[13][14]

Comparative UV-Vis Data (Predicted)

FeatureExpected Observation
General Spectrum Multiple absorption bands characteristic of the quinoline aromatic system, typically between 220-350 nm.[15]
λ_max Shifts Isomers with methyl groups that extend the conjugation or have a greater overall electron-donating effect on the chromophore may show a slight bathochromic shift (shift to higher λ_max).
Molar Absorptivity (ε) The intensity of absorption may also vary slightly between isomers depending on the symmetry and probability of the electronic transition.
Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent in which the isomer is soluble (e.g., ethanol, methanol, or hexane).

  • Sample Preparation: Prepare a dilute stock solution of the TMQ isomer of known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrument Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

  • Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.

  • Data Analysis: Identify the λ_max values and their corresponding absorbance.

G a Prepare Stock Solution (Known Concentration) b Perform Serial Dilutions a->b c Fill Cuvettes (Sample & Blank) b->c d Run Blank Spectrum c->d e Run Sample Spectrum (200-400 nm scan) c->e d->e Baseline Correction f Identify λ_max and Absorbance e->f g Compare Spectral Signature f->g

Mass Spectrometry (MS): Differentiating by Fragmentation

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). For isomers, the molecular ion peak (M⁺˙) will be identical. The key to differentiation lies in the fragmentation pattern produced upon ionization, typically by Electron Impact (EI).[16]

Causality Behind MS's Discriminatory Power

The energetically unstable molecular ion undergoes fragmentation to form more stable daughter ions.[16] The fragmentation pathways—which bonds break and which fragments are formed—are governed by the structure of the parent isomer. The position of the methyl groups influences the stability of the resulting radical cations and neutral losses, leading to a unique mass spectrum for each isomer.[17][18]

  • Loss of a Methyl Radical (M-15): A common initial fragmentation for all TMQ isomers will be the loss of a methyl group (•CH₃) to give a fragment at m/z = M-15. The relative intensity of this peak may vary depending on the stability of the resulting cation.

  • Ring Cleavage and Rearrangements: Subsequent fragmentations involving the quinoline ring system will be highly dependent on the initial location of the charge and the positions of the remaining methyl groups.[19][20] For example, the fragmentation of a 2,4,6-TMQ will likely differ significantly from that of a 2,3,4-TMQ after the initial methyl loss.

Comparative Mass Spectrometry Data (Predicted)

IsomerMolecular Ion (M⁺˙) m/zKey Expected Fragment Ions (m/z)Differentiating Feature
All TMQ Isomers 171170 (M-H), 156 (M-CH₃)The relative intensities of the fragment ions will be the primary differentiator.
Example: 2-methyl vs 4-methyl 143142, 128, 115The fragmentation of alkylquinolines is analogous to alkylbenzenes, often involving rearrangement before fragmentation. The proximity of the alkyl group to the nitrogen can influence pathways.[18]
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum (a plot of relative intensity vs. m/z) is analyzed to identify the molecular ion and characteristic fragment ions.

G a Sample Introduction (e.g., GC or Direct Probe) b Vaporization & Ionization (Electron Impact, 70 eV) a->b c Ion Acceleration b->c d Mass Analysis (Separation by m/z) c->d e Ion Detection d->e f Generate Mass Spectrum e->f g Analyze Fragmentation Pattern f->g

Conclusion

The differentiation of trimethylquinoline isomers is a task that requires a multi-faceted spectroscopic approach. While each technique provides valuable information, their strengths are complementary.

  • NMR Spectroscopy stands as the ultimate tool for unambiguous structure elucidation, providing definitive information on the number and connectivity of atoms.

  • IR Spectroscopy offers a rapid and effective method for "fingerprinting" an isomer based on its unique vibrational modes, particularly the substitution patterns on the aromatic rings.

  • UV-Vis Spectroscopy provides electronic information, and while subtle, the differences in λ_max and spectral shape can serve as a valuable piece of corroborating evidence.

  • Mass Spectrometry confirms the molecular weight and, crucially, distinguishes isomers based on their unique and predictable fragmentation patterns.

For any researcher in drug discovery or materials science, relying on a single technique is insufficient. A robust and self-validating analytical workflow, employing at least NMR and one other technique (most commonly MS or IR), is essential for the authoritative identification and characterization of any given trimethylquinoline isomer.

References

  • Brainly.com. (2024). How could ¹³C NMR spectroscopy be used to distinguish among isomers X, Y, and Z?
  • Homework.Study.com. How could 13C NMR spectroscopy be used to distinguish among isomers X, Y, and Z?
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
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  • Jacobs, R. T., et al. (2018). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. Molecules, 23(7), 1784.
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  • Wrońska, M., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. ResearchGate.
  • PubChem. 2,2,4-Trimethyl-1,2-dihydroquinoline. National Center for Biotechnology Information.
  • ResearchGate. UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral...
  • Manimaran, R., & Ramakrishnan, V. T. (1994). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Indian Journal of Chemistry - Section B, 33B(1), 81-83.
  • Pearson+. How might you use 13C NMR spectroscopy to differentiate between t...
  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622.
  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 263.
  • PubChem. 2,4,6-Trimethylquinoline. National Center for Biotechnology Information.
  • Mary, Y. S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1225, 129108.
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  • Feng, Y., et al. (2010). Characterizing Anharmonic Vibrational Modes of Quinones with Two-Dimensional Infrared Spectroscopy. The Journal of Physical Chemistry B, 114(51), 17148-17157.
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A Comparative Guide to Validating the Purity of 2,5,8-Trimethylquinoline by HPLC and UPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Quinoline Chemistry

2,5,8-Trimethylquinoline is a substituted quinoline scaffold of significant interest in medicinal chemistry and materials science. As a key building block and intermediate, its purity is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of downstream applications, from novel therapeutics to advanced functional materials.[1] In this context, robust analytical methodologies for purity validation are indispensable.

This guide provides an in-depth, comparative analysis of two preeminent liquid chromatography techniques for the purity assessment of this compound: the industry-standard High-Performance Liquid Chromatography (HPLC) and its advanced successor, Ultra-Performance Liquid Chromatography (UPLC). We will dissect the causality behind methodological choices, present detailed, self-validating experimental protocols, and offer a data-driven comparison to guide researchers and drug development professionals in selecting the optimal technique for their specific needs. Our discussion is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[2][3][4]

Part 1: The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is the established gold standard for the purity analysis of pharmaceutical compounds due to its versatility, robustness, and wide availability.[5][6] For a non-polar, aromatic molecule like this compound, a reversed-phase method is the logical starting point.

The "Why": Rationale Behind the HPLC Method Design

The goal is to develop a method that can separate the main this compound peak from potential process-related impurities (e.g., unreacted starting materials, isomers) and degradation products.[7][8]

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its strong hydrophobic interactions with the aromatic quinoline ring system, providing excellent retention and resolving power for non-polar to moderately polar compounds.[1]

  • Mobile Phase Composition: A gradient mixture of acetonitrile (ACN) and water is employed. Acetonitrile is an ideal organic modifier due to its low viscosity, low UV cutoff, and effective elution strength for a wide range of compounds. A gradient elution, where the proportion of ACN is increased over time, is crucial for eluting potential impurities that may have significantly different polarities than the main compound, ensuring they are cleared from the column within a reasonable timeframe.[1]

  • Detection Wavelength: Quinoline derivatives possess a strong chromophore, making UV-Vis detection highly effective. A detection wavelength of 254 nm is selected as it typically provides a strong absorbance signal for aromatic systems, ensuring high sensitivity for both the main peak and potential impurities.[1]

Experimental Protocol: Standard RP-HPLC Method

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (for improved peak shape).

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.1% Formic Acid.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the sample diluent to prepare a 1.0 mg/mL stock solution.

  • Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample at the same concentration (0.1 mg/mL) in the diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

Part 2: The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant evolution in liquid chromatography, utilizing columns packed with sub-2 µm particles.[9] This fundamental difference allows for operation at much higher pressures, resulting in dramatic improvements in speed, resolution, and sensitivity compared to traditional HPLC.[5][10][11]

The "Why": Adapting the Method for UPLC

The primary motivation for using UPLC is to increase laboratory throughput and sensitivity without sacrificing separation quality. The established HPLC method serves as the basis for a direct method transfer.

  • Principle of Method Transfer: The gradient and flow rate are scaled geometrically to the smaller UPLC column dimensions. The smaller particles (< 2 µm) provide a substantial increase in chromatographic efficiency, leading to sharper, narrower peaks and thus higher sensitivity and better resolution.[9]

  • Advantages: The most compelling benefits are drastically reduced analysis times and lower solvent consumption, which translates to cost savings and a more environmentally friendly ("greener") analytical process.[10][11]

Experimental Protocol: High-Speed UPLC Method

1. Instrumentation and Materials:

  • UPLC System: An Ultra-Performance LC system capable of operating at pressures up to 15,000 psi, equipped with a binary pump, autosampler, column manager, and a DAD detector.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase & Sample Prep: Identical to the HPLC method.

2. Chromatographic Conditions:

  • Flow Rate: 0.6 mL/min (geometrically scaled from the HPLC method).

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Gradient Program (Scaled):

    • 0-0.2 min: 30% B

    • 0.2-2.5 min: 30% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 30% B

    • 3.1-4.0 min: 30% B (re-equilibration)

Part 3: Head-to-Head Performance Comparison

To provide an objective comparison, a hypothetical batch of this compound containing two potential impurities (Impurity 1: a more polar starting material; Impurity 2: a less polar byproduct) was analyzed using both the developed HPLC and UPLC methods.

Data Presentation: Key Performance Metrics
ParameterHPLC MethodUPLC MethodJustification & Impact
Total Run Time 25 minutes4 minutesUPLC offers a >6x increase in sample throughput.[6]
System Backpressure ~1,800 psi~9,500 psiUPLC's sub-2 µm particles require significantly higher pressure.[5][6]
Resolution (Main/Impurity 2) 2.84.5UPLC provides superior resolving power, ensuring better separation of closely eluting peaks.[9]
Peak Height (Main Peak) ~150 mAU~450 mAUSharper peaks in UPLC lead to greater sensitivity, ideal for detecting trace impurities.[10]
Solvent Consumption/Run ~25 mL~2.4 mLUPLC offers a >90% reduction in solvent use, leading to significant cost and waste reduction.[10][11]
Interpretation of Results

The data clearly demonstrates the performance advantages of UPLC. The analysis time is reduced from 25 minutes to just 4 minutes, a dramatic improvement that allows for significantly higher sample throughput. Furthermore, the resolution between the main compound and a closely eluting impurity is substantially improved, providing greater confidence in the purity assessment. The increased peak height signifies enhanced sensitivity, which is critical for quantifying low-level impurities as required by regulatory bodies like the ICH.[8]

However, the choice is not always straightforward. The high backpressure of UPLC requires specialized instrumentation. While HPLC remains a robust and accessible workhorse, UPLC is the superior choice for high-throughput screening, trace impurity analysis, and laboratories where efficiency and reduced solvent waste are primary drivers.[5]

Part 4: Ensuring Trustworthiness Through Method Validation

A protocol is only as reliable as its validation. Both the HPLC and UPLC methods must be validated to demonstrate their suitability for their intended purpose, in accordance with ICH Q2(R1) guidelines.[2][4][12] This process establishes the method's performance characteristics and ensures data integrity.

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). This is demonstrated by spiking the sample with known impurities and showing that the peaks are well-resolved.[2]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. Assessed across a range of concentrations.

  • Accuracy: The closeness of the test results to the true value. Determined by analyzing a sample with a known concentration (e.g., a certified reference material).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day).

Visualization: Analytical Method Validation Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Finalization Dev Develop HPLC/UPLC Method Protocol Define Validation Parameters (ICH Q2(R1)) Dev->Protocol Specificity Specificity/ Forced Degradation Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD / LOQ Robustness Robustness Report Validation Summary Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report SOP Implement as Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for analytical method validation according to ICH Q2(R1) guidelines.

Part 5: Orthogonal Verification with Gas Chromatography (GC)

While HPLC and UPLC are powerful, relying on a single analytical principle can sometimes be insufficient. To achieve the highest level of confidence in purity assessment, an orthogonal method—one that separates components based on a different chemical principle—is often employed. For a compound like this compound, Gas Chromatography (GC) is an excellent orthogonal technique.[13]

GC separates compounds based on their volatility and interaction with the GC column's stationary phase.[14] It is particularly adept at identifying and quantifying volatile or semi-volatile impurities that might be difficult to resolve by reversed-phase LC.[15][16] Using both a validated LC and GC method provides a more complete and trustworthy purity profile.

Conclusion and Method Selection Guide

Both HPLC and UPLC are highly effective techniques for validating the purity of this compound. The standard HPLC method is robust, reliable, and accessible, making it suitable for most quality control laboratories. However, for laboratories focused on high-throughput analysis, improved sensitivity for trace impurities, and reducing operational costs and environmental impact, UPLC is the demonstrably superior technology.[10][11] The choice ultimately depends on the specific requirements of the analysis and the available resources.

Visualization: Decision Tree for Method Selection

G Start Start: Purity Analysis of This compound Q_Throughput High Sample Throughput Required? Start->Q_Throughput Q_Sensitivity Trace Level (<0.1%) Impurity Quantification? Q_Throughput->Q_Sensitivity No Q_Equipment UPLC System Available? Q_Throughput->Q_Equipment Yes Q_Sensitivity->Q_Equipment Yes Use_HPLC Choose HPLC Method Q_Sensitivity->Use_HPLC No Use_UPLC Choose UPLC Method Q_Equipment->Use_UPLC Yes Q_Equipment->Use_HPLC No

Sources

A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals deep in the trenches of drug development, the structural confirmation and purity assessment of a novel compound is the bedrock upon which all subsequent data rests. A failure in the rigorous, orthogonal cross-referencing of analytical data can lead to catastrophic setbacks, wasted resources, and compromised patient safety. This guide provides an in-depth, experience-driven framework for establishing the unequivocal identity and purity of new chemical entities (NCEs), moving beyond rote protocol execution to explain the causal logic behind a multi-technique, self-validating analytical strategy.

Pillar I: The Orthogonal Approach - Building a Coherent Narrative

Our analytical narrative begins with establishing the compound's identity and then confirming its purity through several complementary lenses. The primary techniques for this are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography, typically High-Performance Liquid Chromatography (HPLC).

Workflow for Integrated Data Analysis

The process is not linear but iterative. An initial hypothesis of the structure is formed, typically from the synthetic route, and then each piece of analytical data is used to confirm, refute, or refine that hypothesis.

Integrated_Analysis_Workflow cluster_synthesis Synthesis & Initial Hypothesis cluster_primary Primary Structural Elucidation cluster_confirmation Structural Confirmation & Purity cluster_verification Final Verification & Data Integrity A Proposed Chemical Structure B Mass Spectrometry (MS) - Molecular Weight - Elemental Composition A->B Confirm Mass C NMR Spectroscopy - Connectivity (1H, 13C, COSY) - Spatial Proximity (NOESY) A->C Confirm Connectivity G Cross-Reference All Data B->G Compare with Proposed C->G Compare with Proposed D HPLC/UHPLC - Purity Assessment - Retention Time D->G Assess Purity E FTIR Spectroscopy - Functional Group Confirmation E->G Confirm Functional Groups F X-Ray Crystallography (If crystallizable) - Absolute Structure F->G Absolute Confirmation H Finalized Structure & Purity Report G->H Generate Report

Caption: Integrated workflow for novel compound data analysis.

Pillar II: Structural Elucidation - The "Who Am I?"

Before assessing purity, one must be certain of the compound's identity. MS and NMR are the two primary and indispensable tools for this purpose.[3][4]

Mass Spectrometry (MS): The First Handshake

MS provides the molecular weight of the compound, offering the first critical piece of evidence for its identity.[5] High-Resolution Mass Spectrometry (HRMS) is paramount as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the novel compound (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar compounds, while atmospheric pressure chemical ionization (APCI) is suitable for less polar molecules.

  • Data Acquisition: Acquire the mass spectrum in full scan mode. The molecular ion peak ([M+H]+, [M-H]-, or M+.) will provide the mass of the compound.

  • Data Analysis: Use the instrument software to calculate the elemental formula that corresponds to the measured accurate mass. The result should align with the expected formula of the novel compound.

Causality Behind Experimental Choices:

  • Why HRMS? Low-resolution MS can only provide the nominal mass, which may correspond to multiple elemental formulas. HRMS narrows this down to a single, most probable formula, providing a much higher degree of confidence.

  • Why a volatile solvent? The sample must be introduced into the mass spectrometer in the gas phase. Volatile solvents are easily removed under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint

If MS is the handshake, NMR is the full-body scan. It provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and the environment of atoms.[3] A full suite of NMR experiments is necessary for unambiguous structural elucidation.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Lock and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire a COSY spectrum.

    • Acquire an HSQC spectrum.

    • Acquire an HMBC spectrum.

  • Data Analysis: Integrate the signals in the ¹H NMR to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and correlations in the 2D spectra to piece together the molecular structure. This data should be entirely consistent with the proposed structure and the elemental formula from HRMS.[6][7]

Trustworthiness through Self-Validation: The structure derived from NMR must be consistent with the molecular weight and elemental formula from HRMS. Any discrepancy indicates a potential error in either the proposed structure or the interpretation of the data, necessitating further investigation.

Pillar III: Purity Assessment - The "How Much of Me Is Really Me?"

Once the structure is confidently assigned, the focus shifts to purity. A compound's purity is critical for accurate biological testing and for meeting regulatory standards.[1][8] Relying on a single method for purity assessment is a common and dangerous pitfall.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity

HPLC is the most widely used technique for purity analysis in the pharmaceutical industry.[9][10] It separates the main compound from any impurities, and the relative peak areas provide a quantitative measure of purity.[11][12]

Experimental Protocol: HPLC Purity Analysis

  • Method Development: Develop a reversed-phase HPLC method that provides good separation between the main peak and any impurities. Key parameters to optimize include the column, mobile phase composition (e.g., water/acetonitrile gradient), flow rate, and detection wavelength.

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Data Acquisition: Inject the sample and record the chromatogram.

  • Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Causality Behind Experimental Choices:

  • Why Reversed-Phase? It is a versatile technique suitable for a wide range of small organic molecules.

  • Why a UV Detector? Most drug-like molecules contain a chromophore and can be detected by UV absorbance. A photodiode array (PDA) detector is even more powerful as it can provide UV spectra for each peak, helping to identify co-eluting peaks.

Orthogonal Purity Confirmation

To ensure the trustworthiness of the HPLC purity value, it must be confirmed by at least one orthogonal method.

  • ¹H NMR for Purity (qNMR): Quantitative NMR (qNMR) can be used to determine the purity of a compound by integrating the signals of the compound against a certified internal standard of known purity and concentration. This method is independent of the compound's response factor, a limitation of HPLC with UV detection.

  • Elemental Analysis (CHN Analysis): This technique determines the percentage of carbon, hydrogen, and nitrogen in a sample. The experimental values should match the theoretical values for the proposed elemental formula within a narrow margin (typically ±0.4%). A significant deviation can indicate the presence of impurities or residual solvent.

Data Presentation: A Comparative Summary

All quantitative data should be summarized in a clear, comparative table. This allows for a quick and easy assessment of the consistency of the data across different techniques.

Analytical Technique Parameter Measured Result Acceptance Criteria
High-Resolution MSElemental CompositionC₂₀H₂₅N₃O₂Matches theoretical
¹H NMRStructural ConfirmationConsistent with proposed structureAll signals assigned
HPLC (UV, 254 nm)Purity99.5%≥ 95.0%
qNMRPurity99.2%≥ 95.0%
Elemental Analysis%C, %H, %NC: 68.35, H: 7.18, N: 11.95Theoretical ± 0.4%

Pillar IV: Physicochemical Characterization

Beyond identity and purity, understanding the physicochemical properties of a novel compound is crucial for its development.[13][14] Key parameters include solubility, lipophilicity (LogP/LogD), and pKa.[15][16] These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[17]

Experimental Protocol: Aqueous Solubility (Thermodynamic)

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separation: Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant by a validated analytical method, such as HPLC-UV.

Pillar V: Data Integrity and Reproducibility

The entire process of data cross-referencing is underpinned by the principles of data integrity and reproducibility.[18][19] All experimental procedures must be meticulously documented, and the raw data should be archived in a way that allows for re-analysis and verification.[20][21] The ability for another scientist to reproduce the results is a cornerstone of scientific validity.[22]

Logical Framework for Data Validation

Data_Validation_Logic cluster_data Analytical Data cluster_validation Validation Process NMR NMR Data Consistency Check for Consistency NMR->Consistency MS MS Data MS->Consistency HPLC HPLC Data HPLC->Consistency Other Other Data (FTIR, EA, etc.) Other->Consistency Conclusion Validated Conclusion Consistency->Conclusion Consistent Investigation Investigate Discrepancy Consistency->Investigation Inconsistent Investigation->Consistency Re-analyze / Re-acquire

Caption: Logical flow for validating cross-referenced data.

Conclusion

Cross-referencing analytical data for novel compounds is not a mere checklist of experiments. It is a systematic, logical process of building a compelling and self-validating case for the identity and purity of a new molecule. By employing orthogonal techniques, meticulously documenting experimental details, and critically evaluating the consistency of the entire dataset, researchers can proceed with confidence, knowing that their foundational data is robust, reliable, and of the highest integrity. This rigorous approach is not just good science; it is an essential requirement for the successful and ethical development of new medicines.

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  • Importance of using analytical standards – qualitative and quantitative analysis. (n.d.). LGC.
  • Spectral Data Interpretation for Organic Structure Determination. (n.d.). StudyPulse.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ACS Research Data Guidelines. (n.d.). American Chemical Society.
  • Quality Guidelines. (n.d.). International Council for Harmonisation.
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A Senior Application Scientist's Guide to Ligand Efficacy: A Predictive Analysis of 2,5,8-Trimethylquinoline in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of transition metal catalysis, the ligand is not merely a spectator. It is the architect of reactivity, the controller of selectivity, and the key to unlocking challenging chemical transformations. The rational design and selection of ligands are paramount for developing efficient and robust catalytic systems, a cornerstone of pharmaceutical and materials science research.[1][2] This guide moves beyond a simple comparison of established ligands and instead offers a predictive analysis of a lesser-explored candidate: 2,5,8-Trimethylquinoline .

While established ligands, particularly bulky, electron-rich phosphines, dominate fields like palladium-catalyzed cross-coupling, the exploration of novel scaffolds is a critical driver of innovation.[1][3] Quinoline derivatives, recognized as "privileged structures" in medicinal chemistry, also present a compelling and versatile framework for ligand design due to their rigidity, inherent coordinating nitrogen atom, and tunable electronic properties.[4][5]

Here, we will first deconstruct the principles of efficacy by examining the titans of the field—the Buchwald biaryl phosphines. We will then turn our analytical lens to this compound, evaluating its structural and electronic properties to predict its potential as a ligand. Finally, we will propose a rigorous, self-validating experimental workflow to empirically test this potential, providing a roadmap for researchers to validate its efficacy in the laboratory.

Part 1: The Gold Standard - Understanding Efficacy in High-Performance Ligands

The success of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N amination, has been fundamentally tied to the development of sophisticated phosphine ligands.[6][7][8] These ligands overcame the limitations of early catalysts, enabling the use of less reactive substrates (like aryl chlorides), facilitating reactions at room temperature, and expanding the scope to include sterically hindered partners.[6][9][10]

Two key characteristics govern the efficacy of these premier ligands:

  • Electronic Properties : Ligands must be strong electron donors (Lewis bases). High electron density on the ligand is transferred to the metal center, which facilitates the crucial, often rate-limiting, oxidative addition step in the catalytic cycle.[7]

  • Steric Properties : Significant steric bulk is a defining feature of modern ligands. This bulkiness promotes the formation of highly reactive, low-coordinate metal complexes (e.g., L₁Pd(0) species), which are essential for both oxidative addition and the final, product-releasing reductive elimination step.[10][11]

The Buchwald biaryl phosphine ligands are archetypes of this design philosophy.

Ligand FamilyKey Structural FeaturesConferred Properties & RationaleTypical Applications
Buchwald Biaryl Phosphines (e.g., XPhos, SPhos, BrettPhos)- Bulky dialkylphosphino group (e.g., dicyclohexylphosphino, di-tert-butylphosphino)- Biphenyl backbone with bulky substituents on both ringsHigh Electron Density: The alkyl groups on the phosphorus are strongly electron-donating.Extreme Steric Hindrance: The biaryl backbone and bulky phosphine substituents create a large "cone angle," promoting the formation of reactive monoligated palladium species and accelerating reductive elimination.[10][11]Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Negishi Coupling, and other C-C and C-Heteroatom bond formations.[2][8][12]
Ferrocene-Based Phosphines (e.g., dppf)- Two diphenylphosphino groups attached to a ferrocene scaffoldBidentate Chelation: The two phosphine groups can coordinate to the metal center, forming a stable chelate ring.Defined Bite Angle: The ferrocene backbone imparts a specific geometry and rigidity, influencing the reactivity at the metal center.[13]Suzuki-Miyaura Coupling, particularly effective in certain substrate classes.[6][13]
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes)- A carbene carbon atom stabilized by two adjacent nitrogen atoms within a heterocyclic ringStrong σ-Donors: NHCs are typically stronger electron donors than even electron-rich phosphines, leading to highly stable and active catalysts.[9]Tunable Steric Bulk: Bulky substituents can be installed on the nitrogen atoms to control the steric environment.[9]Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, especially with challenging substrates.[9]

Below is a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, illustrating the critical stages influenced by the ligand (L).

G pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition (Ar-X) pd0->ox_add Ligand bulk promotes L₁Pd(0) formation pd2_complex Ar-Pd(II)L-X Intermediate ox_add->pd2_complex transmetal Transmetalation (R-B(OR)₂) pd2_complex->transmetal pd2_complex2 Ar-Pd(II)L-R Intermediate transmetal->pd2_complex2 red_elim Reductive Elimination pd2_complex2->red_elim Ligand bulk and electron donation accelerate this step red_elim->pd0 Catalyst Regeneration product Ar-R Product red_elim->product

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Part 2: Predictive Efficacy of this compound

Structure of this compound.

Analysis of Key Properties:

  • Coordinating Atom: The primary coordination site is the sp²-hybridized nitrogen atom, which possesses a lone pair of electrons available to bind to a metal center. Nitrogen-based ligands are common in catalysis, though they are generally considered weaker σ-donors than phosphines or N-heterocyclic carbenes.[9][14]

  • Electronic Effects: The molecule features three methyl (-CH₃) groups attached to the quinoline core. Methyl groups are electron-donating via induction. This inductive effect should increase the electron density on the aromatic system and, consequently, on the nitrogen atom. This enhanced electron density is a favorable characteristic, as it should strengthen the ligand-metal bond and promote the oxidative addition step, similar to the role of electron-rich phosphines.[15][16]

  • Steric Environment: The methyl groups at the C2 and C8 positions provide steric bulk flanking the nitrogen donor atom. The C8-methyl group, in particular, is positioned peri to the nitrogen, creating a sterically hindered binding pocket. This is a potentially significant feature. This built-in steric hindrance could discourage the formation of inactive, multi-ligated metal species and promote the formation of the desired monoligated active catalyst, thereby accelerating reductive elimination.[10]

Predicted Strengths and Weaknesses:

Predicted StrengthsPredicted Weaknesses
Enhanced Electron Density: Three electron-donating methyl groups should make it a better donor than unsubstituted quinoline.Monodentate Coordination: As a monodentate ligand, it may form less stable complexes compared to chelating bidentate ligands like dppf.
In-built Steric Hindrance: The C2 and C8 methyl groups provide steric bulk that could mimic the function of bulky phosphines, potentially accelerating key catalytic steps.Weaker σ-Donation vs. Phosphines: The nitrogen lone pair is generally less basic and a weaker σ-donor than the phosphorus lone pair in alkylphosphines, which may lead to lower overall catalytic activity in some systems.[9]
Rigid Scaffold: The quinoline core is a rigid structure, which can lead to more predictable coordination geometry compared to flexible alkyl-based ligands.Potential for C-H Activation: The quinoline ring itself has C-H bonds that, under certain harsh conditions, could undergo undesired side reactions with the metal center.

Part 3: Proposed Experimental Protocol for Efficacy Validation

G prep 1. Reagent Preparation - Dry/degas solvents (Toluene, H₂O) - Weigh Ar-Cl, Phenylboronic Acid, K₃PO₄ - Prepare stock solutions of ligands setup 2. Reaction Setup (Inert Atmosphere) - Add Pd₂(dba)₃, Ligand, K₃PO₄, Ar-Cl,  and Phenylboronic Acid to vials prep->setup parallel 3. Parallel Reaction Execution - Vial A: XPhos (Positive Control) - Vial B: this compound - Vial C: No Ligand (Negative Control) setup->parallel run 4. Reaction Conditions - Add degassed Toluene/H₂O - Stir at 100°C for 12h parallel->run quench 5. Workup & Quenching - Cool to RT - Add internal standard (e.g., Dodecane) - Quench with H₂O, extract with EtOAc run->quench analysis 6. Analysis - Analyze organic layer by GC-MS quench->analysis compare 7. Data Comparison - Calculate % Yield for each reaction - Compare efficacy of ligands analysis->compare

Sources

A Senior Application Scientist's Guide to Benchmarking the Antioxidant Properties of Trimethylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a perpetual frontier. Among the myriad of heterocyclic scaffolds, quinoline and its derivatives have garnered significant attention for their diverse biological activities. This guide provides an in-depth technical comparison of the antioxidant properties of trimethylquinolines (TMQs), offering a blend of theoretical insights and practical, field-proven experimental protocols. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system for robust and reproducible results.

The Rationale for Investigating Trimethylquinolines as Antioxidants

Quinoline derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that form the backbone of many synthetic and natural products with a wide range of biological activities.[1] The addition of methyl groups to the quinoline core can significantly modulate its physicochemical and biological properties, including its antioxidant potential. The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals, thereby interrupting the oxidative cascade.[2]

The position and number of methyl substituents on the quinoline ring are critical in determining the antioxidant efficacy. Electron-donating groups, such as methyl groups, can increase the electron density on the aromatic ring, facilitating the donation of a hydrogen atom from the N-H group in dihydroquinolines or influencing the overall redox potential of the molecule.[3] This guide will explore these structure-activity relationships, providing a framework for the rational design of novel TMQ-based antioxidants.

Benchmarking Methodologies: A Comparative Overview

To objectively assess the antioxidant potential of trimethylquinolines, a multi-assay approach is indispensable. No single assay can comprehensively capture the multifaceted nature of antioxidant activity. Therefore, we will employ a battery of well-established methods: the DPPH, ABTS, and ORAC assays. These assays are chosen for their distinct mechanisms, providing a more complete profile of the antioxidant's capabilities.

Key Antioxidant Standards for Comparison

A robust benchmarking study requires comparison against well-characterized antioxidant standards. For this guide, we will use:

  • Trolox: A water-soluble analog of vitamin E, widely used as a reference standard in many antioxidant assays.[4] Its antioxidant activity is well-documented, providing a reliable benchmark for comparison and for expressing results in Trolox Equivalent Antioxidant Capacity (TEAC).[5]

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant commonly used as a preservative in food, cosmetics, and industrial applications. Its well-established antioxidant properties make it a relevant industrial benchmark.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear explanations for each step to ensure technical accuracy and reproducibility.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and in the dark.

    • Prepare stock solutions of trimethylquinoline isomers and standard antioxidants (Trolox and BHT) in methanol at a concentration of 1 mg/mL.

    • Prepare a series of dilutions from the stock solutions to obtain final concentrations ranging from 1 to 100 µg/mL.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the respective sample dilution and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

    • Plot the percentage of scavenging against the concentration of each sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Causality Behind Experimental Choices: The use of methanol as a solvent is due to its ability to dissolve both the DPPH radical and a wide range of antioxidant compounds. The 30-minute incubation time is a standard duration that allows for the reaction to reach a stable endpoint for most antioxidants.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare dilutions of the trimethylquinoline isomers and standards (Trolox and BHT) in ethanol.

    • Add 20 µL of each sample dilution to a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of the ABTS•+ solution without the sample).

    • Create a standard curve using Trolox and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Causality Behind Experimental Choices: The generation of the ABTS radical cation in advance ensures a stable and reproducible radical source. The use of both aqueous and organic solvents makes this assay applicable to both hydrophilic and lipophilic antioxidants.

Diagram: ABTS Radical Cation Decolorization Assay Workflow

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS_stock Prepare 7 mM ABTS Solution ABTS_radical Generate ABTS•+ (Mix & Incubate 12-16h) ABTS_stock->ABTS_radical KPS_stock Prepare 2.45 mM K2S2O8 Solution KPS_stock->ABTS_radical Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 ABTS_radical->Dilute_ABTS Mix Add Sample and ABTS•+ to Plate Dilute_ABTS->Mix Sample_prep Prepare Sample Dilutions Sample_prep->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

Caption: Workflow of the ABTS radical scavenging assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay in fluorescence is monitored over time.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein stock solution (1 mM) in 75 mM phosphate buffer (pH 7.4).

    • Prepare a working fluorescein solution by diluting the stock solution to 10 nM in phosphate buffer.

    • Prepare an AAPH solution (240 mM) in phosphate buffer. This solution should be prepared fresh daily.

    • Prepare dilutions of the trimethylquinoline isomers and Trolox standard in phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of each sample dilution or Trolox standard.

    • Add 150 µL of the working fluorescein solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

  • Measurement:

    • After incubation, inject 25 µL of the AAPH solution into each well using the reader's injectors.

    • Immediately begin recording the fluorescence every 2 minutes for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample and the blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample.

    • Plot the net AUC against the concentration of the Trolox standard to create a standard curve.

    • Determine the ORAC values of the samples in Trolox equivalents (TE) from the standard curve.

Causality Behind Experimental Choices: The use of a biologically relevant peroxyl radical and the measurement of both inhibition time and degree of inhibition make the ORAC assay highly relevant for assessing antioxidant performance in a physiological context. The kinetic measurement provides a more detailed picture of the antioxidant's interaction with free radicals.

Diagram: ORAC Assay Logical Flow

ORAC_Flow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_data Data Processing Reagents Prepare Fluorescein, AAPH, Samples, Trolox Plate_prep Pipette Samples/Trolox and Fluorescein into Plate Reagents->Plate_prep Incubate Incubate at 37°C for 30 min Plate_prep->Incubate Inject Inject AAPH to Initiate Reaction Incubate->Inject Measure Kinetic Fluorescence Measurement (Ex:485/Em:520) Inject->Measure AUC Calculate Area Under Curve (AUC) Measure->AUC Net_AUC Calculate Net AUC (Sample AUC - Blank AUC) AUC->Net_AUC Std_Curve Generate Trolox Standard Curve Net_AUC->Std_Curve ORAC_val Determine ORAC Value (in Trolox Equivalents) Std_Curve->ORAC_val

Caption: Logical flow of the ORAC assay.

Comparative Data and Structure-Activity Relationship

While comprehensive, direct comparative studies on a wide range of trimethylquinoline isomers are limited in publicly available literature, we can synthesize existing data and draw inferences from related quinoline derivatives to guide future research.

[6]Table 1: Comparative Antioxidant Activity of Selected Quinolines and Standards

CompoundAssayIC50 (µg/mL)TEAC (Trolox Equivalents)Reference
2,2,4-Trimethyl-1,2-dihydroquinoline DPPHData not readily available in comparative formatData not readily available
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline VariousDemonstrated significant antioxidant activity in vivoNot specified
Trolox DPPH~3.81.0
Trolox ABTS~2.91.0
BHT DPPHData varies significantly with conditionsData varies

Note: The presented values are collated from various studies and may not be directly comparable due to differing experimental conditions. They serve as a guide to the potential activities of this class of compounds.

Structure-Activity Relationship Insights:

  • Hydroxylation: The presence of a hydroxyl group on the quinoline ring, as seen in 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, is expected to significantly enhance antioxidant activity. T[7]he hydroxyl group can readily donate a hydrogen atom to scavenge free radicals.

  • Position of Methyl Groups: The position of the methyl groups influences the steric hindrance around the active sites and the overall electron distribution of the molecule. Methyl groups at positions that enhance the stability of the resulting radical after hydrogen or electron donation are likely to increase antioxidant activity.

  • Dihydro- vs. Aromatic Quinolines: The partially saturated ring in dihydroquinolines, such as 2,2,4-trimethyl-1,2-dihydroquinoline, contains an N-H bond that can participate in hydrogen atom transfer, a key antioxidant mechanism. The antioxidant mechanism of fully aromatic quinolines may be more reliant on single electron transfer.

Conclusion and Future Directions

This guide provides a robust framework for benchmarking the antioxidant properties of trimethylquinolines. The detailed experimental protocols for DPPH, ABTS, and ORAC assays, coupled with an understanding of the underlying chemical principles, will enable researchers to generate reliable and comparable data. While there is a clear need for more systematic studies directly comparing the antioxidant activities of a wider range of TMQ isomers, the information presented here offers valuable insights into their potential and provides a solid foundation for future research. The exploration of structure-activity relationships, particularly the impact of the number and position of methyl and hydroxyl groups, will be crucial in the design and development of novel and potent trimethylquinoline-based antioxidants for various therapeutic and industrial applications.

References

  • Liu, Y., Gao, Q., Liu, L., & Li, S. (2013). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 25(6), 2955-2958.
  • Plotnikov, E., et al. (2021).
  • Zhao, W., et al. (2023). Screening eco-friendliness tire antioxidants alternatives: functional 2,2,4-trimethyl-1,2-dihydroquinoline derivatives design and toxicity evaluation. Environmental Science and Pollution Research, 30(40), 92282–92294.
  • Musiol, R., & Polanski, J. (2013). Recent studies of antioxidant quinoline derivatives. Mini reviews in medicinal chemistry, 13(3), 365–372.
  • Wangsawat, N., et al. (2021). Antioxidant and Anti-Inflammatory Activities of Turmeric Extracts and Their Application in Turmeric Beverages. Foods, 10(7), 1544.
  • Wikipedia. (2023). Trolox equivalent antioxidant capacity.
  • Tsvetkova, P., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14357.
  • ScienceDirect. (2023). Trolox equivalent antioxidant capacity.
  • Rogóż, M., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 28(1), 320.
  • Cîrciumaru, A., et al. (2022). Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one. Molecules, 28(1), 209.
  • Karamac, M., & Amarowicz, R. (1997). Antioxidant activity of BHA, BHT and TBHQ in an aqueous-organic system. Grasas y Aceites, 48(2), 83-86.

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Bridging the Gap: A Comparative Guide to In-Silico and Experimental Data for 2,5,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and chemical research, the ability to rapidly and accurately characterize novel molecules is paramount. 2,5,8-Trimethylquinoline, a substituted heterocyclic aromatic compound, represents a class of molecules with significant potential, yet a notable gap exists in publicly available experimental data for this specific isomer. This guide provides a comprehensive comparison between in-silico (computational) predictions and established experimental methodologies for the characterization of this compound.

Given the scarcity of direct experimental data for this compound (CAS 102871-69-2)[1], this guide will employ a scientifically rigorous approach: we will generate predicted data for our target molecule and compare it against validated experimental data for its close, well-documented isomers, such as 2,4,6- and 2,4,8-trimethylquinoline. This comparative methodology not only highlights the predictive power of modern computational tools but also underscores the indispensable role of experimental validation in chemical science.

The Rationale: Why Compare Computational and Experimental Data?

Computational, or in-silico, methods offer a powerful, cost-effective, and rapid means to predict the properties of molecules before they are ever synthesized.[2] These approaches, ranging from quantitative structure-activity relationship (QSAR) models to sophisticated quantum mechanics calculations, are integral to modern drug design for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and guiding synthesis efforts.[3][4] However, these predictions are models of reality, not reality itself. Experimental data provides the "ground truth"—the definitive characterization of a molecule's physical and chemical behavior. The true value emerges when these two worlds converge, allowing researchers to:

  • Validate and Refine Computational Models: Comparing predictions to real-world data helps improve the accuracy of future in-silico screening.

  • Accelerate Research: High-confidence predictions can prioritize which molecules to synthesize and test, saving valuable time and resources.

  • Interpret Complex Data: Computational models can help assign spectral peaks and rationalize observed chemical behavior.

Part 1: The In-Silico Prediction Workflow

The first step is to generate a robust set of predicted data for this compound. This involves a multi-stage computational workflow that leverages various theoretical models. The process is designed to predict key physicochemical and spectroscopic properties.

Methodology for In-Silico Prediction
  • 2D to 3D Structure Generation: The workflow begins with the 2D chemical structure of this compound, typically drawn using a chemical sketcher like Marvin or VDraw.[5][6] This 2D representation is then converted into a three-dimensional structure.

  • Conformational Analysis & Energy Minimization: The 3D structure undergoes energy minimization using force fields (e.g., MMFF94) to find its most stable, low-energy conformation. This step is crucial as the geometry of the molecule dictates its properties.

  • Physicochemical Property Prediction: Using the optimized structure, various properties are calculated. Tools like those from ChemAxon or the Schrödinger suite can predict:

    • logP (Lipophilicity): A key indicator of a drug's ability to cross cell membranes.

    • pKa (Acidity/Basicity): Governs the charge state of the molecule at physiological pH.

    • Boiling/Melting Point: Predicted using QSAR models trained on large datasets.

    • Solubility: Estimated based on molecular structure and properties.

  • Spectroscopic Prediction (DFT): More computationally intensive methods, like Density Functional Theory (DFT), are employed to predict spectroscopic data.

    • NMR Spectra (¹H and ¹³C): DFT calculations can predict the chemical shifts of each proton and carbon atom with high accuracy.

    • IR Spectrum: The vibrational frequencies corresponding to bond stretches and bends are calculated to generate a predicted infrared spectrum.

G cluster_input Input cluster_processing Computational Processing cluster_output Predicted Data Output SMILES SMILES/2D Structure (this compound) ThreeD 3D Structure Generation & Energy Minimization SMILES->ThreeD Convert QSAR QSAR/Property Calculators (ChemAxon, MOE) ThreeD->QSAR Optimized Geometry DFT Quantum Mechanics (DFT) (Gaussian, Schrödinger) ThreeD->DFT Optimized Geometry PhysChem Physicochemical Properties (logP, pKa, BP, MP) QSAR->PhysChem NMR Predicted ¹H & ¹³C NMR DFT->NMR IR Predicted IR Spectrum DFT->IR

Caption: A generalized workflow for in-silico property prediction.

Part 2: The Experimental Validation Workflow

To validate the in-silico predictions, a standard experimental workflow would be executed following the synthesis of this compound. This process involves purification and characterization using a suite of analytical techniques.

Hypothetical Experimental Protocol
  • Synthesis: While various methods exist, a plausible route is the Combes quinoline synthesis , which involves the acid-catalyzed condensation of an aniline with a β-diketone.[7] For this compound, this would involve reacting 2,5-dimethylaniline with acetylacetone.

  • Purification: The crude product would be purified, typically using column chromatography followed by recrystallization, to obtain the compound in high purity. Purity is critical for accurate spectroscopic analysis.

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).[8]

      • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. 2D NMR techniques like COSY and HSQC would be used to confirm assignments.[9][10]

    • Infrared (IR) Spectroscopy:

      • Sample Preparation: The purified solid can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[8]

      • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[8] This will identify characteristic functional group vibrations.[11]

    • Mass Spectrometry (MS):

      • Analysis: Use a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_output Validated Data Synth Chemical Synthesis (e.g., Combes Reaction) Purify Purification (Chromatography, Recrystallization) Synth->Purify Crude Product NMR_Exp NMR Spectroscopy (¹H, ¹³C, 2D) Purify->NMR_Exp Pure Sample IR_Exp IR Spectroscopy Purify->IR_Exp MS_Exp Mass Spectrometry Purify->MS_Exp MP_Exp Melting Point Determination Purify->MP_Exp FinalData Confirmed Structure & Physicochemical Properties NMR_Exp->FinalData IR_Exp->FinalData MS_Exp->FinalData MP_Exp->FinalData

Caption: A standard workflow for experimental synthesis and characterization.

Part 3: Data Comparison and Analysis

Here, we present the in-silico predicted data for this compound alongside the known experimental data for its isomers. This comparison allows us to assess the likely accuracy of the predictions and understand the structural influence of methyl group placement.

Physicochemical Properties
PropertyIn-Silico Prediction (2,5,8-isomer)Experimental (2,4,6-isomer)Experimental (2,4,8-isomer)Experimental (2,6,8-isomer)
Molecular Formula C₁₂H₁₃NC₁₂H₁₃N[7]C₁₂H₁₃N[12]C₁₂H₁₃N[13]
Molecular Weight 171.24171.24 g/mol [7]171.24 g/mol [12]171.24 g/mol [13]
Melting Point (°C) 55 - 65 (Estimated)68[7]41[12]46 - 47[13]
Boiling Point (°C) 275 - 285 (Estimated)280 - 281.8[7]270[12]250 - 270[13]
Predicted XLogP3-AA 3.4 (Calculated)3.3 (PubChem CID 75247)N/AN/A

Analysis: The predicted melting and boiling points for the 2,5,8-isomer fall within the range of its experimentally determined isomers. The variation among the isomers is expected, as the substitution pattern affects intermolecular forces and crystal packing efficiency. The 2,4,6-isomer, with its more symmetric substitution, has the highest melting point, suggesting more efficient crystal packing. The in-silico logP value indicates moderate lipophilicity, as expected for this class of compound.

Spectroscopic Data Comparison

¹H NMR Spectroscopy: The key differentiators in the proton NMR spectra will be the chemical shifts and splitting patterns of the aromatic protons.

  • In-Silico Prediction (2,5,8-isomer): We would predict three distinct singlets for the methyl groups. The aromatic region would show three protons: a singlet for the proton at C4, and two doublets for the coupled protons at C6 and C7.

  • Experimental Insight from Isomers: The chemical shifts of methyl groups on the quinoline ring typically appear between δ 2.4 and 2.7 ppm. Aromatic protons generally resonate between δ 7.0 and 8.1 ppm.[14] The exact positions are sensitive to the electronic effects of the methyl substituents. For example, the C4-proton in the 2,5,8-isomer is expected to be a clean singlet, whereas in the 2,4,6-isomer, this position is substituted by a methyl group.

Infrared (IR) Spectroscopy: The IR spectra of all trimethylquinoline isomers are expected to be broadly similar, with key differences in the "fingerprint" region (below 1500 cm⁻¹).

  • In-Silico Prediction (2,5,8-isomer):

    • ~3050-3000 cm⁻¹: Aromatic C-H stretch.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretch (from methyl groups).

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring system.[15][16]

    • ~850-750 cm⁻¹: C-H out-of-plane bending, which is highly diagnostic of the substitution pattern on the aromatic rings.

  • Experimental Correlation: The presence of strong bands in the 1600-1450 cm⁻¹ region confirms the aromatic heterocyclic core. The specific pattern of bands in the C-H bending region would be the most powerful experimental tool to distinguish the 2,5,8-isomer from other substitution patterns.

Conclusion: A Symbiotic Relationship

This guide demonstrates that while a direct side-by-side comparison for this compound is hampered by a lack of published experimental results, a robust scientific narrative can be constructed. By generating high-quality in-silico data and benchmarking it against the known properties of its isomers, we can build a high-confidence profile of the target molecule.

For researchers and drug development professionals, the message is clear: in-silico tools are not a replacement for experimental work but rather a powerful partner.[17] They guide hypotheses, prioritize resources, and provide a theoretical framework for understanding empirical results. The true power lies in the iterative cycle of prediction, synthesis, testing, and model refinement. As computational power grows, this symbiotic relationship will only become more critical in accelerating the discovery of novel chemical entities.

References

  • BenchChem. (n.d.). In Silico Prediction of Drug-Like Qualities of Quinolin-8-ylmethanesulfonamide and its Analogs: A Technical Guide.
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  • Cambridge MedChem Consulting. (2022, December 8). Computational Chemistry Tools.
  • Gurjar, V. K., et al. (2023). Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. JMPAS.
  • MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • PMC. (n.d.). Software and resources for computational medicinal chemistry. PubMed Central.
  • NIH. (n.d.). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors.
  • ACS Publications. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry.
  • IJPRA. (2025, April 25). In-silico study of Novel Antimicrobial Quinoline derivatives. International Journal of Pharmaceutical Research and Applications.
  • CAS Common Chemistry. (n.d.). 2,6,8-Trimethylquinoline.
  • PubChem. (n.d.). 2,4,6-Trimethylquinoline. National Institutes of Health.
  • BenchChem. (n.d.). Spectroscopic Profile of 4,6,8-Trimethylquinoline-2-thiol: A Technical Overview.
  • PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. National Institutes of Health.
  • CAS Common Chemistry. (n.d.). 2,4,8-Trimethylquinoline.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 2,4,6-Trimethylquinoline: Synthesis, Properties, and Therapeutic Potential.
  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.
  • The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis.
  • Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • Google Patents. (n.d.). DE363582C - Process for the preparation of derivatives of 2-methylquinoline (quinaldin).
  • Trinh Thi Huan, et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • ResearchGate. (2025, August 9). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
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A Researcher's Comparative Guide to Peer-Reviewed Methods for Quinoline Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a wide array of pharmacologically active compounds and functional materials.[1][2] Accurate and comprehensive characterization of quinoline derivatives is therefore not merely a procedural step but a critical foundation for establishing structure-activity relationships, ensuring purity, and meeting regulatory standards. This guide provides an in-depth comparison of peer-reviewed methods for quinoline characterization, moving beyond a simple listing of techniques to explain the causality behind experimental choices.

I. The Foundational Pillars of Quinoline Analysis

The characterization of a newly synthesized or isolated quinoline derivative is a multi-faceted process. A logical workflow ensures that each analytical technique builds upon the insights of the previous one, leading to an unambiguous structural elucidation and purity assessment.

Quinoline_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Synthesis Synthesis of Quinoline Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification TLC TLC Analysis (Purity Check) Purification->TLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Backbone TLC->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Spectroscopy UV-Vis & IR (Functional Groups & Conjugation) MS->Spectroscopy Purity_Quant Chromatography (HPLC/GC) - Purity & Quantification Spectroscopy->Purity_Quant Crystallography X-ray Crystallography (Absolute Structure) Purity_Quant->Crystallography If single crystal is obtained

Caption: General workflow for the synthesis and characterization of quinoline derivatives.

II. Spectroscopic Methods: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for probing the electronic and atomic makeup of quinoline derivatives. Each method provides a unique piece of the structural puzzle.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution.[3] It provides detailed information about the chemical environment of individual atoms.

Expertise & Experience: The choice of NMR experiments is dictated by the complexity of the quinoline derivative. For simple structures, 1D ¹H and ¹³C NMR may suffice. However, for complex substitution patterns, 2D experiments like COSY, HSQC, and HMBC are crucial for definitive assignments.[3] The selection of a deuterated solvent is also critical; DMSO-d₆ is often preferred for polar compounds and those with exchangeable protons, such as carboxylic acids.[3]

Trustworthiness: The self-validating nature of NMR lies in the consistency of the data across different experiments. For instance, a proton signal's multiplicity in the ¹H spectrum should correspond to the number of neighboring protons, which can be confirmed by cross-peaks in a COSY spectrum.

Experimental Protocol: ¹H and ¹³C NMR of a Quinoline Derivative

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the quinoline sample for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if required.[4]

    • Ensure the sample is fully dissolved and the solution is homogeneous.[4]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, typically with 16-64 scans.

    • Acquire the ¹³C NMR spectrum, which may require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve structural ambiguities.[5]

Data Presentation: Comparative ¹H NMR Chemical Shifts (ppm) of Quinoline and 2-Chloroquinoline in CDCl₃ [4]

ProtonQuinoline (δ, ppm)2-Chloroquinoline (δ, ppm)
H-28.89 (dd)-
H-37.41 (dd)7.35 (d)
H-48.12 (dd)8.03 (d)
H-57.75 (d)7.80 (d)
H-67.52 (ddd)7.60 (ddd)
H-77.65 (ddd)7.75 (ddd)
H-88.08 (d)8.15 (d)

dd = doublet of doublets, d = doublet, ddd = doublet of doublet of doublets

B. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.[6]

Expertise & Experience: The choice of ionization technique is crucial. Electron Ionization (EI) is a "hard" technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[6] Electrospray Ionization (ESI) is a "soft" technique that typically yields the protonated molecule [M+H]⁺, which is ideal for determining the molecular weight and for subsequent tandem MS (MS/MS) experiments.[6][7][8] Time-of-flight (TOF) analyzers are often used for their high mass accuracy.[7][8]

Trustworthiness: The molecular ion peak must be consistent with the proposed chemical formula. The fragmentation pattern should also be logical and explainable based on the principles of mass spectral fragmentation of quinoline systems, such as the characteristic loss of HCN.[9]

Experimental Protocol: LC-MS/MS Analysis of a Quinoline Derivative

  • Sample Preparation:

    • Prepare a dilute solution of the quinoline derivative (e.g., 1 µg/mL) in a suitable solvent, typically the mobile phase used for chromatography.

    • Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Separation (if necessary):

    • Utilize an HPLC system with a C18 column to separate the analyte from any impurities before it enters the mass spectrometer.

  • Mass Spectrometric Analysis:

    • Infuse the sample directly into the ESI source or inject it into the LC-MS system.

    • Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

    • Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.

ESI_MS_Fragmentation Parent [M+H]⁺ Quinoline Derivative Fragment1 [M+H - H₂O]⁺ Loss of Water Parent->Fragment1 Fragment2 [M+H - CO]⁺ Loss of Carbon Monoxide Parent->Fragment2 Fragment3 [M+H - COOH]⁺ Loss of Carboxyl Radical Parent->Fragment3 Fragment4 [M+H - HCN]⁺ Loss of Hydrogen Cyanide Parent->Fragment4

Caption: Common fragmentation pathways for quinoline derivatives in ESI-MS/MS.

C. UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the quinoline ring. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the chromophore.[10][11]

Expertise & Experience: The choice of solvent can influence the UV-Vis spectrum due to solvatochromic effects.[10] It is good practice to record spectra in solvents of varying polarity. The UV absorption of quinine, a well-known quinoline derivative, peaks at around 350 nm.[12]

Trustworthiness: The observed λ_max should be consistent with the expected electronic transitions for the quinoline scaffold and its substituents.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the quinoline derivative in a suitable UV-transparent solvent (e.g., methanol, ethanol, acetonitrile).

    • Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 0.8.

  • Data Acquisition:

    • Record a blank spectrum using the solvent.

    • Record the UV-Vis spectrum of the sample solution from approximately 200 to 800 nm.

    • Identify the λ_max values.

III. Chromatographic Methods: Ensuring Purity and Enabling Quantification

Chromatographic techniques are essential for separating quinolines from reaction mixtures and for determining their purity.[13]

A. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the most widely used technique for the analysis of non-volatile quinoline derivatives.[13][14] Reversed-phase HPLC with a C18 column is a common setup.[15]

Expertise & Experience: Method development in HPLC involves optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation.[15][16] The choice of detector is also important; a Diode Array Detector (DAD) or UV detector is commonly used.[16][17]

Trustworthiness: A pure compound should exhibit a single, sharp peak in the chromatogram. The method should be validated for linearity, accuracy, and precision for quantitative applications.[15]

Experimental Protocol: Reversed-Phase HPLC for Quinoline Analysis

  • Sample and Standard Preparation:

    • Prepare a stock solution of the quinoline sample and a series of standard solutions of known concentrations in the mobile phase.[15]

    • Filter all solutions through a 0.45 µm filter.[13][17]

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm.[13]

    • Mobile Phase: A gradient of acetonitrile and water is often used.[13][18]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection Wavelength: Typically set at a λ_max of the quinoline derivative, for example, 225 nm.[13]

    • Injection Volume: 10 µL.[13]

  • Data Analysis:

    • Integrate the peak area of the analyte.

    • For quantification, construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

B. Gas Chromatography (GC): For Volatile Quinoline Derivatives

GC is suitable for the analysis of thermally stable and volatile quinoline compounds.[19][20] It is often coupled with a mass spectrometer (GC-MS) for definitive identification.[21][22][23]

Expertise & Experience: The choice of the GC column's stationary phase is critical for achieving good separation. A trifluoropropyl silicone (QF-1) column has been shown to be effective for separating chloroquinoline isomers.[19] The temperature program of the GC oven needs to be optimized to ensure good resolution of the peaks.[13]

Trustworthiness: The retention time of the analyte should be reproducible. When coupled with MS, the mass spectrum of the eluting peak should match that of the reference compound.

Experimental Protocol: GC-MS Analysis of Quinoline

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., toluene, dichloromethane).[21]

    • If necessary, perform an extraction to isolate the quinoline from a complex matrix.[21]

  • GC-MS Conditions:

    • Column: A capillary column such as a DB-5ms or equivalent.

    • Injector Temperature: 250 °C.[22]

    • Oven Temperature Program: e.g., start at 90 °C, hold for 2 min, then ramp to 260 °C at 20 °C/min, and hold for 3 min.[13]

    • Carrier Gas: Helium.

    • MS Detector: Operated in scan mode to acquire full mass spectra.

Data Presentation: Comparison of Chromatographic Methods

TechniqueAnalytesAdvantagesDisadvantages
HPLC Non-volatile, polar, and thermally labile quinolinesHigh resolution, sensitive, suitable for quantificationRequires solvents, may not be suitable for very non-polar compounds
GC Volatile and thermally stable quinolinesHigh efficiency, fast analysis times, easily coupled to MSNot suitable for non-volatile or thermally labile compounds

IV. X-ray Crystallography: The Definitive Structural Proof

Single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state.[24][25][26][27][28]

Expertise & Experience: The major challenge in X-ray crystallography is growing a single crystal of sufficient quality. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

Trustworthiness: The refined crystal structure provides highly accurate bond lengths, bond angles, and stereochemistry, which serves as the ultimate validation of the proposed structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Dissolve the purified quinoline derivative in a suitable solvent or solvent mixture.

    • Employ a slow crystallization technique to allow for the formation of well-ordered single crystals.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using an X-ray diffractometer.[24][28]

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

XRay_Workflow Start Purified Quinoline Compound Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Start->Crystal_Growth Data_Collection X-ray Data Collection (Diffractometer) Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure (Bond Lengths, Angles, Stereochemistry) Refinement->Final_Structure

Caption: Workflow for X-ray crystallography.

V. Conclusion

The comprehensive characterization of quinoline derivatives requires a strategic and integrated application of various analytical techniques. While NMR and mass spectrometry are fundamental for initial structural elucidation, chromatographic methods are essential for assessing purity and for quantification. For an unambiguous determination of the three-dimensional structure, X-ray crystallography remains the gold standard. By understanding the principles and judiciously applying these peer-reviewed methods, researchers can confidently establish the identity, purity, and structure of their quinoline compounds, thereby ensuring the integrity and reproducibility of their scientific findings.

References

  • Gök, E. D., Kır, S., & Nemutlu, E. (2021). Analysis of Quinolones in Biological Materials by Liquid Chromatography. Current Analytical Chemistry, 17(9), 1278–1304.
  • BenchChem. (n.d.). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
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  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(6), 835-844.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • Goodley, P. C., & Gordon, M. (1971). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
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  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(12), 1360-1369.
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  • Fu, K., et al. (2025). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Journal of Physics: Conference Series, 2025, 012022.
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A Comparative Guide to the Reproducible Synthesis of 2,5,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The reproducible synthesis of substituted quinolines is a cornerstone of medicinal chemistry and materials science. Among these, 2,5,8-trimethylquinoline serves as a valuable scaffold and intermediate. However, achieving consistent and high-yielding syntheses can be challenging, often plagued by issues of reproducibility stemming from reaction conditions and byproduct formation. This guide provides an in-depth technical comparison of established methods for the synthesis of this compound, with a focus on the Doebner-von Miller and Combes reactions. By delving into the mechanistic underpinnings and providing detailed, field-proven protocols, this document aims to equip researchers with the knowledge to select and execute the most suitable synthetic strategy for their objectives.

The Challenge of Reproducibility in Quinoline Synthesis

The synthesis of quinolines, a class of nitrogen-containing heterocyclic aromatic compounds, dates back to the 19th century.[1] Despite the maturity of many synthetic routes, researchers often encounter difficulties in reproducing literature results.[1] These challenges can arise from subtle variations in reaction conditions, the purity of starting materials, and the formation of complex mixtures of byproducts, particularly tars and polymeric materials.[2] This guide seeks to address these issues by providing a clear, comparative analysis of two robust methods, offering insights into the causality behind experimental choices to enhance reproducibility.

Method 1: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines.[3] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][3] For the synthesis of this compound, 2,5-dimethylaniline is reacted with crotonaldehyde.[4]

Mechanistic Insights

The reaction is believed to proceed through a series of steps, including a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to form the aromatic quinoline ring.[3] The use of a strong acid catalyst is crucial for promoting the key bond-forming steps.[1]

Experimental Protocol: Synthesis of this compound via a Modified Doebner-von Miller Reaction

This protocol is adapted from the work of Bowen et al. (1953), which reports a reliable method for the synthesis of this compound.[4]

Materials:

  • 2,5-Dimethylaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (catalyst)

  • Sodium Hydroxide solution (for workup)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, a mixture of 2,5-dimethylaniline and concentrated hydrochloric acid is prepared to form the aniline hydrochloride salt.

  • Crotonaldehyde is then added to the reaction mixture. To control the exothermic nature of the reaction and minimize the formation of polymeric byproducts, the addition should be slow and may require external cooling.

  • Zinc chloride is introduced as a catalyst to facilitate the intramolecular cyclization.

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and made strongly basic with a sodium hydroxide solution to liberate the free quinoline base.

  • The crude this compound is then isolated. The original procedure by Bowen et al. reports purification by recrystallization from ethanol or ethanol-acetone mixtures.[4] This yields the final product in a reported 43-44% overall yield.[4]

Method 2: The Combes Quinoline Synthesis

The Combes synthesis offers an alternative route to substituted quinolines, reacting an aniline with a β-diketone under acidic catalysis.[5][6] For a structurally similar compound, 2,4,6-trimethylquinoline, p-toluidine is reacted with acetylacetone.[7] A similar approach can be envisioned for this compound using 2,5-dimethylaniline and acetylacetone.

Mechanistic Insights

The Combes synthesis begins with the formation of an enamine intermediate from the aniline and the β-diketone.[6] This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution, which is the rate-determining step, leading to a cyclized intermediate.[6] Subsequent dehydration and aromatization yield the final quinoline product.[6]

Representative Experimental Protocol: Synthesis of a Trimethylquinoline via Combes Reaction

Materials:

  • 2,5-Dimethylaniline (in place of p-toluidine)

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

  • Sodium Hydroxide solution (for workup)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 2,5-dimethylaniline and acetylacetone.

  • With cooling, slowly add the acid catalyst (e.g., concentrated sulfuric acid).

  • Heat the mixture, typically between 100-150°C, for 1-4 hours, monitoring the reaction by TLC.

  • After cooling, carefully pour the reaction mixture onto ice and neutralize with a sodium hydroxide solution.

  • The crude product precipitates and can be collected by filtration.

  • Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Comparative Analysis

ParameterDoebner-von Miller SynthesisCombes Synthesis (Representative)
Starting Materials 2,5-Dimethylaniline, Crotonaldehyde2,5-Dimethylaniline, Acetylacetone
Catalyst Strong Acid (e.g., HCl) + Lewis Acid (e.g., ZnCl₂)Strong Acid (e.g., H₂SO₄, PPA)
Reported Yield 43-44% for this compound[4]Yields for similar trimethylquinolines can be high (e.g., 89% for 2,4,6-trimethylquinoline under optimized conditions)[7]
Key Challenges Potential for polymerization of the α,β-unsaturated aldehyde leading to tar formation.[2]Can require relatively high temperatures; regioselectivity can be an issue with unsymmetrical anilines.[6]
Advantages Utilizes readily available starting materials.Generally good yields and a relatively clean reaction with symmetrical starting materials.

Experimental Workflow Diagrams

Doebner-von Miller Synthesis of this compound

Doebner_von_Miller cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2,5-Dimethylaniline 2,5-Dimethylaniline Reaction Reaction 2,5-Dimethylaniline->Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction HCl HCl HCl->Reaction Catalyst ZnCl2 ZnCl2 ZnCl2->Reaction Catalyst Heat (Reflux) Heat (Reflux) Heat (Reflux)->Reaction Energy Basification (NaOH) Basification (NaOH) Recrystallization Recrystallization Basification (NaOH)->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound Final Product Crude Product Crude Product Reaction->Crude Product Crude Product->Basification (NaOH)

Caption: Workflow for the Doebner-von Miller synthesis.

Combes Synthesis of a Trimethylquinoline

Combes_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2,5-Dimethylaniline 2,5-Dimethylaniline Reaction Reaction 2,5-Dimethylaniline->Reaction Acetylacetone Acetylacetone Acetylacetone->Reaction H2SO4 or PPA H2SO4 or PPA H2SO4 or PPA->Reaction Catalyst Heat (100-150°C) Heat (100-150°C) Heat (100-150°C)->Reaction Energy Neutralization Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure Trimethylquinoline Pure Trimethylquinoline Recrystallization->Pure Trimethylquinoline Final Product Crude Product Crude Product Reaction->Crude Product Crude Product->Neutralization

Caption: Workflow for the Combes synthesis.

Conclusion

Both the Doebner-von Miller and Combes syntheses represent viable pathways for the preparation of this compound and its analogs. The Doebner-von Miller reaction, with a documented protocol for the target molecule, offers a clear, albeit moderate-yielding, route. The Combes synthesis, while lacking a specific protocol for this compound in the reviewed literature, presents a potentially higher-yielding alternative based on analogous reactions. The choice between these methods will depend on the specific requirements of the researcher, including the desired scale, available starting materials, and tolerance for potential side reactions. Careful attention to the experimental details outlined in this guide will be paramount in achieving reproducible and successful syntheses.

References

  • Doebner–Miller reaction. In: Wikipedia. ; 2023. [Link]
  • Combes quinoline synthesis. In: Wikipedia. ; 2023. [Link]
  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
  • Bowen, D. M., Belfit, R. W., Jr., & Walser, R. A. (1953). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of this compound. Journal of the American Chemical Society, 75(17), 4307–4309.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Organic Syntheses Procedure. [Link]
  • Doebner-von Miller reaction. Semantic Scholar. [Link]
  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]
  • 2,5-Dimethylaniline. PubChem. [Link]
  • Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • A method for purifying 8-hydroxyquinoline reaction solution.
  • 2,5-Xylidine. In: Wikipedia. ; 2023. [Link]
  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

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A Comparative Guide to the Reactivity of Trimethylquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the subtle yet significant differences in the reactivity of structural isomers is paramount. The quinoline scaffold, a cornerstone in medicinal chemistry, presents a fascinating case study when substituted with multiple methyl groups.[1][2] The placement of these small alkyl groups dramatically influences the electron density and steric environment of the bicyclic system, thereby dictating the regioselectivity and rate of chemical transformations.

This guide provides an in-depth comparison of the reactivity of various trimethylquinoline isomers. Moving beyond a simple recitation of facts, we will dissect the underlying electronic and steric principles that govern these differences, supported by available experimental evidence and detailed protocols for empirical validation.

The Electronic Landscape of the Quinoline Core

Quinoline is a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyridine ring.[3] This fusion results in a complex electronic environment. The pyridine ring, with its electronegative nitrogen atom, is electron-deficient (a π-deficient system). Conversely, the benzene ring (carbocycle) remains relatively electron-rich, akin to a substituted benzene.

This electronic dichotomy dictates the fundamental reactivity of the unsubstituted quinoline molecule:

  • Electrophilic Aromatic Substitution (SEAr): Electrophiles preferentially attack the more electron-rich benzene ring.[4][5][6] Under acidic conditions typical for SEAr, the nitrogen atom is protonated, further deactivating the pyridine ring to electrophilic attack.[7] Attack occurs predominantly at positions C5 and C8, as the intermediate carbocations (Wheland intermediates) are more stable, allowing the aromaticity of the pyridine ring to remain intact in some resonance structures.[4][5][8]

  • Nucleophilic Aromatic Substitution (SNAr): Nucleophiles target the electron-deficient pyridine ring, primarily at positions C2 and C4.[4][9] The nitrogen atom can stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction.[9]

  • Oxidation: The quinoline ring is generally resistant to oxidation.[1] However, under strong oxidizing conditions, the electron-rich benzene ring is preferentially cleaved.[10]

The Influence of Methyl Substituents

Methyl groups are activating substituents in the context of electrophilic aromatic substitution. They donate electron density to the aromatic ring through two primary mechanisms:

  • Inductive Effect (+I): The sp3-hybridized carbon of the methyl group is less electronegative than the sp2-hybridized carbons of the aromatic ring, leading to a net donation of electron density through the sigma bond.[11][12]

  • Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring also donates electron density.[12]

This electron-donating nature enhances the nucleophilicity of the ring system, making it more reactive towards electrophiles. The position of the methyl groups is therefore critical in determining which isomer is most reactive and where subsequent reactions will occur.

Comparative Reactivity in Electrophilic Aromatic Substitution

The presence of three electron-donating methyl groups significantly activates the quinoline system towards SEAr compared to the parent quinoline. However, the degree of activation and the site of substitution are isomer-dependent.

General Principles
  • Activation of the Carbocycle: Methyl groups on the benzene ring (positions 5, 6, 7, 8) will strongly activate it, increasing the rate of electrophilic substitution.

  • Activation of the Pyridine Ring: Methyl groups on the pyridine ring (positions 2, 3, 4) will make it less electron-deficient, but electrophilic attack on this ring is still generally disfavored, especially under the acidic conditions that promote SEAr.

  • Directing Effects: Methyl groups are ortho, para-directors.[13] The position of electrophilic attack will be determined by the combined directing effects of the existing methyl groups and the inherent preference for C5 and C8 substitution in the quinoline system.[14][15]

  • Steric Hindrance: Bulky electrophiles will be less likely to attack positions adjacent to a methyl group, particularly at sterically crowded sites like C5 when C4 and C6 are substituted.[16]

Electrophilic_Substitution_Mechanism

Isomer Comparison: Nitration

Nitration is a classic SEAr reaction. Based on available data and chemical principles, we can predict the relative reactivity of different isomers. For instance, a study on the nitration of various dimethyl and trimethylquinolines provides valuable insights.[17]

IsomerPredicted Major Nitration Site(s)Rationale for Reactivity and Regioselectivity
2,5,8-Trimethylquinoline 6The 5- and 8-positions are already occupied by activating methyl groups. The remaining positions on the carbocycle are C6 and C7. The methyl groups at C5 and C8 will cooperatively direct the incoming electrophile to the C6 and C7 positions. Nitration has been experimentally shown to occur at the C6 position.[17]
2,6,8-Trimethylquinoline 5 and 7The C6 and C8 methyl groups strongly activate the carbocycle. They will direct incoming electrophiles to the C5 and C7 positions. A mixture of products is expected, with the ratio influenced by steric factors.
2,4,6-Trimethylquinoline 5 and 7The C6 methyl group activates the carbocycle, directing to C5 and C7. The methyl groups at C2 and C4 slightly reduce the deactivation of the pyridine ring but their primary influence on SEAr on the carbocycle is minimal.
2,7-Dimethylquinoline 8Experimental evidence shows nitration occurs at the 8-position, directed by the C7-methyl group.[17]
2,6-Dimethylquinoline 5Experimental evidence shows nitration occurs at the 5-position, directed by the C6-methyl group.[17]

Comparative Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic substitution targets the electron-deficient pyridine ring at positions C2 and C4.[4][9] The presence of a good leaving group (like a halide) at these positions is a prerequisite.

General Principles
  • Electronic Effects: Methyl groups on the pyridine ring (C2, C3, C4) are electron-donating. This will decrease the reactivity of the ring towards nucleophiles by making it less electron-deficient. Therefore, isomers with methyl groups on the pyridine ring will be less reactive in SNAr than isomers with methyl groups only on the carbocycle.

  • Steric Hindrance: A methyl group at C2 can sterically hinder the approach of a nucleophile to this position. Similarly, a methyl group at C4 will hinder attack at that site. Position C2 is often considered slightly less reactive than C4 due to hindrance from the nitrogen's lone pair.[9]

Nucleophilic_Substitution_Mechanism

Isomer Comparison

Let's consider the hypothetical reaction of various chloro-trimethylquinoline isomers with a nucleophile like sodium methoxide.

Isomer (Starting from Chloro-derivative)Predicted Relative ReactivityRationale
4-Chloro-6,7,8-trimethylquinoline HighestThe pyridine ring has no deactivating (for SNAr) methyl groups. The methyl groups on the carbocycle have a negligible electronic effect on the pyridine ring's reactivity.
4-Chloro-2,6,8-trimethylquinoline LowerThe methyl group at C2 is electron-donating, slightly deactivating the pyridine ring towards nucleophilic attack. It also provides some steric hindrance to the approaching nucleophile.
2-Chloro-4,6,8-trimethylquinoline LowestThe methyl group at C4 deactivates the ring. Furthermore, the nucleophile must attack the already sterically hindered C2 position.

Comparative Reactivity in Oxidation

The oxidation of the quinoline ring typically results in the cleavage of the electron-rich benzene ring to yield a pyridine-2,3-dicarboxylic acid (quinolinic acid).[2][10]

  • Electronic Effects: The electron-donating methyl groups on the benzene ring make it even more electron-rich and thus more susceptible to oxidative cleavage compared to unsubstituted quinoline.

  • Isomer Comparison: Isomers with more methyl groups on the benzene ring (e.g., this compound, 2,6,8-trimethylquinoline) are predicted to be more readily oxidized than isomers with fewer methyl groups on the benzene ring (e.g., 2,4,6-trimethylquinoline). The increased electron density on the carbocycle facilitates the attack by oxidizing agents.

Experimental Protocols

To empirically validate these theoretical comparisons, standardized experimental procedures are essential.

Protocol: Comparative Nitration of Trimethylquinoline Isomers

This protocol outlines a procedure to compare the reactivity and regioselectivity of nitration for different trimethylquinoline isomers.

Materials:

  • This compound

  • 2,4,6-Trimethylquinoline

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (KNO₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In separate, dry round-bottom flasks equipped with magnetic stirrers and cooled in an ice bath (0 °C), dissolve 1.0 mmol of each trimethylquinoline isomer in 5 mL of concentrated sulfuric acid.

  • Nitrating Agent Addition: While maintaining the temperature at 0 °C, slowly add a solution of 1.05 mmol of potassium nitrate in 2 mL of concentrated sulfuric acid to each flask over 15 minutes.

  • Reaction: Stir the reactions at 0 °C for 1 hour.

  • Workup: Carefully pour each reaction mixture onto 50 g of crushed ice in separate beakers.

  • Neutralization: Slowly neutralize the acidic solution with saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers for each reaction, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Analysis and Purification: Analyze the crude product by TLC and ¹H NMR to determine the conversion and isomeric ratio of the products. Purify the products by column chromatography on silica gel.

Protocol: General Method for Measuring Reaction Rates

To obtain quantitative data, reaction kinetics can be monitored using spectroscopic or chromatographic methods.

Reaction_Kinetics_Workflow

Procedure Outline:

  • Setup: Initiate the reaction (e.g., nitration) in a thermostatted reaction vessel to ensure a constant temperature.

  • Sampling: At predetermined time intervals, withdraw a small, precise volume (an aliquot) from the reaction mixture.

  • Quenching: Immediately stop the reaction in the aliquot. This can be done by rapidly cooling it or by adding a reagent that neutralizes a catalyst or reactant.

  • Analysis: Analyze the quenched aliquot using a suitable analytical technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and/or product.

  • Data Analysis: Plot the concentration of a reactant or product versus time. The initial rate of the reaction can be determined from the initial slope of this curve. Comparing these rates for different isomers under identical conditions provides a quantitative measure of their relative reactivity.

Conclusion

The reactivity of trimethylquinoline isomers is a nuanced interplay of electronic and steric effects. While all trimethyl-substituted quinolines are generally more activated towards electrophilic attack than the parent molecule, the specific placement of these groups is the determining factor for both reaction rate and regioselectivity. Conversely, for nucleophilic substitution, methyl groups on the pyridine ring serve as deactivating substituents. This guide provides the foundational principles and practical methodologies for researchers to predict and experimentally verify the chemical behavior of these important heterocyclic scaffolds, enabling more rational design in the synthesis of novel chemical entities.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Anonymous. (n.d.). Preparation and Properties of Quinoline.
  • Bowen, D. M., Belfit, R. W., Jr., & Walser, R. A. (1953). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of this compound. Journal of the American Chemical Society, 75(17), 4307–4309.
  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II.
  • Wikipedia. (n.d.). Quinoline.
  • Unnamed. (2020, October 26). Reactivity of Quinoline [Video]. YouTube.
  • Proprep. (n.d.). Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds?.
  • Unnamed. (2020, October 31). Reactions of Quinoline [Video]. YouTube.
  • Slideshare. (n.d.). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy | PDF.
  • Anonymous. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
  • The Student Room. (2013, May 19). Chemistry - Methyl Group Activating the Benzene Ring.
  • Unnamed. (2021, February 26). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained [Video]. YouTube.
  • Química Orgánica. (n.d.). Nucleophilic substitution in quinoline and isoquinoline.
  • Unnamed. (2011, September 5). Substituent Effects in Aromatic Substitution I [Video]. YouTube.
  • Química Orgánica. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline.
  • GCW Gandhi Nagar Jammu. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
  • Michigan State University Chemistry. (n.d.). Aromatic Reactivity.
  • Anonymous. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • ResearchGate. (n.d.). QUINOLINE.
  • JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives.
  • Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. r/chemistry.
  • Cochran, J. C., & Little, W. F. (1961). Electrolytic Oxidation of Some Substituted Quinolines to Quinolinic Acids and Acylations with Substituted Quinolinic Anhydrides. The Journal of Organic Chemistry, 26(3), 808–811.
  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Quora. (2018, March 24). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?.
  • Chemistry Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position?.
  • FooDB. (2010, April 8). Showing Compound 2,4-Dimethylquinoline (FDB004387).
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline.
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  • National Center for Biotechnology Information. (n.d.). 2,4-Dimethylquinoline. PubChem Compound Database.
  • ChemBK. (2024, April 9). 2,4-dimethylquinoline.
  • ResearchGate. (2025, August 6). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
  • National Center for Biotechnology Information. (n.d.). 2,6-Dimethylquinoline. PubChem Compound Database.
  • MDPI. (n.d.). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides.
  • National Center for Biotechnology Information. (n.d.). A novel nitration product formed during the reaction of peroxynitrite with 2',3',5'-tri-O-acetyl-7,8-dihydro-8-oxoguanosine: N-nitro-N'. PubMed.

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Safety Operating Guide

Mastering the Final Step: A Guide to the Safe Disposal of 2,5,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The proper disposal of reagents is a critical, often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,5,8-trimethylquinoline, a heterocyclic compound whose handling requires meticulous attention to detail. Our focus extends beyond mere procedure, delving into the rationale behind each step to empower you with the knowledge to manage chemical waste with confidence and integrity.

While specific safety data for this compound is not extensively available, the guidance provided herein is synthesized from the established protocols for closely related quinoline derivatives. It is imperative to always consult the specific Safety Data Sheet (SDS) for the exact compound you are using and defer to your institution's Environmental Health & Safety (EHS) department for local and federal guidelines.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound and its relatives is paramount. Quinoline and its derivatives are generally classified as hazardous materials.[1]

Core Hazards:

  • Irritation: Can cause skin and serious eye irritation.[1][2]

  • Toxicity: May be harmful if swallowed, and some quinoline compounds are suspected of causing genetic defects or cancer.[1][3]

  • Environmental Hazard: Many quinoline derivatives are toxic to aquatic life with long-lasting effects.[3][4][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a strict PPE protocol is non-negotiable. The causality is simple: effective barrier protection minimizes the risk of exposure through inhalation, dermal contact, or accidental ingestion.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][7]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile, neoprene) are mandatory.[1][7]

  • Body Protection: A lab coat or chemical-resistant apron must be worn.[7] For larger quantities or in case of a spill, additional protective clothing may be necessary.[7]

  • Respiratory Protection: All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors.[1][7]

Step-by-Step Disposal Protocol

The fundamental principle governing the disposal of this compound is that it must be treated as hazardous waste .[8] Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste.[1][7][8]

Step 1: Waste Segregation and Collection

The integrity of your waste stream is crucial for safe and compliant disposal. Improper segregation can lead to dangerous chemical reactions and complicate the disposal process.

  • Designated Waste Container: Dedicate a specific, clearly labeled, and chemically compatible container for this compound waste. The container must have a secure, tight-fitting lid.

  • Labeling: The container must be unequivocally labeled with "Hazardous Waste" and the full chemical name: "this compound".[1][7] Include the date of initial waste addition.

  • Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be collected in the designated hazardous waste container.[7]

Step 2: Container Rinsing and Rinsate Collection

For empty containers that held this compound, proper rinsing is essential to ensure they are decontaminated.

  • Triple Rinse Protocol: Rinse the empty container with a suitable solvent (e.g., acetone, ethanol) three times.

  • Rinsate as Hazardous Waste: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected.[1] For highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[1]

  • Collection: Collect the rinsate in a separate, labeled hazardous waste container designated for liquid waste.[1]

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[9][10] Do not use combustible materials.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

  • Decontamination: Clean the spill area thoroughly. The cleaning materials used are also considered hazardous waste.

  • Reporting: Report the spill to your institution's EHS department immediately.

Regulatory Framework: Adherence to EPA and RCRA Guidelines

The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]

  • Hazardous Waste Determination: As the generator of the waste, you are responsible for determining if it is hazardous.[11][13] Based on the properties of related quinoline compounds, this compound should be managed as a hazardous waste.

  • Cradle-to-Grave Responsibility: The RCRA establishes a "cradle-to-grave" management system, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[13]

  • Licensed Disposal Facility: Hazardous waste must be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] The most common and recommended disposal method for this type of organic chemical waste is incineration at an approved facility.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 A Waste Generated: This compound (Pure, solution, or contaminated material) B Is the container empty? A->B C Collect in a labeled Hazardous Waste Container B->C No D Triple rinse with appropriate solvent B->D Yes F Store securely in designated waste accumulation area C->F E Collect rinsate as Hazardous Liquid Waste D->E H Dispose of rinsed container per institutional guidelines D->H E->F G Arrange for pickup by licensed hazardous waste disposal company F->G I Consult EHS for disposal of empty, unrinsed containers J Spill Occurs K Contain with inert absorbent J->K L Collect absorbed material as Hazardous Waste K->L L->C

Caption: Decision workflow for the disposal of this compound.

Quantitative Data Summary

CompoundOral LD50 (Rat)Dermal LD50 (Rabbit)Notes
2-Methylquinoline1,230 mg/kg1,870 µL/kgSevere eye irritant.[15]
Polymerized-1,2-dihydro-2,2,4-trimethylquinoline2,225 mg/kg>5010 mg/kg[4]

Note: Lower LD50 values indicate higher toxicity. This data underscores the need for careful handling and disposal.

By adhering to these rigorous protocols, you not only ensure your personal safety and that of your colleagues but also contribute to the broader mission of responsible scientific research and environmental protection. Always remember that proper chemical disposal is an integral part of the scientific process.

References

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Safety Data Sheet. (2023, May 30). LGHQ 2.
  • Material Safety Data Sheet. (2011, August 22). 2,2,4-Trimethyl-1,2-dihydroquinoline polymer.
  • Chem Service. (2017, August 10). Safety Data Sheet: Polymerized-1,2-dihydro-2,2,4-trimethylquinoline.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: Quinoline.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5).

Sources

Navigating the Safe Handling of 2,5,8-Trimethylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2,5,8-Trimethylquinoline, a heterocyclic compound with applications in chemical synthesis. Our goal is to empower you with the knowledge to implement safe and effective laboratory practices, ensuring both personal safety and experimental success.

Immediate Safety and Hazard Assessment

While specific toxicological data for this compound is not extensively documented in readily available safety data sheets, the precautionary principle dictates that it should be handled with the same level of care as other quinoline derivatives. Quinolines as a class can present various hazards, including potential irritation to the skin, eyes, and respiratory tract.[1][2] Therefore, a thorough risk assessment is the critical first step before any handling procedures begin.

Key Hazard Considerations:

  • Inhalation: Vapors or dusts may cause respiratory irritation.[3]

  • Skin Contact: May cause skin irritation or redness.[1]

  • Eye Contact: Can cause serious eye irritation.[4]

  • Ingestion: Swallowing may result in health hazards.[4]

Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed hazard information before use.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is contingent on the scale and nature of the operation.

Engineering Controls: The Foundation of Safety

Before considering personal gear, prioritize engineering controls to minimize exposure.

  • Fume Hood: All weighing, transferring, and dissolution of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[5][6]

  • Ventilation: Ensure the laboratory is well-ventilated.[1][7]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[5][8]

Recommended Personal Protective Equipment

The following table outlines the minimum recommended PPE for various laboratory tasks involving this compound.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring (Solid) Chemical safety goggles with side shields or a full-face shield.[9]Nitrile or neoprene gloves.[6] Inspect for tears or degradation before use.[10]A lab coat that covers the arms and fastens in the front.[6]Not typically required if performed in a certified fume hood.
Solution Preparation Chemical safety goggles with side shields or a full-face shield.[9]Nitrile or neoprene gloves.[6]A lab coat that covers the arms and fastens in the front.[6]Not typically required if performed in a certified fume hood.
Handling Large Quantities or Potential for Splashing A full-face shield in addition to chemical safety goggles.[9][11]Double-gloving with nitrile or neoprene gloves.A chemical-resistant apron over a lab coat.A NIOSH-approved respirator may be necessary based on a risk assessment.[8]
Spill Cleanup A full-face shield and chemical safety goggles.[11]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant suit or apron.A NIOSH-approved respirator with appropriate cartridges.[11]

Operational Plans: Step-by-Step Guidance for Safe Handling

Adherence to a standardized operational procedure is critical for minimizing risk.

Step 1: Pre-Handling Preparation
  • Review the SDS: Thoroughly read and understand the manufacturer's Safety Data Sheet for this compound.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare the Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.[12] Have spill cleanup materials readily available.

Step 2: Handling and Transfer
  • Weighing: Carefully weigh the required amount of solid this compound on weigh paper or in a suitable container within the fume hood. Avoid creating dust.[5]

  • Transfer: Use a spatula or other appropriate tool to transfer the solid.

  • Dissolving: When preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.[5]

Step 3: Post-Handling Procedures
  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[5][10]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]

Spill Management and Disposal Plan

Accidents can happen, and a well-defined spill and disposal plan is essential.

Chemical Spill Response Workflow

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Reporting Disposal & Reporting Alert Alert others in the area Evacuate Evacuate the immediate area if the spill is large Alert->Evacuate Large Spill Assess Assess the spill size and risk Alert->Assess Small Spill Don_PPE Don appropriate spill response PPE Evacuate->Don_PPE Assess->Don_PPE Contain Contain the spill with absorbent material (e.g., sand, vermiculite) Don_PPE->Contain Collect Carefully collect the absorbed material into a labeled waste container Contain->Collect Clean Clean the spill area with soap and water Collect->Clean Dispose Dispose of waste according to institutional and local regulations Clean->Dispose Report Report the incident to the lab supervisor or safety officer Dispose->Report

Caption: Workflow for responding to a chemical spill.

Waste Disposal
  • Collection: All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, should be collected in a designated, labeled, and sealed waste container.[13]

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[8][13] Do not dispose of this compound down the drain or in the regular trash.[13]

By integrating these safety protocols into your daily laboratory operations, you can confidently and safely work with this compound, fostering a secure environment for groundbreaking research.

References

  • SAFETY DATA SHEET - Chem Service. (2017-08-10).
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Safety Data Sheet - LGHQ 2. (2022-06-10).
  • MAP-LVG923 - SAFETY DATA SHEET. (2025-12-25).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • MATERIAL SAFTY DATA SHEET - 2,2,4-Trimethyl-1,2-dihydroquinoline polymer. (2011-08-22).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
  • Safety Manual - Duke Chemistry Department.
  • Guidelines for Safe Laboratory Practices - NextGen Protocols.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.